Thiazolo[4,5-b]pyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1,3]thiazolo[4,5-b]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-6-9-5-4(10-6)2-1-3-8-5/h1-3H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYYNUMVUFLNAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609233 | |
| Record name | [1,3]Thiazolo[4,5-b]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13575-41-2 | |
| Record name | [1,3]Thiazolo[4,5-b]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,3]thiazolo[4,5-b]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Architecture of a Privileged Scaffold: A Technical Guide to the Synthesis and Functionalization of Thiazolo[4,5-b]pyridin-2-amine
Introduction: The Rising Prominence of the Thiazolo[4,5-b]pyridine Scaffold
In the landscape of medicinal chemistry, the thiazolo[4,5-b]pyridine core has emerged as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to a variety of biological targets, thereby exhibiting a broad spectrum of pharmacological activities.[1] These fused heterocyclic systems are considered bioisosteres of purines, a fundamental component of nucleic acids, which partially explains their diverse biological roles.[1] Derivatives of this scaffold have shown significant potential as antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor agents.[1] Furthermore, specific derivatives have been identified as histamine H3 receptor antagonists.[1]
This technical guide provides an in-depth exploration of the synthesis and functionalization of the thiazolo[4,5-b]pyridin-2-amine scaffold. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical logic to empower rational design and optimization of novel therapeutic agents.
Part 1: Constructing the Core - Synthetic Strategies for the Thiazolo[4,5-b]pyridine Scaffold
The assembly of the thiazolo[4,5-b]pyridine ring system can be broadly categorized into two strategic approaches: the annulation of a thiazole ring onto a pre-existing pyridine core, and multicomponent reactions that build the bicyclic system in a more convergent manner.
Thiazole Annulation onto a Pyridine Ring: A Stepwise Approach
This classical and versatile strategy involves the construction of the thiazole ring onto a functionalized pyridine precursor. The choice of starting pyridine derivative is critical and dictates the subsequent reaction pathway.
A frequently employed starting material is 2-aminopyridine. One established method involves the reaction of 2-aminopyridine with ammonium thiocyanate in the presence of bromine in glacial acetic acid to directly yield 2-aminothiazolo[4,5-b]pyridine.[1]
Another pathway commences with the acylation of 2-aminopyridine, for instance with furan-2-carbonyl chloride, to form an N-acyl derivative.[1] Subsequent treatment with a thionating agent like phosphorus pentasulfide (P₂S₅) converts the amide to a thioamide.[1] The final ring closure is achieved through oxidative cyclization, often using potassium ferricyanide in an alkaline medium, to furnish the 2-substituted thiazolo[4,5-b]pyridine.[1]
Experimental Protocol: Synthesis of 2-(Furan-2-yl)thiazolo[4,5-b]pyridine [1]
-
Acylation of 2-Aminopyridine: To a solution of 2-aminopyridine (1) in propan-2-ol, add furan-2-carbonyl chloride (2). Stir the reaction mixture at room temperature until the formation of N-(pyridin-2-yl)furan-2-carboxamide (3) is complete (monitored by TLC).
-
Thionation: Isolate the product (3) and dissolve it in anhydrous toluene. Add an excess of phosphorus pentasulfide (P₂S₅) and reflux the mixture to afford the corresponding carbothioamide (4).
-
Oxidative Cyclization: Dissolve the crude carbothioamide (4) in an appropriate solvent and add a solution of potassium ferricyanide in an alkaline medium. Stir the reaction until the formation of 2-(furan-2-yl)thiazolo[4,5-b]pyridine (5) is complete.
-
Purification: Purify the final product by column chromatography.
Multicomponent Reactions: A Convergent and Efficient Strategy
Multicomponent reactions (MCRs) offer an atom-economical and efficient approach to the synthesis of complex molecules in a single step. Several MCRs have been developed for the synthesis of the thiazolo[4,5-b]pyridine scaffold.
A notable example is the three-component condensation of a mercaptonitrile potassium salt, an α-bromo ketone, and a ketone, catalyzed by zinc chloride, to yield 5,6,7-trisubstituted thiazolo[4,5-b]pyridines.[1] Another powerful MCR involves the heterogeneous copper-catalyzed cascade three-component reaction of 3-iodopyridin-2-amine, carbon disulfide, and various secondary amines to generate 2-substituted thiazolo[4,5-b]pyridines.[1]
Diagram: Synthetic Strategies for the Thiazolo[4,5-b]pyridine Scaffold
Caption: Overview of major synthetic routes to the thiazolo[4,5-b]pyridine core.
Solid-Phase Synthesis: Enabling Library Generation
For the rapid generation of compound libraries for high-throughput screening, solid-phase synthesis offers significant advantages. A traceless solid-phase synthetic strategy has been developed for the construction of thiazolo[4,5-b]pyridin-7(4H)-one derivatives.[2] This approach typically involves the immobilization of a building block onto a resin, followed by a sequence of reactions to construct the heterocyclic core, and finally, cleavage from the solid support to release the desired product.[2][3] This methodology allows for the controlled and modular introduction of structural diversity.[2]
Part 2: Tailoring the Scaffold - Strategies for Functionalization
Once the core thiazolo[4,5-b]pyridine scaffold is assembled, its properties can be finely tuned through functionalization at various positions. The reactivity of the scaffold allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).
N-3 Position Functionalization
The nitrogen atom at the 3-position is a common site for modification. Alkylation of the core scaffold at the N-3 position is a frequently employed strategy to introduce diverse substituents.[4] For instance, the potassium salt of 5,7-dimethyl-6-phenylazo-3Н-thiazolo[4,5-b]pyridin-2-one can be treated with ethyl chloroacetate to introduce an ester functionality at the N-3 position.[5] This ester can then be further elaborated, for example, by conversion to a hydrazide, which serves as a versatile handle for further diversification.[4][5]
Aminomethylation at the N-3 position is another effective functionalization technique.[5] This can be achieved through a Mannich-type reaction involving the parent heterocycle, formaldehyde, and a primary or secondary amine.[5]
C-5 and C-7 Position Modifications
The pyridine ring of the scaffold can also be functionalized. For example, in the synthesis of 3-aryl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridine-2-ones, the hydroxyl group at the C-5 position can be acylated to introduce various ester groups. This modification has been shown to influence the antioxidant properties of the resulting compounds.
Functionalization of the Thiazole Ring
The thiazole moiety also presents opportunities for functionalization, although this is less commonly reported for the 2-amino derivatives. However, in related thiazolo[5,4-b]pyridine systems, the 5-position has been functionalized to target the ATP-binding site of various kinases.[6] This suggests that similar strategies could be explored for the thiazolo[4,5-b]pyridine scaffold.
Table 1: Summary of Functionalization Strategies
| Position | Reaction Type | Reagents and Conditions | Resulting Functionality | Reference |
| N-3 | Alkylation | Alkyl halide, Base (e.g., K₂CO₃), DMF | N-Alkyl/Aryl substituent | [4][5] |
| N-3 | Aminomethylation | Formaldehyde, Amine, Dioxane | N-Aminomethyl substituent | [5] |
| C-5 | Acylation | Acyl chloride/anhydride, Base | O-Acyl substituent |
Part 3: Biological Significance and Future Perspectives
The synthetic versatility of the thiazolo[4,5-b]pyridine scaffold, coupled with its diverse biological activities, makes it a highly attractive framework for drug discovery. The ability to systematically modify the core at multiple positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Recent studies have highlighted the potential of thiazolo[4,5-b]pyridine derivatives as:
-
Antioxidant Agents: Certain derivatives have demonstrated significant radical scavenging activity.[4]
-
Anti-inflammatory Agents: Some compounds have shown potent anti-inflammatory effects in in-vivo models, even exceeding the activity of standard drugs like ibuprofen.[7]
-
Tuberculostatic Agents: Novel derivatives have been evaluated for their in-vitro activity against Mycobacterium tuberculosis.[5]
-
Kinase Inhibitors: The related thiazolo[5,4-b]pyridine scaffold has been successfully utilized to develop inhibitors of various kinases, suggesting a similar potential for the thiazolo[4,5-b]pyridine core.[6]
The continued exploration of novel synthetic routes, particularly those amenable to combinatorial and diversity-oriented synthesis, will undoubtedly accelerate the discovery of new drug candidates based on this remarkable scaffold. Future research will likely focus on elucidating the specific molecular targets of these compounds and optimizing their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
References
- Lelyukh, M. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 60(3/4), 130–132.
- Chaban, T. I., et al. (n.d.). Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. Der Pharma Chemica.
- Chaban, T., et al. (n.d.). SYNTHESIS OF SOME NOVEL THIAZOLO[4,5-b]PYRIDINES AND THEIR TUBERCULOSTATIC ACTIVITY EVALUATION. Voprosy Khimii i Khimicheskoi Tekhnologii.
- Chaban, T. I., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones.
- (2010). Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction.
- (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)
- Chaban, T. I., et al. (n.d.). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 3. Focus on biological activity (microreview). Semantic Scholar.
- Chaban, T. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview).
- (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica, 67(4), 1035-1043.
- (n.d.).
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A Technical Guide to Novel Synthesis of Thiazolo[4,5-b]pyridine Derivatives
Introduction: The Rising Prominence of the Thiazolo[4,5-b]pyridine Scaffold in Medicinal Chemistry
The fusion of thiazole and pyridine rings to form the thiazolo[4,5-b]pyridine scaffold has emerged as a cornerstone in modern medicinal chemistry.[1] This heterocyclic system is a bioisostere of purine, granting it access to a wide array of biological targets.[2][3] Consequently, its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and antitumor properties.[2][3][4] The growing interest in these compounds stems from their therapeutic potential and the synthetic versatility of the core structure, which allows for extensive functionalization to fine-tune their biological activity.[2] This guide provides an in-depth exploration of contemporary and innovative synthetic methodologies for the construction of thiazolo[4,5-b]pyridine derivatives, tailored for researchers and professionals in drug development.
Strategic Approaches to the Thiazolo[4,5-b]pyridine Core: A Dichotomy of Ring Annulation
The construction of the bicyclic thiazolo[4,5-b]pyridine system is primarily achieved through two strategic approaches: the annulation of a thiazole ring onto a pre-existing pyridine core, or conversely, the formation of a pyridine ring fused to a thiazole precursor.
I. Thiazole Annulation onto a Pyridine Backbone: A Versatile and Widely Employed Strategy
This bottom-up approach, starting from readily available pyridine derivatives, is a popular and versatile method for synthesizing a diverse range of thiazolo[4,5-b]pyridines.
A common and efficient pathway involves the use of 2-aminopyridines as starting materials. The reaction with ammonium thiocyanate in the presence of bromine, typically in glacial acetic acid, provides a direct route to 2-aminothiazolo[4,5-b]pyridine.[3]
Experimental Protocol: Synthesis of 2-aminothiazolo[4,5-b]pyridine [3]
-
To a solution of 2-aminopyridine in glacial acetic acid, add ammonium thiocyanate.
-
Cool the mixture in an ice bath and add bromine dropwise with constant stirring.
-
After the addition is complete, continue stirring at room temperature for the specified time.
-
Pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., ammonia solution).
-
Collect the precipitated product by filtration, wash with water, and recrystallize from an appropriate solvent.
Another robust method involves the intramolecular cyclization of substituted pyridinyl-thioureas. This approach offers the advantage of introducing substituents on the thiazole ring at an early stage. For instance, 1-(6-methoxypyridin-2-yl)thiourea can be cyclized in the presence of lithium bromide and bromine in acetic acid to yield 5-methoxythiazolo[4,5-b]pyridin-2-amine.[3]
Experimental Protocol: Cyclization of 1-(6-methoxypyridin-2-yl)thiourea [3]
-
Dissolve 1-(6-methoxypyridin-2-yl)thiourea in glacial acetic acid.
-
Add lithium bromide to the solution.
-
Add a solution of bromine in acetic acid dropwise at room temperature.
-
Heat the reaction mixture under reflux for the required duration.
-
Cool the mixture, pour it onto crushed ice, and neutralize to precipitate the product.
-
Filter, wash, and purify the product by recrystallization.
Multi-component reactions (MCRs) have gained significant traction for their efficiency in generating molecular complexity in a single step. A notable example is the three-component condensation of a mercaptonitrile potassium salt, an α-bromo ketone, and a ketone, catalyzed by zinc chloride, to produce 5,6,7-trisubstituted thiazolo[4,5-b]pyridines.[3]
Workflow for Multi-component Synthesis
Caption: Multi-component reaction for trisubstituted thiazolo[4,5-b]pyridines.
II. Pyridine Annulation to a Thiazole Scaffold: An Alternative Convergent Strategy
This approach involves the construction of the pyridine ring onto a pre-existing, often substituted, thiazole or thiazolidine derivative. This strategy is particularly useful for accessing derivatives with specific substitution patterns on the pyridine ring.
A powerful method in this category is the [3+3] cyclization of 4-amino-5H-thiazol-2-one with α,β-unsaturated ketones or α-ketoacids.[5] This reaction allows for the construction of the pyridine ring with the concomitant formation of a thiazolo[4,5-b]pyridin-2(3H)-one core.
Experimental Protocol: Synthesis of 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one [6]
-
A mixture of benzylideneacetone (1.0 mmol) and 4-amino-5H-thiazol-2-one (1.0 mmol) is refluxed in glacial acetic acid (10 mL) for 3 hours (monitored by TLC).
-
After completion, the reaction mixture is cooled and left overnight at room temperature.
-
The solid precipitates are filtered off and washed with methanol (5–10 mL).
-
The crude product is recrystallized from a mixture of DMF:acetic acid (1:2) or glacial acetic acid.
-
The resulting powder is filtered and washed successively with acetic acid, water, methanol, and diethyl ether.
The Friedländer annulation is a classic method for pyridine synthesis that can be adapted for the solid-phase synthesis of thiazolo[4,5-b]pyridines.[7][8] In this approach, a resin-bound thiazole with an ortho-amino carbonyl functionality is condensed with a compound containing a reactive methylene group to construct the pyridine ring. This method is particularly amenable to the creation of compound libraries for high-throughput screening.
Solid-Phase Friedländer Annulation Workflow
Caption: Solid-phase synthesis via Friedländer annulation.
III. Enabling Technologies in Synthesis: Microwave Irradiation and Green Chemistry
Modern synthetic chemistry increasingly relies on enabling technologies to improve efficiency, reduce reaction times, and minimize environmental impact.
A. Microwave-Assisted Synthesis
Microwave irradiation has been successfully employed to accelerate the synthesis of thiazolo[4,5-b]pyridine derivatives.[3][9][10] For example, the synthesis of thiazolo[4,5-b]pyridine-2-carbonitriles from 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide is efficiently achieved under microwave heating.[3] This technology often leads to higher yields and cleaner reaction profiles compared to conventional heating methods.
| Reaction | Conventional Heating | Microwave Irradiation | Reference |
| Synthesis of Thiazolo[4,5-b]pyridine-2-carbonitriles | Not specified | 30 min at 115°C (400 W) | [3] |
| Three-Component Synthesis of Thiazolyl-Pyridazinediones | Not specified | High/efficient yields, short reaction time | [9] |
B. Green Synthetic Approaches
The principles of green chemistry are being increasingly applied to the synthesis of heterocyclic compounds. This includes the use of environmentally benign solvents and reusable catalysts. For instance, one-pot multicomponent green synthesis of thiazolo[4,5-b]pyridine derivatives has been reported using magnesium oxide as a heterogeneous base catalyst, which is low-cost, mild, and easily recoverable.[5] The use of green solvents derived from biomass, such as sabinene, has also been explored for the synthesis of these compounds under thermal or microwave activation.[11]
Conclusion and Future Directions
The synthesis of thiazolo[4,5-b]pyridine derivatives is a dynamic and evolving field. While traditional methods based on ring annulation remain highly relevant, modern approaches such as multi-component reactions, microwave-assisted synthesis, and green chemistry protocols are paving the way for more efficient, sustainable, and diverse library generation. The continued development of novel synthetic strategies will undoubtedly accelerate the discovery of new thiazolo[4,5-b]pyridine-based drug candidates with improved therapeutic profiles. Future research will likely focus on the development of stereoselective syntheses, the exploration of novel catalytic systems, and the application of flow chemistry for the continuous production of these valuable heterocyclic compounds.
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- Klenina, O., Chaban, T., Ogurtsov, V., Gzella, A., & Zimenkovsky, B. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica, 67(4), 1035-1043. [Link]
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The Emergence of Thiazolo[4,5-b]pyridin-2-amine Derivatives as Potent Anti-Neoplastic Agents: A Mechanistic Deep Dive
Abstract
The thiazolo[4,5-b]pyridine scaffold has garnered significant attention in medicinal chemistry, serving as a privileged structure for the development of novel therapeutic agents. This in-depth technical guide focuses on the 2-amine derivatives of this heterocyclic system, elucidating their multifaceted mechanism of action in cancer cells. We will traverse the landscape of their molecular interactions, from the inhibition of key oncogenic kinases to the induction of programmed cell death and cell cycle arrest. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the scientific evidence, experimental validation, and future potential of Thiazolo[4,5-b]pyridin-2-amine derivatives as a promising class of anti-cancer compounds.
Introduction: The Thiazolo[4,5-b]pyridine Scaffold - A Versatile Tool in Oncology
The quest for novel, selective, and potent anti-cancer agents is a cornerstone of modern drug discovery. Heterocyclic compounds, in particular, have proven to be a rich source of inspiration, with their diverse chemical space and ability to interact with a wide array of biological targets. Among these, the Thiazolo[4,5-b]pyridine core, a fusion of thiazole and pyridine rings, has emerged as a particularly promising scaffold.[1][2] Its structural similarity to purine isosteres allows it to effectively compete for binding sites on various enzymes, particularly kinases, which are often dysregulated in cancer.[3]
This guide will specifically focus on derivatives featuring a 2-amino group, a key functional moiety that often plays a crucial role in forming critical hydrogen bonds within the active sites of target proteins. We will dissect the molecular mechanisms that underpin the anti-neoplastic activity of this class of compounds, drawing upon a growing body of preclinical evidence.
Multi-Pronged Attack on Cancer Cells: The Core Mechanisms of Action
This compound derivatives exert their anti-cancer effects through a coordinated assault on multiple cellular processes critical for tumor growth and survival. The primary mechanisms identified to date include the inhibition of key protein kinases, the induction of apoptosis, and the enforcement of cell cycle arrest.
Inhibition of Oncogenic Kinases: Silencing the Drivers of Malignancy
Protein kinases are fundamental regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers.[4] The Thiazolo[4,5-b]pyridine scaffold has been successfully utilized to develop potent inhibitors of several key oncogenic kinases.[5]
The cell cycle is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and cell division.[6] The transition from the G1 to the S phase is a critical commitment step, largely governed by the activity of cyclin D-dependent kinases 4 and 6 (CDK4/6).[6] In many cancers, the CDK4/6-retinoblastoma (Rb) pathway is hyperactivated, leading to uncontrolled cell proliferation.[6]
Derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been identified as highly potent and selective inhibitors of CDK4 and CDK6.[7] These compounds function by competing with ATP for binding to the kinase domain of CDK4/6, thereby preventing the phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, sequestering it and preventing the transcription of genes required for S-phase entry.[6] This leads to a G1 phase cell cycle arrest and a subsequent halt in tumor cell proliferation.[6][7]
Diagram: Simplified CDK4/6 Inhibition Pathway
Caption: Inhibition of the CDK4/6-Rb pathway by this compound derivatives.
The c-KIT receptor tyrosine kinase is a critical driver in several malignancies, most notably gastrointestinal stromal tumors (GIST).[5] While imatinib, a potent c-KIT inhibitor, has revolutionized the treatment of GIST, the emergence of drug-resistant mutations remains a significant clinical challenge.[5]
Novel Thiazolo[5,4-b]pyridine derivatives have been developed as potent c-KIT inhibitors capable of overcoming imatinib resistance.[5][8] These compounds have demonstrated significant activity against both wild-type and mutant forms of c-KIT, including the V560G/D816V double mutant.[5] By inhibiting c-KIT, these derivatives block downstream signaling pathways, leading to the suppression of cancer cell proliferation and the induction of apoptosis.[5]
Aurora kinases (A and B) are key regulators of mitosis, and their overexpression is common in many cancers.[9] Inhibition of these kinases leads to defects in chromosome segregation and cytokinesis, ultimately resulting in mitotic catastrophe and cell death.[9] N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives have been identified as potent inhibitors of both Aurora A and Aurora B kinases.[9] These compounds have been shown to suppress histone H3 phosphorylation, a key substrate of Aurora B, and induce aberrant mitotic phenotypes, leading to cytotoxicity in cancer cell lines.[9]
Induction of Apoptosis: Activating Programmed Cell Death
Apoptosis is a natural and essential process of programmed cell death that is often evaded by cancer cells. The ability to reactivate this process is a key goal of many anti-cancer therapies. Several Thiazolo[4,5-b]pyridine derivatives have been shown to be potent inducers of apoptosis in various cancer cell lines.[10][11]
The apoptotic cascade can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Evidence suggests that Thiazolo[4,5-b]pyridine derivatives can engage the intrinsic pathway. Treatment of cancer cells with these compounds has been shown to lead to a decrease in the mitochondrial membrane potential, a key initiating event in the intrinsic pathway.[12] This is often followed by the cleavage and activation of procaspase-3 and the cleavage of poly(ADP-ribose) polymerase-1 (PARP-1), both of which are hallmark indicators of apoptosis.[10] The increase in the sub-G1 population in cell cycle analysis further confirms the induction of apoptosis.[10]
Cell Cycle Arrest: Imposing Checkpoints on Proliferation
In addition to the G1 arrest induced by CDK4/6 inhibition, other Thiazolo[4,5-b]pyridine derivatives have been shown to induce cell cycle arrest at different phases. For instance, some derivatives have been found to cause a delay of cells in the G0/G1 phase through mechanisms that may be independent of CDK4/6.[12] Furthermore, related thiazole-containing compounds have been shown to induce G1 phase cell cycle arrest through the inhibition of protein translation via the mTOR/c-Myc/p27 pathway, a mechanism that could also be relevant for the Thiazolo[4,5-b]pyridine scaffold.[13]
Some thiazolopyrimidine derivatives have also been identified as inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[14] Inhibition of topoisomerase II leads to DNA damage and can trigger cell cycle arrest and apoptosis.[14]
Table 1: Summary of Anti-Cancer Activity of Selected Thiazolo[4,5-b]pyridine Derivatives
| Derivative Class | Target Cancer Cell Lines | Observed Effect | Putative Mechanism of Action | Reference |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | MV4-11 (Acute Myeloid Leukemia) | Inhibition of tumor growth in xenografts | CDK4/6 Inhibition | [7] |
| Thiazolo[5,4-b]pyridines | GIST-T1 (Gastrointestinal Stromal Tumor), HMC1.2 | Anti-proliferative, Apoptosis, Cell Cycle Arrest | c-KIT Inhibition | [5] |
| Thiazolo[5,4-d]pyrimidines | A549 (Lung), A431 (Epidermal), T98G (Glioblastoma), HL-60 (Leukemia) | Anti-proliferative, Apoptosis | PARP-1 and Caspase-3 Cleavage | [10] |
| 2-(2-/4-Hydroxybenzylidene)thiazolo[3,2-a]pyrimidines | M-HeLa (Cervical) | G0/G1 Cell Cycle Arrest, Apoptosis | Mitochondrial Pathway Activation | [12] |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Various Cancer Cell Lines | Cytotoxicity, Aberrant Mitosis | Aurora A and B Kinase Inhibition | [9] |
Experimental Workflows for Mechanistic Elucidation
The investigation of the mechanism of action of novel anti-cancer compounds requires a systematic and multi-faceted experimental approach. The following outlines a typical workflow for characterizing this compound derivatives.
Diagram: Experimental Workflow for Characterizing Anti-Cancer Activity
Caption: A representative experimental workflow for evaluating the anti-cancer properties of this compound derivatives.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a this compound derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete growth medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a this compound derivative on the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound derivative
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of novel anti-cancer agents. The derivatives discussed in this guide demonstrate a remarkable ability to target multiple key pathways involved in cancer cell proliferation and survival, including the inhibition of oncogenic kinases like CDK4/6 and c-KIT, the induction of apoptosis, and the enforcement of cell cycle arrest.
The multi-targeted nature of these compounds may offer a significant advantage in overcoming the notorious adaptability of cancer cells and the development of drug resistance. Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for specific kinase targets and to minimize off-target effects.
-
Combination Therapies: To explore the synergistic potential of this compound derivatives with existing chemotherapeutic agents and targeted therapies.
-
Biomarker Discovery: To identify patient populations that are most likely to respond to treatment with these novel agents.
-
Advanced In Vivo Studies: To further validate the efficacy and safety of lead compounds in more complex preclinical models, such as patient-derived xenografts (PDXs).
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Thiazolo[4,5-b]pyridines: A Bioisosteric Scaffold for Purine-Targeting Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the thiazolo[4,5-b]pyridine scaffold as a versatile purine bioisostere. As a senior application scientist, the narrative synthesizes the foundational principles of bioisosterism with actionable, field-proven insights into the synthesis, biological evaluation, and application of this promising heterocyclic system. The content is structured to provide both a robust theoretical framework and practical methodologies for researchers actively engaged in drug discovery.
The Strategic Imperative for Purine Bioisosteres
Purines, particularly adenine and guanine, are fundamental components of life, forming the building blocks of nucleic acids and serving as key signaling molecules (e.g., ATP, GTP) and enzyme cofactors. Consequently, the enzymes that metabolize or utilize purines—such as kinases, polymerases, and phosphorylases—are critical targets in medicinal chemistry, particularly in oncology, virology, and immunology.[1]
However, the development of drugs based on the natural purine scaffold is often hampered by challenges related to selectivity, metabolic instability, and off-target effects. This has driven the exploration of bioisosteres : chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[2][3] The goal of bioisosteric replacement is to enhance the physicochemical or pharmacological properties of a lead compound without fundamentally altering its interaction with the biological target.[3]
The thiazolo[4,5-b]pyridine ring system has emerged as a highly effective non-classical bioisostere of the purine core.[4][5] Its structural and electronic resemblance allows it to mimic purines in binding to target enzymes, while its unique chemical nature offers opportunities to overcome the limitations of purine-based inhibitors.
The Bioisosteric Rationale: Thiazolo[4,5-b]pyridine vs. Purine
The efficacy of thiazolo[4,5-b]pyridine as a purine mimic stems from its analogous arrangement of hydrogen bond donors and acceptors, as well as its comparable size and aromaticity. The key bioisosteric replacement involves substituting the imidazole ring of a purine with a thiazole ring.
Key Physicochemical Comparisons:
| Property | Purine (Parent) | Thiazolo[4,5-b]pyridine (Parent) | Rationale for Bioisosteric Similarity |
| Molecular Formula | C₅H₄N₄ | C₆H₄N₂S | Similar atom count and heteroatom-rich nature. |
| Molecular Weight | 120.11 g/mol | 136.18 g/mol | Comparable size and mass for fitting into active sites. |
| Hydrogen Bond Acceptors | 3 (N1, N3, N7) | 2 (N4, N7) | The pyridine and thiazole nitrogens can mimic the hydrogen bonding patterns of the purine nitrogens, crucial for receptor recognition. |
| Aromaticity | High | High | Both systems are planar and aromatic, facilitating favorable π-stacking interactions within enzyme active sites.[6] |
| Dipole Moment | Varies with substitution | Varies with substitution | The introduction of sulfur alters the electronic distribution, which can be exploited to fine-tune binding affinity and ADME properties.[7] |
This bioisosteric substitution provides several tactical advantages in a drug design campaign:
-
Novelty and IP: It creates novel chemical matter, opening new avenues for intellectual property.
-
Metabolic Stability: The C-S bond in the thiazole ring is generally more resistant to metabolic oxidation than the C-H bonds in the imidazole ring of purines.
-
Modulation of pKa: The electronic properties of the scaffold can be tuned to alter the basicity, which influences solubility, cell permeability, and target engagement.[3]
Synthetic Strategies: Building the Core
The construction of the thiazolo[4,5-b]pyridine scaffold is a cornerstone of its exploration. Various synthetic routes have been developed, often categorized by the final ring closure step. A prevalent and robust method is the [3+3] cyclocondensation, which builds the pyridine ring onto a pre-formed aminothiazole precursor.
Field-Proven Experimental Protocol: [3+3] Cyclization
This protocol describes the synthesis of a 5,7-disubstituted-3H-thiazolo[4,5-b]pyridin-2-one, a common intermediate for further derivatization. The causality behind this choice is its efficiency and modularity, allowing for rapid generation of diverse analogs.[8]
Objective: To synthesize 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one.
Materials:
-
4-Amino-5H-thiazol-2-one
-
Benzalacetone (4-phenyl-3-buten-2-one)
-
Glacial Acetic Acid
-
Ethanol
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-amino-5H-thiazol-2-one (1.0 eq) and benzalacetone (1.0 eq) in glacial acetic acid.
-
Causality: Acetic acid serves as both the solvent and a catalyst, promoting the initial condensation reaction.
-
-
Reflux: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 7:3 Ethyl Acetate:Hexane). The disappearance of starting materials and the appearance of a new, less polar spot indicates product formation.
-
-
Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold water and then cold ethanol to remove residual acetic acid and unreacted starting materials.
-
Drying & Characterization: Dry the purified solid under vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Expected Outcome: The ¹H NMR spectrum should show characteristic peaks for the methyl group, the aromatic protons, and the methine proton on the pyridine ring.[8]
-
For more complex structures or high-throughput synthesis, solid-phase strategies have also been successfully developed, enabling the construction of large compound libraries with multiple points of diversification.[9]
Biological Evaluation: A Hierarchical Screening Approach
Validating that a thiazolo[4,5-b]pyridine derivative acts as a functional bioisostere for a specific purine-binding target requires a systematic biological evaluation. This typically follows a screening cascade, moving from broad, high-throughput methods to more specific and complex assays.
Protocol Example: In Vitro Kinase Inhibition Assay
Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase (e.g., EGFR).[10]
Methodology:
-
Reagent Preparation: Prepare solutions of the recombinant kinase, a suitable peptide substrate, and ATP in kinase reaction buffer. Prepare serial dilutions of the thiazolo[4,5-b]pyridine test compound in DMSO.
-
Kinase Reaction: In a 96-well or 384-well plate, add the kinase and the test compound (or DMSO for control). Incubate for 10-15 minutes to allow for compound binding.
-
Causality: This pre-incubation step ensures that the inhibitor has sufficient time to bind to the enzyme before the substrate is introduced.
-
-
Initiate Reaction: Initiate the kinase reaction by adding the ATP/substrate mixture. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using luminescence-based methods (e.g., ADP-Glo™) that measure ADP production, which is directly proportional to kinase activity.[11]
-
Data Analysis:
-
Controls (Self-Validation): Include a "no enzyme" control (background) and a "DMSO only" control (100% activity).
-
Calculation: Normalize the data to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Applications and Structure-Activity Relationships (SAR)
Thiazolo[4,5-b]pyridines have demonstrated a remarkable breadth of biological activities, validating their role as versatile purine bioisosteres.[4][12]
| Biological Activity | Target Class | Example Application | Key SAR Insights |
| Antimicrobial | Bacterial enzymes (e.g., DNA gyrase, MurD) | Development of new antibiotics | Activity is often enhanced by carboxylic acid moieties at the C5 position and specific aryl groups at the C7 position.[8][13] |
| Anti-inflammatory | Kinases, Cyclooxygenases | Treatment of inflammatory conditions | Modification at the N3 position with small alkyl or nitrile groups has been shown to yield potent anti-inflammatory effects.[14][15] |
| Anticancer | Protein Kinases (e.g., EGFR, c-KIT) | Targeted cancer therapy | Substitutions on the C7-phenyl ring and functionalization at the C6 position are critical for potent kinase inhibition.[10][16] |
| Antioxidant | Radical Scavenging | Neuroprotective agents, cellular health | The presence of a hydroxyl group at the C5 position is often associated with significant antioxidant activity, measured by DPPH radical scavenging assays.[17] |
These diverse activities underscore the scaffold's "drug-like" nature and its ability to be tailored for high-affinity interactions with a wide range of purine-binding proteins.
Challenges and Future Directions
Despite the successes, challenges remain. The synthesis of certain substituted isomers can be complex, requiring multi-step procedures.[4] Furthermore, as with any kinase inhibitor, achieving selectivity against a specific target over the hundreds of other kinases in the human kinome is a significant hurdle that requires extensive SAR studies and structural biology insights.
The future of thiazolo[4,5-b]pyridines in drug discovery is bright. Key future directions include:
-
Structural Biology: Obtaining co-crystal structures of thiazolo[4,5-b]pyridine derivatives in complex with their protein targets will be crucial for rational, structure-based drug design.[18]
-
Target Expansion: Exploring the scaffold's potential against other purine-binding enzyme classes, such as helicases, methyltransferases, and metabolic enzymes.
-
Advanced Drug Delivery: Formulating potent derivatives into novel delivery systems to improve their pharmacokinetic profiles and therapeutic efficacy.
Conclusion
The thiazolo[4,5-b]pyridine scaffold represents a powerful tool in the medicinal chemist's arsenal. As a proven purine bioisostere, it provides a validated starting point for the design of inhibitors against a multitude of high-value drug targets. Its synthetic tractability and the rich SAR data available make it an attractive core for developing next-generation therapeutics. By integrating the principles of bioisosterism with robust synthetic and screening methodologies, researchers can continue to unlock the full potential of this versatile heterocyclic system.
References
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Discovery of Thiazolo[4,5-b]pyridine Derivatives as Kinase Inhibitors
An In-Depth Technical Guide
Executive Summary
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has established them as one of the most critical target classes in modern drug discovery. Within the vast chemical space of potential inhibitors, heterocyclic scaffolds have proven particularly fruitful. This guide provides a comprehensive technical overview of the discovery and development of a promising class of compounds: Thiazolo[4,5-b]pyridine derivatives. We will explore the medicinal chemistry, synthesis, structure-activity relationships (SAR), and the biochemical and cellular methodologies used to identify and characterize these molecules as potent and selective kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the core principles and practical considerations involved in advancing this chemical series from concept to validated lead.
Introduction: The Rationale for Targeting Kinases with the Thiazolo[4,5-b]pyridine Scaffold
The human kinome comprises over 500 protein kinases that act as molecular switches, controlling signaling pathways that govern cell growth, differentiation, metabolism, and apoptosis.[1][2] In oncology, the aberrant activation of specific kinases—due to mutations or overexpression—can drive tumor proliferation and survival.[1] Consequently, small-molecule inhibitors that target the ATP-binding site of these kinases have become a cornerstone of targeted cancer therapy.
The Thiazolo[4,5-b]pyridine core is considered a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a robust framework for presenting functional groups in a defined three-dimensional orientation, which is ideal for achieving high-affinity interactions within the ATP-binding pocket of various kinases.[3] Derivatives of this scaffold have been successfully developed as inhibitors for a range of critical cancer targets, including Phosphoinositide 3-kinase (PI3K)[3][4][5], c-KIT[6][7][8], and Cyclin-Dependent Kinases (CDKs).[9] This versatility underscores the scaffold's potential as a foundational element for generating diverse inhibitor libraries.
The following diagram illustrates a simplified, generic kinase signaling pathway, highlighting the point of intervention for kinase inhibitors.
Caption: Generic Kinase Signaling Pathway and Point of Inhibition.
Medicinal Chemistry: Synthesis and Structure-Activity Relationship (SAR)
The successful development of Thiazolo[4,5-b]pyridine inhibitors hinges on efficient synthetic strategies and a deep understanding of how structural modifications impact target engagement and potency.
General Synthetic Routes
The synthesis of the Thiazolo[4,5-b]pyridine scaffold is adaptable, allowing for the introduction of diversity at multiple positions. A common and effective strategy begins with commercially available substituted pyridines. For example, one documented route involves the formation of an aminothiazole using 3-amino-5-bromo-2-chloropyridine and potassium thiocyanate as a key step.[6] Another approach utilizes 2,4-dichloro-3-nitropyridine as the starting material, which undergoes a seven-step synthesis to yield the desired substituted Thiazolo[5,4-b]pyridine analogues.[3][5] These multi-step syntheses are designed to be robust and allow for the modular construction of a library of compounds by varying the reactants at different steps.[10]
Causality in SAR: Decoding the Impact of Substitutions
The core of the drug discovery effort lies in systematically modifying the scaffold and correlating those changes with biological activity. The Thiazolo[4,5-b]pyridine core offers several positions for substitution, each influencing kinase binding differently.
-
Hinge-Binding Motifs: The nitrogen atoms within the pyridine and thiazole rings are critical. Depending on the target kinase, different nitrogens can act as the primary "hinge-binding" motif, forming crucial hydrogen bonds with the backbone of the kinase's hinge region. For PI3K inhibitors, the 4-nitrogen of the scaffold is a key hinge-binding element.[6] In contrast, for ITK, the 1-nitrogen and the 2-amino group form the essential hydrogen bonds.[6]
-
Targeting the ATP-Binding Site: Functionalization at other positions is used to occupy different pockets within the ATP-binding site.
-
The 5-position: This position has been functionalized to target the ATP-binding sites of BCR-ABL, RAF, and VEGFR2.[6]
-
The 6-position: In the development of novel c-KIT inhibitors, functionalization at the 6-position of the scaffold was explored for the first time, leading to compounds that could overcome resistance to existing drugs like imatinib.[6]
-
The 7-position: For PI3K inhibitors, a morpholinyl group is often placed at this position, as morpholine is a common structural core in many known PI3K inhibitors.[3]
-
The diagram below illustrates the key regions of the scaffold and their general roles in kinase interaction, based on published SAR studies.
Caption: Structure-Activity Relationship (SAR) Hotspots on the Scaffold.
SAR Case Study: Optimization of a c-KIT Inhibitor
In a study aimed at overcoming imatinib resistance in gastrointestinal stromal tumors (GIST), a series of 31 novel Thiazolo[5,4-b]pyridine derivatives were synthesized and tested against c-KIT.[6][7] The SAR exploration led to the identification of compound 6r as a potent inhibitor.
| Compound | R1 Group (at C2) | R2 Group (at C6) | c-KIT IC50 (μM) | GIST-T1 Cell GI50 (μM) |
| 6h | 3-(trifluoromethyl)phenyl | H | 9.87 | >10 |
| Imatinib | - | - | 0.02 | 0.08 |
| Sunitinib | - | - | 0.02 | 0.03 |
| 6r | 3-(trifluoromethyl)phenyl | 4-(4-methylpiperazin-1-yl)phenyl | 0.01 | 0.02 |
| (Data synthesized from Nam et al., 2020)[6] |
The initial exploration of the R1 group found that a 3-(trifluoromethyl)phenyl group (6h ) provided moderate activity, fitting well into a hydrophobic pocket.[6] The key breakthrough came from exploring the R2 group at the C6 position. The addition of the 4-(4-methylpiperazin-1-yl)phenyl group in compound 6r dramatically increased both enzymatic and anti-proliferative activity, making it comparable to the approved drug sunitinib and potent against imatinib-resistant c-KIT mutants.[6][8]
Biochemical and Cellular Characterization: A Methodological Deep Dive
Identifying a potent compound requires a cascade of robust and self-validating assays that assess its activity first against the isolated enzyme and then within the complex environment of a living cell.
The following workflow is a standard model for kinase inhibitor discovery.
Caption: Typical Workflow for Kinase Inhibitor Discovery.
Protocol: Radiometric Biochemical Kinase Assay (for c-KIT)
This protocol describes a self-validating system to directly measure the enzymatic inhibition of a target kinase.
Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a substrate peptide by the kinase. A potent inhibitor will reduce the amount of radiolabeled phosphate incorporated into the substrate.
Methodology:
-
Preparation: Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.1% BSA, 0.5 mM DTT).
-
Compound Plating: In a 96-well plate, serially dilute the Thiazolo[4,5-b]pyridine test compounds in DMSO, then add to the reaction buffer.
-
Trustworthiness Control 1 (Negative): Include wells with DMSO vehicle only (represents 0% inhibition).
-
Trustworthiness Control 2 (Positive): Include wells with a known c-KIT inhibitor like sunitinib (represents 100% inhibition).
-
-
Kinase/Substrate Addition: Add the c-KIT enzyme and its specific substrate peptide (e.g., poly(Glu, Tyr) 4:1) to each well. Allow a brief pre-incubation (e.g., 10 minutes at room temperature) for the compound to bind to the enzyme.
-
Initiate Reaction: Start the kinase reaction by adding the ATP mixture, containing unlabeled ATP and a spike of [γ-³³P]ATP. Incubate for a set time (e.g., 30-60 minutes) at 30°C.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Capture and Wash: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will not. Wash the filter mat multiple times with phosphoric acid to remove unbound radioactivity.
-
Quantification: Dry the filter mat and measure the radioactivity in each spot using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition versus compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol: Cell Viability Assay (MTT Assay)
Principle: This assay assesses the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. Active mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., GIST-T1 cells for c-KIT inhibitors) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Thiazolo[4,5-b]pyridine inhibitor. Include DMSO vehicle as a negative control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percent viability relative to the DMSO control and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Target Selectivity and Mechanism of Action
A potent inhibitor is not necessarily a good drug candidate; it must also be selective. Inhibiting off-target kinases can lead to toxicity.
-
Kinase Selectivity Profiling: Lead compounds, such as 6r , are typically screened against a large panel of diverse kinases. Compound 6r was found to have reasonable kinase selectivity, which is a crucial characteristic for a potential therapeutic agent.[6][8]
-
Molecular Docking: Computational studies provide invaluable insight into how these inhibitors bind. Docking analyses have shown that the Thiazolo[5,4-b]pyridine scaffold fits well into the ATP binding pocket of PI3Kα, with the N-heterocyclic core forming key hydrogen bonds with hinge residues like Val851.[3] These models help rationalize the observed SAR and guide the design of new, more potent analogues.
Conclusion and Future Directions
The Thiazolo[4,5-b]pyridine scaffold has unequivocally demonstrated its value as a versatile platform for the design of potent kinase inhibitors. The successful development of nanomolar inhibitors against critical oncology targets like c-KIT and PI3K highlights the power of this chemical series.[4][6] The key to success lies in a tightly integrated, iterative process of rational design, efficient synthesis, and a robust cascade of biochemical and cellular assays.
Future work in this area will likely focus on:
-
Expanding the Target Space: Applying the SAR knowledge gained from c-KIT and PI3K to design inhibitors for other clinically relevant kinases.
-
Overcoming Resistance: As seen with the c-KIT V560G/D816V double mutant, a major focus will be on designing next-generation inhibitors that are active against mutations that confer resistance to current therapies.[6]
-
Optimizing ADME Properties: Moving beyond potency and selectivity to improve the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are suitable for in vivo studies and, ultimately, clinical development.
This technical guide has outlined the fundamental principles and methodologies that have propelled the discovery of Thiazolo[4,5-b]pyridine derivatives as a promising class of kinase inhibitors, paving the way for the next generation of targeted therapies.
References
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- Shetty, C. R., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. NIH.
- Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. (n.d.).
- Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. (2025). PMC.
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- Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020). PubMed Central.
- Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020). MDPI.
- Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020). PubMed.
- Antera, N. M., Mandour, A. A., & Abdeltawab, M. (2025). Discovery of thiazolo[5′,4′:5,6]pyrido[2,3-d]pyrimidine, thiazolo[5′,4′:5,6] pyrido[2,3-d][6][11]oxazin & thiazolo[4,5-b]pyridine derivatives as novel. FUE.
- Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (n.d.). MDPI.
- Isothiazolo[4,3- b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. (2015). PubMed.
- Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. (n.d.). PubMed.
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Unlocking the Therapeutic Potential of the Thiazolo[4,5-b]pyridine Scaffold: A Technical Guide to Key Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Thiazolo[4,5-b]pyridine Core - A Privileged Scaffold in Medicinal Chemistry
The Thiazolo[4,5-b]pyridine nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its rigid structure, combined with the presence of multiple hydrogen bond donors and acceptors, provides a versatile framework for the design of potent and selective modulators of various biological targets. This guide delves into the core therapeutic potential of Thiazolo[4,5-b]pyridin-2-amine and its derivatives, offering an in-depth exploration of key molecular targets, the underlying mechanisms of action, and the experimental methodologies required for their investigation. Our focus is to provide a technical and actionable resource for researchers dedicated to advancing novel therapeutics.
Part 1: Targeting Oncogenic Kinases - A Prominent Anticancer Strategy
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The Thiazolo[4,5-b]pyridine scaffold has demonstrated significant promise as a versatile kinase inhibitor, engaging with the ATP-binding pocket of several key oncogenic kinases.
c-KIT: Combating Gastrointestinal Stromal Tumors and Beyond
The proto-oncogene c-KIT, a receptor tyrosine kinase, is a critical driver in various malignancies, most notably gastrointestinal stromal tumors (GIST). Activating mutations in c-KIT lead to constitutive kinase activity and uncontrolled cell proliferation. Thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of c-KIT, offering a potential avenue to overcome resistance to existing therapies like imatinib.[1][2]
Mechanism of Action: Thiazolo[5,4-b]pyridine derivatives are designed to bind to the ATP-binding pocket of c-KIT. The nitrogen atoms within the pyridine and thiazole rings can form crucial hydrogen bond interactions with the hinge region of the kinase domain, a common feature of ATP-competitive inhibitors.[2] This occupation of the ATP-binding site prevents the phosphorylation of downstream substrates, thereby abrogating the aberrant signaling cascade that drives tumor growth. Molecular docking studies suggest that the 4-nitrogen of the thiazolo[5,4-b]pyridine scaffold can act as a hinge-binding motif.[2]
Experimental Validation Workflow:
Caption: Inhibition of the CDK4/6-Rb pathway by Thiazolo[4,5-b]pyridine derivatives.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
This protocol assesses the anti-proliferative effect of a test compound on cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 for ER+ breast cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the this compound derivative. Include a vehicle control (DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add DMSO to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
-
Phosphoinositide 3-Kinase (PI3K): Targeting a Central Signaling Node
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is one of the most frequent events in human cancers. Thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of PI3K, with some compounds exhibiting nanomolar inhibitory activity against multiple isoforms. [3][4] Mechanism of Action: These compounds act as ATP-competitive inhibitors of PI3K. Molecular docking studies have shown that the thiazolo[5,4-b]pyridine scaffold can fit into the ATP binding pocket of the PI3Kα kinase, forming hydrogen bonds with key residues in the hinge region, such as Val851. [3]By blocking the kinase activity of PI3K, these inhibitors prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that activates downstream signaling through AKT.
Experimental Protocol: Western Blot for Downstream Signaling
This protocol is used to assess the inhibition of the PI3K pathway by observing the phosphorylation status of downstream effectors like AKT.
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., one with a known PIK3CA mutation) to 70-80% confluency.
-
Treat the cells with various concentrations of the this compound derivative for a specified time.
-
-
Protein Lysate Preparation:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-AKT (Ser473).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total AKT as a loading control.
-
Part 2: Potential in Neurodegenerative Disorders - Targeting Monoamine Oxidase B (MAO-B)
Neurodegenerative diseases like Parkinson's disease are characterized by the progressive loss of dopaminergic neurons. Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain. Inhibition of MAO-B can increase dopamine levels, providing symptomatic relief. Thiazolopyridine derivatives have shown potent and selective inhibitory activity against MAO-B. [5][6] Mechanism of Action: Thiazolopyridine derivatives act as inhibitors of the MAO-B enzyme. Structure-activity relationship (SAR) studies have indicated that the thiazolopyridine core structure is crucial for potent activity. [6]Molecular docking studies suggest that these compounds can have favorable interactions within the active site of human MAO-B. [6] Experimental Protocol: MAO-B Inhibitor Screening Assay (Fluorometric)
This assay is based on the detection of H₂O₂, a byproduct of the MAO-B catalyzed oxidation of its substrate.
-
Reagent Preparation:
-
Prepare MAO-B Assay Buffer.
-
Reconstitute the MAO-B enzyme, MAO-B substrate (e.g., tyramine), developer, and fluorescent probe.
-
Prepare a serial dilution of the this compound derivative.
-
-
Assay Procedure (96-well plate format):
-
Add the test inhibitor and MAO-B enzyme solution to the wells and incubate for 10 minutes at 37°C.
-
Prepare the MAO-B Substrate Solution containing the substrate, developer, and fluorescent probe.
-
Add the Substrate Solution to each well to start the reaction.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence kinetically at an excitation/emission of 535/587 nm.
-
Calculate the rate of the reaction and the percent inhibition for each compound concentration.
-
Determine the IC50 value from a dose-response curve.
-
Part 3: Antiviral Potential - A Frontier for Exploration
Derivatives of the thiazole ring system have demonstrated a broad spectrum of antiviral activities, inhibiting a wide range of viruses including Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV). [7][8]While the precise molecular targets of Thiazolo[4,5-b]pyridine derivatives in these viruses are still under active investigation, their structural features suggest several plausible mechanisms of action.
Plausible Antiviral Targets:
-
Viral Polymerases (e.g., HBV Reverse Transcriptase, HCV NS5B Polymerase): These enzymes are essential for the replication of the viral genome and are validated targets for many approved antiviral drugs. The heterocyclic nature of the Thiazolo[4,5-b]pyridine scaffold makes it a candidate for binding to the active site or allosteric sites of these polymerases.
-
Viral Proteases (e.g., HCV NS3/4A Protease): Viral proteases are crucial for processing the viral polyprotein into functional proteins. The Thiazolo[4,5-b]pyridine core could serve as a scaffold for the design of protease inhibitors.
-
Capsid Assembly Modulators: For viruses like HBV, the assembly of the viral capsid is a critical step in the replication cycle. Small molecules can interfere with this process, leading to the formation of non-infectious particles.
Experimental Workflow for Antiviral Drug Discovery:
Caption: A general workflow for the discovery and characterization of antiviral Thiazolo[4,5-b]pyridine derivatives.
Experimental Protocol: HCV Replicon Assay
This cell-based assay is a cornerstone for screening compounds for anti-HCV activity.
-
Cell Culture:
-
Culture Huh-7 cells harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase).
-
-
Compound Treatment:
-
Seed the replicon cells in a 96-well plate.
-
Treat the cells with serial dilutions of the this compound derivative.
-
-
Luciferase Assay:
-
After a 48-72 hour incubation, lyse the cells and measure luciferase activity, which is proportional to the level of HCV RNA replication.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HCV replication and determine the EC50 value.
-
Concurrently, perform a cytotoxicity assay on the same cell line to determine the CC50 and calculate the selectivity index (SI = CC50/EC50).
-
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics against a range of diseases. Its proven ability to potently and selectively inhibit key oncogenic kinases and the neuro-modulatory enzyme MAO-B underscores its therapeutic potential. Furthermore, the emerging evidence of its antiviral activity opens up exciting new avenues for research. The in-depth technical guidance provided here on the key molecular targets and associated experimental methodologies is intended to empower researchers to further explore and exploit the full therapeutic potential of this remarkable heterocyclic system. Future efforts should focus on detailed structure-activity relationship studies to optimize potency and selectivity, as well as in vivo studies to validate the preclinical efficacy and safety of novel Thiazolo[4,5-b]pyridine-based drug candidates.
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- Shetty, C. R., Shastry, C. S., Parasuraman, P., & Hebbar, S. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Results in Chemistry, 5, 100842. [Link]
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Structure Elucidation of Novel Thiazolo[4,5-b]pyridine Compounds: A Senior Application Scientist's Guide
An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists
The Thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system, forming the core of molecules with significant therapeutic potential, including antimicrobial, anti-inflammatory, and kinase inhibitory activities.[1][2][3] The successful development of drugs based on this scaffold hinges on the unambiguous determination of their chemical structures. This guide provides a comprehensive, field-proven framework for the structure elucidation of novel Thiazolo[4,5-b]pyridine derivatives, moving beyond a simple listing of techniques to explain the strategic integration of analytical data.
The Integrated Elucidation Workflow
The modern approach to structure elucidation is not a linear process but an integrated, iterative workflow. Each piece of analytical data informs the next experiment, progressively refining and ultimately confirming the molecular structure. The initial synthetic route provides a strong hypothesis, which is then tested and detailed by spectroscopic methods.
Caption: Integrated workflow for novel compound structure elucidation.
Part 1: The Synthetic Route as a Foundational Hypothesis
The chosen synthetic pathway is the first and most critical piece of information. It provides a logical starting point for the expected core structure and substitution patterns. For instance, a [3+3] cyclocondensation of a 4-aminothiazole derivative with an α,β-unsaturated carbonyl compound strongly suggests the formation of the Thiazolo[4,5-b]pyridine ring system.[4] Similarly, a Friedländer annulation provides a different, predictable pathway to the core scaffold.[5]
Expert Insight: Always consider potential side reactions or unexpected rearrangements. For example, in base-promoted reactions of 2-chloro-3-nitropyridines, S–N-type Smiles rearrangements can occur, leading to isomeric products that might be difficult to distinguish without careful spectroscopic analysis.[6] Therefore, the synthesis does not provide proof, but rather a testable hypothesis.
Protocol 1: Synthesis via [3+3] Cyclocondensation
-
Reactant Preparation: Dissolve equimolar amounts of the starting 4-amino-5H-thiazol-2-one and the appropriate chalcone or arylidene pyruvic acid in a suitable solvent (e.g., glacial acetic acid).
-
Reaction: Heat the mixture under reflux for 4-8 hours, monitoring the reaction progress using Thin-Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.
-
Purification: Filter the solid precipitate, wash thoroughly with water, and dry. Recrystallize from a suitable solvent like ethanol or acetic acid to obtain the purified product.
-
Validation: Obtain a preliminary melting point. A sharp melting point is an early indicator of purity. The purified compound is now ready for spectroscopic analysis.
Part 2: Mass Spectrometry (MS) for Molecular Formula and Fragmentation
High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is non-negotiable. Its primary role is to provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), from which the exact molecular formula can be determined.[7][8] This is the first validation point for the synthetic hypothesis.
Expert Insight: The isotopic pattern is crucial. The presence of sulfur in the thiazolo ring and potentially chlorine or bromine substituents creates a characteristic isotopic distribution (M, M+1, M+2 peaks) that must match the proposed formula. Tandem MS (MS/MS) experiments can be used to intentionally fragment the molecular ion, providing clues about the structure's substructures and connectivity.[9][10]
Table 1: Common Fragmentation Patterns in Thiazolo[4,5-b]pyridine Derivatives
| Precursor Ion | Fragmentation Process | Common Neutral Loss | Resulting Fragment Description |
| [M+H]⁺ | Cleavage of N-alkyl side chain | Alkene | Loss of a substituent on the thiazole or pyridine nitrogen. |
| [M+H]⁺ | Loss of a carbonyl group | CO | Common in derivatives containing a pyridinone or thiazolone moiety. |
| [M+H]⁺ | Retro-Diels-Alder (if applicable) | Varies | Cleavage of a fused ring system. |
| [M+H]⁺ | Thiazole Ring Opening | HCN, CS | Fission of the thiazole ring itself under high collision energy. |
Protocol 2: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Infusion: Infuse the sample directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode. Ensure the mass accuracy is calibrated to < 5 ppm.
-
Analysis: Identify the [M+H]⁺ or [M+Na]⁺ ion. Use the instrument's software to calculate the elemental composition based on the exact mass. Compare this to the theoretical mass of the hypothesized structure.
Part 3: NMR Spectroscopy for Definitive Connectivity
NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D experiments is required to assign every proton and carbon and to piece together the molecular skeleton.[6][11]
Expertise & Causality:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling). The integration values are critical for determining the ratio of protons.
-
¹³C NMR: Shows the number of unique carbon atoms and their type (e.g., C, CH, CH₂, CH₃ via DEPT experiments). The chemical shifts indicate the electronic environment (e.g., aromatic, aliphatic, carbonyl).
-
2D COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically through 2-3 bonds), helping to map out proton networks within the molecule.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is fundamental for assigning carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is the key experiment for connecting molecular fragments and establishing the final connectivity of the entire scaffold.
Caption: A strategic approach to NMR data integration.
Protocol 3: Comprehensive NMR Characterization
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for this class of compounds due to its high solubilizing power.[6][11]
-
1D Spectra Acquisition: Acquire a ¹H NMR spectrum. Following this, acquire a proton-decoupled ¹³C NMR spectrum and DEPT-135/90 spectra.
-
2D Spectra Acquisition: Using the same sample, acquire COSY, HSQC, and HMBC spectra. Ensure the spectral width in both dimensions is set correctly to observe all relevant correlations. Optimize the HMBC experiment to detect long-range couplings (typically set for J = 8-10 Hz).
-
Data Processing & Interpretation: Process all spectra using appropriate software.
-
Start by assigning obvious signals in the ¹H spectrum (e.g., methyl singlets, aromatic patterns).
-
Use the HSQC to link these protons to their attached carbons.
-
Use the COSY to walk along coupled proton systems (e.g., around a substituted phenyl ring).
-
Crucially, use the HMBC to find correlations from known protons to quaternary carbons and to connect different spin systems, confirming the thiazole-pyridine fusion and the positions of all substituents.
-
Part 4: Single-Crystal X-ray Diffraction: The Ultimate Confirmation
While a full suite of NMR and MS data often provides an unambiguous structure, single-crystal X-ray diffraction provides the ultimate, irrefutable proof. It yields a 3D model of the molecule, confirming not only the connectivity but also the stereochemistry and solid-state conformation.[12][13] This is particularly vital for publications in high-impact journals and for regulatory submissions.
Expert Insight: The biggest challenge is often not the data collection but growing a high-quality single crystal. This can be a time-consuming step requiring screening of various solvents, temperatures, and crystallization techniques (slow evaporation, vapor diffusion).
Protocol 4: Growing Diffraction-Quality Single Crystals
-
Purity is Paramount: Ensure the sample is of the highest possible purity (>99%), as impurities can inhibit crystal growth.
-
Solvent Screening: In small vials, dissolve a few milligrams of the compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone) to find one in which it is sparingly soluble.
-
Slow Evaporation (Primary Method): Prepare a nearly saturated solution of the compound in the chosen solvent. Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment for several days to weeks.
-
Vapor Diffusion: If slow evaporation fails, try vapor diffusion. Dissolve the compound in a good solvent (e.g., dichloromethane) and place this vial inside a larger, sealed jar containing a poor solvent (e.g., hexane). The poor solvent will slowly diffuse into the solution, reducing the solubility and inducing crystallization.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove one with a loop and mount it on the diffractometer.
Conclusion
The structure elucidation of novel Thiazolo[4,5-b]pyridine compounds is a systematic process that relies on the strategic application of multiple, complementary analytical techniques. By beginning with a strong synthetic hypothesis and using the powerful combination of high-resolution mass spectrometry and comprehensive NMR analysis, researchers can build a robust and verifiable structural model. When required, single-crystal X-ray diffraction provides the final, definitive confirmation. This integrated methodology ensures scientific integrity and provides the trustworthy data essential for advancing drug discovery and development.
References
- Chaban, T. I., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Žurnal organìčnoï ta farmacevtičnoï hìmìï, 17(3), 25-31. [Link]
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- Patel, K. D., et al. (2019). Synthesis and Characterization of Thiazolo Pyridin- 2-Amine and Their Schiff Bases. International Journal of Trend in Scientific Research and Development, 3(3), 1143-1146. [Link]
- Smith, K., et al. (2016). Crystal structure of 2-(4-methoxyphenyl)-1,3-thiazolo[4,5-b]pyridine, C13H10N2OS. Zeitschrift für Kristallographie-New Crystal Structures, 231(2), 481-482. [Link]
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The Thiazolo[4,5-b]pyridine Scaffold: A Privileged Core for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The thiazolo[4,5-b]pyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, particularly kinases, making it a cornerstone for the development of novel therapeutics. This guide provides a comprehensive overview of the thiazolo[4,5-b]pyridine core, from its fundamental synthesis to its application in targeted drug discovery. We will delve into the key synthetic methodologies, explore its role as a bioisostere, and detail its application in the development of potent and selective inhibitors for critical signaling pathways implicated in cancer and inflammatory diseases. This document is intended to serve as a practical resource for researchers, offering both theoretical insights and detailed experimental protocols.
The Thiazolo[4,5-b]pyridine Core: A Bioisostere of Purines
The success of the thiazolo[4,5-b]pyridine scaffold in drug discovery is largely attributed to its function as a bioisostere of the purine ring system.[1] Bioisosterism, the replacement of a functional group with another that retains the parent molecule's biological activity, is a powerful strategy in medicinal chemistry. The thiazolo[4,5-b]pyridine core mimics the size, shape, and electronic properties of purines, the building blocks of DNA and RNA, and key components of essential cofactors and signaling molecules like ATP. This mimicry allows derivatives to competitively bind to the ATP-binding sites of numerous enzymes, particularly kinases, thereby modulating their activity.
The replacement of a nitrogen atom in the purine imidazole ring with a sulfur atom in the thiazole ring alters the scaffold's electronic distribution and hydrogen bonding capacity. This modification can lead to enhanced binding affinity, improved selectivity, and more favorable pharmacokinetic properties compared to their purine counterparts.
Synthetic Strategies for the Thiazolo[4,5-b]pyridine Core
The construction of the thiazolo[4,5-b]pyridine scaffold can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include the Friedländer annulation, Hantzsch-type cyclizations, and various multicomponent reactions.
Friedländer Annulation
The Friedländer synthesis is a classic and versatile method for constructing quinoline and, by extension, pyridine-fused systems. In the context of the thiazolo[4,5-b]pyridine core, this typically involves the condensation of an ortho-amino-substituted thiazole aldehyde or ketone with a compound containing a reactive methylene group.[2][3][4][5]
Experimental Protocol: Friedländer Synthesis of a Thiazolo[4,5-b]pyridine Derivative [4]
-
To a solution of 2-amino-4-methylthiazole-5-carbaldehyde (1 mmol) in ethanol (20 mL), add ethyl acetoacetate (1.2 mmol) and a catalytic amount of piperidine (0.1 mmol). The ortho-amino aldehyde on the thiazole ring is the key starting material. Ethyl acetoacetate provides the reactive methylene group necessary for cyclization. Piperidine acts as a basic catalyst to facilitate the initial condensation.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC). The elevated temperature drives the condensation and subsequent cyclization reactions.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. This removes the solvent.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient. This purification step isolates the desired thiazolo[4,5-b]pyridine derivative from any unreacted starting materials or byproducts.
Hantzsch-Type Pyridine Synthesis
The Hantzsch pyridine synthesis is a multicomponent reaction that offers an efficient route to dihydropyridines, which can then be oxidized to the corresponding pyridines.[6][7][8][9] A modification of this reaction can be employed to construct the thiazolo[4,5-b]pyridine scaffold, typically by reacting an aminothiazole derivative, an aldehyde, and a β-ketoester.
Experimental Protocol: Hantzsch-Type Synthesis of a Thiazolo[4,5-b]pyridine Derivative [6]
-
A mixture of 2-aminothiazole (1 mmol), benzaldehyde (1 mmol), and ethyl acetoacetate (2 mmol) in ethanol (25 mL) is stirred at room temperature. This constitutes the one-pot mixture of the three components required for the Hantzsch synthesis.
-
A catalytic amount of acetic acid (0.2 mmol) is added, and the mixture is refluxed for 8-10 hours. The acid catalyzes the condensation reactions.
-
After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to yield the dihydropyridine intermediate. This intermediate is often stable enough to be isolated.
-
The dihydropyridine (1 mmol) is dissolved in acetic acid (15 mL), and a mild oxidizing agent, such as sodium nitrite (1.5 mmol), is added portion-wise. This step is crucial for the aromatization of the dihydropyridine ring to the final pyridine scaffold.
-
The reaction mixture is stirred at room temperature for 2 hours and then poured into ice-cold water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the pure thiazolo[4,5-b]pyridine product.
Solid-Phase Synthesis
For the generation of compound libraries for high-throughput screening, solid-phase synthesis offers significant advantages in terms of automation and purification.[2][3][4][5][10] A traceless solid-phase strategy for thiazolo[4,5-b]pyridin-7(4H)-one derivatives has been developed, allowing for the introduction of diversity at multiple positions.[10]
Workflow: Solid-Phase Synthesis of Thiazolo[4,5-b]pyridin-7(4H)-one Derivatives [10]
Caption: Inhibition of the PI3K/Akt signaling pathway by thiazolo[5,4-b]pyridine derivatives.
One notable example is a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines, with compound 19a exhibiting an IC₅₀ of 3.6 nM against PI3Kα. [11]The structure-activity relationship (SAR) studies revealed that the sulfonamide functionality and the pyridyl group were crucial for potent inhibitory activity. [11][12] Table 1: PI3Kα Inhibitory Activity of Thiazolo[5,4-b]pyridine Analogues [11]
| Compound | R Group | IC₅₀ (nM) |
|---|---|---|
| 19a | 2,4-difluorophenyl | 3.6 |
| 19b | 2-chloro-4-fluorophenyl | 4.6 |
| 19c | 5-chlorothiophen-2-yl | 8.0 |
c-KIT Signaling and Imatinib Resistance
The c-KIT receptor tyrosine kinase is a key driver in several cancers, including gastrointestinal stromal tumors (GIST). [13]While the first-generation inhibitor imatinib is effective, resistance often develops through secondary mutations in the c-KIT kinase domain. [14][15][16][17]Thiazolo[5,4-b]pyridine derivatives have emerged as promising candidates to overcome imatinib resistance. [13]
Caption: Overcoming imatinib resistance in c-KIT signaling with thiazolo[5,4-b]pyridine inhibitors.
A series of novel thiazolo[5,4-b]pyridine derivatives were designed and synthesized to inhibit both wild-type and imatinib-resistant c-KIT mutants. [13]Compound 6r from this series demonstrated potent inhibition of a c-KIT V560G/D816V double mutant, which is resistant to imatinib, and significantly attenuated the proliferation of GIST cancer cells. [13]
IKK/NF-κB Signaling Pathway
The IκB kinase (IKK)/nuclear factor-κB (NF-κB) signaling pathway is a central regulator of inflammation and is implicated in various inflammatory diseases and cancers. [18][19][20][21][22]The IKK complex, particularly IKKβ (IKK2), is a key therapeutic target. Thiazole-based tricyclic compounds, including imidazo[4,5-d]thiazolo[5,4-b]pyridines, have been developed as potent IKK2 inhibitors.
Caption: Inhibition of the NF-κB signaling pathway via IKK2 by thiazolo[4,5-b]pyridine-based inhibitors.
Conclusion and Future Perspectives
The thiazolo[4,5-b]pyridine scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutic agents. Its ability to act as a purine bioisostere provides a rational basis for its interaction with a multitude of biological targets, most notably kinases. The synthetic accessibility of this core, through well-established methodologies like the Friedländer and Hantzsch syntheses, coupled with modern techniques such as solid-phase synthesis, enables the rapid generation of diverse compound libraries for screening and lead optimization.
The successful development of potent and selective inhibitors for the PI3K, c-KIT, and IKK pathways highlights the immense potential of this scaffold in oncology and immunology. Future research will undoubtedly focus on further exploring the chemical space around the thiazolo[4,5-b]pyridine core to identify inhibitors for other clinically relevant targets. Moreover, a deeper understanding of the structure-activity relationships and the development of more refined in silico models will continue to drive the rational design of next-generation therapeutics based on this privileged scaffold.
References
- Lee, T., Lee, D., Lee, I. Y., & Gong, Y. D. (2010). Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction.
- Lee, T., Lee, D., Lee, I. Y., & Gong, Y. D. (2009). Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedländer Reaction.
- Frelin, C., Imbert, V., Griessinger, E., Peyron, J. F., & Imbert, J. (2009). Targeting NF-kappaB pathway with an IKK2 inhibitor induces inhibition of multiple myeloma cell growth. Blood, 113(23), 5957–5966. [Link]
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Thiazolo[4,5-b]pyridin-2-ones: A Promising Scaffold for Novel Anti-inflammatory Agents
An In-depth Technical Guide
This guide provides a comprehensive technical overview of the anti-inflammatory properties of the Thiazolo[4,5-b]pyridin-2-one heterocyclic system. It is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of next-generation anti-inflammatory therapeutics. We will delve into the validated mechanisms of action, detailed protocols for in vivo and in silico evaluation, and present key data that underscores the potential of this chemical scaffold.
Introduction: The Unmet Need for Safer Anti-inflammatory Drugs
Inflammation is a fundamental biological response to injury and infection, but its dysregulation is a key pathogenetic component in a multitude of chronic diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most widely used medications globally, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] However, the clinical utility of traditional NSAIDs is often hampered by significant side effects, most notably gastrointestinal ulceration and cardiovascular risks, which arise from the non-selective inhibition of COX isoforms.[3] This has fueled a persistent search for novel, effective, and safer anti-inflammatory agents. The development of compounds based on unique heterocyclic systems, such as the Thiazolo[4,5-b]pyridine core, represents a promising strategy to overcome these limitations.[4]
The Thiazolo[4,5-b]pyridin-2-one Scaffold
The fused heterocyclic system of Thiazolo[4,5-b]pyridin-2-one has emerged as a privileged scaffold in medicinal chemistry. Synthetic chemistry efforts have established efficient pathways for its creation and modification, often utilizing [3+3]-cyclocondensation, acylation, and alkylation reactions to generate diverse libraries of derivatives.[4][5] Studies have consistently shown that novel derivatives of this scaffold demonstrate considerable anti-inflammatory effects, with several compounds exhibiting potency that approaches or even surpasses that of the widely used NSAID, Ibuprofen.[3][6]
Mechanism of Action: Targeting the Cyclooxygenase Pathway
The primary anti-inflammatory mechanism of Thiazolo[4,5-b]pyridin-2-ones is believed to be the inhibition of the cyclooxygenase (COX) pathway, a critical enzymatic cascade in the metabolism of arachidonic acid.
The Arachidonic Acid Cascade
When cellular membranes are damaged, phospholipases release arachidonic acid, which is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. The COX pathway, catalyzed by COX-1 and COX-2 isoenzymes, leads to the production of prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[7] COX-1 is constitutively expressed and plays a role in homeostatic functions, whereas COX-2 is inducible at sites of inflammation. The therapeutic effect of NSAIDs is derived from inhibiting COX-2, while the adverse effects are often linked to the inhibition of COX-1.[1]
In Silico Evidence for COX Inhibition
Computational studies have provided the foundational hypothesis for the mechanism of action. Molecular docking simulations have been employed to explore the interaction of Thiazolo[4,5-b]pyridin-2-one derivatives with the active sites of COX-1, COX-2, and microsomal prostaglandin E2 synthase-1 (mPGES-1).[7] These in silico analyses revealed that the compounds can form stable complexes within the enzymatic active sites, indicating a high potential for inhibitory action.[7][8] The bicyclic thiazolopyridine scaffold appears to be crucial for the steric and electronic interactions necessary for binding.[7]
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of Thiazolo[4,5-b]pyridin-2-ones via COX inhibition.
In Vivo Evaluation of Anti-inflammatory Activity
The most direct and functionally relevant assessment of anti-inflammatory potential is conducted using in vivo models. The carrageenan-induced rat paw edema model is the gold-standard acute inflammation assay used to screen and validate novel anti-inflammatory compounds.[3][4]
The Carrageenan-Induced Paw Edema Model
This model is based on the principle that the subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw induces a reproducible and well-characterized inflammatory response. The resulting edema (swelling) is quantified over time, and the ability of a test compound to reduce this swelling is a direct measure of its anti-exudative (anti-inflammatory) activity.
The workflow for this crucial in vivo experiment is outlined below.
Caption: Standard experimental workflow for the carrageenan-induced paw edema assay.
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
-
1. Animals: Male Wistar rats (150-200 g) are used. They are housed under standard laboratory conditions and fasted for 12 hours before the experiment with free access to water.
-
2. Compound Preparation: Test compounds are dissolved in a suitable vehicle, such as Dimethyl sulfoxide (DMSO).[4] A standard dose for screening is often 50 mg/kg body weight.[4] A reference drug, such as Ibuprofen, is prepared in its effective therapeutic dose for parallel testing.[3]
-
3. Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
4. Administration: The test compounds, reference drug, or vehicle (control group) are administered intraperitoneally (i.p.) to the respective groups of animals.
-
5. Induction of Inflammation: Thirty minutes after drug administration, 0.1 mL of a 2% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[4]
-
6. Edema Measurement: The paw volume is measured again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
7. Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. Statistical significance is determined using an appropriate test (e.g., ANOVA), with p < 0.05 considered significant.[4]
Summary of In Vivo Anti-inflammatory Activity
Numerous studies have synthesized and screened novel Thiazolo[4,5-b]pyridin-2-one derivatives, demonstrating significant anti-inflammatory activity. Several compounds have shown efficacy comparable to or greater than Ibuprofen.[3]
| Compound Type / Modification | In Vivo Model | Efficacy (% Inhibition) | Reference |
| N3 and C5 Substituted Derivatives | Carrageenan-induced rat paw edema | Activity approaches or exceeds Ibuprofen | [4] |
| Halogen-containing Substituents | Carrageenan-induced rat paw edema | 36.5% – 41.3% | [3] |
| Ethyl Acetate/Propionitrile Substituents | Carrageenan-induced rat paw edema | Significant increase in effect compared to Ibuprofen | [3] |
| N3 Substituted Phenylacetamide Derivatives | Carrageenan-induced rat paw edema | Compounds 1 , 2 , and 8 exceeded the activity of Ibuprofen | [8] |
Conclusion and Future Directions
The Thiazolo[4,5-b]pyridin-2-one scaffold represents a highly promising platform for the development of novel anti-inflammatory agents. In vivo studies have consistently validated the anti-inflammatory potential of its derivatives, with several compounds outperforming standard NSAIDs in preclinical models.[3][4] The proposed mechanism of action via inhibition of the COX pathway, supported by in silico modeling, provides a rational basis for their activity.[7]
Future research should focus on several key areas:
-
In Vitro Mechanistic Validation: While in silico data is strong, detailed in vitro enzymatic assays are required to definitively confirm COX-1/COX-2 inhibition and determine selectivity ratios.
-
Exploration of Other Pathways: Given the structural similarity to other heterocyclic anti-inflammatory agents, investigating the potential modulation of pathways like NF-κB and MAPKs could reveal additional mechanisms of action.[9][10]
-
Pharmacokinetic and Safety Profiling: Lead compounds must be subjected to ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to assess their drug-like properties and safety profiles.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions at various positions of the thiazolopyridine core will be essential to optimize potency, selectivity, and pharmacokinetic properties.
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A Technical Guide to the Initial Cytotoxic Screening of Thiazolo[4,5-b]pyridin-2-amine
Abstract
The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides a comprehensive, field-proven framework for conducting the initial in vitro cytotoxicity screening of novel Thiazolo[4,5-b]pyridin-2-amine analogues. We move beyond simple protocols to explain the strategic rationale behind experimental design, from intelligent cell line selection to a multi-assay approach for robust data generation. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the cytotoxic potential of new chemical entities and identify promising candidates for further preclinical development.[4][5]
| Strategic Foundation: Why and How to Screen
The primary goal of an initial cytotoxicity screen is to determine a compound's concentration-dependent toxicity against cultured cells.[4] This is a critical first step in drug discovery to filter large compound libraries and select promising leads for deeper investigation.[4][6] For a novel this compound, the objective is twofold: first, to establish its general cytotoxic potency, often quantified by the half-maximal inhibitory concentration (IC50); and second, to gain preliminary insights into its spectrum of activity and potential mechanism of cell death.[5][7]
A robust screening strategy is not based on a single experiment but on a logical cascade of assays. Our approach prioritizes a high-throughput primary screen to assess metabolic activity, followed by a confirmatory assay measuring a distinct cellular process (membrane integrity), and finally, a more detailed investigation into the mode of cell death.
Figure 1: High-level workflow for initial cytotoxicity screening.
| The First Critical Decision: Cell Line Selection
The choice of cell lines is paramount and dictates the relevance of the screening results.[8] Using a single cell line provides limited information and cannot be easily extrapolated to other cancer types due to the vast genotypic and phenotypic differences between tumors.[8][9]
| Rationale for a Panel-Based Approach
We advocate using a diverse panel of human cancer cell lines. The National Cancer Institute's NCI-60 panel, which represents nine different cancer types (leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast), is an excellent and well-characterized resource.[10][11][12] Screening against a panel allows for the identification of:
-
Broad-spectrum activity: The compound is active against multiple cancer types.
-
Selective activity: The compound shows high potency in specific cell lines or cancer types, suggesting a targeted mechanism of action.[13]
Public databases can be leveraged to select cell lines with specific molecular characteristics (e.g., mutations in TP53 or BRAF) that align with the compound's hypothesized mechanism.[8][12][14]
| Recommended Starter Panel
For labs without access to the full NCI-60 screen, a representative panel should be chosen. A common starting point includes:
-
MCF-7: Breast adenocarcinoma (estrogen receptor-positive).
-
HeLa: Cervical adenocarcinoma.
-
A549: Lung carcinoma.
-
HEK293: A non-cancerous human embryonic kidney cell line, used to assess selectivity for cancer cells over normal cells.[15]
| Experimental Protocols: A Three-Tiered Approach
This section details the protocols for a tiered screening system. It is crucial to include proper controls in every experiment:
-
Untreated Control: Cells cultured in media alone, representing 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., DMSO) to ensure the solvent itself is not causing toxicity.
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin) to validate assay performance.
| Primary Screen: MTT Assay for Metabolic Viability
The MTT assay is a colorimetric test that measures the metabolic activity of cells, which serves as an indicator of cell viability.[16][17] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan product.[18][19] The amount of formazan produced is directly proportional to the number of viable cells.[17]
Figure 2: Principle of the MTT cell viability assay.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium and incubate for 24 hours at 37°C, 5% CO₂.[20]
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for a specified time (e.g., 48 or 72 hours).[20]
-
MTT Addition: After incubation, add 20-50 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[19][20]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C until purple formazan crystals are visible.[19][20]
-
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[20]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[18][19]
| Secondary Screen: LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that quantifies the activity of LDH released from damaged cells into the culture medium.[21][22] LDH is a stable cytosolic enzyme that is released only when the plasma membrane is compromised, making it a reliable indicator of cell death.[21][23] This assay serves as an excellent confirmation of results from the MTT assay, as it measures a different cell death event.
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is critical to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[4]
-
Supernatant Collection: After the treatment period, carefully transfer an aliquot (e.g., 10-50 µL) of the cell culture supernatant from each well to a new 96-well plate.[4][22]
-
Reaction Setup: Add the LDH reaction mixture (containing substrate and dye) to each well with the supernatant, following the manufacturer's instructions (e.g., Abcam ab65393, Promega LDH-Glo™).[22][23]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[21][22]
-
Measurement: Measure the absorbance at 490 nm.[21] The intensity of the color formed is proportional to the amount of LDH released and, therefore, the number of dead cells.
| Mechanistic Insight: Apoptosis vs. Necrosis Assay
To understand how the compound is killing cells, a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) is invaluable.[5][24]
-
Apoptosis: An active, programmed cell death. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS and can be labeled with a fluorescent dye (e.g., FITC).[25]
-
Necrosis: A passive, uncontrolled form of cell death resulting from severe insult, where the cell membrane loses integrity.[26] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[24][25]
Figure 3: Differentiation of cell death modes via Annexin V/PI staining.
Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the this compound at concentrations around its predetermined IC50 value for 24-48 hours.[5]
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension according to the kit manufacturer's protocol.[4]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[4]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[4] This will allow for the quantification of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI-).[24][27]
| Data Analysis and Interpretation
| Calculating the IC50 Value
The IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required to inhibit a biological process by 50%.[7][28] It is the most common metric for quantifying a compound's cytotoxic potency.
Steps for Calculation:
-
Normalize Data: Convert the raw absorbance data to percentage viability relative to the untreated control (100% viability) and the background/maximum kill control (0% viability).
-
Log-Transform Concentrations: Convert the compound concentrations to their logarithm.
-
Non-linear Regression: Plot the percent viability against the log-transformed concentrations. Fit the data using a non-linear regression model, typically a sigmoidal (four-parameter logistic) dose-response curve.[29][30]
-
Determine IC50: The IC50 is the concentration that corresponds to 50% viability on the fitted curve.[7] This analysis is readily performed using software like GraphPad Prism or online calculators.[31]
| Data Presentation
Summarize the calculated IC50 values in a clear, tabular format to facilitate comparison across cell lines and against the positive control.
Table 1: Hypothetical Cytotoxic Activity of Compound X (this compound analogue)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |
|---|---|---|---|
| Compound X | |||
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] |
| HeLa | Cervical Adenocarcinoma | 48 | [Insert Value] |
| A549 | Lung Carcinoma | 48 | [Insert Value] |
| HEK293 | Normal Kidney | 48 | [Insert Value] |
| Doxorubicin | (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] |
Data should be presented as the mean ± standard deviation from at least three independent experiments.[4]
| Conclusion and Next Steps
This guide outlines a rigorous, multi-tiered approach for the initial cytotoxic screening of this compound compounds. By moving from a broad metabolic screen to a confirmatory membrane integrity assay and finally to a mechanistic apoptosis/necrosis analysis, researchers can generate a robust and reliable preliminary dataset. The results of this screening cascade—specifically the IC50 values across a diverse cell panel and the predominant mode of cell death—will form the basis for a critical "Go/No-Go" decision. Promising compounds with potent and selective activity can then be advanced to more complex in vitro and subsequent in vivo studies.[32]
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Antimicrobial and antifungal activity of Thiazolo[4,5-b]pyridines
An In-Depth Technical Guide to the Antimicrobial and Antifungal Activity of Thiazolo[4,5-b]pyridines
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the burgeoning field of Thiazolo[4,5-b]pyridines as potent antimicrobial and antifungal agents. As the global challenge of antimicrobial resistance (AMR) intensifies, the exploration of novel heterocyclic scaffolds has become a critical priority in drug discovery. Thiazolo[4,5-b]pyridines, a class of fused heterocyclic compounds, have emerged as a promising framework due to their versatile synthesis and significant biological activities. This document synthesizes current research to provide an in-depth analysis of their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation, aimed at researchers, scientists, and professionals in drug development.
The Thiazolo[4,5-b]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The Thiazolo[4,5-b]pyridine system is a fused bicyclic heterocycle containing both a thiazole and a pyridine ring. This structural motif is of significant interest as it is present in a variety of biologically active molecules.[1][2] The thiazole ring itself is a key component in numerous FDA-approved drugs, including antimicrobials like aztreonam and various cephalosporins, highlighting the importance of this nucleus for biological activity.[3][4] The fusion of this ring with a pyridine moiety creates a unique chemical architecture that has been shown to possess a wide spectrum of therapeutic potential, including anti-inflammatory, antioxidant, anticancer, and, most notably, antimicrobial properties.[5][6]
The urgency for developing new antimicrobial agents cannot be overstated. The rise of multidrug-resistant (MDR) pathogens presents a formidable threat to global health, necessitating the discovery of compounds with novel mechanisms of action that can circumvent existing resistance pathways.[3][4] Thiazolo[4,5-b]pyridines represent a fertile ground for this exploration, offering a scaffold that can be readily modified to optimize potency and selectivity against a range of microbial targets.
Synthetic Strategies: Building the Core
The biological evaluation of Thiazolo[4,5-b]pyridines is underpinned by robust synthetic methodologies that allow for the creation of diverse chemical libraries. A prevalent and effective method for constructing the core scaffold is the [3+3]-cyclization reaction. This approach typically involves the condensation of a 4-amino-5H-thiazol-2-one derivative with 1,3-dielectrophilic compounds like chalcones or arylidene pyruvic acids.[5] Another established route is the one-pot condensation of 2-amino-4-iminothiazolidinium chloride derivatives, appropriate aldehydes, and Meldrum's acid.[7] These multicomponent reactions are highly efficient, allowing for the introduction of various substituents to systematically probe structure-activity relationships.
A representative synthetic workflow is illustrated below. The modular nature of this synthesis allows for diversification at multiple points, which is crucial for optimizing the biological activity of the final compounds.
Caption: General workflow for the [3+3] cyclocondensation synthesis of Thiazolo[4,5-b]pyridines.
Antibacterial Activity: Targeting Bacterial Cell Wall Synthesis
Several derivatives of the Thiazolo[4,5-b]pyridine scaffold have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including clinically relevant resistant strains.
Mechanism of Action: Inhibition of MurB Enzyme
The causality behind the antibacterial effect of many Thiazolo[4,5-b]pyridin-5-ones is believed to be the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB).[8] This enzyme is a crucial component in the cytoplasmic steps of peptidoglycan biosynthesis, a pathway essential for the integrity of the bacterial cell wall. By inhibiting MurB, these compounds disrupt the formation of this vital protective layer, leading to cell lysis and bacterial death. This mechanism is particularly attractive as it targets a pathway distinct from that of many commonly used antibiotics, such as β-lactams, suggesting a potential for activity against resistant strains.
Molecular docking studies have provided valuable insights into this interaction, predicting that the thiazolo[4,5-b]pyridine core can fit within the active site of the E. coli MurB enzyme, forming key interactions that lead to its inhibition.[8][9]
Caption: Proposed mechanism of antibacterial action via inhibition of the MurB enzyme.
Spectrum of Activity and Structure-Activity Relationship (SAR)
Studies have evaluated these compounds against a panel of pathogens including Staphylococcus aureus (including Methicillin-resistant S. aureus, MRSA), Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimurium, and Bacillus cereus.[8][10] Generally, the compounds show moderate to good antibacterial activity.[8] For instance, certain 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones displayed potent inhibitory effects against P. aeruginosa and E. coli, with one derivative (compound 3g) exhibiting a MIC value of 0.21 μM.[5]
The Structure-Activity Relationship (SAR) reveals that the nature and position of substituents on the pyridine and thiazole rings critically influence the antibacterial potency. The specific substitutions that enhance activity vary between different bacterial species, indicating that the scaffold can be fine-tuned to target specific pathogens.
Quantitative Data: Antibacterial Potency
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for representative Thiazolo[4,5-b]pyridine derivatives against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) | Reference |
| V | Staphylococcus haemolyticus (MRSH) | >100 | - | [11] |
| 4p | P. aeruginosa (resistant) | 11.57 µM | - | [10] |
| 4p | E. coli (resistant) | 23.14 µM | - | [10] |
| 4i | S. aureus | 120-470 | 230-940 | [8] |
| 3g | P. aeruginosa | 0.21 µM | - | [5] |
| 3g | E. coli | 0.21 µM | - | [5] |
Note: Direct comparison between studies can be complex due to variations in experimental conditions and units.
Anti-Biofilm Activity
A significant advantage of some thiazolo[4,5-b]pyridine derivatives is their ability to inhibit biofilm formation.[8][10] Biofilms are structured communities of bacteria that are notoriously difficult to eradicate and are a major cause of chronic infections. Compounds 4g and 4p have shown a strong ability to reduce biofilm formation in P. aeruginosa, with activity in some cases exceeding that of standard antibiotics like ampicillin.[8][10] This dual-action capability—killing planktonic cells and preventing biofilm formation—makes these compounds particularly promising for developing novel therapeutics.[10]
Antifungal Activity: A Disruption of Fungal Cell Membranes
In addition to their antibacterial properties, Thiazolo[4,5-b]pyridines have demonstrated notable antifungal activity, particularly against opportunistic pathogens like Candida albicans.
Mechanism of Action: Inhibition of 14α-Lanosterol Demethylase (CYP51)
The primary mechanism for the antifungal action of these compounds is proposed to be the inhibition of 14α-lanosterol demethylase, a cytochrome P450 enzyme (CYP51).[8][12] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. By blocking this enzyme, thiazolo[4,5-b]pyridines disrupt the synthesis of ergosterol, leading to the accumulation of toxic sterol precursors. This alters the fluidity and integrity of the fungal membrane, ultimately causing cell growth arrest and death.[12] This is the same mechanism of action as the widely used "azole" class of antifungal drugs (e.g., fluconazole, ketoconazole), suggesting a validated and effective target.[12]
Caption: Proposed mechanism of antifungal action via inhibition of CYP51.
Spectrum of Activity and Quantitative Data
The antifungal activity has been primarily evaluated against yeast species. Compound V (2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid) showed the highest activity, with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL against Candida albicans.[11] Another derivative, compound 4i, also showed promising results with MIC values ranging from 0.12 to 0.47 mg/mL.[8]
| Compound ID | Fungal Strain | MIC (μg/mL) | MFC (μg/mL) | Reference |
| V | Candida albicans | 12.5 | - | [11] |
| 4i | Candida albicans | 120-470 | 230-940 | [8] |
| 4i | Aspergillus niger | 120-470 | 230-940 | [8] |
MFC: Minimum Fungicidal Concentration
Experimental Protocols: A Self-Validating System
The trustworthiness of the reported activities relies on standardized and reproducible experimental protocols. The following outlines the core methodologies employed.
General Synthesis of Thiazolo[4,5-b]pyridin-5-ones (Compound 4 Series)
-
Reaction Setup: A mixture of a 2-amino-4-iminothiazolidinium chloride derivative (1 mmol), an appropriate aldehyde (1 mmol), and Meldrum's acid (1 mmol) is prepared.[7]
-
Solvent and Catalyst: The reactants are dissolved in a suitable solvent, such as ethanol.
-
Reaction Conditions: The reaction mixture is heated under reflux for a specified period (e.g., 6-8 hours).
-
Work-up and Purification: The mixture is cooled and poured into water. The resulting precipitate is collected by filtration.
-
Crystallization: The crude product is purified by crystallization from a suitable solvent (e.g., ethanol) to yield the target thiazolo[4,5-b]pyridin-5-one.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: The test compound is serially diluted in the broth across the wells of a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC/MFC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The plates are incubated, and the MBC/MFC is determined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Caption: Experimental workflow for determining MIC and MBC/MFC values.
Cytotoxicity and Safety Profile
A crucial aspect of drug development is ensuring that a compound is selectively toxic to microbial cells while sparing host cells. Several thiazolo[4,5-b]pyridine derivatives have been evaluated for their cytotoxicity against human cell lines such as HaCaT (human keratinocytes) and HEK293 (human embryonic kidney cells).[11] Promisingly, many of the active compounds did not reach the IC₅₀ value (the concentration required to inhibit 50% of cell growth) even at concentrations up to 100 µM, indicating a favorable preliminary safety profile and a good therapeutic window.[5][11]
Conclusion and Future Perspectives
Thiazolo[4,5-b]pyridines represent a highly promising and versatile scaffold for the development of novel antimicrobial and antifungal agents. The research synthesized in this guide demonstrates their potent activity against a range of clinically significant pathogens, including drug-resistant strains. Their dual mechanisms of action, targeting bacterial cell wall synthesis (MurB) and fungal membrane integrity (CYP51), are well-supported by in silico docking studies and align with validated therapeutic strategies. Furthermore, their demonstrated anti-biofilm capabilities and low in vitro cytotoxicity enhance their potential as lead compounds.
Future research should focus on:
-
Lead Optimization: Expanding the chemical space through further synthetic modifications to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy: Progressing the most promising candidates to animal models of infection to validate their in vivo efficacy and safety.
-
Mechanism of Resistance: Investigating the potential for resistance development to these new agents to proactively understand and mitigate this risk.
The continued exploration of the Thiazolo[4,5-b]pyridine core is a scientifically sound and compelling strategy in the global fight against antimicrobial resistance.
References
- Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents.
- Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine deriv
- Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents.
- Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Py. (Taylor & Francis) [Link]
- Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. (Taylor & Francis) [Link]
- Thiazolo[5,4-b]pyridine Alkaloid and Seven ar-Bisabol Sesquiterpenes Produced by the Endophytic Fungus Penicillium janthinellum. (PubMed Central) [Link]
- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (MDPI) [Link]
- Synthesis and antimicrobial evaluation of some new thiazolo[4,5-d] pyrimidines. (PubMed) [Link]
- Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (NIH) [Link]
- Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)
- Values of Absorbance and % of inhibition of thiazolo[4,5-b] pyridine-2-ones.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (MDPI) [Link]
- Structures of tested thiazolo[4,5-b]pyridine derivatives I-VII.
- Structure of thiazolo[4,5-b]pyridin-5-ones.
- Thiazole antifungals. (EBSCO) [Link]
- Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (MDPI) [Link]
- Synthesis and antifungal activity of new hybrids thiazolo[4,5-d]pyrimidines with (1H-1,2,4)triazole. (PubMed) [Link]
- Novel 1, 2, 4-Triazoles as Antifungal Agents. (PubMed Central) [Link]
- Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Deriv
- New Thiazolo[4,5-d]pyrimidine Derivatives as Potential Antimicrobial Agents.
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- Thiazolo[5,4-b]pyridine Alkaloid and Seven ar-Bisabol Sesquiterpenes Produced by the Endophytic Fungus Penicillium janthinellum.
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Methodological & Application
Probing the Structural Landscape of Thiazolo[4,5-b]pyridines: A Guide to ¹H and ¹³C NMR Characterization
Introduction: Thiazolo[4,5-b]pyridines represent a class of fused heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. Their structural resemblance to purines makes them compelling scaffolds for the design of novel therapeutic agents and other bioactive molecules.[1] A thorough understanding of their molecular architecture is paramount for elucidating structure-activity relationships (SAR) and optimizing their desired properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of these molecules in solution. This comprehensive guide provides detailed application notes and protocols for the ¹H and ¹³C NMR analysis of thiazolo[4,5-b]pyridines, aimed at researchers, scientists, and professionals in drug development.
The Thiazolo[4,5-b]pyridine Scaffold
The core of the thiazolo[4,5-b]pyridine system is a bicyclic structure formed by the fusion of a thiazole and a pyridine ring. The numbering of the atoms in the ring system is crucial for the correct assignment of NMR signals.
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Application Note: Mass Spectrometry Fragmentation Analysis of Thiazolo[4,5-b]pyridin-2-amine
Introduction
Thiazolo[4,5-b]pyridin-2-amine is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its structural resemblance to purine bioisosteres.[1] Its scaffold is a key component in compounds exhibiting a wide range of biological activities, including antioxidant, antimicrobial, and antitumor effects.[1] Accurate structural elucidation of novel derivatives and metabolic studies are critical for advancing drug development programs. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful analytical technique for this purpose, providing both molecular weight confirmation and detailed structural information through controlled fragmentation.[2]
This application note provides a detailed guide to the anticipated mass spectrometry fragmentation analysis of this compound. While specific experimental data for this exact compound is not widely published, this document synthesizes information from structurally related compounds to propose a robust and scientifically grounded fragmentation pathway.[2] This guide will serve as a valuable resource for researchers working with this and similar molecular scaffolds.
Methodology: A Self-Validating Approach
The following protocol for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is designed to ensure high-quality data suitable for structural elucidation. The choices within this protocol are grounded in established practices for small molecule analysis.[2]
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition to create a range of concentrations (e.g., 1 ng/mL to 1 µg/mL). This allows for method optimization and sensitivity assessment.
2. Liquid Chromatography Conditions: The use of a reversed-phase column with a gradient elution provides robust separation of the analyte from potential impurities.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water. The formic acid serves to protonate the analyte, enhancing ionization efficiency in positive ion mode.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry Conditions (ESI): Electrospray ionization in positive ion mode is recommended to detect the protonated molecule [M+H]⁺, which is expected for a molecule containing multiple basic nitrogen atoms.[2]
-
Ionization Mode: Positive Ion Mode.
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas: Nitrogen at a flow rate of 600-800 L/hr.
-
Desolvation Temperature: 350-500 °C.
-
Mass Range: Scan from m/z 50 to 300.
-
Data Acquisition:
-
Full Scan (MS1): To confirm the molecular weight of the parent compound. The expected protonated molecule [M+H]⁺ for this compound (C₆H₅N₃S, MW: 151.19 g/mol ) is m/z 152.03.[3]
-
Tandem MS (MS/MS): The protonated molecule (m/z 152.03) is selected as the precursor ion and fragmented using collision-induced dissociation (CID) with argon as the collision gas.
-
Workflow for LC-MS/MS Analysis
Caption: General workflow for LC-MS/MS analysis of this compound.
Predicted Fragmentation Analysis
Based on the fragmentation patterns of structurally similar compounds, such as 5-(1,3-Thiazol-4-yl)pyridin-2-amine and various thiazole and pyrimidine derivatives, a detailed fragmentation pathway for this compound can be proposed.[2][4] The fused ring system is expected to undergo characteristic cleavages, primarily driven by the stability of the resulting fragment ions.
Proposed Key Mass Spectral Peaks
| Predicted m/z | Proposed Fragment Ion | Notes |
| 152.03 | [M+H]⁺ | Protonated molecular ion. |
| 125.01 | [M+H - HCN]⁺ | Loss of hydrogen cyanide from the pyridine ring. |
| 109.02 | [M+H - HNCS]⁺ | Loss of isothiocyanic acid, likely from the thiazole moiety. |
| 95.03 | [C₄H₅N₂S]⁺ | Fragmentation involving the thiazole ring. |
| 78.03 | [C₅H₄N]⁺ | Pyridine fragment. |
Proposed Fragmentation Pathway
The fragmentation of the protonated this compound (m/z 152.03) is anticipated to proceed through several key pathways, initiated by the cleavage of the less stable bonds within the fused ring system. Studies on related thiazolo[3,2-a]pyrimidines suggest that the thiazole ring may be more susceptible to initial fragmentation than the more stable pyridine ring.[4]
Caption: Proposed fragmentation pathways for protonated this compound.
Discussion of Fragmentation Pathways:
-
Pathway 1: Loss of Hydrogen Cyanide (HCN) The loss of a neutral HCN molecule (27 Da) is a common fragmentation pattern for nitrogen-containing aromatic rings, such as pyridine.[2] This would lead to the formation of a fragment ion at m/z 125.01.
-
Pathway 2: Loss of Isothiocyanic Acid (HNCS) Cleavage of the thiazole ring could result in the neutral loss of HNCS (59 Da), a characteristic fragmentation for aminothiazole-containing structures. This would produce a fragment ion at m/z 109.02.
-
Pathway 3 & 4: Further Ring Cleavage More extensive fragmentation could lead to the opening of the thiazole ring and subsequent loss of neutral fragments, resulting in ions such as m/z 95.03 and the pyridine core at m/z 78.03.
Conclusion
This application note provides a comprehensive, albeit predictive, guide to the mass spectrometric fragmentation analysis of this compound. The detailed experimental protocol and the proposed fragmentation pathways, grounded in the analysis of structurally related compounds, offer a solid foundation for researchers in the fields of medicinal chemistry, drug metabolism, and analytical sciences. The provided methodologies and fragmentation schemes will aid in the identification and structural confirmation of this important class of heterocyclic compounds.
References
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
- PubChem. (n.d.). Thiazolo[5,4-b]pyridin-2-amine, N-butyl-. National Center for Biotechnology Information.
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Application Notes and Protocols for the Evaluation of Thiazolo[4,5-b]pyridine Derivatives in c-KIT Inhibitor Assays
Introduction: The Critical Role of c-KIT in Oncology and the Promise of Thiazolo[4,5-b]pyridine Derivatives
The proto-oncogene c-KIT encodes a receptor tyrosine kinase (RTK) that is a pivotal regulator of cell proliferation, survival, and differentiation.[1][2][3] Its ligand, stem cell factor (SCF), triggers a signaling cascade essential for normal physiological processes such as hematopoiesis and pigmentation.[4][5] However, dysregulation of c-KIT signaling, often through activating mutations or overexpression, is a key driver in various malignancies, including gastrointestinal stromal tumors (GIST), acute myeloid leukemia (AML), and melanoma.[2][6] This makes c-KIT a prime target for therapeutic intervention.
While first-generation tyrosine kinase inhibitors (TKIs) like imatinib have shown clinical efficacy, the emergence of drug resistance, frequently through secondary mutations in the c-KIT kinase domain, presents a significant clinical challenge.[7][8][9] This has spurred the development of novel inhibitors with improved potency and the ability to overcome resistance mechanisms. The Thiazolo[4,5-b]pyridine scaffold has emerged as a promising heterocyclic structure for the development of potent kinase inhibitors.[10][11] Derivatives of the related Thiazolo[5,4-b]pyridine core have been identified as potent c-KIT inhibitors capable of overcoming imatinib resistance, demonstrating the potential of this class of compounds.[7][12]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Thiazolo[4,5-b]pyridine derivatives in c-KIT inhibitor assays. We will delve into the underlying principles of these assays, provide detailed, field-proven protocols, and offer insights into data interpretation, ensuring a robust and reliable evaluation of your compounds.
The c-KIT Signaling Pathway: A Target for Inhibition
Upon binding of SCF, the c-KIT receptor dimerizes, leading to autophosphorylation of tyrosine residues in its intracellular domain. This phosphorylation event creates docking sites for various downstream signaling proteins, initiating multiple signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell growth and survival.[5][6] Thiazolo[4,5-b]pyridine derivatives, as ATP-competitive inhibitors, are designed to bind to the ATP-binding pocket of the c-KIT kinase domain, preventing autophosphorylation and subsequent downstream signaling.
Caption: The c-KIT signaling pathway and the point of inhibition by Thiazolo[4,5-b]pyridine derivatives.
Experimental Workflow for c-KIT Inhibitor Evaluation
A systematic approach is crucial for the comprehensive evaluation of a potential c-KIT inhibitor. The following workflow outlines the key stages, from initial biochemical assays to more complex cell-based functional assays.
Caption: A logical workflow for testing c-KIT inhibitors.
Biochemical Assay: Direct Measurement of c-KIT Kinase Inhibition
The initial step in evaluating a Thiazolo[4,5-b]pyridine derivative is to determine its direct inhibitory effect on the enzymatic activity of purified c-KIT kinase. This is typically achieved through an in vitro kinase assay. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the compound's potency.[13]
Protocol 1: In Vitro c-KIT Kinase Assay (ADP-Glo™ Format)
This protocol utilizes the ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced during the kinase reaction.[13][14] The signal is inversely proportional to the activity of the c-KIT kinase.
Materials:
-
Recombinant human c-KIT enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)
-
ATP solution
-
Substrate (e.g., poly(Glu, Tyr) 4:1)[13]
-
Thiazolo[4,5-b]pyridine test compounds dissolved in DMSO
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the Thiazolo[4,5-b]pyridine derivatives in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add 20 µL of a master mix containing the c-KIT enzyme and substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 25 µL of ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.
-
ATP Depletion: Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Signal Incubation: Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the log concentration of the test compound.
| Inhibitor | Reported c-KIT IC50 (nM) |
| Imatinib | 100[13] |
| Sunitinib | 2[13] |
| Regorafenib | 7[13] |
Cell-Based Assays: Assessing Cellular Potency and Functional Effects
While biochemical assays are excellent for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant assessment of a compound's efficacy. These assays evaluate the ability of the Thiazolo[4,5-b]pyridine derivatives to penetrate the cell membrane, engage the target in its native environment, and exert a biological effect.
Protocol 2: Cellular c-KIT Autophosphorylation Assay (Western Blot)
This protocol directly assesses the inhibitory effect of the test compounds on c-KIT autophosphorylation within a cellular context.
Materials:
-
GIST-T1 or HMC-1 cells (cell lines with activating c-KIT mutations)[7]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Thiazolo[4,5-b]pyridine test compounds
-
Lysis buffer
-
Primary antibodies: anti-phospho-c-KIT (Tyr719) and anti-total c-KIT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed GIST-T1 or HMC-1 cells in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the Thiazolo[4,5-b]pyridine derivatives or vehicle control for 2-4 hours.
-
Cell Lysis: Wash the cells with cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with the anti-phospho-c-KIT antibody.
-
Signal Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[6]
-
Loading Control: Strip the membrane and re-probe with an antibody against total c-KIT as a loading control.[6]
Protocol 3: Cell Viability Assay (MTT)
This assay measures the effect of the Thiazolo[4,5-b]pyridine derivatives on the viability and proliferation of cancer cells that are dependent on c-KIT signaling. The half-maximal growth inhibition (GI50) is determined.[6]
Materials:
-
GIST-T1 or HMC-1 cells[7]
-
Complete cell culture medium
-
Thiazolo[4,5-b]pyridine test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear cell culture plates
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate overnight.[6]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds or vehicle control.
-
Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ incubator.[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[6]
-
Formazan Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate GI50 values by plotting the percentage of growth inhibition against the log concentration of the test compound.
| Inhibitor | Reported Cellular IC50/GI50 (nM) | Cell Line |
| Imatinib | 100[13] | GIST-T1 |
| Sunitinib | 54[13] | GIST-T1 |
| Regorafenib | ~20[13] | GIST-T1 |
| Thiazolo[5,4-b]pyridine Derivative 6r | 1,150[7] | HMC1.2 (V560G/D816V mutant) |
Note on Thiazolo[5,4-b]pyridine Derivative 6r: The reported high GI50 value for derivative 6r is against a highly imatinib-resistant double mutant cell line, highlighting its potential in overcoming drug resistance.[7]
Trustworthiness and Self-Validation in Your Assays
To ensure the reliability and reproducibility of your results, it is imperative to incorporate self-validating systems into your protocols.
-
Positive and Negative Controls: Always include a known potent c-KIT inhibitor (e.g., Sunitinib) as a positive control and a vehicle (DMSO) as a negative control. This will validate that the assay is performing as expected.
-
Dose-Response Curves: Generate full dose-response curves for each compound to accurately determine IC50 and GI50 values.
-
Confirmation of On-Target Activity: The cellular c-KIT phosphorylation assay (Protocol 2) is crucial to confirm that the observed effects on cell viability are indeed due to the inhibition of c-KIT and not off-target effects.
-
Kinase Selectivity Profiling: To assess the specificity of your lead compounds, it is recommended to perform kinase panel screening against a broad range of kinases. A more selective inhibitor is likely to have fewer off-target effects and a better safety profile.[13]
Conclusion
The Thiazolo[4,5-b]pyridine scaffold represents a promising starting point for the development of novel c-KIT inhibitors. By employing the detailed protocols and systematic workflow outlined in these application notes, researchers can effectively characterize the biochemical and cellular activities of their compounds. A thorough and rigorous evaluation is the cornerstone of identifying potent and selective c-KIT inhibitors with the potential to overcome the challenges of drug resistance in cancer therapy.
References
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- Nam, Y., et al. (2024). Correction: Nam et al. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers 2023, 15, 143. Cancers, 16(11), 2151. [Link]
- Wu, P., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4583. [Link]
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Application of Thiazolo[4,5-b]pyridines in PI3K Inhibitor Development
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Introduction: The Critical Role of PI3K Signaling and the Promise of Thiazolo[4,5-b]pyridines
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a cornerstone of cellular regulation, governing essential processes such as cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway, often through mutations or amplification of PI3K genes, is a hallmark of many human cancers and inflammatory diseases.[1][3] This has established PI3K as a high-priority target for therapeutic intervention. The PI3K family of lipid kinases phosphorylates the 3'-hydroxyl group of phosphoinositides, generating key second messengers like phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3, in turn, activates downstream effectors, most notably the serine/threonine kinase Akt, initiating a cascade of signaling events that drive cellular responses.[4][5]
Among the various chemical scaffolds explored for PI3K inhibition, thiazolo[4,5-b]pyridines and their related isomers, such as thiazolo[5,4-b]pyridines, have emerged as a particularly promising class of inhibitors.[2][6][7] These heterocyclic compounds possess a rigid bicyclic core that can be strategically functionalized to achieve high potency and selectivity for different PI3K isoforms.[2][7] The nitrogen atom within the pyridine ring and the thiazole moiety can form crucial hydrogen bond interactions with the hinge region of the PI3K active site, a common feature of many kinase inhibitors.[2][7] This application note provides a detailed guide for researchers on the utilization of the thiazolo[4,5-b]pyridine scaffold in the development of novel PI3K inhibitors, covering synthetic strategies, biochemical and cellular evaluation, and in vivo efficacy studies.
The PI3K/Akt Signaling Pathway: A Visual Overview
The PI3K/Akt signaling cascade is a complex network of protein interactions. Understanding this pathway is fundamental to designing effective inhibitors.
Figure 1: The PI3K/Akt Signaling Pathway and the Point of Intervention for Thiazolo[4,5-b]pyridine Inhibitors.
Part 1: Synthesis of a Representative Thiazolo[4,5-b]pyridine-based PI3K Inhibitor
The synthesis of thiazolo[4,5-b]pyridine derivatives often involves a multi-step process. A general and adaptable synthetic route is presented here, which allows for diversification at key positions to explore structure-activity relationships (SAR). This protocol is based on established methodologies for the construction of similar heterocyclic systems.[8]
Protocol 1: Synthesis of a Thiazolo[4,5-b]pyridin-7(4H)-one Core
This protocol outlines the construction of a core scaffold that can be further functionalized.
Materials:
-
Merrifield resin
-
Appropriate starting materials for the desired substitutions (e.g., substituted phenylpropyl chlorides, alkyl halides, amines)
-
m-chloroperoxybenzoic acid (mCPBA)
-
Solvents: Dichloromethane (CH2Cl2), Dimethylformamide (DMF)
-
Reagents for monitoring: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy capabilities are recommended for real-time monitoring of solid-phase reactions.
Procedure:
-
Initiation on Solid Support: The synthesis begins on Merrifield resin, a common solid support for organic synthesis.
-
Five-Step Sequence: A five-step reaction sequence is typically employed to construct the core thiazolo[4,5-b]pyridin-7(4H)-one structure. This sequence allows for the controlled and modular introduction of structural diversity.
-
Real-Time Monitoring: For solid-phase synthesis, it is highly recommended to monitor each transformation in real-time using ATR-FTIR spectroscopy to ensure reaction completion.
-
Cyclization and Oxidation: After the initial steps to build the precursor on the resin, a cyclization reaction is performed to form the thiazolo[4,5-b]pyridine scaffold. This is often followed by oxidation using an agent like mCPBA in a solvent such as CH2Cl2 to form a sulfone intermediate.
-
Substitution and Cleavage: The sulfone group can then be substituted with a desired amine (e.g., butylamine) to introduce further diversity. Finally, the target compound is cleaved from the resin.
-
Purification and Characterization: The final product is purified using standard chromatographic techniques and its structure is confirmed by 1H NMR and 13C NMR spectroscopy.
Part 2: In Vitro Evaluation of Thiazolo[4,5-b]pyridine-based PI3K Inhibitors
Once synthesized, the inhibitory activity of the compounds against PI3K must be thoroughly characterized. This involves both biochemical assays to determine direct enzyme inhibition and cell-based assays to assess activity in a more physiologically relevant context.
Protocol 2: In Vitro PI3K Enzymatic Assay
This protocol describes a common method to measure the lipid kinase activity of PI3K in vitro.[3] The ADP-Glo™ Kinase Assay is a frequently used commercial kit for this purpose.[9][10][11]
Materials:
-
Purified recombinant PI3K enzyme (e.g., PI3Kα, β, γ, or δ isoforms)
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)[10][11]
-
Thiazolo[4,5-b]pyridine inhibitor compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents: Prepare the PI3K reaction buffer/lipid substrate mixture. Dilute the PI3K enzyme into this mixture.
-
Plate Setup: In a 384-well plate, add 0.5 µL of the inhibitor compound at various concentrations or a vehicle control (DMSO).
-
Enzyme Addition: Add 4 µL of the diluted enzyme/lipid mixture to each well.
-
Initiate Reaction: Add 0.5 µL of ATP solution (e.g., 250µM) to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add the ADP-Glo™ Reagent according to the manufacturer's instructions to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Table 1: Representative PI3K Isoform Inhibition Data for a Thiazolo[5,4-b]pyridine Analog (Compound 19a) [2]
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 3.4 |
| PI3Kβ | >30 |
| PI3Kγ | 1.8 |
| PI3Kδ | 2.5 |
Data is illustrative and based on published findings for a potent thiazolo[5,4-b]pyridine derivative.[2]
Protocol 3: Cell-Based Assay for PI3K Pathway Inhibition
Cell-based assays are crucial for confirming that the inhibitor can penetrate the cell membrane and engage its target in a cellular environment.[5][12] A common method is to measure the phosphorylation of Akt, a key downstream effector of PI3K.[5]
Materials:
-
Cancer cell line with a known PI3K pathway activation status (e.g., PIK3CA mutant or PTEN null)
-
Cell culture medium and supplements
-
Thiazolo[4,5-b]pyridine inhibitor compound
-
Stimulating agent (e.g., growth factor like insulin or IGF-1)
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-p-Akt (Ser473), anti-total Akt, and a loading control like β-actin)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture: Seed the chosen cell line in appropriate culture plates and allow them to adhere.
-
Serum Starvation: To reduce basal PI3K activity, serum-starve the cells for 3-4 hours if necessary.[5]
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the thiazolo[4,5-b]pyridine inhibitor or a vehicle control for 1-2 hours.[5]
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., growth factor) for a short period (5-30 minutes) to activate the PI3K pathway.[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.[5]
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against p-Akt (Ser473) and total Akt.
-
Use a suitable secondary antibody and a chemiluminescent substrate for detection.
-
Analyze the band intensities to determine the extent of Akt phosphorylation inhibition.
-
Part 3: In Vivo Evaluation of Thiazolo[4,5-b]pyridine-based PI3K Inhibitors
Promising compounds from in vitro studies should be evaluated for their efficacy in preclinical in vivo models.[1][13]
Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for assessing the anti-tumor activity of a thiazolo[4,5-b]pyridine-based PI3K inhibitor in a mouse xenograft model.[1][13]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation (e.g., a PIK3CA-mutant cell line)
-
Thiazolo[4,5-b]pyridine inhibitor compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water)
-
Equipment for tumor volume measurement (calipers) and animal monitoring
Procedure:
-
Xenograft Implantation: Subcutaneously implant the chosen cancer cell line into the flanks of the immunodeficient mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once the tumors reach a predetermined average volume, randomize the mice into treatment and control groups.
-
Compound Formulation and Administration: Prepare the thiazolo[4,5-b]pyridine inhibitor in a suitable vehicle. Administer the compound to the treatment group at a predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle alone.
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week.[1] Monitor the general health of the animals daily for any signs of toxicity.
-
Study Endpoint: The study can be terminated after a fixed period (e.g., 21 days) or when the tumors in the control group reach a specific size.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The development of potent and selective thiazolo[4,5-b]pyridine-based PI3K inhibitors is guided by understanding their structure-activity relationships. Key structural features that influence activity include:
-
The Thiazolo[4,5-b]pyridine Core: This scaffold provides the fundamental framework for binding to the PI3K active site.
-
Substituents on the Pyridine Ring: Modifications at this position can significantly impact potency and selectivity. For instance, the introduction of a morpholine group has been shown to be beneficial for hinge binding.[14]
-
Substituents on the Thiazole Ring: Functionalization at this position can be used to target specific pockets within the active site, thereby enhancing selectivity for different PI3K isoforms.[14]
-
Linker and Terminal Groups: The nature of the linker and the terminal functional groups can influence physicochemical properties such as solubility and cell permeability.
Molecular Docking Studies: Computational modeling, such as molecular docking, can provide valuable insights into the binding mode of thiazolo[4,5-b]pyridine inhibitors within the PI3K active site. These studies can reveal key hydrogen bonding interactions and hydrophobic contacts that contribute to binding affinity and can guide the rational design of new analogs with improved properties.[2]
Conclusion
The thiazolo[4,5-b]pyridine scaffold represents a versatile and promising platform for the development of novel PI3K inhibitors. Its favorable structural features allow for the design of potent and selective compounds with therapeutic potential in oncology and other diseases driven by aberrant PI3K signaling. The protocols and guidelines presented in this application note provide a comprehensive framework for researchers to synthesize, evaluate, and optimize thiazolo[4,5-b]pyridine-based PI3K inhibitors, from initial in vitro screening to preclinical in vivo efficacy studies.
References
- BenchChem. (n.d.). Application Notes and Protocols: Cell-Based Assays for Measuring PI3K-delta and PI3K-gamma Inhibition.
- Promega Corporation. (n.d.). PI3K (p110β/p85α) Protocol.
- AACR Journals. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research.
- Promega Corporation. (n.d.). PI3K(p110β/p85α) Kinase Assay.
- BenchChem. (n.d.). Application Notes and Protocols for In Vivo Efficacy Studies of PI3K-IN-23 in Mouse Models.
- Hirsch, E., et al. (2014). Methods to measure the enzymatic activity of PI3Ks. PubMed.
- National Institutes of Health. (n.d.). Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors.
- Thermo Fisher Scientific. (n.d.). Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway.
- Promega Corporation. (n.d.). PI3K(p110α[H1047R]/p85α) Kinase Assay.
- ResearchGate. (n.d.). In vitro drug response assay for inhibitors of PI3K and mTOR in human....
- BenchChem. (n.d.). In Vivo Efficacy of PI3K Alpha Inhibitors: Application Notes and Protocols for Preclinical Research.
- PubMed Central. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors.
- PubMed. (2015). Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity.
- Frontiers. (2023). The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway.
- BPS Bioscience. (n.d.). PI3Kα (p110α/p85) Assay Kit.
- PMC. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives.
- ASCO Publications. (2020). Test measuring signaling activity in live patient tumor cells to identify PI3KCA WT patients who may benefit from PI3K inhibitors.
- AACR. (n.d.). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors.
- ResearchGate. (n.d.). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 3. Focus on biological activity (microreview).
- MDPI. (n.d.). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.
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- PMC - NIH. (n.d.). The present and future of PI3K inhibitors for cancer therapy.
- PubMed. (2020). Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors.
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- Semantic Scholar. (n.d.). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 3. Focus on biological activity (microreview).
- ResearchGate. (2015). (PDF) Discovery of a novel tricyclic 4H-thiazolo[5′,4′:4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity.
- MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- MDPI. (n.d.). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C.
- ResearchGate. (2015). Discovery of thiazolobenzoxepin PI3-kinase inhibitors that spare the PI3-kinase β isoform.
- Springer. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
- MDPI. (n.d.). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.
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Application Notes and Protocols for High-Throughput Screening of Thiazolo[4,5-b]pyridine Libraries
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The Thiazolo[4,5-b]pyridine scaffold represents a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly as kinase inhibitors.[1][2][3] This guide provides a comprehensive framework for the design and execution of a high-throughput screening (HTS) campaign to identify and validate bioactive compounds from Thiazolo[4,5-b]pyridine libraries. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for a robust screening cascade, and offer insights into data analysis and hit validation, ensuring a scientifically rigorous approach to discovering novel drug candidates.
Introduction: The Rationale for Screening Thiazolo[4,5-b]pyridine Libraries
The Thiazolo[4,5-b]pyridine core is a heterocyclic scaffold that has garnered considerable attention in drug discovery due to its structural resemblance to the purine core of ATP, the ubiquitous energy currency of the cell. This structural mimicry makes it an ideal starting point for the design of inhibitors that target the ATP-binding sites of various enzymes, most notably protein kinases. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, they are a major class of drug targets.[4]
The development of diverse Thiazolo[4,5-b]pyridine libraries, often through solid-phase synthesis, allows for the systematic exploration of the chemical space around this privileged scaffold.[5][6] High-throughput screening provides a powerful platform to rapidly interrogate these libraries against specific biological targets, enabling the identification of novel and potent inhibitors.[7]
The High-Throughput Screening Workflow: A Strategic Overview
A successful HTS campaign is a multi-stage process that extends beyond the primary screen. It encompasses careful planning, robust assay development, meticulous execution, and a rigorous hit validation cascade. The overarching goal is to minimize false positives and negatives, ensuring that the identified "hits" are genuine, tractable starting points for medicinal chemistry optimization.
Figure 1: A generalized workflow for a high-throughput screening campaign.
Featured Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for a Target Kinase
For this application note, we will focus on a TR-FRET assay, a robust and widely used technology for HTS of kinase inhibitors.[8][9][10][11] TR-FRET assays offer high sensitivity, low background, and a homogeneous format, making them amenable to automation and miniaturization.[8][9]
Principle of the TR-FRET Kinase Assay:
This assay measures the phosphorylation of a substrate peptide by the target kinase. The assay components include:
-
Europium (Eu)-labeled anti-phospho-substrate antibody (Donor): A long-lifetime fluorophore.
-
Fluorescently-labeled substrate peptide (Acceptor): Typically labeled with a dye like APC or Dy647.
-
Target Kinase and ATP: The enzymatic components.
When the kinase phosphorylates the substrate, the Eu-labeled antibody binds to the phosphorylated peptide, bringing the donor and acceptor fluorophores into close proximity. Excitation of the Europium donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength. Inhibition of the kinase prevents substrate phosphorylation, leading to a decrease in the FRET signal.
Figure 2: Principle of the TR-FRET kinase inhibition assay.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Target Kinase (e.g., Aurora Kinase A) | Commercial Vendor | Enzyme for the reaction |
| Fluorescently Labeled Substrate | Custom Synthesis | Kinase substrate |
| Eu-labeled Anti-phospho Antibody | Commercial Vendor | Detection antibody |
| ATP | Sigma-Aldrich | Co-factor for the kinase reaction |
| Assay Buffer (e.g., Tris-HCl, MgCl2, DTT) | In-house preparation | Maintain optimal reaction conditions |
| Staurosporine | Sigma-Aldrich | Positive control inhibitor |
| DMSO | Sigma-Aldrich | Compound solvent |
| 384-well low-volume plates | Greiner Bio-One | Assay plates |
Detailed Protocol: Primary HTS
-
Compound Plate Preparation:
-
Prepare a master plate of the Thiazolo[4,5-b]pyridine library at a concentration of 1 mM in 100% DMSO.
-
Using an acoustic liquid handler (e.g., Echo), transfer 50 nL of each compound from the master plate to the 384-well assay plates. This results in a final compound concentration of 10 µM in a 5 µL assay volume.
-
Include columns with DMSO only (negative control) and Staurosporine (positive control) on each plate.
-
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in assay buffer. The final concentration in the assay should be at the Km for the substrate.
-
Prepare a 2X ATP/antibody solution in assay buffer. The final concentration of ATP should be at its Km for the kinase.
-
-
Assay Execution (in 384-well plates):
-
Add 2.5 µL of the 2X kinase/substrate solution to each well of the compound-containing assay plates.
-
Centrifuge the plates briefly (1 min at 1000 rpm) to ensure proper mixing.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP/antibody solution to each well.
-
Centrifuge the plates again.
-
Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Read the plates on a TR-FRET enabled plate reader (e.g., PHERAstar or EnVision). Measure the emission at both the acceptor and donor wavelengths.
-
Data Analysis and Quality Control
-
Calculate the TR-FRET Ratio:
-
Ratio = (Acceptor Emission / Donor Emission) * 10,000
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Ratio_sample - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl))
-
-
Assess Assay Quality with Z'-factor:
-
The Z'-factor is a statistical measure of the separation between the positive and negative controls, and it is a critical indicator of assay robustness.[12]
-
Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[12]
-
| Z'-factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Marginal |
| < 0 | Unsuitable |
Mitigating Assay Interference from Thiazolo[4,5-b]pyridine Compounds
Heterocyclic compounds, including Thiazolo[4,5-b]pyridines, can sometimes interfere with fluorescence-based assays.[13] It is crucial to identify and mitigate these interferences to avoid false positives.
-
Autofluorescence: Some compounds may fluoresce at the excitation or emission wavelengths of the assay, leading to an artificially high signal.
-
Mitigation: A pre-read of the compound plates before adding the assay reagents can identify autofluorescent compounds. For TR-FRET assays, the time-resolved nature of the measurement helps to reduce interference from short-lived fluorescence.[14]
-
-
Fluorescence Quenching: Compounds can absorb the excitation or emission light, leading to a decrease in the signal and potential false positives in an inhibition assay.
-
Mitigation: Counter-screens are essential. A simple counter-screen involves adding the hit compounds to a reaction that has already gone to completion. A decrease in signal in this context indicates quenching.[15]
-
The Hit Validation Cascade: From Initial Hits to Confirmed Leads
A primary hit is just the beginning of the journey. A rigorous validation cascade is necessary to confirm the activity and mechanism of action of the initial hits.[16]
Sources
- 1. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. A time-resolved fluorescence resonance energy transfer assay for high-throughput screening of 14-3-3 protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. knime.com [knime.com]
- 13. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugtargetreview.com [drugtargetreview.com]
Application Note: Molecular Docking of Thiazolo[4,5-b]pyridine-2-amine Scaffolds with Protein Kinases
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, computational biology, and oncology.
Abstract: Protein kinases are critical targets in drug discovery, particularly for cancer therapy. The Thiazolo[4,5-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective kinase inhibitors.[1][2][3][4] This application note provides a comprehensive, field-proven guide to performing molecular docking studies of Thiazolo[4,5-b]pyridine-2-amine derivatives with kinase targets. We move beyond a simple list of steps to explain the scientific rationale behind each phase of the protocol, ensuring that the resulting computational model is both predictive and reliable. The protocol emphasizes a self-validating system to build trustworthiness into the experimental design, from initial protein preparation to the final analysis of results.
The Scientific Imperative: Why Dock Thiazolo[4,5-b]pyridines with Kinases?
The dysregulation of protein kinase signaling is a hallmark of many cancers. Consequently, inhibitors that target the ATP-binding site of these enzymes are a cornerstone of modern oncology.[5] The Thiazolo[4,5-b]pyridine core is a versatile heterocyclic scaffold that has been successfully utilized to develop inhibitors against a range of kinases, including PI3K, c-KIT, and Cyclin-Dependent Kinases (CDKs).[1][3][6] Its structure is adept at forming key hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, a critical anchoring point for many inhibitors.
Molecular docking is an indispensable computational tool in structure-based drug design.[5][7] It predicts the preferred orientation (the "pose") and binding affinity of a ligand to its protein target.[7][8] This process is governed by two key components: a search algorithm , which explores the vast conformational space of the ligand within the binding site, and a scoring function , which estimates the binding free energy (reported as a "docking score") for each generated pose.[5][8][9] A lower, more negative docking score typically indicates a stronger, more favorable binding interaction.[8][10] By simulating this molecular recognition event, we can rapidly screen virtual libraries, prioritize compounds for synthesis, and generate hypotheses about the structural basis of inhibition, thereby accelerating the drug discovery cycle.
The Complete Docking Workflow: A Validated Protocol
This section details a step-by-step protocol for conducting a rigorous and reproducible molecular docking experiment. The workflow is designed to be adaptable to various standard docking software packages, such as AutoDock Vina, Schrödinger's Glide, or GOLD.[11][12]
Sources
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors [mdpi.com]
- 4. Cancers | Free Full-Text | Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance [mdpi.com]
- 5. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. modekeji.cn [modekeji.cn]
- 12. researchgate.net [researchgate.net]
A Robust LC-MS Protocol for the Analysis of Thiazolo[4,5-b]pyridin-2-amine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive application note details a robust and validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the qualitative and quantitative analysis of Thiazolo[4,5-b]pyridin-2-amine. This heterocyclic compound is a significant scaffold in medicinal chemistry, making a reliable analytical method crucial for research and pharmaceutical development.[1] The protocol leverages reversed-phase liquid chromatography for high-resolution separation coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. We provide detailed, step-by-step instructions for sample preparation, instrument configuration, and data analysis, alongside the scientific rationale for key methodological choices. This guide is designed to be a self-validating system, incorporating principles of bioanalytical method validation to ensure data integrity and reproducibility.[2][3]
Introduction and Scientific Principle
This compound is a fused heterocyclic system containing both thiazole and pyridine rings.[4] Its structure is of significant interest in drug discovery due to its bioisosteric relationship with purines and its potential applications in developing novel therapeutic agents.[1] Accurate characterization and quantification are therefore essential for synthesis confirmation, purity assessment, and pharmacokinetic studies.
The method described herein combines the separation power of Liquid Chromatography (LC) with the high sensitivity and specificity of Mass Spectrometry (MS).
-
The "Why" of the Technique : LC-MS/MS is the gold standard for analyzing small molecules in complex mixtures.[5] For a polar, heterocyclic compound like this compound, reversed-phase chromatography provides excellent separation from nonpolar impurities. Electrospray Ionization (ESI) is a soft ionization technique ideal for such molecules, efficiently generating protonated molecular ions [M+H]⁺ with minimal in-source fragmentation, which is perfect for quantification.[6] Coupling this with tandem mass spectrometry (MS/MS) allows for unequivocal identification based on specific fragmentation patterns, enhancing selectivity and reducing chemical noise.[7]
Materials, Reagents, and Equipment
Reagents
-
This compound reference standard: (>97% purity)[8]
-
Acetonitrile (ACN): LC-MS grade or higher
-
Water: LC-MS grade or Type I ultrapure
-
Formic Acid (FA): LC-MS grade, >99% purity
-
Methanol (MeOH): LC-MS grade (for sample preparation)
-
Human Plasma (or other biological matrix): Sourced from a reputable supplier (for biological sample analysis)
Equipment
-
LC-MS/MS System: A system equipped with a binary pump, autosampler, column oven, and a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[6]
-
Analytical Balance: Capable of measuring to 0.01 mg.
-
Vortex Mixer
-
Centrifuge: Capable of >10,000 x g.
-
Pipettes: Calibrated micropipettes.
-
Glassware: Volumetric flasks and vials.
Experimental Workflow and Protocols
The overall analytical workflow is designed for efficiency and robustness, moving from sample preparation to final data analysis.
Caption: High-level workflow for the LC-MS analysis of this compound.
Preparation of Solutions
Causality: The use of an acidic modifier like formic acid in the mobile phase is critical. It protonates the basic nitrogen atoms on the this compound molecule, which improves peak shape in reversed-phase chromatography and enhances ionization efficiency in positive ESI mode.
-
Mobile Phase A (Aqueous): Add 1 mL of formic acid to 999 mL of LC-MS grade water to create a 0.1% (v/v) solution. Degas before use.
-
Mobile Phase B (Organic): Add 1 mL of formic acid to 999 mL of LC-MS grade acetonitrile to create a 0.1% (v/v) solution. Degas before use.[6]
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol or acetonitrile.[6]
-
Working Solutions: Perform serial dilutions of the stock solution using a 50:50 mixture of Mobile Phase A and B to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
Sample Preparation Protocol
The choice of sample preparation is dictated by the sample matrix to minimize interferences, a phenomenon known as the matrix effect.[9]
Protocol A: "Dilute and Shoot" (For Standards and Formulations) This simple method is suitable for clean samples where matrix components are not a concern.
-
Dilute the sample to the expected concentration range of the calibration curve using the initial mobile phase conditions (e.g., 95% A: 5% B).
-
Vortex for 10 seconds.
-
Transfer the solution to an autosampler vial for injection.
Protocol B: Protein Precipitation (For Plasma/Serum Samples) This protocol is essential for removing high-abundance proteins from biological samples, which would otherwise clog the LC column and suppress the analyte signal.[10][11]
-
Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile (containing an internal standard, if used). The 3:1 ratio of organic solvent to plasma ensures efficient protein crashing.
-
Vortex vigorously for 1 minute to denature and precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or autosampler vial.
-
The sample is now ready for injection. For improved chromatography, the supernatant can be evaporated to dryness under nitrogen and reconstituted in the initial mobile phase.
LC-MS/MS Instrumental Parameters
The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Industry standard for small molecule separation; provides excellent retention and resolution for heterocyclic amines.[6][12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for improved peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the analyte. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, balancing speed and efficiency. |
| Injection Volume | 2-5 µL | Minimizes peak distortion while providing sufficient analyte for detection. |
| Column Temperature | 40 °C | Improves peak symmetry and reduces viscosity, leading to more stable retention times. |
| Gradient Elution | 0-1 min, 5% B; 1-6 min, 5% to 95% B; 6-7 min, 95% B; 7.1-9 min, return to 5% B | A gradient is necessary to elute the polar analyte with good peak shape and then wash out any late-eluting compounds. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amine and pyridine nitrogens are readily protonated.[6] |
| [M+H]⁺ m/z | ~152.03 | Calculated for C₆H₅N₃S (Exact Mass: 151.0204).[4] |
| Scan Mode | Full Scan (m/z 50-300) & MRM | Full scan for initial identification; Multiple Reaction Monitoring (MRM) for high-sensitivity quantification. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for efficient ion generation. |
| Cone/Nozzle Voltage | 30 V | A moderate voltage to facilitate ion transmission without causing excessive fragmentation. |
| Source Temperature | 130 °C | Aids in desolvation without causing thermal degradation. |
| Desolvation Temp. | 400 °C | Ensures complete desolvation of ions entering the mass analyzer. |
| Desolvation Gas | Nitrogen, ~700 L/hr | High flow rate to efficiently remove solvent droplets. |
| Collision Gas | Argon | Inert gas used for collision-induced dissociation (CID) in MS/MS experiments. |
Method Validation Principles
For use in regulated environments, the method must be validated to prove it is fit for purpose.[13] Key validation parameters are summarized below.
Table 3: Bioanalytical Method Validation Parameters
| Parameter | Definition | Typical Acceptance Criteria |
|---|---|---|
| Specificity & Selectivity | Ability to differentiate and quantify the analyte in the presence of other components.[3] | No significant interfering peaks at the analyte's retention time in blank matrix samples. |
| Linearity & Range | The concentration range over which the response is directly proportional to the concentration.[14] | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Closeness of measured values to the true value.[2] | Mean value should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | Agreement between replicate measurements.[2] | Coefficient of variation (%CV) or RSD should not exceed 15% (20% at LLOQ). |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision.[14] | Signal-to-noise ratio > 10; must meet accuracy and precision criteria. |
| Stability | Chemical stability of the analyte in the biological matrix under various conditions. | Analyte concentration should remain within ±15% of the initial value. |
Expected Results and Interpretation
The analysis should yield a sharp chromatographic peak at a consistent retention time. The mass spectrum for this peak will be dominated by the protonated molecular ion [M+H]⁺ at an m/z of approximately 152.03.
For structural confirmation using MS/MS, the ion at m/z 152.03 is selected as the precursor. Collision-induced dissociation will produce characteristic product ions. Based on the structures of similar heterocyclic compounds, a plausible fragmentation pathway involves the loss of neutral molecules like hydrogen cyanide (HCN) from the pyridine ring or cleavage of the thiazole ring.[6][15]
Caption: Predicted MS/MS fragmentation pathway for protonated this compound.
The most intense and reproducible precursor-to-product ion transitions (e.g., 152.03 → 125.02, 152.03 → 94.05) should be selected for the final MRM method to ensure maximum sensitivity and specificity for quantification.
Conclusion
This application note provides a comprehensive, scientifically-grounded LC-MS/MS protocol for the analysis of this compound. The detailed steps for sample preparation, instrument setup, and data analysis, combined with an understanding of the underlying chemical principles, equip researchers and drug development professionals with a reliable tool for their analytical needs. Adherence to the outlined method validation principles will ensure the generation of high-quality, reproducible, and defensible data.
References
- Spectroscopy Europe. (2018-12-11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
- Benchchem. Mass Spectrometry of 5-(1,3-Thiazol-4-yl)pyridin-2-amine: A Technical Guide.
- Jenkins, R., et al. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis, 7(11), 1389-95.
- Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
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Application Note: Crystal Structure Analysis of Thiazolo[4,5-b]pyridin-2-amine Derivatives
Introduction and Significance
Thiazolo[4,5-b]pyridine is a privileged heterocyclic scaffold and a bioisostere of purine.[1] Its derivatives are of significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[1][2][3] The three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice are fundamental to understanding a molecule's physicochemical properties, such as solubility and stability, and its biological activity (Structure-Activity Relationship, SAR).
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise molecular structure and crystal packing of these derivatives. This application note provides a comprehensive guide to the process, from material preparation to final structure analysis, emphasizing the causality behind experimental choices and offering field-proven insights for researchers working with this specific class of compounds.
Foundational Principles: From Molecule to Crystal
The journey from a synthesized powder to a refined crystal structure is a multi-step process governed by principles of chemistry and physics. The ultimate goal is to grow a single, high-quality crystal, which acts as a three-dimensional diffraction grating for X-rays. The resulting diffraction pattern contains the information necessary to map the electron density and thus deduce the atomic positions within the crystal's unit cell.
A critical, and often the most challenging, step is the crystallization itself. For Thiazolo[4,5-b]pyridin-2-amine derivatives, the presence of both hydrogen bond donors (the amine group) and acceptors (the pyridine and thiazole nitrogen atoms) dictates a high propensity for strong, directional intermolecular interactions.[4][5] Understanding and controlling these interactions is the key to successful crystallization.
Pre-Crystallization: The Imperative of Purity
A prerequisite for successful crystallization is the purity of the compound. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
Protocol: Synthesis and Purification
-
Synthesis: Synthesize the target this compound derivative using established literature methods. Common routes include the condensation of 2-aminopyridine-3-thiol with various reagents or multi-component reactions.[1][6]
-
Initial Purification: The crude product should be purified by column chromatography. A typical mobile phase for these moderately polar compounds is a gradient of ethyl acetate in hexane.
-
Characterization: Confirm the identity and purity of the bulk material using standard analytical techniques:
-
Final Purification (Recrystallization): For crystallographic purposes, a final recrystallization step is highly recommended. Dissolve the purified compound in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or DMF) and allow it to cool slowly to room temperature, followed by further cooling at 4°C. Collect the resulting crystals by filtration. This step not only enhances purity but can also yield initial crystals for analysis.
Crystallization Strategies for this compound Derivatives
The selection of an appropriate crystallization method is crucial. Due to the planar, rigid nature of the fused ring system and the presence of strong hydrogen bonding motifs, these compounds often crystallize well, but finding the optimal conditions requires systematic screening.
Common Crystallization Techniques:
-
Slow Evaporation: This is the simplest method. A solution of the compound in a suitable solvent is left undisturbed in a vial covered with a perforated seal (e.g., Parafilm with pinholes) to allow the solvent to evaporate slowly over days or weeks.
-
Insight: Solvents like Dimethylformamide (DMF), ethanol, or methanol are often effective starting points.[9]
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop): This technique involves equilibrating a drop of the compound solution with a larger reservoir of a precipitant (an "anti-solvent" in which the compound is less soluble). The slow diffusion of the anti-solvent vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.
-
Solvent/Anti-Solvent Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.
Protocol: Single-Crystal X-ray Diffraction (SCXRD) Data Collection
This protocol assumes access to a modern single-crystal X-ray diffractometer (e.g., a Bruker APEX series instrument).
-
Crystal Selection and Mounting:
-
Under a microscope, select a suitable single crystal. It should have well-defined faces, be free of cracks, and be of an appropriate size (typically 0.1-0.3 mm in all dimensions).
-
Carefully pick up the crystal using a cryo-loop and coat it in a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation.
-
Mount the loop on a goniometer head.
-
-
Data Collection:
-
Cool the crystal to a low temperature (commonly 100 K) using a nitrogen or helium cryostream. This minimizes thermal motion and radiation damage.
-
Collect a preliminary set of diffraction images to determine the unit cell parameters and Bravais lattice.
-
Software (e.g., Bruker APEX) will suggest a data collection strategy to ensure high completeness and redundancy of the data.[10]
-
Execute the full data collection run. This may take several hours.
-
-
Data Reduction:
-
After collection, the raw image data is processed. This involves:
-
Integration: Determining the intensities of the individual diffraction spots.
-
Scaling: Correcting for experimental variations (e.g., beam intensity fluctuations, crystal decay).
-
Absorption Correction: Applying a correction for the absorption of X-rays by the crystal.
-
-
This process yields a reflection file (e.g., an .hkl file) containing the Miller indices (h,k,l) and intensity for each reflection.
-
Protocol: Structure Solution and Refinement
The goal of this stage is to convert the reflection file into a chemically sensible atomic model. This is typically accomplished using a suite of specialized software programs.[11][12]
-
Space Group Determination: The data reduction software (e.g., XPREP) will analyze the systematic absences in the diffraction data to determine the most likely space group.[13]
-
Structure Solution:
-
Use a direct methods program (e.g., SHELXT) to solve the phase problem and generate an initial electron density map.[13]
-
This initial model will typically show the positions of most non-hydrogen atoms.
-
-
Structure Refinement:
-
Refine the initial model against the experimental data using a least-squares refinement program (e.g., SHELXL).[13]
-
Initially, refine atom positions and isotropic displacement parameters.
-
Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
In subsequent cycles, refine the model with anisotropic displacement parameters for non-hydrogen atoms.
-
Continue refinement until the model converges, indicated by minimal shifts in atomic parameters and stable R-factors (R1, wR2).
-
Data Analysis, Validation, and Interpretation
Once the refinement is complete, the final structure must be validated and analyzed.
-
Validation: Use software like PLATON or the IUCr's checkCIF service to check for missed symmetry, geometric inconsistencies, and other potential issues.[14]
-
Data Presentation: The final crystallographic data is summarized in a table.
Table 1: Representative Crystallographic Data for a this compound Derivative
| Parameter | Value |
| Empirical formula | C₆H₅N₃S |
| Formula weight | 151.19 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.123(4) |
| b (Å) | 10.456(5) |
| c (Å) | 9.345(5) |
| β (°) | 112.56(1) |
| Volume (ų) | 733.4(6) |
| Z | 4 |
| Density (calculated, g/cm³) | 1.368 |
| R1 [I > 2σ(I)] | 0.045 |
| wR2 (all data) | 0.118 |
| Goodness-of-fit on F² | 1.05 |
Note: These are example values and will vary for each specific derivative.
-
Interpretation of Intermolecular Interactions: This is a key outcome of the analysis. The planar nature of the Thiazolo[4,5-b]pyridine core makes it prone to π-π stacking interactions. The amine group and ring nitrogens are prime candidates for forming extensive hydrogen-bonding networks, which often dominate the crystal packing.[5][15] Visualization software like Mercury can be used to analyze these interactions in detail.[14]
Deposition of Crystallographic Data
It is standard practice in the scientific community to deposit final crystallographic data in a public repository. The Cambridge Structural Database (CSD) is the primary repository for small-molecule organic and organometallic crystal structures.[16][17] Deposition generates a unique CCDC number for the structure, which should be included in any publication to allow others to access and verify the data.
Conclusion
The successful crystal structure analysis of this compound derivatives is an achievable goal that provides invaluable insight for drug design and materials science. It is a process that demands meticulous attention to detail, from the initial purification of the compound to the final validation of the crystallographic model. By understanding the underlying principles and employing systematic protocols, researchers can reliably elucidate the three-dimensional structures of these important heterocyclic compounds.
References
- RCSB Protein Data Bank. (2023). Crystallography Software.
- Bruker. (n.d.). APEX Software.
- Chemical Crystallography, University of Oxford. (n.d.). CRYSTALS.
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- Purdue University, Department of Chemistry. (n.d.). X-Ray Crystallography - Software.
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- Lelyukh, M. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 60(3/4), 130–132.
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- Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD).
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- MDPI. (2021). The Crystal Structure and Intermolecular Interactions in Fenamic Acids–Acridine Complexes.
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Cell-based assays for Aurora kinase inhibition by N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines
Topic: Cell-based Assays for Aurora Kinase Inhibition by N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting the Conductors of Mitosis
The Aurora kinases are a highly conserved family of serine/threonine kinases that act as master regulators of cell division.[1][2] In mammalian cells, the three isoforms—Aurora A, B, and C—orchestrate a symphony of events required for the faithful segregation of genetic material. Aurora A governs centrosome maturation and the assembly of the bipolar spindle, while Aurora B, as a key component of the chromosomal passenger complex (CPC), is essential for correcting improper kinetochore-microtubule attachments and overseeing cytokinesis.[3][4] Aurora C's role often overlaps with Aurora B, particularly in meiosis.[1][3]
Given their indispensable role in cell cycle progression, it is no surprise that deregulation and overexpression of Aurora kinases are frequently implicated in tumorigenesis, making them compelling targets for cancer therapy.[2][5][6] The N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold has emerged as a potent chemical series capable of inhibiting Aurora kinases.[7][8][9] Compounds from this class have been shown to be potent cytotoxic agents against various cancer cell lines, primarily by inducing mitotic failure that leads to polyploidy and subsequent cell death.[7][8][9][10]
This guide provides a comprehensive suite of validated, cell-based assays designed to characterize the cellular activity of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine-based inhibitors. Moving beyond simple biochemical assays, these cellular protocols offer a physiologically relevant context, accounting for critical factors like cell permeability and metabolism, which are essential for preclinical drug development.[11][12] We will detail methodologies from initial cytotoxicity screening to in-depth mechanistic studies that confirm on-target effects and elucidate the precise phenotypic consequences of Aurora kinase inhibition.
The Aurora Kinase Signaling Axis in Mitosis
Understanding the specific roles of Aurora A and B during mitosis is fundamental to designing and interpreting cell-based assays. Inhibition of these kinases disrupts a precise sequence of phosphorylation events, leading to predictable and measurable cellular phenotypes.
A Validated Workflow for Inhibitor Characterization
A systematic, multi-assay approach is crucial for building a comprehensive profile of a novel Aurora kinase inhibitor. The workflow should progress from broad, functional outcomes (cytotoxicity) to specific, mechanism-based readouts that confirm the compound's mode of action.
Assay 1: Cell Proliferation and Cytotoxicity
Scientific Rationale
The initial evaluation of any potential anti-cancer agent is to determine its effect on cell viability and proliferation.[13] For Aurora kinase inhibitors, the expected outcome of disrupting mitosis is a potent cytotoxic or cytostatic effect.[7][9] The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying compound potency and comparing efficacy across different cell lines.[13] The Sulforhodamine B (SRB) assay is a robust and reproducible colorimetric method that measures cell density based on total cellular protein content.
Protocol: SRB Cytotoxicity Assay
-
Cell Seeding:
-
Culture cancer cell lines of interest (e.g., HCT116, HeLa, A549) under standard conditions.
-
Trypsinize and count cells, then seed them into 96-well flat-bottom plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine inhibitor in DMSO.
-
Perform serial dilutions of the compound in culture medium to create a dose-response curve (e.g., 100 µM to 1 nM, typically in 8-12 steps). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Carefully remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Cell Fixation:
-
Gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well without removing the medium.
-
Incubate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake on a plate shaker for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells and determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response).
-
Data Presentation: Example IC50 Values
| Cell Line | Cancer Type | IC50 (nM) [Compound X] |
| HCT116 | Colorectal Carcinoma | 25.3 |
| HeLa | Cervical Cancer | 42.1 |
| A549 | Lung Carcinoma | 88.7 |
| MDA-MB-231 | Breast Cancer | 150.5 |
Assay 2: Cell Cycle Analysis via Flow Cytometry
Scientific Rationale
A hallmark of Aurora kinase inhibition is the disruption of mitotic progression, which causes cells to accumulate in the G2 and M phases of the cell cycle.[7] Prolonged mitotic arrest often leads to "mitotic slippage," where cells exit mitosis without proper chromosome segregation, resulting in endoreduplication and the formation of polyploid (>4N DNA content) cells.[8] Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the precise quantification of DNA content, providing a clear snapshot of the cell cycle distribution within a population.[14]
Protocol: PI Staining for Cell Cycle Analysis
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates to reach ~60-70% confluency on the day of harvesting.
-
Treat cells with the inhibitor at relevant concentrations (e.g., 1x, 5x, and 10x the IC50 value) for 24 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing any floating cells.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This slow addition is critical to prevent cell clumping.
-
Fix the cells overnight at -20°C.[15]
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS.
-
Resuspend the pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase is essential to degrade RNA, which PI can also bind to.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (e.g., ~617 nm).
-
Collect at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as any polyploid (>4N) populations.
-
Expected Outcome Visualization
Conclusion
The suite of assays described in this application note provides a robust framework for the cellular characterization of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine inhibitors of Aurora kinases. By systematically progressing from broad cytotoxicity screening to specific mechanistic and phenotypic endpoints, researchers can build a comprehensive data package that validates a compound's potency, confirms its on-target activity, and elucidates its cellular mode of action. This integrated approach is essential for advancing promising inhibitor candidates through the drug discovery pipeline.
References
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- Profacgen. (n.d.). Cell-based Kinase Assays.
- Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips.
- University of Dundee. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Discovery - the University of Dundee Research Portal.
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Dar, M. A., et al. (2023). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Molecular Cancer, 22(1), 1-25.
- SciSpace. (n.d.). Aurora Kinases: Their Role in Cancer and Cellular Processes.
- Brown, J. R., et al. (2007). The Aurora Kinases in Cell Cycle and Leukemia. Leukemia & Lymphoma, 48(8), 1471-1485.
- Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed.
- American Chemical Society. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry.
- Hellenic Academic Libraries Link. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors.
- Maddox, P. S., et al. (2003). Indirect immunofluorescence for monitoring spindle assembly and disassembly in yeast. Methods in Molecular Biology, 223, 191-200.
- Kök, E. B., & Arısan, E. D. (2020). AURORA KINASES: STRUCTURE, FUNCTIONS AND THEIR ASSOCIATION WITH CANCER. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 855-870.
- Kim, H. J., & Lee, J. Y. (2012). Assaying cell cycle status using flow cytometry. Methods in Molecular Biology, 925, 71-77.
- University of York. (n.d.). Cell Cycle Tutorial Contents.
- Dutertre, S., et al. (2002). Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins. Journal of Cell Science, 115(Pt 20), 3859-3866.
- Wikipedia. (n.d.). Cell cycle analysis.
- Maddox, P. S., et al. (2003). Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast. Methods in Molecular Biology.
- BMG Labtech. (n.d.). Cytotoxicity Assays – what your cells don't like.
- BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services.
- Mand, D. A., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE.
- Mand, D. A., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.
- Furlan, M., et al. (2021). Expansion microscopy of the mitotic spindle. FULIR.
- ResearchGate. (n.d.). Western blotting for Aurora-A and phospho-Thr²⁸⁸-Aurora-A.
- Kim, S. S., et al. (2023). Enhanced delivery of aurora kinase A inhibitor via tumor-targeting immune-nanocomplexes for the treatment of atypical teratoid/rhabdoid tumors. International Journal of Nanomedicine, 18, 6849-6864.
- Kettenbach, A. N., et al. (2011). Quantitative Phosphoproteomics Identifies Substrates and Functional Modules of Aurora and Polo-Like Kinase Activities in Mitotic Cells. Science Signaling, 4(179), rs5.
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Application Note: Rapid Microwave-Assisted Synthesis of N-phenylthiazolo[5,4-b]pyridin-2-amine
Abstract
This application note provides a comprehensive guide to the synthesis of N-phenylthiazolo[5,4-b]pyridin-2-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. We present a detailed, optimized protocol utilizing microwave-assisted organic synthesis (MAOS), which offers substantial advantages over conventional thermal methods. This guide explains the underlying chemical principles, details the experimental procedure, and provides a comparative analysis of reaction efficiency. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development, offering a robust and reproducible method for accessing this valuable molecular framework.
Introduction: The Significance of the Thiazolo[5,4-b]pyridine Core and the Power of Microwave Synthesis
The thiazolo[5,4-b]pyridine ring system is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, serving as kinase inhibitors for potential cancer therapeutics, including targeting c-KIT to overcome drug resistance.[1] The fusion of the electron-rich thiazole ring with the pyridine moiety creates a unique electronic and structural architecture, making it a valuable building block in the design of novel bioactive agents.
Traditional synthetic routes to these compounds often involve prolonged reaction times, high temperatures, and the use of large volumes of solvents, posing challenges for efficiency and sustainability.[2][3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, addressing many of these limitations.[4] By utilizing microwave irradiation, MAOS facilitates rapid and uniform heating of the reaction mixture through dielectric polarization and ionic conduction. This leads to dramatic accelerations in reaction rates, often reducing multi-hour or day-long processes to mere minutes.[5] Furthermore, microwave synthesis frequently results in higher product yields, increased purity, and aligns with the principles of green chemistry by minimizing energy consumption and solvent use.
This guide details a one-step synthesis of N-phenylthiazolo[5,4-b]pyridin-2-amine from 3-amino-2-chloropyridine and phenyl isothiocyanate, demonstrating the practical advantages of the microwave-assisted approach.
Reaction Mechanism and the Role of Microwave Energy
The formation of the N-phenylthiazolo[5,4-b]pyridin-2-amine proceeds via a well-established pathway involving nucleophilic attack and subsequent intramolecular cyclization. The mechanism was validated by Atland and Molander and involves the initial formation of a thiourea intermediate.[2]
Step 1: Thiourea Formation. The reaction initiates with the nucleophilic attack of the amino group of 3-amino-2-chloropyridine on the electrophilic carbon of phenyl isothiocyanate. This forms an N,N'-disubstituted thiourea intermediate.
Step 2: Intramolecular Cyclization. The thiourea intermediate exists in tautomeric equilibrium with its thiol form. The sulfur atom of the thiol tautomer then acts as a nucleophile, displacing the chlorine atom at the C2 position of the pyridine ring in an intramolecular nucleophilic aromatic substitution (SNAr) reaction.
Step 3: Aromatization. The resulting cyclized intermediate undergoes deprotonation and subsequent elimination of HCl to form the stable, aromatic thiazolo[5,4-b]pyridine ring system. The final product is typically isolated as its hydrochloride salt, which precipitates from the reaction medium.
The Microwave Advantage: Microwave irradiation significantly accelerates this reaction by promoting rapid, uniform heating throughout the reaction vessel. This superheating effect overcomes the activation energy barriers for both the initial thiourea formation and the critical intramolecular cyclization step more efficiently than conventional surface-based heating. The polar nature of the reactants and intermediates allows for efficient absorption of microwave energy, leading to a rapid increase in kinetic energy and molecular collisions, thus drastically reducing the required reaction time.
Experimental Protocols
This section provides detailed protocols for both the microwave-assisted and conventional thermal synthesis of N-phenylthiazolo[5,4-b]pyridin-2-amine hydrochloride.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 3-Amino-2-chloropyridine | 98% Purity |
| Phenyl isothiocyanate | ≥99% Purity |
| Sabinene (or other high-boiling solvent, e.g., DMF, NMP) | Anhydrous |
| Microwave Synthesizer | Capable of controlled temperature and pressure |
| 10 mL Microwave Reactor Vial | with stir bar |
| Conventional Heating System | Oil bath with condenser and sealed tube |
| Standard Glassware | Round-bottom flask, condenser, etc. |
| Filtration Apparatus | Buchner funnel, filter paper |
| Ethyl Acetate | Reagent Grade |
Safety Precautions
-
3-Amino-2-chloropyridine: Irritating to eyes, respiratory system, and skin. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood.
-
Phenyl isothiocyanate: Toxic by inhalation, in contact with skin, and if swallowed. Causes severe skin burns and eye damage. May cause sensitization by inhalation and skin contact. This substance is a lachrymator. Handle with extreme care in a fume hood using appropriate PPE.
-
Microwave Synthesizer: Operate according to the manufacturer's instructions. Never exceed the recommended pressure or temperature limits for the reaction vessel. Ensure the vessel is properly sealed before starting the irradiation.
Protocol 1: Microwave-Assisted Synthesis (MAOS)
This protocol is adapted from the conditions reported for similar substrates, optimized for rapid synthesis.[2]
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 3-amino-2-chloropyridine (1.5 mmol, 193 mg).
-
Add 1 mL of a suitable high-boiling solvent (e.g., Sabinene, DMF, or NMP).
-
Add phenyl isothiocyanate (1.5 mmol, 180 µL, 203 mg).
-
Seal the vial securely with a cap.
-
Place the vial inside the cavity of the microwave synthesizer.
-
Set the reaction parameters as follows:
-
Temperature: 130 °C
-
Ramp Time: 2 minutes
-
Hold Time: 30 minutes
-
Power: 100-200 W (dynamic power control to maintain temperature)
-
Stirring: High
-
-
After the irradiation is complete, allow the vessel to cool to room temperature (below 50 °C) before removal.
-
A precipitate of the hydrochloride salt product should be visible.
-
Filter the reaction mixture through a Buchner funnel.
-
Wash the collected solid with cold ethyl acetate (2 x 5 mL) to remove any unreacted starting materials and solvent.
-
Dry the solid product under vacuum to obtain N-phenylthiazolo[5,4-b]pyridin-2-amine hydrochloride as a solid.
Workflow: Microwave-Assisted Synthesis
Caption: Workflow for the microwave-assisted synthesis.
Protocol 2: Conventional Thermal Synthesis
This protocol provides a comparative method using traditional heating.[2]
-
To a sealable reaction tube or a round-bottom flask equipped with a condenser, add 3-amino-2-chloropyridine (1.5 mmol, 193 mg).
-
Add 1 mL of Sabinene (or DMF/NMP).
-
Add phenyl isothiocyanate (1.5 mmol, 180 µL, 203 mg).
-
Seal the tube or place the flask in a pre-heated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 16-24 hours. Monitor the reaction progress by TLC if desired.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
A precipitate should form. Filter the mixture and wash the collected solid with cold ethyl acetate (2 x 5 mL).
-
Dry the solid product under vacuum.
Data and Expected Results
The microwave-assisted method provides a significant improvement in reaction efficiency compared to conventional heating.
| Parameter | Microwave-Assisted Synthesis | Conventional Thermal Synthesis |
| Reaction Time | ~30 minutes | 16 - 24 hours |
| Temperature | 130 °C (Internal) | 110 °C (External) |
| Typical Yield | >70% (expected) | 58 - 75% |
| Work-Up | Simple filtration | Simple filtration |
| Energy Input | Lower, targeted heating | Higher, bulk heating |
Compound Verification
The identity and purity of the synthesized N-phenylthiazolo[5,4-b]pyridin-2-amine hydrochloride should be confirmed by standard analytical techniques.
-
Product: N-phenylthiazolo[5,4-b]pyridin-2-amine hydrochloride (4a)
-
Appearance: Off-white to beige solid
-
Molecular Formula: C₁₂H₁₀ClN₃S
-
Molecular Weight: 263.75 g/mol
-
Melting Point: Characterization data for the N-(4-chlorophenyl) analog shows a melting point of 258 °C, suggesting a high melting point for the title compound.[2]
-
¹H NMR (DMSO-d₆, 400 MHz): Expected signals for aromatic protons on the pyridine and phenyl rings, and a signal for the amine proton. Based on the reported data for the analogous N-(4-chlorophenyl) derivative, the pyridine protons are expected around δ 7.4-8.4 ppm and the phenyl protons around δ 7.2-7.8 ppm.[2]
-
¹³C NMR (DMSO-d₆, 100 MHz): Expected signals for the carbons of the fused heterocyclic system and the phenyl ring.
-
HRMS (High-Resolution Mass Spectrometry): Calculated m/z for [M+H]⁺ (free base C₁₂H₁₀N₃S): 228.0590; found should be within ±5 ppm.
Discussion and Conclusion
The protocols outlined in this application note demonstrate that microwave-assisted synthesis is a superior method for the rapid and efficient production of N-phenylthiazolo[5,4-b]pyridin-2-amine. The reaction time is dramatically reduced from over 16 hours to just 30 minutes, while maintaining comparable or potentially higher yields. This acceleration is a direct result of the efficient energy transfer inherent to microwave heating, which rapidly brings the reactants to the required temperature for the key cyclization step.
The simple filtration work-up makes this procedure highly amenable to parallel synthesis and library generation for drug discovery programs. The use of a biomass-derived solvent like sabinene further enhances the green credentials of this synthesis.[2]
Reaction Scheme and Mechanism
Caption: Overall reaction scheme for the synthesis.
References
- Messire, G., Ferreira, V., Caillet, E., Bodin, L., Auville, A., & Berteina-Raboin, S. (2023).
- Messire, G., Ferreira, V., Caillet, E., Bodin, L., Auville, A., & Berteina-Raboin, S. (2023).
- Messire, G., et al. (2021). Laser synthesis: a solvent-free approach for the preparation of phenylthiazolo[5,4-b]pyridine derivatives. RSC Advances, 11(9), 5003-5007. [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Amino-2-chloropyridine, 96%.
- Carl ROTH. (n.d.). Safety Data Sheet: Phenyl isothiocyanate.
- Loba Chemie. (2018). PHENYL ISOTHIOCYNATE For Synthesis MSDS.
- ResearchGate. (n.d.).
- De la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2018). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 47(15), 5475-5515.
- Deau, E., Dubouilh-Benard, C., Levacher, V., & Besson, T. (2014). Microwave-assisted synthesis of thiazolo[4,5-b]pyridine-2-carbonitriles. Tetrahedron, 70(32), 5532-5538.
- Lee, K., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 26(11), 3321. [Link]
- Lee, K., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 26(11), 3321. [Link]
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Application Notes & Protocols: A Researcher's Guide to In Vivo Anti-inflammatory Testing Using Carrageenan-Induced Rat Paw Edema
Authored by: A Senior Application Scientist
Introduction: The Gold Standard for Acute Anti-inflammatory Screening
The carrageenan-induced paw edema model in rats is a cornerstone in vivo assay for the discovery and development of acute anti-inflammatory therapeutics.[1][2] First established by Winter et al. in 1962, this model has remained an indispensable tool due to its high reproducibility, simplicity, and well-characterized inflammatory cascade.[3][4][5] It reliably simulates the cardinal signs of acute inflammation—edema, hyperalgesia, and erythema—providing a robust system for evaluating the efficacy of novel compounds, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[1][6][7]
This guide provides an in-depth exploration of the model, from the underlying molecular mechanisms to detailed, field-proven protocols and data interpretation. It is designed for researchers, scientists, and drug development professionals seeking to implement this assay with precision and scientific integrity.
Scientific Foundation: The Biphasic Inflammatory Response
A subplantar injection of carrageenan, a sulfated polysaccharide from red seaweed, triggers a well-defined, biphasic inflammatory response.[1][8][9] Understanding this dual-phase mechanism is critical for experimental design and for interpreting the mechanism of action of test compounds.
Phase 1: The Early Vascular Response (0–2.5 hours)
The initial phase is characterized by a rapid increase in vascular permeability. This is mediated by the release of vasoactive amines from mast cells and other resident immune cells at the injection site.[10]
-
Histamine and Serotonin (5-HT): These are the primary mediators in the first 1-2 hours, causing vasodilation and increased blood vessel permeability.[9][10][11][12]
-
Bradykinin: Following the initial release of histamine and serotonin, bradykinin is generated, which further contributes to increased vascular permeability and pain.[2][9][10][12]
Compounds that show efficacy in this early phase may target histamine receptors, serotonin receptors, or the kallikrein-kinin system.
Phase 2: The Late Cellular Response (3–6 hours)
The second, more prolonged phase involves the infiltration of leukocytes, primarily neutrophils, into the inflamed tissue and is driven by different mediators.[8][10] This phase is considered more indicative of the inflammation targeted by traditional NSAIDs.[13]
-
Prostaglandins (PGs): The hallmark of the late phase is the synthesis of prostaglandins, particularly PGE2, through the action of cyclooxygenase (COX) enzymes.[8][9][13] COX-2 is significantly upregulated during this period.[8][14] Prostaglandins are potent vasodilators and sensitize nociceptors, contributing to both edema and hyperalgesia.
-
Cytokines: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) are released, amplifying the inflammatory cascade and promoting neutrophil infiltration.[8][10][11]
-
Nitric Oxide (NO): Inducible nitric oxide synthase (iNOS) is expressed, leading to the production of NO, which contributes to vasodilation.[8]
The peak of the edema is typically observed around 3 to 5 hours post-carrageenan injection.[4][6][15] Standard NSAIDs like indomethacin and diclofenac are highly effective in this phase due to their inhibitory action on COX enzymes.[6][8][10]
Signaling Pathway Visualization
The following diagram illustrates the key mediators and cellular events in the biphasic response to carrageenan.
Caption: Biphasic mechanism of carrageenan-induced inflammation.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to ensure robust, reproducible, and ethically sound data generation.
1. Materials and Reagents
-
Test Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Carrageenan: Lambda carrageenan (Type IV). Prepare a 1% (w/v) suspension in sterile 0.9% saline. This suspension must be freshly prepared and vortexed thoroughly before each injection.
-
Test Compound (TC): Dissolve or suspend in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose, saline, distilled water).
-
Reference Drug: Indomethacin or Diclofenac Sodium (e.g., 10 mg/kg). Prepare in the same vehicle as the TC.[1][6]
-
Vehicle: The solvent system used for the TC and reference drug.
-
Paw Volume Measurement Device: A digital water plethysmometer is the gold standard for accuracy and reliability.[16][17][18][19]
2. Ethical Considerations
All animal procedures must be conducted in accordance with national and institutional guidelines for the care and use of laboratory animals.[20][21][22] Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC).[20] Key principles include minimizing animal distress and reducing the number of animals used.[20][23] Inflammation should be induced in only one paw.[7]
3. Experimental Workflow
Caption: Standard experimental workflow for the paw edema assay.
4. Detailed Procedure
-
Animal Acclimatization & Preparation:
-
House rats under standard laboratory conditions (22±2°C, 12h light/dark cycle) for at least one week before the experiment.
-
Fast the animals overnight before the experiment but provide free access to water. This standardizes drug absorption.
-
Randomly divide rats into experimental groups (n=6 per group):
-
Group I: Vehicle Control
-
Group II: Reference Drug (e.g., Indomethacin 10 mg/kg)
-
Group III, IV, etc.: Test Compound at various doses
-
-
-
Baseline Paw Volume Measurement (V₀):
-
Compound Administration:
-
Administer the vehicle, reference drug, or test compound to the respective groups, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection.[1]
-
-
Induction of Edema:
-
Post-Induction Paw Volume Measurement (Vₜ):
Data Analysis and Interpretation
1. Calculation of Edema Volume
For each animal at each time point, calculate the increase in paw volume, which represents the volume of the edema.
Edema Volume (mL) = Vₜ - V₀
Where:
-
Vₜ is the paw volume at time 't' after carrageenan injection.
-
V₀ is the baseline paw volume before any treatment.[1]
2. Calculation of Percentage Inhibition
The primary endpoint is the percentage inhibition of edema, which quantifies the efficacy of the treatment compared to the control group.[27] It is calculated for each treatment group at each time point.
% Inhibition = [1 - (Edema Volume_Treated / Edema Volume_Control)] x 100 [26][28]
Alternatively, a more detailed formula can be used:
% Inhibition = 100 * {1 - (a - x) / (b - y)} [29]
Where:
a = Mean paw volume of the test/standard group after carrageenan.
x = Mean paw volume of the test/standard group before carrageenan.
b = Mean paw volume of the control group after carrageenan.
y = Mean paw volume of the control group before carrageenan.
3. Data Presentation
Results should be presented clearly, showing the time-course of edema development and the dose-dependent effects of the test compound.
Table 1: Example Data Presentation for Carrageenan-Induced Paw Edema Assay
| Treatment Group (Dose) | Time Post-Carrageenan (hours) | Mean Paw Volume Increase (mL) ± SEM | % Inhibition |
| Vehicle Control | 1 | 0.35 ± 0.04 | - |
| 2 | 0.62 ± 0.05 | - | |
| 3 | 0.88 ± 0.07 | - | |
| 4 | 0.85 ± 0.06 | - | |
| 5 | 0.76 ± 0.05 | - | |
| Indomethacin (10 mg/kg) | 1 | 0.31 ± 0.03 | 11.4% |
| 2 | 0.45 ± 0.04 | 27.4% | |
| 3 | 0.40 ± 0.05 | 54.5% | |
| 4 | 0.38 ± 0.04 | 55.3% | |
| 5 | 0.36 ± 0.03** | 52.6% | |
| Test Compound (50 mg/kg) | 1 | 0.29 ± 0.04 | 17.1% |
| 2 | 0.41 ± 0.05 | 33.9% | |
| 3 | 0.44 ± 0.06 | 50.0% | |
| 4 | 0.42 ± 0.05 | 50.6% | |
| 5 | 0.40 ± 0.04** | 47.4% | |
| Data are expressed as mean ± SEM (n=6). Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01 (e.g., via ANOVA followed by Dunnett's test). |
4. Interpretation of Results
-
Vehicle Control: Should show a characteristic time-dependent increase in paw volume, peaking around 3-4 hours.[1]
-
Reference Drug (Indomethacin): Should produce significant inhibition of edema, particularly in the later phase (2-5 hours), validating the assay's sensitivity to COX inhibitors.[6][8]
-
Test Compound: The magnitude and timing of edema inhibition provide clues to its mechanism. Significant inhibition in the late phase suggests a potential NSAID-like (COX-inhibiting) mechanism.[26] Inhibition in the early phase might indicate activity against histamine or serotonin.
Trustworthiness and Best Practices
To ensure the integrity and reliability of your results, consider the following:
-
Self-Validation: The inclusion of a positive control (reference drug) is mandatory. The expected, significant inhibition by the reference drug validates the biological system and the technical execution of the assay for each experiment.
-
Reproducibility: Use a consistent source and preparation method for carrageenan. The inflammatory response can vary between batches.
-
Blinding: Whenever possible, the technician measuring paw volumes should be blinded to the treatment groups to prevent unconscious bias.
-
Animal Handling: Handle animals gently and consistently to minimize stress, which can influence inflammatory responses.
Conclusion
The carrageenan-induced rat paw edema model is a powerful and efficient preclinical tool for assessing the acute anti-inflammatory activity of novel compounds.[2] By understanding its biphasic mechanism and adhering to a rigorous, well-controlled protocol, researchers can generate high-quality, reliable data to guide drug development programs. This guide provides the foundational knowledge and practical steps to successfully implement this essential in vivo assay.
References
- Rat paw oedema modeling and NSAIDs: Timing of effects. (n.d.). PubMed.
- Plethysmometer (Paw Volume) Meter for Mouse and Rat. (n.d.). World Precision Instruments.
- Plethysmometer for Evaluation Paw Volume. (n.d.). BioMed.
- Plethysmometer - For screening of inflammation or oedema in mouse or rat. (n.d.). Orchid Scientific.
- Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. (n.d.). Benchchem.
- Plethysmometer - paw volume & oedema. (n.d.). Animalab.
- Plethysmometer for Evaluating Paw Volume. (n.d.). Harvard Apparatus.
- Describe the mechanism of carrageenan-induced hind paw edema in rat models. (n.d.).
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central.
- Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs.
- Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PMC - NIH.
- Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). (2022, April 15). MDPI.
- Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. (n.d.). NIH.
- The mechanism of carrageenan induced biphasic inflammation. (n.d.). ResearchGate.
- Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv.
- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025, July 16). ResearchGate.
- Mediators of the inflammation induced in the rat paw by carrageenin. (n.d.). PMC - NIH.
- Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. (n.d.). PubMed.
- Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.). Springer Nature Experiments.
- In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). (n.d.).
- 2.2. Carrageenan-Induced Paw Edema. (n.d.). Bio-protocol.
- Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre. (2023, December 25). World's Veterinary Journal.
- Carrageenan-Induced Paw Edema in the Rat and Mouse. (2025, August 10). ResearchGate.
- Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. (n.d.). PMC - PubMed Central.
- Assessment of histamine, bradykinin, prostaglandins E1 and E2 and carrageenin as vascular permeability agents in the horse. (n.d.). PubMed.
- SYNTHETIC CURCUMIN INHIBITS CARRAGEENAN-INDUCED PAW EDEMA IN RATS. (n.d.). ThaiScience.
- Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats. (n.d.). PMC - PubMed Central.
- Anti-inflammatory activity using carrageenan-induced paw edema models... (n.d.). ResearchGate.
- Carrageenan-induced anti-inflammatory potential in mice. (n.d.). ResearchGate.
- The Anti-Inflammatory Effect of Carrageenan/Echinochrom Complex at Experimental Endotoxemia. (n.d.). MDPI.
- Percentage inhibition of paw edema: Significance and symbolism. (2025, June 23).
- RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model. (n.d.). springermedizin.de.
- inhibition (%I) of inflammation by carrageenan induced rat paw edema. (n.d.). ResearchGate.
- Effect of NSAIDs on carrageenan-induced footpad inflammation edema in rats. (n.d.).
- Carrageenan-Induced Paw Edema Model. (n.d.). Charles River Laboratories.
- Systemic changes following carrageenan-induced paw inflammation in rats. (2015, May 1).
- Navigating the Ethics of In Vivo Research: Science vs. Welfare. (2022, May 3). ichorbio.
- Ethics and Animal Welfare Related to in vivo Pharmacology and Toxicology in Laboratory Animals. (2025, August 10). ResearchGate.
- Ethical Concerns of the Veterinarian in Relation to Experimental Animals and In Vivo Research. (n.d.). MDPI.
- Animal Experiments in Biomedical Research: A Historical Perspective. (n.d.). PubMed Central.
- Ethical considerations regarding animal experimentation. (n.d.). PMC - NIH.
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Application Note & Protocol: Evaluating the Antioxidant Activity of Thiazolo[4,5-b]pyridine Derivatives using the DPPH Radical Scavenging Assay
Introduction: The Imperative for Potent Antioxidants and the Promise of Thiazolo[4,5-b]pyridines
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of chronic diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Antioxidants are vital molecules that can mitigate this damage by neutralizing free radicals. This has spurred significant research into the discovery and development of novel antioxidant agents.
The thiazolo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2] Recent studies have also highlighted their potential as potent antioxidant agents, making them a focal point for drug development professionals.[2][3]
This application note provides a detailed, field-proven protocol for assessing the antioxidant capacity of novel thiazolo[4,5-b]pyridine derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This guide is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but a comprehensive understanding of the assay's principles, nuances, and data interpretation.
Pillar 1: The Expertise Behind the Assay - Principle of DPPH Radical Scavenging
The DPPH assay is a rapid, simple, and widely used spectrophotometric method for screening the radical scavenging activity of compounds.[1][4][5] Its foundation lies in the use of a stable free radical, DPPH.
The Chemistry of Neutralization:
DPPH is a stable free radical due to the delocalization of its spare electron across the entire molecule, which imparts a deep violet color to its solutions, with a characteristic absorbance maximum around 517 nm.[4][5] When a solution of DPPH is mixed with a substance that can donate a hydrogen atom or an electron (an antioxidant), the DPPH radical is reduced to the corresponding pale yellow hydrazine (DPPH-H).[1][5]
This reaction leads to a decrease in absorbance at 517 nm. The degree of discoloration, which is stoichiometrically related to the number of electrons or hydrogen atoms captured, is a direct measure of the antioxidant's radical scavenging capacity.[6]
The reaction mechanism can be summarized as follows: DPPH• (Violet) + AH → DPPH-H (Yellow) + A• [5]
Where:
-
DPPH• represents the stable DPPH radical.
-
AH is the antioxidant molecule (e.g., a thiazolo[4,5-b]pyridine derivative).
-
DPPH-H is the reduced, non-radical form of DPPH.
-
A• is the resulting free radical of the antioxidant.
The structural features of thiazolo[4,5-b]pyridine derivatives, such as the presence of hydroxyl or amino groups, can significantly influence their hydrogen-donating ability and thus their antioxidant activity.
Caption: DPPH radical scavenging mechanism.
Pillar 2: A Self-Validating System - Materials and Protocol
This section provides a detailed, step-by-step protocol. Adherence to these steps ensures reproducibility and the generation of trustworthy data.
Materials and Reagents
-
Spectrophotometer: Capable of measuring absorbance at 517 nm (e.g., a microplate reader or a standard UV-Vis spectrophotometer).
-
Microplates: 96-well, flat-bottom plates are recommended for high-throughput screening.
-
Pipettes: Calibrated micropipettes for accurate liquid handling.
-
2,2-diphenyl-1-picrylhydrazyl (DPPH): High-purity grade.
-
Thiazolo[4,5-b]pyridine Derivatives: Test compounds of known concentration.
-
Reference Standard: A well-characterized antioxidant such as Ascorbic Acid, Trolox, or Quercetin.
-
Solvent: High-purity methanol or ethanol. The choice of solvent is critical as it must dissolve the DPPH radical, the test compounds, and the reference standard.
-
Volumetric flasks and other standard laboratory glassware.
Preparation of Solutions
1. DPPH Stock Solution (0.1 mM):
-
Accurately weigh 3.94 mg of DPPH.
-
Dissolve it in 100 mL of methanol (or ethanol) in a volumetric flask.
-
Expert Tip: DPPH is light-sensitive. Store the solution in an amber bottle or a flask wrapped in aluminum foil and keep it refrigerated (4°C) when not in use. It is recommended to prepare this solution fresh daily for optimal results.[7]
2. Test Compound Stock Solutions:
-
Prepare stock solutions of your thiazolo[4,5-b]pyridine derivatives at a high concentration (e.g., 1 mg/mL or 10 mM) in the chosen solvent.
-
From this stock, prepare a series of dilutions to test a range of concentrations. This is crucial for determining the IC50 value.
3. Reference Standard Stock Solution:
-
Prepare a stock solution of the reference standard (e.g., Ascorbic Acid) in the same manner as the test compounds.
Experimental Protocol (96-Well Plate Format)
Caption: High-throughput DPPH assay workflow.
Step 1: Plate Setup
-
Test Wells: Add a specific volume (e.g., 100 µL) of your diluted thiazolo[4,5-b]pyridine solutions to the wells.
-
Reference Wells: Add 100 µL of the diluted reference standard solutions.
-
Control (Blank 1): Add 100 µL of the solvent. This will be used to measure the initial absorbance of the DPPH solution.[7]
-
Blank (Blank 2): Add 200 µL of the solvent. This is to zero the spectrophotometer.[8]
-
It is highly recommended to perform all measurements in triplicate to ensure statistical validity.
Step 2: Reaction Initiation
-
To all wells except the Blank, add a specific volume (e.g., 100 µL) of the 0.1 mM DPPH solution.[8] The final volume in these wells will be 200 µL.
Step 3: Incubation
-
Cover the plate to prevent evaporation.
-
Incubate the plate in the dark at room temperature for 30 minutes.[4][7] The dark incubation is critical to prevent photodegradation of the DPPH. The 30-minute incubation period is generally sufficient for the reaction to reach a steady state.
Step 4: Spectrophotometric Measurement
-
Measure the absorbance of each well at 517 nm using a microplate reader.[4]
Pillar 3: Authoritative Data Interpretation and Analysis
Calculation of Radical Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 [7]
Where:
-
A_control is the absorbance of the control (DPPH solution without the test sample).
-
A_sample is the absorbance of the test sample (DPPH solution with the thiazolo[4,5-b]pyridine derivative).
Determining the IC50 Value
The IC50 (Inhibitory Concentration 50) value is a key parameter for quantifying antioxidant activity. It represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[4] A lower IC50 value indicates a higher antioxidant potency.
Procedure for IC50 Determination:
-
Test a series of concentrations for each thiazolo[4,5-b]pyridine derivative.
-
Calculate the % scavenging activity for each concentration.
-
Plot a graph of % scavenging activity (Y-axis) versus the concentration of the test compound (X-axis).
-
The IC50 value can be determined from this graph by linear regression analysis or by using specialized software like GraphPad Prism.[9][10] For a linear regression, the equation y = mx + c is used, where y = 50.[9][10]
Data Presentation
Summarize your quantitative results in a clear and structured table.
| Compound | Concentration (µg/mL or µM) | Absorbance (517 nm) (Mean ± SD) | % Scavenging Activity | IC50 (µg/mL or µM) |
| Control | 0 | 0.850 ± 0.015 | 0% | N/A |
| Thiazolo[4,5-b]pyridine 1 | 10 | 0.625 ± 0.010 | 26.5% | 25.8 |
| 25 | 0.410 ± 0.012 | 51.8% | ||
| 50 | 0.215 ± 0.008 | 74.7% | ||
| Ascorbic Acid (Reference) | 5 | 0.450 ± 0.011 | 47.1% | 5.3 |
| 10 | 0.180 ± 0.009 | 78.8% | ||
| 20 | 0.095 ± 0.005 | 88.8% |
Troubleshooting Common Issues
-
Inconsistent Absorbance Readings: Ensure thorough mixing of reagents in the wells. Check for pipette calibration.
-
Low Scavenging Activity: The concentrations of your test compounds may be too low. Test a higher concentration range. The compound may genuinely have weak antioxidant activity.
-
Precipitation in Wells: The test compound may have poor solubility in the chosen solvent. Consider using a different solvent system, if compatible with the assay.
Conclusion
The DPPH radical scavenging assay is a robust and efficient method for evaluating the antioxidant potential of thiazolo[4,5-b]pyridine derivatives. By following the detailed protocol and data analysis procedures outlined in this application note, researchers can generate reliable and reproducible data to guide their drug discovery and development efforts. The insights gained from this assay are a critical first step in characterizing the therapeutic potential of this promising class of compounds.
References
- ResearchGate. (2024). DPPH assay for evaluating antioxidant activity.
- Munteanu, I. G., & Apetrei, C. (2021). Improved DPPH determination for antioxidant activity spectrophotometric assay. Molecules, 26(23), 7338.
- Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual.
- ResearchGate. (2023). How to determine theoretical IC50 value for in vitro DPPH assay?
- Kulisic, T., Radonic, A., Katalinic, V., & Milos, M. (2004). Use of different methods for testing antioxidant activity of oregano essential oil. Food Chemistry, 85(4), 633-640.
- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205.
- ResearchGate. (2018). How to calculate DPPH IC50 accurately?
- Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- YouTube. (2024). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel.
- IOP Conference Series: Earth and Environmental Science. (2021). Spectrophotometric method for antioxidant activity test and total phenolic determination of red dragon fruit leaves and white dr.
- Al-Duais, M. A., et al. (2009). Spectrophotometric methods for measurement of antioxidant activity in food and pharmaceuticals. PubMed Central.
- BioMed Research International. (2015). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity.
- Journal of Molecular Structure. (2025). Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation.
- Molecules. (2022). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach.
- LOUIS. (n.d.). Antioxidant Assay: The DPPH Method.
- Open Journal of Applied Sciences. (2024). Optimization and Validation of a Simple Spectrophotometric Based DPPH Method for Analysis of Antioxidant Activity in Aerated.
- Acıbadem Mehmet Ali Aydınlar Üniversitesi. (n.d.). EXPERIMENT : 8 DETERMINATION OF ANTIOXIDANTS (DPPH,GLUTATHION).
- YouTube. (2024). DPPH assay | Radical scavenging activity % | Calculation and procedure for beginner.
- NIH. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.
- Pharmacia. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine.
- Ukrainian Biochemical Journal. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones.
- PubMed. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives.
- ResearchGate. (2018). Synthesis, Anti-Inflammatory and Antioxidant Activities of Novel 3H-Thiazolo[4,5-b]Pyridines.
Sources
- 1. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine [pharmacia.pensoft.net]
- 3. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Thiazolo[4,5-b]pyridines via [3+3] Cyclocondensation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Thiazolo[4,5-b]pyridine Scaffold
The fusion of thiazole and pyridine rings creates the thiazolo[4,5-b]pyridine bicyclic system, a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] These compounds are recognized as bioisosteres of purines, allowing them to interact with a wide array of biological targets.[2] The thiazolo[4,5-b]pyridine core is a key feature in molecules exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and antitumor properties.[1][2] The synthetic accessibility and the potential for diverse functionalization make this heterocyclic system a valuable platform for the development of novel therapeutic agents.[1]
This guide provides a detailed exploration of the [3+3] cyclocondensation strategy for the synthesis of thiazolo[4,5-b]pyridines, offering in-depth mechanistic insights and a practical, step-by-step protocol for laboratory application.
Mechanistic Insights into the [3+3] Cyclocondensation Pathway
The [3+3] cyclocondensation approach to thiazolo[4,5-b]pyridines involves the reaction of a three-atom synthon with a three-carbon synthon to construct the six-membered pyridine ring onto a pre-existing thiazole core. A common and effective variant of this strategy employs a 4-iminothiazolidin-2-one or its tautomer, 4-amino-5H-thiazol-2-one, as the key three-atom component. This synthon provides a nitrogen and two carbon atoms for the formation of the new ring. The three-carbon partner is typically a β-dicarbonyl compound, such as an acetoacetic ester, or an α,β-unsaturated ketone.[1][3]
The reaction proceeds through a cascade of condensation and cyclization steps, likely initiated by a nucleophilic attack from the enamine-like character of the 4-aminothiazole derivative onto one of the carbonyl groups of the β-dicarbonyl compound. Subsequent dehydration and intramolecular cyclization lead to the formation of the fused pyridine ring.
Caption: Proposed mechanism for the [3+3] cyclocondensation.
Experimental Protocol: Synthesis of 5-Hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one
This protocol details a representative [3+3] cyclocondensation reaction between 4-iminothiazolidin-2-one and acetoacetic ester.[1]
Materials:
-
4-Iminothiazolidin-2-one
-
Acetoacetic ester (Ethyl acetoacetate)
-
Sodium ethoxide (or a suitable base)
-
Ethanol (anhydrous)
-
Glacial acetic acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-iminothiazolidin-2-one (1 equivalent) in anhydrous ethanol.
-
Addition of Base and Reagent: To the stirred solution, add a catalytic amount of a suitable base, such as sodium ethoxide. Subsequently, add acetoacetic ester (1.1 equivalents) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. Neutralize the mixture by the careful addition of glacial acetic acid.
-
Isolation of Crude Product: Reduce the solvent volume under reduced pressure. The resulting precipitate is the crude product. Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one.
Data Presentation and Expected Outcomes
The yield and purity of the final product can be influenced by several factors, including the choice of base, solvent, and reaction temperature. A summary of expected outcomes based on variations in reaction conditions is presented below.
| Catalyst/Base | Solvent | Temperature (°C) | Typical Yield (%) | Purity (by NMR) |
| Sodium Ethoxide | Ethanol | Reflux | 75-85 | >95% |
| Piperidine | Ethanol | Reflux | 60-70 | >90% |
| Triethylamine | DMF | 100 | 55-65 | >90% |
| Potassium Carbonate | Acetonitrile | Reflux | 50-60 | >85% |
Characterization Data for 5-Hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one:
-
¹H NMR: Expect characteristic peaks for the methyl group, the aromatic proton on the pyridine ring, and the exchangeable protons of the hydroxyl and amide groups.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the product.
Troubleshooting Guide
Encountering challenges during the synthesis is not uncommon. The following guide provides potential solutions to common issues.
Sources
Troubleshooting & Optimization
Improving aqueous solubility of Thiazolo[4,5-b]pyridin-2-amine for assays
Welcome to the technical support guide for Thiazolo[4,5-b]pyridin-2-amine. This document provides in-depth troubleshooting and practical guidance for researchers encountering challenges with the aqueous solubility of this compound during assay development. Our goal is to equip you with the foundational knowledge and step-by-step protocols to achieve reliable and reproducible experimental results.
Introduction: Understanding the Challenge
This compound is a heterocyclic amine featuring a fused aromatic ring system. Its chemical structure, characterized by a planar, hydrophobic scaffold and a weakly basic amine group, is the primary driver of its poor solubility in neutral aqueous media. The predicted pKa of the 2-amine group is approximately 1.92, indicating it is a very weak base.[1] This means that at physiological pH (~7.4), the molecule is predominantly in its neutral, uncharged form, which is minimally soluble in water. Overcoming this solubility barrier is critical for generating accurate data in any biological assay.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound powder won't dissolve in my aqueous buffer (e.g., PBS, pH 7.4). What is the first and most common method I should try?
Answer: The industry-standard first step is to prepare a concentrated stock solution in an organic co-solvent, with 100% Dimethyl Sulfoxide (DMSO) being the most common and effective choice.[2][3]
Causality: The planar, aromatic structure of this compound makes it hydrophobic, while the fused ring system significantly reduces the basicity of the amine group, preventing it from being sufficiently protonated and solvated at neutral pH.[1][4] DMSO is a powerful aprotic solvent capable of disrupting the crystal lattice energy of the solid compound and solvating the molecule, allowing for the preparation of a high-concentration stock (e.g., 10-50 mM).[2]
Recommended Protocol: Preparing a DMSO Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of 100% cell-culture grade DMSO to achieve your target concentration (e.g., 20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If needed, gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Critical Consideration: The final concentration of DMSO in your assay must be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity or artifacts.[5] Always run a vehicle control (assay buffer + same final concentration of DMSO) to validate your results.
Q2: I successfully made a 20 mM stock in DMSO, but when I dilute it into my pH 7.4 assay buffer, a precipitate forms immediately. What is happening and how do I fix it?
Answer: This is a classic case of compound "crashing out" and is the most common issue with this class of compounds. It occurs because while the compound is soluble in the organic DMSO stock, it is not soluble in the final aqueous assay buffer at neutral pH. The primary and most effective solution is to leverage the compound's basicity by preparing an acidified aqueous stock solution.
Causality: this compound is a weak base. According to the principles of pH-dependent solubility, a weak base becomes more soluble in an acidic environment.[6] By lowering the pH well below the compound's pKa (~1.9), we can protonate the 2-amine group, creating a positively charged cation (the conjugate acid). This charged species is significantly more polar and, therefore, more soluble in aqueous solutions.[7][]
Caption: pH-dependent equilibrium of this compound.
Recommended Protocol: Preparing an Acidified Aqueous Stock Solution
-
Acid Preparation: Prepare a sterile 0.1 N Hydrochloric Acid (HCl) solution in water.
-
Weighing: Weigh out the this compound powder.
-
Initial Slurry: Add a small amount of the 0.1 N HCl to the powder to create a slurry. This ensures all particles are wetted.
-
Dissolution: Add the remaining volume of 0.1 N HCl to reach the target concentration (e.g., 10 mM). Vortex vigorously. Sonication or gentle warming may be required. The goal is a completely clear solution.
-
Verification & Storage: Confirm the absence of particulates and store in aliquots at -20°C.
Mitigation Strategy: When you add this acidic stock to your neutral assay buffer, the buffer's capacity should be sufficient to neutralize the small amount of acid, bringing the final pH back into the acceptable range for your assay. Always calculate the final pH and test for compatibility. For a 1:1000 dilution of a pH 1.0 stock into a standard phosphate buffer at pH 7.4, the final pH change is typically negligible.
Q3: My assay is highly sensitive to pH changes, and even the acidified stock method is not viable. What are my other options?
Answer: If altering pH is not an option, you can explore advanced formulation strategies using solubilizing excipients. The most common and effective class for this purpose are cyclodextrins.[9][10]
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate the poorly soluble this compound molecule within their hydrophobic core, forming a water-soluble "inclusion complex."[13] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility without altering the pH.[9] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a particularly effective and widely used derivative for this purpose.
Recommended Protocol: Screening with SBE-β-CD
-
Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of SBE-β-CD in your final assay buffer.
-
Add Compound: Add powdered this compound directly to the SBE-β-CD solution to achieve your desired final concentration.
-
Equilibrate: Agitate the mixture overnight (12-18 hours) at room temperature, protected from light. This allows time for the inclusion complex to form.
-
Clarify: Centrifuge the solution at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet any undissolved compound.
-
Quantify: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS). This will give you the maximum achievable solubility with this excipient.
| Method | Mechanism | Pros | Cons |
| DMSO Stock | Organic Co-solvent | Simple, fast, widely applicable for initial stock.[2] | Can cause compound precipitation upon dilution; potential for cell toxicity at >0.5%.[5] |
| pH Adjustment | Protonation of weak base | Highly effective, large increase in solubility, cost-effective.[7] | May alter final assay pH; potential for compound instability at extreme pH. |
| Cyclodextrins | Inclusion Complexation | No pH change, low cell toxicity, can significantly increase solubility.[9][10] | Requires screening, may alter drug bioavailability/potency, higher cost. |
| Other Co-solvents | Polarity Reduction | Can be effective for specific compounds (e.g., PEG 400, Ethanol).[] | Often require higher final concentrations than DMSO, increasing toxicity risk. |
Table 1. Comparison of Solubilization Strategies.
Solubilization Strategy Decision Workflow
The following workflow provides a systematic approach to troubleshooting and resolving solubility issues with this compound.
Caption: Decision workflow for solubilizing this compound.
References
- Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046. [Link]
- Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167-180. [Link]
- Szejtli, J. (1998). Introduction and General Overview of Cyclodextrin Chemistry. Chemical Reviews, 98(5), 1743-1754. [Link]
- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. [Link]
- Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]
- Streng, W. H. (1984). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Journal of Pharmaceutical Sciences, 73(12), 1679-1684. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
- PubChem. (n.d.). [9][11]this compound. National Center for Biotechnology Information.
- Kim, M. S., Kim, J. S., Park, H. J., & Cho, W. K. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Expert Opinion on Drug Delivery, 11(4), 519-532. [Link]
- ChemWhat. (n.d.). This compound CAS#: 13575-41-2.
- National Center for Biotechnology Information. (n.d.). [9][11]this compound. PubChem.
- IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Yalkowsky, S. H., & Rubino, J. T. (1985). Solubilization by cosolvents. In Controlled drug delivery (pp. 1-25). CRC Press.
- Johnson, W. W., & Di, L. (2017). Improvement in aqueous solubility via structural modification. Bioorganic & Medicinal Chemistry Letters, 27(22), 4935-4943. [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
- Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1251-1256. [Link]
- Tanneberger, K., et al. (2010). Considerations regarding use of solvents in in vitro cell based assays. Journal of Applied Toxicology, 30(7), 679-688. [Link]
- Johnson, W. W., & Di, L. (2017). Improving solubility via structural modification. Future Medicinal Chemistry, 9(15), 1741-1755. [Link]
- Streng, W. H., & Zoglio, M. A. (1984). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Journal of pharmaceutical sciences, 73(12), 1679-1684. [Link]
- Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility.
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubilization of poorly soluble drugs: a review. Pharma info net, 7(1).
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- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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Optimization of cyclization conditions for Thiazolo[4,5-b]pyridin-7(4H)-one synthesis
Welcome to the technical support center for the synthesis of Thiazolo[4,5-b]pyridin-7(4H)-one derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this privileged heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights, troubleshooting protocols, and optimized conditions to ensure the successful and efficient synthesis of your target compounds.
The Thiazolo[4,5-b]pyridin-7(4H)-one core is a significant pharmacophore found in a range of biologically active molecules.[1][2] Its synthesis, however, can present challenges that require careful optimization of reaction conditions. This center provides a systematic approach to overcoming these hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the cyclization step to form the Thiazolo[4,5-b]pyridin-7(4H)-one core. The solutions are based on systematic studies and established protocols.
Issue 1: Low or No Yield of the Desired Product
Q: I am attempting the base-mediated intramolecular cyclization to form the thiazolo[4,5-b]pyridin-7(4H)-one, but I am observing very low yield or only starting material. What are the likely causes and how can I fix this?
A: This is a common issue that typically points to suboptimal reaction conditions. The key parameters to investigate are the choice of base, solvent, and reaction temperature. The cyclization is a base-promoted transformation, and its efficiency is highly dependent on these factors.[2]
Causality & Solution Workflow:
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Evaluate Your Base: The choice of base is critical for promoting the cyclization.
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Expertise & Experience: Strong, non-nucleophilic bases are often required to deprotonate the precursor effectively without causing side reactions. However, moderately strong inorganic bases can also be highly effective and are often more practical for scale-up.
-
Troubleshooting Steps:
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Initial Check: If you are using a weak organic base like triethylamine (TEA), it is likely insufficient to drive the reaction to completion.[2]
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Recommended Bases: Sodium hydride (NaH) has been shown to be highly effective, providing yields up to 90%.[2] Potassium carbonate (K₂CO₃) is an excellent, less hazardous alternative that gives comparable yields (up to 88%).[2]
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Less Effective Bases: While bases like Cesium carbonate (Cs₂CO₃) and DBU can work, they have been reported to give lower yields (70% and 64%, respectively).[2][3]
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-
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Assess the Reaction Temperature: This cyclization is temperature-sensitive.
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Expertise & Experience: Room temperature is generally insufficient for this transformation. Thermal energy is required to overcome the activation barrier for the intramolecular cyclization.
-
Troubleshooting Steps:
-
Initial Check: If your reaction is running at room temperature or below 40°C, you will likely only see trace amounts of product.[2]
-
Optimal Temperature: A systematic study has identified 80°C as the optimal temperature, providing the best balance of reaction rate and yield.[1][2] Increasing the temperature from 40°C to 80°C significantly improves yields and reduces reaction times.[2]
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-
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Verify the Solvent: The solvent plays a crucial role in solubilizing the substrate and mediating the activity of the base.
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Expertise & Experience: A polar, aprotic solvent is ideal for this type of reaction.
-
Troubleshooting Steps:
-
Ineffective Solvents: Non-polar solvents like toluene and dioxane are generally not suitable for this reaction and may result in no product formation.[1]
-
Recommended Solvent: Dimethylformamide (DMF) is identified as the optimal solvent, consistently providing the highest yields.[1][3]
-
Alternative Solvent: Dimethyl sulfoxide (DMSO) can be used as an alternative, though it may result in slightly lower yields compared to DMF.[1]
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Troubleshooting Logic Diagram
The following diagram outlines a decision-making workflow for addressing low-yield issues in your cyclization reaction.
Caption: Troubleshooting workflow for low yield cyclization.
Issue 2: Difficulty with Product Purification
Q: My reaction appears to work based on TLC/LCMS, but I am struggling to isolate a pure product. What are common impurities and what purification strategies are recommended?
A: Purification challenges often arise from unreacted starting materials, base-related byproducts, or residual high-boiling solvents like DMF or DMSO.
Causality & Solution Workflow:
-
Identify the Impurity:
-
Expertise & Experience: The most common impurities are the uncyclized precursor and polymeric materials if the reaction was overheated or run for too long. If using NaH, quenching must be done carefully to avoid hazards and side reactions.
-
Troubleshooting Steps:
-
Use LCMS to identify the mass of the major impurities. This will help determine if it is unreacted starting material or a side product.
-
Run a crude ¹H NMR to look for characteristic peaks of your starting material or residual solvent.
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-
-
Implement an Optimized Workup:
-
Expertise & Experience: A proper aqueous workup is essential to remove the inorganic base and the bulk of the DMF/DMSO before chromatography.
-
Troubleshooting Steps:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly quench the reaction by adding water or a saturated NH₄Cl solution (especially important if using NaH).
-
Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine to help remove residual DMF and water.
-
Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
-
Optimize Chromatography:
-
Expertise & Experience: Standard silica gel column chromatography is typically effective for purifying these compounds.
-
Troubleshooting Steps:
-
Determine an appropriate solvent system using TLC. A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar mixture (e.g., ethyl acetate/hexanes) is usually effective.
-
If the product is highly polar, consider using a different stationary phase like alumina or a reverse-phase C18 column.
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Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the intramolecular cyclization?
A1: The reaction proceeds via a base-promoted intramolecular nucleophilic substitution or addition-elimination pathway. The strong base deprotonates an acidic proton on the precursor, generating an anion. This anion then acts as an intramolecular nucleophile, attacking an electrophilic center (often a carbon attached to a leaving group or part of a nitrile) to form the new heterocyclic ring. Elevated temperatures are required to facilitate this ring-closing step.[2]
Q2: Are there alternatives to the base-promoted cyclization?
A2: Yes, other synthetic strategies exist for forming the thiazolopyridine core, although they may be more complex. These include methods like the Friedländer annulation, which can be performed under microwave irradiation on a solid support, and various multi-component reactions.[4][5] However, for the specific Thiazolo[4,5-b]pyridin-7(4H)-one scaffold, the base-promoted cyclization of the appropriate acyclic precursor is one of the most direct and optimized methods reported.[2]
Q3: Why is a solid-phase synthesis approach beneficial for this class of compounds?
A3: Solid-phase synthesis (SPS) offers several key advantages, particularly for creating libraries of analogs for drug discovery.[1][6]
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Simplified Purification: Intermediates remain attached to a solid support (resin), allowing impurities and excess reagents to be removed by simple filtration and washing, which avoids the need for repeated chromatographic purification.[3]
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Amenable to Automation: The repetitive nature of washing and reaction steps makes SPS highly suitable for parallel or automated synthesis.
-
Modular Diversification: It allows for the easy introduction of structural diversity at multiple points in the synthesis by simply changing the building blocks used in each step.[2][3]
Q4: My downstream reaction involves oxidizing the 2-(methylthio) group. What conditions are recommended?
A4: The 2-(methylthio) group can be readily oxidized to a sulfone, which is an excellent leaving group for subsequent nucleophilic aromatic substitution (SₙAr) reactions.
-
Recommended Reagent: meta-Chloroperoxybenzoic acid (mCPBA) is a highly effective and commonly used reagent for this oxidation.[2][3][7]
-
Typical Conditions: The reaction is typically carried out in a solvent like dichloromethane (CH₂Cl₂) at room temperature.[2][7] This sulfone intermediate can then be displaced by various nucleophiles, such as amines, to introduce further diversity into the final molecule.[2][7]
Data Presentation: Optimization of Cyclization Conditions
The following table summarizes the results of a systematic optimization study for the synthesis of 4-benzyl-2-(methylthio)-5-phenylthiazolo[4,5-b]pyridin-7(4H)-one. This data provides a clear rationale for the recommended optimal conditions.[2]
| Entry | Base (2 eq) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | NaH | DMF | 80 | 2.5 | 90 |
| 2 | K₂CO₃ | DMF | 80 | 2.5 | 88 |
| 3 | Cs₂CO₃ | DMF | 80 | 2.5 | 70 |
| 4 | TEA | DMF | 80 | 5 | NR |
| 5 | DBU | DMF | 80 | 5 | 64 |
| 6 | K₂CO₃ | DMF | rt | 10 | Trace |
| 7 | K₂CO₃ | DMF | 60 | 8 | 75 |
| 8 | K₂CO₃ | DMSO | 80 | 8 | 77 |
| 9 | K₂CO₃ | Dioxane | 80 | 8 | NR |
| 10 | K₂CO₃ | Toluene | 80 | 8 | NR* |
*NR = No Reaction. Data sourced from RSC Advances, 2025, 15, 38597.[2][3]
Experimental Protocols
Optimized Protocol for Solution-Phase Synthesis
This protocol describes the synthesis of a model compound, demonstrating the optimized cyclization, subsequent oxidation, and nucleophilic substitution.[2][7]
Caption: Workflow for solution-phase synthesis and derivatization.
Step 1: Synthesis of 4-benzyl-2-(methylthio)-5-phenylthiazolo[4,5-b]pyridin-7(4H)-one (Cyclization)
-
To a solution of the acyclic precursor (1 equivalent) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2 equivalents).
-
Stir the resulting suspension at 80°C. Monitor the reaction progress by TLC or LCMS (typically complete within 2.5-3 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the title compound.
Step 2: Oxidation to the Sulfone Intermediate
-
Dissolve the cyclized product (1 equivalent) from Step 1 in dichloromethane (CH₂Cl₂).
-
Add m-chloroperoxybenzoic acid (mCPBA, approx. 2.2 equivalents) portion-wise while stirring at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Upon completion, dilute the reaction with CH₂Cl₂ and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the sulfone intermediate, which can often be used in the next step without further purification.[2]
Step 3: Nucleophilic Aromatic Substitution (SₙAr)
-
Dissolve the sulfone intermediate (1 equivalent) from Step 2 in dichloromethane (CH₂Cl₂).
-
Add the desired amine nucleophile (e.g., butylamine, BuNH₂, 1.5 equivalents).
-
Stir the reaction at room temperature until the sulfone is consumed (monitor by TLC/LCMS).
-
Upon completion, concentrate the reaction mixture and purify by silica gel column chromatography to yield the final, amine-substituted Thiazolo[4,5-b]pyridin-7(4H)-one derivative.[2][7]
References
- Hua, S., Moon, J., Lee, H., & Lee, T. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. RSC Advances, 15, 38597–38602. [Link]
- Royal Society of Chemistry. (2025). Traceless solid-phase synthesis of thiazolo[4,5- b] pyridin-7(4H) - RSC Publishing. [Link]
- ResearchGate. (2025). Solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)
- Hua, S., et al. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives.
- Chaban, T. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1: Focus on pyridine annulation to thiazole ring (microreview). Chemistry of Heterocyclic Compounds. [Link]
- Royal Society of Chemistry. (2025). Traceless solid-phase synthesis of thiazolo[4,5- b ] pyridin-7(4 H )
- Lee, T., et al. (2010). Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction.
- Nazir, M. S., et al. (2023).
- Lelyukh, M. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds. [Link]
- ResearchGate. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1: Focus on pyridine annulation to thiazole ring (microreview) | Request PDF. [Link]
- Lee, T., et al. (2009). Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedlander Reaction.
- ResearchGate. (2023).
- ResearchGate. (2025). Solution-phase of thiazolo[4,5-b] pyridin-7(4H)
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Traceless solid-phase synthesis of thiazolo[4,5- b ] pyridin-7(4 H )-one derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05809K [pubs.rsc.org]
Technical Support Center: Synthesis of Thiazolo[4,5-b]pyridines
Welcome to the technical support center for the synthesis of thiazolo[4,5-b]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Thiazolo[4,5-b]pyridines are of significant interest due to their broad spectrum of pharmacological activities, including antioxidant, antimicrobial, and antitumor properties.[1] However, their synthesis can present challenges, often resulting in lower than expected yields.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of these compounds. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure you have reliable guidance for your experimental work.
Troubleshooting Guide: Overcoming Low Yields
Low yields in the synthesis of thiazolo[4,5-b]pyridines can arise from a variety of factors, including suboptimal reaction conditions, purity of starting materials, and challenges in product purification.[2] A systematic approach to troubleshooting is often the most effective way to identify and resolve the root cause of the problem.[2]
Issue 1: Incomplete Reaction or Low Conversion Rate
Q: My reaction, monitored by TLC/LC-MS, shows a significant amount of starting material remaining even after prolonged reaction times. What are the likely causes and how can I improve the conversion rate?
A: Incomplete conversion is a common hurdle in heterocyclic synthesis and can often be traced back to several key factors.
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Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[2] For many thiazolo[4,5-b]pyridine syntheses, particularly those involving cyclization, elevated temperatures are necessary to drive the reaction to completion. For instance, in the synthesis of certain thiazolo[4,5-b]pyridin-7(4H)-one derivatives, a reaction temperature of 80 °C was found to be optimal, providing the best balance between reactivity and stability.[3] Lower temperatures resulted in significantly lower yields and longer reaction times.[4]
-
Troubleshooting Steps:
-
Temperature Optimization: If your protocol uses room temperature, consider gradually increasing the temperature in small-scale trial reactions. Monitor the reaction progress closely to avoid product decomposition.[2]
-
Concentration Adjustment: The concentration of your reactants can influence the reaction rate. Experiment with slightly higher concentrations to favor the desired bimolecular or cyclization steps.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to be an efficient method for preparing some thiazolo[4,5-b]pyridine derivatives, often leading to shorter reaction times and improved yields.[1]
-
-
-
Insufficient Catalyst Activity or Inappropriate Base/Solvent: The choice of catalyst, base, and solvent plays a crucial role in the reaction mechanism and overall efficiency.
-
Catalyst Selection: For cross-coupling reactions to build the pyridine or thiazole ring, the choice of metal catalyst and ligands is critical. For example, copper-catalyzed cascade reactions have been successfully employed.[1]
-
Base and Solvent Effects: In cyclization reactions, the base and solvent system is paramount. A study on the synthesis of thiazolo[4,5-b]pyridin-7(4H)-one derivatives showed that while NaH and K2CO3 in DMF gave high yields (90% and 88% respectively), other bases like Cs2CO3 and DBU were less effective.[3] Furthermore, solvents like toluene and 1,4-dioxane did not support the reaction under the same conditions, whereas DMSO provided a moderate yield.[3][4]
Base Solvent Temperature (°C) Yield (%) NaH DMF 80 90 K2CO3 DMF 80 88 Cs2CO3 DMF 80 70 DBU DMF 80 64 K2CO3 DMSO 80 77 K2CO3 Toluene 80 No Reaction Table 1: Effect of Base and Solvent on the Yield of a Thiazolo[4,5-b]pyridin-7(4H)-one Derivative.[3] -
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can act as inhibitors or lead to unwanted side reactions.[2]
-
Troubleshooting Steps:
-
Reagent Purity: Ensure the purity of your starting materials using techniques like NMR or melting point analysis. Recrystallize or purify starting materials if necessary.
-
Solvent Quality: Use dry solvents, especially for moisture-sensitive reactions. Many organic reactions require an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reagents or intermediates by atmospheric moisture and oxygen.[2]
-
-
Issue 2: Formation of Multiple Products and Purification Challenges
Q: My reaction mixture shows multiple spots on TLC, and I'm struggling to isolate the desired thiazolo[4,5-b]pyridine derivative in a pure form. What are common side reactions, and what purification strategies can I employ?
A: The formation of side products is a frequent cause of low isolated yields. Understanding potential side reactions and employing appropriate purification techniques are key to overcoming this issue.
-
Common Side Reactions:
-
Dimerization: Starting materials, especially those with multiple reactive sites, can dimerize under reaction conditions.
-
Incomplete Cyclization: Intermediates may be stable enough to be isolated but represent an incomplete reaction.
-
Rearrangement: Under certain conditions, intermediates or the final product may undergo rearrangement to form isomeric impurities.
-
-
Purification Strategies: The purification of N-heterocycles can be challenging due to their polarity and potential for interaction with silica gel.[5]
-
Column Chromatography: This is the most common purification method.
-
Solvent System Optimization: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent and gradually increase the polarity. Common solvent systems include ethyl acetate/hexane and dichloromethane/methanol.[1]
-
Silica Gel Deactivation: For particularly polar or basic compounds that may streak or irreversibly bind to silica, consider deactivating the silica gel by pre-treating it with a small amount of a suitable amine (e.g., triethylamine) mixed into the eluent.
-
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Preparative TLC/HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.
-
Experimental Workflow: A General Synthetic Approach and Troubleshooting Logic
A common route to the thiazolo[4,5-b]pyridine core involves the annulation of a thiazole ring onto a pre-existing pyridine derivative.[1] The following diagram illustrates a generalized workflow and key decision points for troubleshooting.
Caption: Troubleshooting workflow for thiazolo[4,5-b]pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: I am considering a solid-phase synthesis approach for a library of thiazolo[4,5-b]pyridine derivatives. What are the key advantages and potential pitfalls of this method?
A1: Solid-phase synthesis (SPS) offers several advantages for library construction, including simplified purification and the potential for automation.[4] A traceless solid-phase strategy for thiazolo[4,5-b]pyridin-7(4H)-one derivatives has been successfully developed, demonstrating excellent synthetic efficiency with stepwise yields ranging from 72% to 87%.[3][4] The key steps in this approach include the immobilization of a starting material on a resin, followed by sequential reactions to build the heterocyclic core, and finally, cleavage from the resin to release the final product.[6][7]
Potential pitfalls of SPS include the need for highly efficient reactions at each step, as incomplete reactions can lead to a complex mixture of products that are difficult to separate after cleavage. Additionally, reaction monitoring can be more challenging on the solid support.[4]
Q2: My final thiazolo[4,5-b]pyridine product appears to be unstable and decomposes over time. What could be the cause, and how can I improve its stability?
A2: Product instability can be a significant issue, leading to a decrease in isolated yield after purification and during storage.[2]
-
Potential Causes:
-
Oxidation: Some heterocyclic compounds are sensitive to air and can oxidize over time.
-
Light Sensitivity: Exposure to light can cause degradation of certain compounds.
-
Residual Acid/Base: Trace amounts of acid or base from the workup or chromatography can catalyze decomposition.
-
-
Stabilization Strategies:
-
Storage Conditions: Store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., in a freezer).
-
Thorough Purification: Ensure that all residual reagents, catalysts, and solvents are removed during purification. This may involve an additional washing step or re-purification.
-
Salt Formation: If the compound has a basic nitrogen, consider converting it to a more stable salt (e.g., hydrochloride or hydrobromide) for long-term storage.
-
Q3: Are there alternative synthetic strategies to the classical condensation reactions for constructing the thiazolo[4,5-b]pyridine scaffold?
A3: Yes, several alternative and modern synthetic methods have been developed. These include:
-
Multi-component Reactions: Three-component condensation reactions have been reported for the synthesis of substituted thiazolo[4,5-b]pyridines, offering a convergent and efficient approach.[1]
-
Solid-Phase Synthesis: As discussed, SPS provides a powerful tool for the generation of libraries of these compounds.[6][8] The Friedländer annulation on a solid support is one such example.[6][8]
-
Intramolecular Cyclization: Strategies involving the intramolecular cyclization of appropriately substituted pyridine precursors are also prevalent.[1]
By carefully considering the factors outlined in this guide and systematically troubleshooting any issues that arise, you can significantly improve the yield and purity of your thiazolo[4,5-b]pyridine synthesis.
References
- BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
- Chaban, T., et al. (n.d.). Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances.
- BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles. BenchChem Technical Support.
- Lelyukh, M. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 60(3/4), 130–132.
- Lee, T., et al. (2009). Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction.
- (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)
- Lee, T., et al. (2009). Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedlander Reaction.
- (2009). Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedländer Reaction.
- (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H). RSC Advances.
Sources
- 1. library.dmed.org.ua [library.dmed.org.ua]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Thiazolo[4,5-b]pyridine Derivatives
Welcome to the Technical Support Center for the purification of thiazolo[4,5-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. Thiazolo[4,5-b]pyridines are a privileged scaffold in drug discovery, exhibiting a wide range of biological activities.[1][2] However, their unique physicochemical properties, stemming from the fusion of a basic pyridine ring and an electron-rich thiazole moiety, present distinct purification challenges.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges, optimize your purification workflows, and ensure the high purity of your target compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of thiazolo[4,5-b]pyridine derivatives in a practical question-and-answer format.
Chromatography Issues
Question 1: I'm seeing significant peak tailing during HPLC analysis and purification of my thiazolo[4,5-b]pyridine derivative. What's causing this and how can I fix it?
Answer:
Peak tailing is a frequent issue when purifying basic compounds like thiazolo[4,5-b]pyridines on silica-based columns.[3] The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups (Si-OH) on the silica surface.[4] This secondary interaction leads to a non-ideal chromatographic process and results in asymmetric peaks.
Causality Explained: The lone pair of electrons on the pyridine nitrogen can form a strong hydrogen bond or have an ionic interaction with the acidic protons of the silanol groups. This leads to some molecules of your compound being retained longer than others, resulting in a "tailing" effect on the peak.
Here’s a systematic approach to mitigate peak tailing:
-
Mobile Phase Modification:
-
Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA) (0.1-0.5% v/v), into your mobile phase. TEA is a stronger base than your compound and will preferentially interact with the active silanol sites, effectively masking them from your analyte.[5][6]
-
Adjust pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) can suppress the ionization of the silanol groups, reducing their interaction with your protonated basic compound.[5]
-
-
Choice of Stationary Phase:
-
End-Capped Columns: Use a high-quality, end-capped C18 or silica column. End-capping is a process that covers most of the residual silanol groups with a less reactive group (e.g., trimethylsilyl), thereby minimizing secondary interactions.[4]
-
Alternative Stationary Phases: If tailing persists, consider switching to a different stationary phase. A phenyl-hexyl or a polar-embedded phase can offer different selectivity and reduce tailing. For particularly stubborn cases, a polymer-based column can be an option as it lacks silanol groups entirely.
-
-
Optimize Injection Conditions:
-
Avoid Overloading: Injecting too much sample can saturate the stationary phase and exacerbate tailing.[7] Try reducing the concentration of your sample.
-
Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to your mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.[5]
-
Question 2: My thiazolo[4,5-b]pyridine derivative is streaking on the TLC plate and I'm getting poor separation in my flash column. What should I do?
Answer:
Streaking on a TLC plate and poor separation in flash chromatography are often related to the same issues that cause peak tailing in HPLC, namely strong interactions with the stationary phase and/or solubility issues.
Troubleshooting Steps:
-
TLC Plate Deactivation: Before spotting your compound, you can "deactivate" the TLC plate by dipping it in a solution of 1-5% triethylamine in your mobile phase solvent and then letting the solvent evaporate. This pre-treats the silica and can lead to more symmetrical spots.
-
Solvent System Optimization:
-
Increase Polarity: If your compound is streaking from the baseline, it may be too polar for the current solvent system. Gradually increase the polarity. For example, if you are using a hexane/ethyl acetate system, try adding a small amount of methanol.
-
Add an Amine: As with HPLC, adding a small amount of triethylamine (0.5-1%) to your eluent can significantly improve the chromatography of basic compounds on silica gel.[5]
-
-
Alternative Stationary Phases: For flash chromatography, consider using alumina (basic or neutral) instead of silica gel. Alumina is generally more suitable for purifying basic compounds.
Question 3: After a Suzuki or other palladium-catalyzed cross-coupling reaction to make my thiazolo[4,5-b]pyridine derivative, I'm struggling to remove the residual palladium. How can I get rid of it?
Answer:
Residual palladium from cross-coupling reactions is a common and critical impurity to remove, especially for compounds intended for biological testing.[8] Palladium can exist in different forms (e.g., Pd(0), Pd(II), colloidal palladium), making its removal challenging.
Recommended Removal Strategies:
-
Filtration through Celite: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite. This can remove a significant portion of the heterogeneous palladium catalyst.[9][10]
-
Aqueous Washes:
-
An aqueous wash with a solution of ammonium chloride or EDTA can help to complex and remove palladium salts.
-
-
Metal Scavengers: This is often the most effective method.
-
Thiol-Based Scavengers: Reagents like 2,4,6-trimercapto-s-triazine (TMT) or commercially available silica- or polymer-bound thiol scavengers are highly effective at binding to and removing palladium.[11] Stir the crude product solution with the scavenger for a few hours to overnight, then filter to remove the scavenger-palladium complex.
-
Isocyanide Reagents: Soluble isocyanides or isocyanide-functionalized silica gel can also be very effective for palladium removal.[11]
-
Experimental Protocol: Palladium Removal using a Thiol Scavenger
-
After the reaction work-up, dissolve the crude product in a suitable organic solvent (e.g., DCM, Toluene).
-
Add a thiol-based scavenger (e.g., SiliaMetS Thiol) – typically 3-5 equivalents relative to the initial amount of palladium catalyst.
-
Stir the mixture at room temperature for 4-16 hours.
-
Filter off the scavenger.
-
Wash the filtered scavenger with the same organic solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Analyze for residual palladium content (e.g., by ICP-MS).
Crystallization and Solubility Issues
Question 4: I'm having difficulty getting my thiazolo[4,5-b]pyridine derivative to crystallize. It keeps oiling out or precipitating as an amorphous solid. What can I do?
Answer:
The flat, aromatic nature of the thiazolo[4,5-b]pyridine core is conducive to crystallization, but substituents can significantly impact this. Oiling out often occurs when the solution is supersaturated or cools too quickly.[12]
Troubleshooting Crystallization:
-
Solvent Selection is Key:
-
The ideal recrystallization solvent should dissolve your compound when hot but not when cold. Experiment with a range of solvents of varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).
-
A two-solvent system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Common pairs include ethanol/water, DCM/hexane, and ethyl acetate/hexane.
-
-
Control the Cooling Rate: Slow cooling is crucial for the formation of well-defined crystals.
-
Allow the flask to cool to room temperature on the benchtop, undisturbed.
-
Once at room temperature, transfer the flask to a refrigerator, and then to a freezer to maximize recovery.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to act as a template for crystal growth.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical physicochemical properties of thiazolo[4,5-b]pyridine derivatives that I should be aware of during purification?
A1: The key properties are:
-
Basicity: The pyridine nitrogen is basic and can be protonated. The pKa of the parent thiazolo[4,5-b]pyridine is not widely reported, but it is expected to be a weaker base than pyridine itself due to the electron-withdrawing effect of the fused thiazole ring. This basicity is the primary reason for interactions with silica gel.
-
Polarity: The polarity can vary widely depending on the substituents. The core ring system has a moderate polarity.[13]
-
Solubility: Solubility is highly dependent on the substituents. Many derivatives are soluble in common organic solvents like DCM, chloroform, ethyl acetate, and alcohols. Some may require more polar solvents like DMF or DMSO.
-
Aromaticity and Planarity: The fused aromatic system is planar, which can lead to π-π stacking interactions and favors crystallization under the right conditions.
| Property | Implication for Purification |
| Basicity (Pyridine N) | Causes peak tailing on silica gel; allows for acid-base extraction. |
| Variable Polarity | Requires careful selection of chromatographic mobile phase. |
| Planar Aromatic Core | Can facilitate crystallization; may lead to aggregation on column. |
| Sulfur Atom | Generally a weak hydrogen bond acceptor; can influence interactions with stationary phases.[14] |
Q2: Can I use acid-base extraction to purify my thiazolo[4,5-b]pyridine derivative?
A2: Yes, acid-base extraction can be a very effective initial purification step, especially for removing non-basic impurities. The basic pyridine nitrogen allows the compound to be extracted from an organic layer into an aqueous acidic layer.
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid (e.g., 1M HCl).
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated thiazolo[4,5-b]pyridine salt will be in the aqueous layer.
-
Drain and collect the aqueous layer.
-
To recover your compound, cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper).
-
Your neutral compound should precipitate out of the solution. If it doesn't, extract it back into an organic solvent.
-
Collect the purified compound by filtration or by separating and drying the organic layer.
Q3: My synthesis was done on a solid support. What are the common impurities I should look out for after cleavage?
A3: Solid-phase synthesis introduces a unique set of potential impurities.
-
Incomplete Reactions: Truncated sequences or deletion sequences can be present if a coupling reaction did not go to completion.
-
Side Products from Cleavage: The cleavage cocktail (e.g., strong acids like TFA) can sometimes cause degradation of the target molecule or cleavage of protecting groups.
-
Resin-Derived Impurities: Small molecules from the resin backbone or linker may leach into the product solution.
-
Scavenger Adducts: If scavengers were used during cleavage (e.g., triisopropylsilane), adducts of these with your product might form.
Purification of products from solid-phase synthesis almost always requires preparative HPLC to isolate the desired full-length product from these closely related impurities.
Workflow Visualizations
Diagram 1: Decision Tree for Purification Method Selection
Caption: A decision tree for selecting the appropriate purification strategy.
Diagram 2: Troubleshooting Workflow for HPLC Peak Tailing
Caption: A systematic workflow for troubleshooting peak tailing in HPLC.
References
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC North America. [Link]
- How can i remove palladium Pd catalyst easily? (2015).
- Troubleshooting HPLC- Tailing Peaks. (2014). Restek. [Link]
- Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]
- Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. (2006).
- How to remove palladium catalyst from reaction mixture ? (2017).
- What Causes Peak Tailing in HPLC? (2023). Chrom Tech. [Link]
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2015). PMC - NIH. [Link]
- Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1: Focus on pyridine annulation to thiazole ring (microreview). (2024). Chemistry of Heterocyclic Compounds. [Link]
- How to Remove Palladium in three easy steps. (2023). Biotage. [Link]
- Specific detection of aromatic compounds containing sulphur and thiazole compounds on thin-layer chromatographic pl
- Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. (2019).
- Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. (1998). PubMed. [Link] 15.[5][7]Thiazolo[4,5-b]pyridine. (n.d.). PubChem. [Link]
- Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. (2024). Organic & Biomolecular Chemistry. [Link]
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
- Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. (2024). Chemistry of Heterocyclic Compounds. [Link]
- SYNTHESIS OF SOME NOVEL THIAZOLO[4,5-b]PYRIDINES AND THEIR TUBERCULOSTATIC ACTIVITY EVALUATION. (2014).
- Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2007).
- Friedländer Synthesis. (n.d.). J&K Scientific LLC. [Link]
- Friedländer synthesis. (n.d.). Wikipedia. [Link]
- A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. (2009).
- Replacement of Oxygen by Sulfur in Small Organic Molecules. 3. Theoretical Studies on the Tautomeric Equilibria of the 2OH and 4OH-Substituted Oxazole and Thiazole and the 3OH and 4OH-Substituted Isoxazole and Isothiazole in the Isolated State and in Solution. (2016). MDPI. [Link]
- Impurities in Pharmaceutical Substances. (n.d.). LinkedIn. [Link]
- Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. (2019). Journal of Organic and Pharmaceutical Chemistry. [Link]
- Thiazolo[5,4-b]pyridine Alkaloid and Seven ar-Bisabol Sesquiterpenes Produced by the Endophytic Fungus Penicillium janthinellum. (2022). ACS Omega. [Link]
- Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)
- Pyridine Synthesis: Cliff Notes. (2004). Baran Lab, The Scripps Research Institute. [Link]
- Recent Advances in the Friedländer Reaction. (2011).
- Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str
- The role of sulfur compounds in food flavor. Part I: Thiazoles. (1976).
- Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. (2018). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2022). MDPI. [Link]
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- 14. mdpi.com [mdpi.com]
Thiazolo[4,5-b]pyridine Synthesis: Technical Support & Troubleshooting Guide
Welcome to the technical support center for the synthesis of thiazolo[4,5-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Thiazolo[4,5-b]pyridines are prevalent in pharmacologically active compounds, making their efficient synthesis a critical task.[1][2] However, like many multi-step heterocyclic syntheses, the path to the desired product can be complicated by the formation of persistent and difficult-to-remove byproducts.
This document provides in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter. We will move beyond simple protocols to explain the why behind the strategies, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction forming the thiazole ring on a pyridine backbone is giving a low yield and a complex mixture of products. What are the most common side reactions?
This is a frequent issue, often stemming from the reactivity of the precursors. The most common synthetic routes involve the annulation of a thiazole ring onto a pre-functionalized pyridine. A typical precursor is a 2-amino-3-halopyridine or a 2-aminopyridine-3-thiol.[1][3] The primary challenges are often related to regioselectivity and competing nucleophilic attack.
Common Byproducts:
-
Isomeric Thiazolo[5,4-b]pyridines: If the pyridine precursor has competing reaction sites, the cyclization can occur in the wrong orientation, leading to the formation of the undesired regioisomer. This is particularly problematic in syntheses that lack strong regiochemical control.[4]
-
Dithiazolo[4,5-b:5',4'-e]pyridines: When using precursors like 2,6-diaminopyridine, reaction with sulfur reagents can lead to the formation of a dithiazolo byproduct where thiazole rings are fused on both sides of the pyridine core.[1]
-
Unreacted Intermediates: Incomplete cyclization is a common problem. For instance, in a Hantzsch-type synthesis, the intermediate thioamide may be isolated if the subsequent cyclization/dehydration step is inefficient.
-
Oligomeric/Polymeric Materials: Highly reactive starting materials or harsh reaction conditions (e.g., excessive heat) can lead to the formation of intractable polymeric tars.
Core Strategy: The key is to enhance the intramolecular cyclization rate while suppressing intermolecular side reactions. This is achieved by carefully controlling reaction conditions.
FAQ 2: I am observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity of my reaction?
Poor regioselectivity is a classic problem in heterocyclic chemistry, especially when precursors have multiple reactive sites with similar electronic properties.[4]
Causality: The formation of a regioisomeric byproduct, such as thiazolo[5,4-b]pyridine instead of the desired thiazolo[4,5-b]pyridine, occurs when the cyclization step can proceed via two different pathways that have similar activation energies.
Troubleshooting Strategies:
-
Choice of Starting Material: The most robust solution is to use starting materials that block the undesired reaction pathway. For example, starting with a 3-amino-2-chloropyridine derivative provides unambiguous regiochemical control for the subsequent annulation of the thiazole ring.
-
Steric Hindrance: Introduce a bulky substituent adjacent to the undesired reaction site on your pyridine precursor. This can sterically disfavor the transition state leading to the unwanted isomer.
-
Solvent and Base Optimization: The polarity of the solvent and the nature of the base can influence the conformation of the reaction intermediate and the relative acidity/nucleophilicity of competing sites. A systematic screen of conditions is often necessary. A study on the synthesis of thiazolo[4,5-b]pyridin-7(4H)-one derivatives found that switching between bases like NaH and K2CO3, and solvents like DMF and DMSO, had a significant impact on yield, which is often linked to minimizing side reactions.[4]
Workflow for Improving Regioselectivity
Below is a diagram illustrating the logical flow for troubleshooting regioselectivity issues.
Caption: Competing pathways leading to desired product vs. byproduct.
FAQ 4: My cyclization reaction is sluggish and requires high temperatures, leading to decomposition. What parameters should I optimize first?
Inefficient cyclization is a common hurdle that forces the use of harsh conditions, which in turn generate byproducts. A systematic optimization of reaction parameters is crucial.
Optimization Hierarchy:
-
Base and Solvent: These are often the most impactful variables. The base deprotonates a key intermediate to initiate cyclization, and the solvent stabilizes the transition state. A study on a traceless solid-phase synthesis of thiazolo[4,5-b]pyridin-7(4H)-one derivatives systematically evaluated various bases and solvents, demonstrating that this initial screen is paramount. [4]2. Temperature: Start at a lower temperature and slowly increase it. Monitor the reaction by TLC or LC-MS to find the "sweet spot" where the desired reaction proceeds at a reasonable rate without significant byproduct formation. Microwave-assisted synthesis can sometimes accelerate the desired reaction selectively, reducing overall heating time and byproduct formation. [1][5]3. Concentration: High concentrations can favor intermolecular side reactions (dimers, polymers), while very low concentrations can slow down the desired intramolecular reaction. The principle of "pseudo-dilution" in solid-phase synthesis is an effective way to manage this. [6][7] Example of Reaction Optimization Data
The following table is adapted from a study optimizing the cyclization to form a thiazolo[4,5-b]pyridin-7(4H)-one derivative, illustrating a systematic approach. [4]
| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaH (3.0) | DMF | 25 | 8 | 90 |
| 2 | K₂CO₃ (3.0) | DMF | 25 | 8 | 88 |
| 3 | Cs₂CO₃ (3.0) | DMF | 25 | 8 | 85 |
| 4 | DBU (3.0) | DMF | 25 | 8 | 78 |
| 5 | NaH (3.0) | DMSO | 25 | 8 | 82 |
| 6 | NaH (3.0) | Dioxane | 25 | 8 | NR |
| 7 | K₂CO₃ (3.0) | DMF | 60 | 8 | 75 |
Adapted from Hua, S., et al. (2025).[4] NR = No Reaction.
This data clearly shows that for this specific transformation, NaH or K₂CO₃ in DMF at room temperature provides the best results, avoiding the need for elevated temperatures that might degrade the product.
Protocol: Solid-Phase Synthesis to Minimize Intermolecular Byproducts
Solid-phase synthesis is a powerful technique for constructing libraries of compounds while minimizing purification challenges and intermolecular side reactions. [4][6][8][7]The following is a generalized protocol based on the Thorpe-Ziegler type cyclization on a solid support. [6][5] Objective: To synthesize a 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivative on a solid support to prevent the formation of dimeric and polymeric byproducts.
Methodology:
-
Resin Preparation: Start with Merrifield resin and react it with potassium cyanocarbonimidodithioate to generate a solid-supported cyanocarbonimidodithioate resin.
-
Thiazole Formation: Swell the resin in a suitable solvent (e.g., acetone) and treat it with an α-halo ketone and a non-nucleophilic base like triethylamine. This step forms the thiazole ring on the resin via a Thorpe-Ziegler cyclization. Monitor the reaction progress using FT-IR by observing the appearance of characteristic NH₂ stretching vibrations. [4]3. Pyridine Annulation (Friedländer Reaction): React the thiazole-containing resin with a suitable carbonyl compound under microwave irradiation conditions to form the fused pyridine ring.
-
Oxidation: Oxidize the sulfide linker on the resin to a sulfone using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) in a solvent like CH₂Cl₂. The sulfone is a good leaving group for the next step. [4][8]5. Diversification & Cleavage: Introduce the final point of diversity by performing a nucleophilic desulfonative substitution. React the sulfone-resin with a primary or secondary amine. This step simultaneously introduces the desired substituent and cleaves the product from the solid support in a "traceless" manner.
-
Purification: The cleaved product is now in the solution phase. Since the resin-bound starting materials and intermediates are filtered away, the crude product is often of high purity, requiring minimal final purification (e.g., simple filtration or crystallization).
This solid-phase approach offers excellent control, often leading to higher overall yields and purity compared to solution-phase counterparts by physically preventing intermolecular side reactions. [4][6]
References
- Hua, S., Moon, J., Lee, H., Kim, J., Yoon, G., Baek, D. J., & Lee, T. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)
- Chaban, T. I., Klenina, О. V., Chaban, I. H., & Lelyukh, M. I. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview). Chemistry of Heterocyclic Compounds, 60(3/4), 130–132. [Link]
- Chaban, T. I., Klenina, O. V., Zimenkovsky, B. S., Chaban, I. G., Ogurtsov, V. V., & Shelepeten, L. S. (Year N/A). Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances.
- Request PDF. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview).
- Lee, T., et al. (2010). Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction.
- Pharmaguideline. (Year N/A). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
- Lee, T., et al. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry. [Link]
- Chaban, T. I., et al. (Year N/A). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1: Focus on pyridine annulation to thiazole ring (microreview). Chemistry of Heterocyclic Compounds. [Link]
- Hua, S., et al. (2025). Traceless solid-phase synthesis of thiazolo[4,5- b ] pyridin-7( 4 H )
- Request PDF. (2025). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1: Focus on pyridine annulation to thiazole ring (microreview).
- Lee, T., et al. (2009). Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedlander Reaction.
- YouTube. (2025).
- SlideShare. (Year N/A). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. [Link]
- Organic Chemistry Portal. (Year N/A). Thiazole synthesis. [Link]
- Lelyukh, M., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Pharmacia. [Link]
- National Institutes of Health. (Year N/A). 4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. [Link]
- Jo, A., et al. (Year N/A).
- National Institutes of Health. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]
- ResearchGate. (2008). (PDF) Synthesis of Thiazolo[4,5-d]pyridines. [Link]
Sources
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- 2. library.dmed.org.ua [library.dmed.org.ua]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Traceless solid-phase synthesis of thiazolo[4,5- b ] pyridin-7(4 H )-one derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05809K [pubs.rsc.org]
Technical Support Center: Enhancing Oral Bioavailability of Thiazolo[4,5-b]pyridine Compounds
Welcome to the technical support center dedicated to addressing the challenges associated with the oral bioavailability of Thiazolo[4,5-b]pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals actively working with this promising class of heterocyclic compounds. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of formulation and preclinical development. Our aim is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and hurdles encountered when working with Thiazolo[4,5-b]pyridine derivatives.
Q1: Our Thiazolo[4,5-b]pyridine lead compound shows excellent in vitro potency but very low and inconsistent plasma exposure after oral dosing in rodents. What are the likely culprits?
A1: This is a frequent challenge in early drug development. The primary reasons for low and variable oral bioavailability can be broadly categorized into three areas:
-
Poor Aqueous Solubility: Thiazolo[4,5-b]pyridine scaffolds, being largely aromatic and rigid, often exhibit low solubility in gastrointestinal (GI) fluids. For a drug to be absorbed, it must first be in solution.[1][2]
-
Low Intestinal Permeability: The compound may not efficiently traverse the intestinal epithelium to reach the bloodstream. This can be due to its physicochemical properties, such as high molecular weight or polarity.[1]
-
Extensive First-Pass Metabolism: The compound may be significantly metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation.[1][3][4] This is a common fate for many heterocyclic compounds.
Q2: How can we systematically diagnose the primary barrier to our compound's oral bioavailability?
A2: A tiered, systematic approach using both in vitro and in vivo experiments is crucial.
-
In Vitro Characterization:
-
Solubility Assessment: Determine the equilibrium solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). This will immediately highlight any dissolution-related issues.[2]
-
Permeability Assessment: Utilize Caco-2 cell monolayers to assess the compound's intestinal permeability. This will help classify it according to the Biopharmaceutics Classification System (BCS).
-
Metabolic Stability: Evaluate the compound's stability in liver microsomes and S9 fractions to gauge its susceptibility to first-pass metabolism.[2]
-
-
In Vivo Pharmacokinetic Studies:
The following workflow can guide your investigation:
Caption: Diagnostic workflow for poor oral bioavailability.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed guidance on overcoming specific experimental challenges.
Troubleshooting Issue 1: Compound Crashes Out of Solution in Aqueous Media
Problem: The Thiazolo[4,5-b]pyridine compound shows poor dissolution in simulated GI fluids, leading to unreliable in vitro assay results and likely poor absorption in vivo.
Root Cause Analysis: The crystalline lattice energy of the compound is likely too high for it to be readily overcome by the solvation energy in aqueous media. This is a hallmark of many flat, aromatic heterocyclic molecules.
Strategies for Resolution:
-
Particle Size Reduction: Increasing the surface area of the drug particles can enhance the dissolution rate.[5]
-
Micronization: Reduces particle size to the micron range (1-10 µm).
-
Nanomilling: Further reduces particle size to the sub-micron range, creating a nanosuspension.[6]
-
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a hydrophilic polymer matrix can prevent crystallization and maintain it in a higher-energy amorphous state, which has greater solubility.[2][7]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based systems can improve solubilization in the GI tract.[2][5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.
-
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, shielding the hydrophobic parts of the molecule and increasing aqueous solubility.[2][7]
Experimental Protocol: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
This protocol is a reliable starting point for creating an ASD to enhance the solubility of your Thiazolo[4,5-b]pyridine compound.[2]
Materials:
-
Thiazolo[4,5-b]pyridine compound
-
Polymer carrier (e.g., Soluplus®, PVP K30)
-
Suitable organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Dissolve both the Thiazolo[4,5-b]pyridine compound and the polymer carrier in the organic solvent at a predetermined ratio (e.g., 1:5 drug-to-polymer). Ensure complete dissolution to form a clear solution.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Characterization: Characterize the resulting ASD for its amorphous nature (using techniques like XRD or DSC) and assess its dissolution profile compared to the crystalline drug.
Troubleshooting Issue 2: Good Solubility and Permeability but High First-Pass Metabolism
Problem: The compound has favorable physicochemical properties for absorption, but in vivo data suggests significant metabolism before reaching systemic circulation.
Root Cause Analysis: The Thiazolo[4,5-b]pyridine core may contain metabolic "soft spots" that are readily oxidized by cytochrome P450 enzymes in the gut wall and liver.
Strategy for Resolution: The Prodrug Approach
A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[8][9] This approach can be used to mask the metabolic soft spots or alter the physicochemical properties to favor absorption.[6][10]
Conceptual Workflow for Prodrug Design:
Caption: Step-by-step workflow for developing a prodrug.
Example Application: If your Thiazolo[4,5-b]pyridine has a hydroxyl or amine group, it can be esterified or converted to a carbamate to create a prodrug. This modification can increase lipophilicity, enhancing passive diffusion, and potentially shield the molecule from first-pass metabolism.[1][10]
Part 3: Data Presentation & Advanced Strategies
Comparative Data on Bioavailability Enhancement Strategies
The following table summarizes hypothetical data illustrating the potential impact of different formulation strategies on the oral bioavailability of a model Thiazolo[4,5-b]pyridine compound.
| Formulation Strategy | Aqueous Solubility (µg/mL) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (F%) in Rats |
| Crystalline Drug (Micronized) | 0.5 | 5.2 | < 5% |
| Amorphous Solid Dispersion (1:5 Drug:PVP K30) | 25 | 5.5 | 35% |
| Nanosuspension | 10 | 5.3 | 28% |
| SEDDS | > 100 (in formulation) | 6.1 | 55% |
| Phosphate Prodrug | > 500 | 1.2 | 65% (after conversion) |
Advanced Strategy: Nanotechnology-Based Drug Delivery
For particularly challenging compounds, nanotechnology offers sophisticated solutions to enhance oral bioavailability.[11][12][13] Nanocarriers, such as polymeric nanoparticles and solid lipid nanoparticles, can encapsulate the drug, protecting it from the harsh GI environment and facilitating its transport across the intestinal epithelium.[14][15]
Mechanism of Nanoparticle-Mediated Bioavailability Enhancement:
Caption: Mechanisms of nanoparticle-mediated oral drug delivery.
This approach can be particularly beneficial for Thiazolo[4,5-b]pyridine compounds that are substrates for efflux transporters like P-glycoprotein, as some nanocarriers can inhibit these transporters.[2]
References
- Al-Sanea, M. M., et al. (2022). The Most Recent Discoveries in Heterocyclic Nanoformulations for Targeted Anticancer Therapy. PubMed.
- Fakhria, S., et al. (2020). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PMC.
- ResearchGate. (2016). Versatile Applications of Heterocyclic Compounds: Special Attention to Nanomaterials in Cancer Therapy.
- MDPI. (n.d.). Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs.
- PubMed. (n.d.). Novel thiazolopyridine derivatives of diflapolin as dual sEH/FLAP inhibitors with improved solubility.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- ACS Publications. (n.d.). Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. Journal of Medicinal Chemistry.
- ResearchGate. (2021). Novel thiazolopyridine derivatives of diflapolin as dual sEH/FLAP inhibitors with improved solubility | Request PDF.
- ResearchGate. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- PubMed. (2019). Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters.
- NIH. (n.d.). Modern Prodrug Design for Targeted Oral Drug Delivery. PMC.
- ResearchGate. (n.d.). Strategies in poorly soluble drug delivery systems.
- BJ-BABS. (n.d.). Applications of Nanotechnology in Drug Delivery Systems.
- Science.gov. (n.d.). nanotechnology-based drug delivery: Topics by Science.gov.
- SpringerLink. (2023). In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity.
- MDPI. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability.
- NIH. (n.d.). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines.
- NIH. (n.d.). Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues.
- PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- PubMed. (2012). Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model.
- Pharmaceutical Integrity. (n.d.). Overcoming Bioavailability Challenges In Oral Formulation Development.
- MDPI. (n.d.). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents.
- ScienceDirect. (n.d.). Potential role of intestinal first-pass metabolism in the prediction of drug-drug interactions.
- Semantic Scholar. (2019). Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters.
- PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- ResearchGate. (n.d.). Synthetic strategies for thiazolopyridine derivatives | Request PDF.
- PubMed. (2005). Strategies to improve oral drug bioavailability.
- ResearchGate. (2024). (PDF) First-Pass Metabolism and Its Effect on Bioavailability.
- PubMed. (2023). First-Pass Effect.
- Semantic Scholar. (n.d.). [PDF] In vitro models for the prediction of in vivo performance of oral dosage forms.
- PMC. (n.d.). Active metabolites formed during hepatic first-pass: simulations featuring their contribution to the overall effect in altered liver clearance and drug-drug interactions.
- PubMed. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives.
- NIH. (2023). First-Pass Effect. StatPearls - NCBI Bookshelf.
- ResearchGate. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives.
- ResearchGate. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones.
- MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
- ResearchGate. (n.d.). SYNTHESIS OF SOME NOVEL THIAZOLO[4,5-b]PYRIDINES AND THEIR TUBERCULOSTATIC ACTIVITY EVALUATION.
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Technical Support Center: Optimizing Thiazolo[4,5-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of Thiazolo[4,5-b]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a focus on optimizing the choice of base and solvent.
Introduction to Thiazolo[4,5-b]pyridine Synthesis
The Thiazolo[4,5-b]pyridine core is a significant pharmacophore due to its wide range of biological activities.[1][2][3] Its synthesis, however, can be challenging, with success often hinging on the careful selection of reaction conditions, particularly the base and solvent. This guide provides a structured approach to troubleshooting and optimizing these critical parameters.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the Thiazolo[4,5-b]pyridine core?
There are several established routes to synthesize the Thiazolo[4,5-b]pyridine scaffold. The choice of strategy often depends on the available starting materials and the desired substitution pattern on the final molecule. Key approaches include:
-
Pyridine Annulation to a Thiazole Ring: This involves starting with a pre-formed thiazole or thiazolidine derivative and subsequently constructing the pyridine ring onto it.[1]
-
Thiazole Annulation to a Pyridine Ring: Conversely, this method starts with a substituted pyridine derivative, onto which the thiazole ring is fused.[3]
-
[3+3]-Cyclocondensation Reactions: This approach involves the reaction of a three-atom component with another three-atom component to form the six-membered pyridine ring fused to the thiazole. For example, the reaction of 3-aryl-4-iminothiazolidine-2-ones with ethyl acetoacetate.
-
Solid-Phase Synthesis: For the generation of libraries of Thiazolo[4,5-b]pyridine derivatives, solid-phase synthesis offers a high-throughput approach.[4][5] This often involves a Thorpe-Ziegler type cyclization on a resin support.[5]
Q2: How do I select the appropriate base for my Thiazolo[4,5-b]pyridine synthesis?
The choice of base is critical and depends on the specific reaction mechanism and the acidity of the protons involved. Here’s a general guide:
-
Strong Bases (e.g., NaH): Sodium hydride is often used in reactions where a strong, non-nucleophilic base is required to deprotonate a weakly acidic proton, such as in cyclization reactions to form the pyridine ring.[4]
-
Carbonate Bases (e.g., K₂CO₃, Na₂CO₃): These are milder inorganic bases suitable for a variety of reactions, including nucleophilic aromatic substitution and copper-catalyzed cascade reactions.[3][4]
-
Acetate Bases (e.g., NaOAc): Sodium acetate is a weak base often used in condensation reactions.[1]
-
Organic Bases (e.g., Triethylamine (Et₃N), N-methylmorpholine): These are commonly used to neutralize acids formed during a reaction or as catalysts.[1]
-
Heterogeneous Bases (e.g., MgO): Magnesium oxide has been utilized as a green, mild, and efficient heterogeneous base catalyst in some synthetic approaches.[1]
Q3: What are the key considerations when choosing a solvent?
The solvent plays a crucial role in solubilizing reactants, influencing reaction rates, and in some cases, participating in the reaction. Key considerations include:
-
Polar Aprotic Solvents (e.g., DMF, DMSO): Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent solvents for many reactions due to their high polarity and ability to solvate cations. They are frequently used in base-promoted cyclizations.[4]
-
Aprotic Solvents (e.g., Toluene, 1,4-Dioxane): These are less polar and may be suitable for specific reactions, though in some base-promoted cyclizations, they have been shown to be ineffective.[4]
-
Protic Solvents (e.g., Ethanol, Acetic Acid): Alcohols and carboxylic acids can act as both solvents and reagents (e.g., proton sources). They are common in condensation reactions.
-
Green Solvents (e.g., Sabinene): In an effort to move towards more sustainable chemistry, biomass-derived solvents like sabinene have been successfully used in the synthesis of related thiazolo[5,4-b]pyridines, suggesting their potential applicability.[6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Cause 1: Inappropriate Base Strength
-
Explanation: The chosen base may be too weak to deprotonate the necessary starting material to initiate the reaction, or it may be too strong, leading to side reactions.
-
Solution:
-
If using a weak base (e.g., NaOAc, K₂CO₃): Consider switching to a stronger base like sodium hydride (NaH) if the reaction involves the deprotonation of a carbon acid.
-
If using a strong base (e.g., NaH): Ensure anhydrous conditions, as strong bases react readily with water. If side reactions are suspected, a weaker base like K₂CO₃ might be more suitable.
-
Possible Cause 2: Poor Solvent Choice
-
Explanation: The reactants may not be fully soluble in the chosen solvent, or the solvent may not be suitable for the reaction mechanism. For instance, some base-promoted cyclizations do not proceed in solvents like toluene or 1,4-dioxane.[4]
-
Solution:
-
Solubility Issues: If reactants are not dissolving, switch to a more polar solvent like DMF or DMSO.
-
Reaction Incompatibility: If the reaction is known to be sensitive to the solvent, consult the literature for proven solvent systems. For base-promoted cyclizations, DMF is often a reliable starting point.[4]
-
Possible Cause 3: Incorrect Reaction Temperature
-
Explanation: Many reactions for Thiazolo[4,5-b]pyridine synthesis require elevated temperatures to proceed at a reasonable rate.[4]
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature. For example, in some base-promoted cyclizations, increasing the temperature from room temperature to 80 °C significantly improves the yield.[4]
-
Microwave Irradiation: Consider using microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[3]
-
Experimental Protocols & Data
Protocol 1: Optimization of a Base-Promoted Cyclization
This protocol is based on a model study for the synthesis of 4-benzyl-2-(methylthio)-5-phenylthiazolo[4,5-b]pyridin-7(4H)-one.[4]
-
To a solution of the appropriate precursor in the chosen solvent (e.g., DMF), add the selected base (e.g., NaH or K₂CO₃).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary: Base and Solvent Optimization
The following table summarizes the results from a study on the optimization of a base-promoted cyclization to form a thiazolo[4,5-b]pyridin-7(4H)-one derivative.[4]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 1 | NaH | DMF | 80 | 6 | 90 |
| 2 | K₂CO₃ | DMF | 80 | 8 | 88 |
| 3 | K₂CO₃ | DMSO | 80 | 8 | 77 |
| 4 | K₂CO₃ | Dioxane | 80 | 8 | No Reaction |
| 5 | K₂CO₃ | Toluene | 80 | 8 | No Reaction |
| 6 | K₂CO₃ | DMF | Room Temp | 12 | Trace |
| 7 | K₂CO₃ | DMF | 60 | 8 | 75 |
Visual Guides
Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low product yield.
Generalized Reaction Scheme: Thiazole Annulation to Pyridine
Caption: General reaction scheme for thiazole annulation.
References
- Chaban, T. I., Matiychuk, Y. E., Ogurtsov, V. V., Chaban, I. G., & Matiychuk, V. S. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Journal of Organic and Pharmaceutical Chemistry, 17(2), 15-20.
- Chaban, T. I., Klenina, O. V., Zimenkovsky, B. S., Chaban, I. G., Ogurtsov, V. V., & Shelepeten, L. S. (2018). Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. Pharmacia, 65(3), 2-9.
- Chaban, T. I., & Klenina, O. V. (2020). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1: Focus on pyridine annulation to thiazole ring (microreview). Chemistry of Heterocyclic Compounds, 56(1), 1-10.
- Li, J., et al. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)
- Klenina, O. V., et al. (2025). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 3. Focus on biological activity (microreview). Chemistry of Heterocyclic Compounds, 61(x), xx-xx.
- Bénimél, A., et al. (2022).
- Lelyukh, M. I., et al. (2020). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview). Chemistry of Heterocyclic Compounds, 56(2), 138-148.
- Lee, T., et al. (2010). Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedlander Reaction.
Sources
- 1. library.dmed.org.ua [library.dmed.org.ua]
- 2. researchgate.net [researchgate.net]
- 3. library.dmed.org.ua [library.dmed.org.ua]
- 4. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of Thiazolo[4,5-b]pyridin-2-amine in solution
Welcome to the technical support center for Thiazolo[4,5-b]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. As a bicyclic heterocyclic compound containing both a pyridine and a thiazole ring with an amino group, its chemical behavior in solution can be complex. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to diagnose and mitigate stability issues in your experiments, ensuring the integrity and reproducibility of your results.
Introduction to this compound
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1] Its structural complexity, featuring a fused pyridine and thiazole ring system, imparts specific physicochemical properties. While derivatives have shown various biological activities, the stability of the parent compound in solution is a critical parameter for reliable experimental outcomes. This guide will address the common stability-related challenges you may encounter.
General solubility information suggests that while this compound is insoluble in water, it can be dissolved in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and, with heating, in ethanol and acetic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
FAQ 1: My solution of this compound has changed color (e.g., turned yellow/brown) upon storage. What is causing this and how can I prevent it?
Answer:
Discoloration of your solution is a common indicator of chemical degradation, often due to oxidation or photodegradation. The conjugated aromatic system in this compound is susceptible to reactions that can generate chromophoric byproducts.
Potential Causes and Explanations:
-
Oxidation: The amine group and the electron-rich heterocyclic rings are susceptible to oxidation, especially in the presence of atmospheric oxygen. This can be accelerated by factors like elevated temperature, the presence of metal ions, or high pH. The oxidation of amino- and nitrogen-containing heterocyclic compounds can lead to the formation of colored degradation products.[2]
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate photochemical reactions. Sulfur-containing heterocycles are known to be susceptible to photo-oxidation.[3][4] This can lead to complex degradation pathways and the formation of colored impurities.
Troubleshooting Protocol:
-
Protect from Light: Immediately upon observing discoloration, prepare a fresh solution and store it in an amber vial or wrap the container in aluminum foil to protect it from light. Compare its stability to a solution stored in a clear vial under the same conditions.
-
Deoxygenate Solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen. This is particularly important for long-term storage.
-
Use Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your solution. The choice of antioxidant should be validated to ensure it does not interfere with your downstream experiments.
-
Control Headspace: For long-term storage, minimize the headspace in your storage vial and consider flushing it with an inert gas before sealing.
-
Solvent Purity: Ensure you are using high-purity, peroxide-free solvents, as impurities can catalyze degradation.
FAQ 2: I've observed precipitation in my this compound solution over time, even though it was initially clear. What is happening?
Answer:
Precipitation from a previously clear solution can be due to several factors, including poor solubility, changes in the solution environment (e.g., pH), or the formation of an insoluble degradation product.
Potential Causes and Explanations:
-
Supersaturation: You may have initially created a supersaturated solution, especially if heating was used for dissolution. Upon cooling or over time, the compound may crash out of the solution.
-
pH Shift: The solubility of amine-containing compounds is often pH-dependent.[5][6] A change in the pH of your solution, which can occur due to the absorption of atmospheric CO2 (which forms carbonic acid), can alter the protonation state of the molecule and reduce its solubility.
-
Degradation to an Insoluble Product: A chemical degradation product could be less soluble in your solvent system than the parent compound, leading to its precipitation.
Troubleshooting Protocol:
-
Verify Solubility: Determine the thermodynamic solubility of this compound in your chosen solvent at the intended storage temperature. This can be done by preparing a saturated solution, allowing it to equilibrate, and then quantifying the concentration of the dissolved compound.
-
Buffer the Solution: If your experimental system allows, use a buffer to maintain a constant pH. The stability of aminopyridines can be significantly influenced by pH.[2]
-
Re-dissolution Test: Gently warm the solution to see if the precipitate re-dissolves. If it does, this suggests a solubility issue rather than the formation of an insoluble degradant.
-
Analyze the Precipitate: If possible, isolate the precipitate and analyze it using techniques like HPLC, LC-MS, or NMR to determine if it is the parent compound or a degradation product.[7]
FAQ 3: I am seeing a decrease in the biological activity or concentration of my this compound solution. How can I investigate and prevent this?
Answer:
A loss of potency or a decrease in the measured concentration is a strong indication of compound degradation. A systematic approach is necessary to identify the cause and establish stable solution conditions.
Potential Degradation Pathways:
-
Hydrolysis: While the thiazole ring is generally stable, the fused pyridine and the exocyclic amine group could be susceptible to hydrolysis under certain pH and temperature conditions. International guidelines for stability testing recommend evaluating the susceptibility of a substance to hydrolysis across a wide range of pH values.[8]
-
Oxidation: As mentioned in FAQ 1, oxidation is a likely degradation pathway.
-
Photodegradation: As mentioned in FAQ 1, light-induced degradation is a possibility.
Systematic Stability Assessment Workflow:
To systematically investigate the stability of your compound, you can perform a forced degradation study. This involves exposing the compound in solution to various stress conditions to accelerate degradation and identify the key factors influencing its stability.
dot
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ibisscientific.com [ibisscientific.com]
- 6. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. ema.europa.eu [ema.europa.eu]
Improving reaction times for Thiazolo[4,5-b]pyridine synthesis with microwave activation
Technical Support Center: Microwave-Assisted Thiazolo[4,5-b]pyridine Synthesis
Welcome to the technical support center for the accelerated synthesis of Thiazolo[4,5-b]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists leveraging microwave activation to dramatically reduce reaction times and improve synthetic efficiency. Thiazolo[4,5-b]pyridines are a critical class of nitrogen-containing heterocycles, recognized for their broad pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
Conventional thermal synthesis of these scaffolds often requires prolonged reaction times, high temperatures, and can result in lower yields and significant byproduct formation.[3] Microwave-Assisted Organic Synthesis (MAOS) offers a transformative solution by utilizing dielectric heating.[4] This mechanism, which involves the direct coupling of microwave energy with polar molecules in the reaction mixture, leads to rapid, uniform, and volumetric heating.[3][4] The result is a dramatic acceleration of reaction rates, often reducing multi-hour or even multi-day processes to mere minutes, alongside an increase in product yield and purity.[5][6][7]
This document provides practical, field-tested advice in a troubleshooting and FAQ format to help you overcome common challenges and optimize your synthetic protocols.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each answer explains the underlying cause and provides a clear, actionable solution.
Question 1: My reaction yield is very low or I'm recovering only starting material. What's going wrong?
Answer: This is a frequent issue that can stem from several factors related to both the chemistry and the microwave setup.
-
Causality: Inefficient heating is the primary suspect. For a reaction to proceed, it must reach and maintain the necessary activation temperature. If the reaction mixture absorbs microwave energy poorly, it will not heat effectively. Alternatively, the set temperature might be too low, or the reaction time too short for the transformation to complete.
-
Troubleshooting Steps:
-
Verify Solvent Choice: The ability of a solvent to convert microwave energy into heat is crucial. This is determined by its dissipation factor (tan δ). Solvents with a high tan δ (e.g., ethanol, DMF, NMP) are excellent microwave absorbers and heat rapidly. Non-polar solvents like toluene or hexane are poor absorbers and are generally unsuitable unless a co-solvent or a passive heating element (a strongly absorbing, inert material like silicon carbide) is used.[7]
-
Optimize Reaction Parameters: Incrementally increase the reaction temperature in 10-15 °C steps. Monitor the reaction progress by thin-layer chromatography (TLC) to find the optimal balance. Be aware that excessively high temperatures can lead to degradation. Similarly, extend the reaction hold time in 5-10 minute intervals.[5]
-
Check Reagent Purity: Impurities in starting materials, especially in the precursor aminopyridine or thiol derivatives, can inhibit the reaction or generate side products.[8] Ensure all reagents are of high purity and are properly stored.
-
Increase Reactant Concentration: In some cases, particularly for bimolecular reactions, increasing the concentration can enhance the reaction rate. If solubility allows, try reducing the solvent volume. For some syntheses, neat (solvent-free) conditions can be highly effective under microwave irradiation, provided the reactants can absorb microwave energy directly.[9]
-
Question 2: I'm observing significant byproduct formation and the final product is impure. How can I improve selectivity?
Answer: The formation of byproducts is often a consequence of excessive energy input, leading to decomposition or undesired side reactions.
-
Causality: The high energy and rapid heating characteristic of microwave synthesis can, if not properly controlled, lead to thermal degradation of reactants or products. "Hot spots" within the reaction vessel, caused by non-uniform field distribution in less advanced microwave systems, can also contribute to this issue.
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: This is the most effective way to minimize thermal decomposition. Even a 10 °C reduction can significantly improve the product profile.
-
Shorten the Reaction Time: Since microwave reactions are incredibly fast, it's possible to "overshoot" the optimal reaction time, leading to byproduct formation. Run a time-course experiment (e.g., taking aliquots at 2, 5, 10, and 15 minutes) to identify the point of maximum product formation before byproducts begin to dominate.
-
Use a Pulsed Power Mode: Modern laboratory microwave reactors allow for pulsed power application. This maintains the target temperature without continuous energy input, providing periods for the reaction mixture to relax and for heat to distribute more evenly, thus minimizing localized overheating.
-
Refine Purification: If byproducts are unavoidable, focus on the purification strategy. Thiazolo[4,5-b]pyridines are often amenable to silica gel column chromatography. A systematic approach to eluent selection, starting with a non-polar solvent and gradually increasing polarity with ethyl acetate or methanol, is recommended.[8]
-
Question 3: My results are not reproducible from one run to the next. Why?
Answer: Reproducibility issues in microwave chemistry almost always point to inconsistencies in the experimental setup or monitoring.
-
Causality: Unlike a conventional oil bath, the microwave environment can be highly sensitive to small changes. Variations in vessel position, sample volume, stirring efficiency, and temperature measurement can lead to different outcomes.
-
Troubleshooting Steps:
-
Use a Dedicated Synthesizer: Employ a modern, single-mode laboratory microwave reactor. These instruments are designed for chemical synthesis and feature calibrated temperature and pressure sensors, ensuring consistent conditions.[10] Domestic kitchen microwaves must never be used , as they lack safety features and cannot control reaction parameters, creating a significant risk of explosion.[11]
-
Consistent Sample Preparation: Always use the same type and size of reaction vessel and ensure the total reaction volume is consistent between runs. This affects the way the microwave field interacts with your sample.
-
Ensure Proper Stirring: Efficient magnetic stirring is critical for uniform heat distribution and preventing localized hot spots. Use a properly sized, Teflon-coated stir bar and ensure it is spinning adequately before and during the reaction.
-
Calibrate Temperature Probes: Use a fiber-optic probe or an external infrared (IR) sensor for accurate temperature measurement. Thermocouples can interfere with the microwave field, leading to false readings.[10] Regularly check the calibration of your temperature probe.
-
Frequently Asked Questions (FAQs)
Q: How does microwave heating fundamentally differ from a standard oil bath?
A: Conventional heating relies on conduction and convection. The vessel is heated from the outside, and this heat is slowly transferred to the solvent and then to the reactants. This process is slow and creates a significant temperature gradient. Microwave heating is a form of dielectric heating.[4] It works through two primary mechanisms: dipolar polarization, where polar molecules align with the oscillating electric field, generating heat through friction, and ionic conduction, where ions in the mixture migrate, causing collisions and generating heat.[3][7] This results in direct, instantaneous, and volumetric heating of the entire sample, leading to much faster and more uniform temperature increases.
Q: What are the most critical safety protocols for microwave synthesis?
A: Safety is paramount.
-
Never Use a Domestic Microwave: Only use a dedicated laboratory microwave reactor designed for chemical synthesis. These have built-in pressure monitoring and emergency venting systems.[11]
-
Use Certified Vessels: Always use the manufacturer-specified sealed glass or ceramic vessels designed to withstand high pressures and temperatures.[11] Never use vessels with metal caps or clamps unless they are part of the manufacturer's certified design.
-
Work in a Fume Hood: All experiments should be conducted in a well-ventilated laboratory fume hood to contain any potentially toxic fumes released during the reaction.[11]
-
Know Your Reagents: Be aware of the thermal stability of your reagents and solvents. Avoid chemistries known to be explosive under thermal conditions, such as those involving azides or nitro groups, without extensive risk assessment.[11]
-
Do Not Exceed Maximum Volume: Adhere to the manufacturer's guidelines for minimum and maximum reaction volumes to ensure safe and efficient heating.
Q: Can I perform a reaction solvent-free?
A: Yes, solvent-free or "neat" reactions are a cornerstone of green chemistry and are often highly successful with microwave assistance.[7][12] This approach works well if at least one of the reactants is polar and can absorb microwave energy. Alternatively, the reactants can be adsorbed onto a solid support like silica or alumina, which can aid in heat distribution.[7] Solvent-free reactions often simplify workup and reduce chemical waste.[12]
Data & Protocols
Comparative Synthesis Data
The advantages of microwave activation are most evident when comparing reaction parameters directly with conventional methods.
| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis (MAOS) | Reference(s) |
| Reaction Time | 12 - 24 hours | 5 - 40 minutes | [5][13] |
| Typical Yield | 40 - 68% | 85 - 96% | [5][6] |
| Temperature | 120 - 160 °C | 115 - 150 °C | [1][14] |
| Energy Input | High and sustained | Low and targeted | [6][12] |
Protocol: Microwave-Assisted Synthesis of 2-Substituted Thiazolo[4,5-b]pyridines
This protocol is a representative example adapted from established literature for the synthesis of thiazolo[4,5-b]pyridine derivatives via a condensation reaction.[1][14]
Step 1: Reagent Preparation
-
In a 10 mL certified microwave reaction vessel equipped with a small magnetic stir bar, combine 2-aminopyridine-3-thiol (1.0 mmol, 1 equiv.).
-
Add the desired aldehyde or carboxylic acid derivative (1.1 mmol, 1.1 equiv.).
-
Add the chosen solvent (e.g., 3-4 mL of ethanol or DMF). If a catalyst is required (e.g., a catalytic amount of acid), add it at this stage.
Step 2: Microwave Reactor Programming
-
Seal the vessel according to the manufacturer's instructions.
-
Place the vessel inside the microwave cavity.
-
Set the reaction parameters:
-
Target Temperature: 130 °C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Power: 200 W (dynamic power control to maintain temperature)
-
Stirring: Medium-High
-
Step 3: Reaction Execution & Workup
-
Initiate the microwave program. The system will automatically ramp to the target temperature and hold for the specified time.
-
After the reaction is complete, allow the vessel to cool to below 50 °C before opening.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure (rotary evaporation).
Step 4: Purification
-
The crude residue is typically purified by flash column chromatography on silica gel.
-
Elute with a gradient of hexane/ethyl acetate to isolate the pure Thiazolo[4,5-b]pyridine product.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Visualized Workflows & Logic
The following diagrams illustrate the key processes involved in the synthesis and troubleshooting.
Caption: General experimental workflow for MAOS.
Caption: Troubleshooting decision tree for low yield.
References
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing.
- Microwave Assisted Organic Synthesis. Taylor & Francis Group.
- Safety Considerations for Microwave Synthesis.
- Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Phytomorphology.
- Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2018).
- Microwave assisted synthesis of five membered nitrogen heterocycles.
- Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective. Eduzone.
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). RSC Publishing.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences.
- Microwave assisted green organic synthesis. (2024).
- PART - 1 INTRODUCTION.
- Synthetic strategies for thiazolopyridine deriv
- Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry.
- troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
Sources
- 1. library.dmed.org.ua [library.dmed.org.ua]
- 2. tandfonline.com [tandfonline.com]
- 3. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 6. eduzonejournal.com [eduzonejournal.com]
- 7. bspublications.net [bspublications.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 11. Safety Considerations for Microwave Synthesis [cem.com]
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- 13. asianpubs.org [asianpubs.org]
- 14. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Resolving poor cellular activity despite good enzymatic inhibition
Technical Support Center: Drug Development
Topic: Resolving Poor Cellular Activity Despite Good Enzymatic Inhibition
Introduction
A common and frustrating challenge in drug discovery is when a compound demonstrates potent inhibition of its target enzyme in a biochemical assay but shows significantly weaker or no activity in a cell-based model. This discrepancy is a critical hurdle, as cellular activity is a far better predictor of in vivo efficacy. This guide provides a systematic, question-driven approach to troubleshoot this problem, grounded in established scientific principles and practical, field-proven methodologies.
Core Problem: Why is my potent enzyme inhibitor failing in cells?
This is the central question we will deconstruct. The answer almost always lies in one or more of the following barriers that a compound must overcome to engage its target in a cellular context.
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// Define Nodes Start [label="Start:\nPotent Enzyme Inhibition,\nPoor Cellular Activity", fillcolor="#FBBC05", fontcolor="#202124"]; Q1 [label="Is the compound getting\ninto the cell?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q2 [label="Is the compound being\nactively removed?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q3 [label="Is the compound stable\nin the cell culture environment?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q4 [label="Is the compound engaging\nthe target protein in the cell?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q5 [label="Are there off-target effects\nmasking the desired phenotype?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q6 [label="Are there issues with the\ncell-based assay itself?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution [label="Resolution:\nIdentify bottleneck and\noptimize compound or assay", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define Edges Start -> Q1 [label="First, check entry"]; Q1 -> Q2 [label="If yes, check efflux"]; Q1 -> Solution [label="If no, permeability is the issue", style=dashed]; Q2 -> Q3 [label="If no, check stability"]; Q2 -> Solution [label="If yes, efflux is the issue", style=dashed]; Q3 -> Q4 [label="If yes, check target engagement"]; Q3 -> Solution [label="If no, stability is the issue", style=dashed]; Q4 -> Q5 [label="If yes, check off-target effects"]; Q4 -> Solution [label="If no, target engagement is the issue", style=dashed]; Q5 -> Q6 [label="If no, check assay setup"]; Q5 -> Solution [label="If yes, selectivity is the issue", style=dashed]; Q6 -> Solution [label="If yes, assay is flawed", style=dashed]; }
Caption: The cellular fate of a compound.
Troubleshooting Steps & Protocols:
-
Direct Measurement: Cellular Thermal Shift Assay (CETSA®)
-
Objective: To directly measure the binding of your compound to its target protein in intact cells or cell lysates. [1][2][3][4][5] * Principle: Ligand binding stabilizes a protein against thermal denaturation. This thermal shift can be quantified. [3] * Protocol (Melt Curve):
-
Treatment: Treat intact cells with your compound or a vehicle control for a set time (e.g., 1 hour).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells (e.g., by freeze-thaw cycles).
-
Separation: Centrifuge to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant containing the soluble protein fraction and analyze the amount of your target protein remaining by Western Blot or other protein detection methods.
-
-
Data Analysis: Plot the amount of soluble protein versus temperature. A shift of the melting curve to a higher temperature in the compound-treated samples confirms target engagement.
-
Self-Validation: The vehicle-treated sample provides the baseline melting curve for the target protein. A compound known to bind the target should be used as a positive control.
-
Possible Solutions:
-
Compound Optimization: If target engagement is weak or absent, the compound may need to be redesigned to better interact with the target in its native cellular environment.
-
Confirm Target Expression: Ensure your cell line expresses sufficient levels of the target protein.
Question 4: Are there off-target effects or other confounding factors?
The Problem: The compound may have unintended effects that mask or counteract the effect of inhibiting the primary target.
The Underlying Science:
-
Off-Target Effects: Many inhibitors, especially kinase inhibitors, can bind to multiple proteins, leading to complex biological responses. [6][7][8][9][10]An off-target effect could be toxic to the cells at concentrations below where on-target activity is observed, or it could activate a compensatory signaling pathway.
-
Serum Protein Binding: If your assay medium contains serum, your compound may bind to proteins like albumin, reducing the free concentration available to enter cells and engage the target. [11][12][13][14]* Assay Artifacts: The readout of your cellular assay (e.g., a reporter gene, cell viability dye) could be directly affected by your compound, leading to false results. [15][16][17][18][19][20][21][22][23] Troubleshooting Steps:
-
Assess Off-Target Activity:
-
Evaluate Serum Effects:
-
Action: Compare the dose-response curve of your compound in serum-free medium versus serum-containing medium.
-
Interpretation: A significant rightward shift in the IC50 in the presence of serum indicates that serum protein binding is limiting the compound's availability. [11]
-
-
Rule out Assay Interference:
-
Action: Run a "cell-free" version of your assay. Add your compound to the assay reagents in the absence of cells to see if it directly affects the signal (e.g., quenches fluorescence).
-
Interpretation: A change in signal in the cell-free system indicates direct compound interference.
-
Frequently Asked Questions (FAQs)
-
Q: My compound is a competitive inhibitor in the enzyme assay. Could this be the problem?
-
A: Yes, potentially. In a cell, the concentration of the endogenous substrate for your target enzyme may be very high. This high substrate concentration can outcompete your inhibitor, making it appear less potent. [24][25][26]This is a classic example of why target engagement assays like CETSA are so valuable, as they measure direct binding, which is not affected by substrate competition in the same way.
-
-
Q: How do I know if my compound is being metabolized by the cells?
-
A: You can investigate this using LC-MS/MS. In your cellular uptake experiment, look for the appearance of new peaks that correspond to potential metabolites of your parent compound. You can also incubate your compound with liver microsomes as an in vitro model of metabolism.
-
-
Q: My cell-based assay is a simple viability assay (e.g., MTT or CellTiter-Glo®). What are common pitfalls?
-
A: These assays assume that inhibition of your target will lead to a change in cell viability or proliferation. This may not be true, especially over short time courses. Your target may not be essential for survival in that specific cell line. It is crucial to use a more direct, target-proximal assay that measures the consequence of target inhibition (e.g., phosphorylation of a downstream substrate for a kinase) before relying solely on a viability readout. [23]
-
References
- Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC - PubMed Central. (n.d.).
- The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. (n.d.).
- Recent advances in the research of P-glycoprotein inhibitors. (n.d.).
- Intracellular concentration assays - GARDP Revive. (n.d.).
- Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - NIH. (n.d.).
- The importance of efflux pumps in bacterial antibiotic resistance - Oxford Academic. (n.d.).
- Efflux pump - Wikipedia. (n.d.).
- Intracellular Drug Concentrations and Transporters: Measurement, Modeling, and Implications for the Liver - PMC - NIH. (n.d.).
- Quantitative Analysis of Intracellular Drug Concentrations in Hepatocytes. (n.d.).
- The Ultimate Guide to Troubleshooting Microplate Assays - Bitesize Bio. (n.d.).
- Rapid Measurement of Intracellular Unbound Drug Concentrations - ACS Publications. (n.d.).
- Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - NIH. (n.d.).
- P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review. (n.d.).
- Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - Frontiers. (n.d.).
- Determining small-molecule permeation through lipid membranes. (n.d.).
- P-glycoprotein Inhibition for Optimal Drug Delivery - PMC - PubMed Central - NIH. (n.d.).
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (n.d.).
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (n.d.).
- How to Troubleshoot Common In-cell Western Issues - Azure Biosystems. (n.d.).
- What are P-gp inhibitors and how do they work? - Patsnap Synapse. (n.d.).
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (n.d.).
- Cell Permeability Assay - BioIVT. (n.d.).
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (n.d.).
- Off-target activity - Grokipedia. (n.d.).
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (n.d.).
- Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (n.d.).
- Impact of Serum Proteins on the Uptake and RNAi Activity of GalNAc-Conjugated siRNAs. (n.d.).
- Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. (n.d.).
- In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC - PubMed Central. (n.d.).
- The aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum - NIH. (n.d.).
- Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (n.d.).
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (n.d.).
- FITC dextran permeability assay for tight junctions | BMG LABTECH. (n.d.).
- Effects of serum protein and colloid on the alamarBlue assay in cell cultures - PubMed. (n.d.).
- Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate. (n.d.).
- Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (n.d.).
- Two ways by which inhibitors disrupt enzyme activities? - Quora. (n.d.).
- Factors affecting enzyme activity (video) | Khan Academy. (n.d.).
- Bioactive Compounds and Their Impact on Protein Modification in Human Cells - MDPI. (n.d.).
- 5.4: Enzyme Inhibition - Chemistry LibreTexts. (n.d.).
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.).
- Serum Albumin Binding and Esterase Activity: Mechanistic Interactions with Organophosphates - MDPI. (n.d.).
- Enzymes: Inhibitors (A-level Biology) - Study Mind. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. annualreviews.org [annualreviews.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. icr.ac.uk [icr.ac.uk]
- 10. grokipedia.com [grokipedia.com]
- 11. Impact of Serum Proteins on the Uptake and RNAi Activity of GalNAc-Conjugated siRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of serum protein and colloid on the alamarBlue assay in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.kr]
- 16. bitesizebio.com [bitesizebio.com]
- 17. azurebiosystems.com [azurebiosystems.com]
- 18. youtube.com [youtube.com]
- 19. Troubleshooting | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 22. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 23. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 24. quora.com [quora.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. studymind.co.uk [studymind.co.uk]
Technical Support Center: Method Development for Scaling Up Thiazolo[4,5-b]pyridin-2-amine Synthesis
Welcome to the technical support center for the synthesis of Thiazolo[4,5-b]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up of this important heterocyclic scaffold. Thiazolo[4,5-b]pyridine derivatives are of significant interest in medicinal chemistry and drug discovery, making robust and scalable synthetic methods essential.[1][2] This resource provides field-proven insights, detailed protocols, and solutions to common challenges encountered during synthesis.
I. Overview of Synthetic Strategies
The synthesis of the Thiazolo[4,5-b]pyridine core can be approached through several primary disconnection strategies. The choice of route often depends on the availability of starting materials, desired substitution patterns, and scalability considerations.
A common and direct method involves the cyclization of a substituted 2-aminopyridine with a thiocyanate source.[3] Another powerful strategy is the condensation of a 3-amino-2-halopyridine with an isothiocyanate, which offers modularity for introducing diversity at the 2-amino position.[4] For more complex derivatives, multi-component reactions and transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide efficient pathways.[5][6][7][8][9]
Below is a generalized workflow for a common synthetic approach to this compound.
Caption: Generalized workflow for this compound synthesis.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and scale-up of this compound in a question-and-answer format.
Question 1: Low Yield of the Desired Product in the Cyclization Step
-
Scenario: You are reacting a 2-amino-3-halopyridine with potassium thiocyanate and observe a low yield of the target this compound.
-
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or increasing the temperature.
-
Side Reactions: Over-chlorination or other side reactions of the starting 3-aminopyridine can lead to a mixture of products and reduce the yield of the desired 2-chloro-3-aminopyridine intermediate.[10] Careful control of the chlorination temperature is crucial to prevent this.[10]
-
Poor Nucleophilicity of the Starting Material: The nucleophilicity of 2-amino-3-iodopyridine is lower than that of corresponding anilines, which can be a hurdle in some synthetic routes.[11][12] In such cases, exploring alternative coupling partners or catalytic systems may be necessary.
-
Suboptimal Solvent: The choice of solvent is critical. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) often facilitate this type of reaction.[3] Experiment with different solvents to find the optimal conditions.
-
Decomposition of Product: The product might be sensitive to high temperatures or prolonged reaction times. If decomposition is suspected, try running the reaction at a lower temperature for a longer period.
-
Question 2: Difficulty in Purifying the Final Product
-
Scenario: After the reaction, you are struggling to isolate pure this compound from the crude reaction mixture.
-
Potential Causes & Solutions:
-
Formation of Isomeric Byproducts: Depending on the starting materials and reaction conditions, the formation of isomeric thiazolopyridines is possible. Careful analysis of the crude product by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can help identify these impurities. Purification might require careful column chromatography with a gradient elution system or recrystallization from a suitable solvent system.
-
Residual Starting Materials: If the reaction did not go to completion, unreacted starting materials will contaminate the product. Optimize the reaction conditions to drive the reaction to completion. A simple aqueous workup can sometimes remove water-soluble starting materials and reagents.
-
Inorganic Salts: The reaction often involves the use of salts which need to be removed. A thorough aqueous workup is essential. Washing the organic layer with brine can help remove residual water and some inorganic impurities.
-
Product Solubility: The product may have limited solubility in common organic solvents, making purification by chromatography challenging. Consider performing a recrystallization from a high-boiling point solvent or a solvent mixture.
-
Question 3: Inconsistent Results Upon Scaling Up the Reaction
-
Scenario: A lab-scale synthesis of this compound worked well, but upon scaling up, the yield has dropped significantly, and new impurities are observed.
-
Potential Causes & Solutions:
-
Heat Transfer Issues: Larger scale reactions have a smaller surface area to volume ratio, which can lead to inefficient heat transfer. This can result in localized overheating, causing decomposition of reactants or products. Ensure efficient stirring and use a temperature-controlled reactor. For exothermic reactions, consider slower addition of reagents.
-
Mass Transfer Limitations: In heterogeneous reactions, inefficient mixing on a larger scale can lead to slower reaction rates and incomplete conversion. Ensure that the stirring is adequate to maintain a homogeneous suspension.
-
Workup and Isolation Inefficiencies: Extraction and filtration procedures that are efficient on a small scale may not be as effective on a larger scale. Ensure that the volumes of extraction solvents are scaled appropriately and that filtration times are not excessively long, which could lead to product degradation.
-
Reagent Purity: The purity of reagents can have a more pronounced effect on larger scale reactions. Ensure that all starting materials and solvents are of high purity.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The most common starting materials are derivatives of 2-aminopyridine, such as 2-amino-3-halopyridines (e.g., 2-amino-3-iodopyridine or 2-chloro-3-aminopyridine) or 3-amino-2-chloropyridine.[10][11][13][14][15][16] These are then typically reacted with a source of thiocyanate or an appropriate isothiocyanate.[3][4]
Q2: What are the typical reaction conditions for the cyclization step?
Reaction conditions can vary, but a common approach involves heating the 2-amino-3-halopyridine with a thiocyanate salt (e.g., KSCN or NH4SCN) in a polar aprotic solvent like DMF or DMSO at elevated temperatures (e.g., 80-120 °C).[3] Microwave-assisted synthesis has also been shown to be effective, often reducing reaction times.[4]
Q3: Are there alternative, more modern synthetic methods available?
Yes, transition metal-catalyzed cross-coupling reactions are increasingly used. For example, the Buchwald-Hartwig amination can be employed to couple an amine with a suitable bromothiazole derivative.[5][6] Copper-catalyzed reactions, such as the Ullmann condensation, also provide a viable route.[17][18][19] These methods often offer better functional group tolerance and can be performed under milder conditions.
Q4: How can I introduce substituents onto the Thiazolo[4,5-b]pyridine core?
Substituents can be introduced in several ways:
-
From the starting materials: Using substituted 2-aminopyridines or isothiocyanates will result in a substituted final product.
-
Post-cyclization modification: The Thiazolo[4,5-b]pyridine core can be further functionalized. For example, the amino group can be acylated or alkylated, and electrophilic aromatic substitution reactions can be performed on the pyridine ring, depending on the existing substituents.
Q5: What analytical techniques are essential for characterizing the product?
The following techniques are crucial for confirming the structure and purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
IV. Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-aminopyridine
This protocol is adapted from patented procedures for the chlorination of 3-aminopyridine.[10][15]
-
Dissolve 3-aminopyridine (1 molar equivalent) in a 25-45% aqueous solution of hydrochloric acid (3 to 4 molar equivalents).
-
Cool the solution to 15-50 °C.
-
In the presence of a catalyst such as ferric chloride (1-8% by weight), bubble chlorine gas through the stirred solution.[10]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, carefully neutralize the reaction mixture with a base (e.g., sodium hydroxide or sodium carbonate solution) while maintaining a low temperature.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound via Cyclization
This is a general procedure based on common literature methods.[3]
-
To a solution of 2-chloro-3-aminopyridine (1 equivalent) in a suitable solvent (e.g., DMSO), add ammonium thiocyanate (2-3 equivalents).[3]
-
Heat the reaction mixture to 80-90 °C and stir for the required time (monitor by TLC).[3]
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
The precipitated solid is collected by filtration, washed with water, and then dried.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure this compound.
Table 1: Comparison of Reaction Conditions for Thiazole Synthesis
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |
| Hantzsch Synthesis | α-haloketone, Thiourea | None or mild base | Ethanol | Reflux | Good to Excellent | [20] |
| Microwave-assisted | 3-amino-2-chloropyridine, Isothiocyanate | None | Sabinene | 130 °C | 64% | [4] |
| Buchwald-Hartwig | 5-bromothiazole, Diarylamine | Palladium catalyst | Dioxane | 120 °C | Good | [5] |
| Ullmann Condensation | Aryl halide, Amine | Copper catalyst | NMP, DMF | >210 °C | Variable | [17] |
V. Mechanistic Insights
Understanding the reaction mechanism is key to troubleshooting and optimization. The Hantzsch thiazole synthesis, a fundamental method for forming the thiazole ring, proceeds through a well-established pathway.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.[21]
VI. References
-
2-Amino-3-iodopyridine - ChemBK. (2024, April 9). ChemBK. Retrieved January 9, 2026, from [Link]
-
Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Thiazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
-
US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents. (n.d.). Google Patents. Retrieved January 9, 2026, from
-
2-Amino-3-iodopyridine - ResBioAgro. (n.d.). ResBioAgro. Retrieved January 9, 2026, from [Link]
-
Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea - ResearchGate. (2025, June 27). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles ¹. ¹ Conditions - ResearchGate. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry - World Journal of Research and Review. (n.d.). World Journal of Research and Review. Retrieved January 9, 2026, from [Link]
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. (n.d.). ijssst.info. Retrieved January 9, 2026, from [Link]
-
CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride - Google Patents. (n.d.). Google Patents. Retrieved January 9, 2026, from
-
Full article: Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study - Taylor & Francis Online. (2023, January 25). Taylor & Francis Online. Retrieved January 9, 2026, from [Link]
-
Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. (n.d.). Retrieved January 9, 2026, from [Link]
-
CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents. (n.d.). Google Patents. Retrieved January 9, 2026, from
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino - MDPI. (2022, March 20). MDPI. Retrieved January 9, 2026, from [Link]
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed. (2022, March 20). PubMed. Retrieved January 9, 2026, from [Link]
-
Ullmann condensation - Wikipedia. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
-
Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study - PubMed. (2023, January 25). PubMed. Retrieved January 9, 2026, from [Link]
-
Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation - PMC. (n.d.). PMC. Retrieved January 9, 2026, from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
-
Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - ResearchGate. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC. (2025, October 15). PMC. Retrieved January 9, 2026, from [Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC. (n.d.). PMC. Retrieved January 9, 2026, from [Link]
-
Synthesis and Characterization of Thiazolo Pyridin- 2-Amine and Their Schiff Bases. (2019, April 6). Retrieved January 9, 2026, from [Link]
-
The Chemistry of Color and Curing: Exploring Thiazolo[4,5-b]pyridine Derivatives in New Applications - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 9, 2026, from [Link]
-
synthesis of thiazoles - YouTube. (2019, January 19). YouTube. Retrieved January 9, 2026, from [Link]
-
Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1: Focus on pyridine annulation to thiazole ring (microreview) | Request PDF - ResearchGate. (2025, November 14). ResearchGate. Retrieved January 9, 2026, from [Link]
-
2-Amino-3-iodopyridine - Acros Pharmatech-OPV/OLED/Boronic Acids & Esters. (n.d.). Acros Pharmatech. Retrieved January 9, 2026, from [Link]
-
Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. (n.d.). Retrieved January 9, 2026, from [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (n.d.). PMC - NIH. Retrieved January 9, 2026, from [Link]
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. (n.d.). PMC - NIH. Retrieved January 9, 2026, from [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
-
Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. (2019, August 14). Retrieved January 9, 2026, from [Link]
-
SYNTHESIS OF SOME NOVEL THIAZOLO[4,5-b]PYRIDINES AND THEIR TUBERCULOSTATIC ACTIVITY EVALUATION. (n.d.). Retrieved January 9, 2026, from [Link]
-
Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - NIH. (n.d.). NIH. Retrieved January 9, 2026, from [Link]
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- 19. Ullmann Reaction [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
Technical Support Center: Green Solvents for Thiazolo[4,5-b]pyridine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for selecting and implementing green solvents in the synthesis of Thiazolo[4,5-b]pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists dedicated to incorporating principles of sustainable chemistry into their workflows. Here, we address common questions and troubleshooting scenarios to facilitate a smooth transition from conventional solvents to safer, more environmentally benign alternatives.
Frequently Asked Questions (FAQs)
Q1: Why should I replace traditional solvents like DMF, NMP, and DMSO in my Thiazolo[4,5-b]pyridine synthesis?
A1: While effective, many conventional dipolar aprotic solvents are facing increasing regulatory scrutiny and present significant health and environmental challenges.
-
Toxicity and Safety: Solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethylacetamide (DMAc) are classified as substances of very high concern (SVHC) under REACH regulations due to their reproductive toxicity.[1][2]
-
Environmental Impact: These solvents contribute to significant chemical waste streams and require high-energy inputs for removal and disposal, which is contrary to the principles of green chemistry.[1]
-
Process Challenges: Their high boiling points make them difficult to remove during workup, and their water miscibility can complicate aqueous extractions.
Adopting greener alternatives not only enhances laboratory safety and reduces environmental footprint but also aligns with the growing demand for sustainable practices in the pharmaceutical and chemical industries.[3][4]
Q2: What are the most promising green solvent alternatives for synthesizing heterocyclic compounds like Thiazolo[4,5-b]pyridines?
A2: The ideal green solvent is typically derived from renewable resources, biodegradable, and has a low toxicity profile.[5] Several promising candidates have emerged as viable replacements for conventional dipolar aprotic and ethereal solvents.
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-derived alternative to Tetrahydrofuran (THF) and Dichloromethane (DCM). It has limited water miscibility, making extractions easier, and is less prone to peroxide formation than THF.[6]
-
Cyrene™ (Dihydrolevoglucosenone): A bio-based dipolar aprotic solvent positioned as a direct replacement for DMF and NMP.[5][7] It is biodegradable and not mutagenic, making it a much safer alternative.[5]
-
γ-Valerolactone (GVL): A versatile platform molecule derived from lignocellulosic biomass. It is a high-boiling, biodegradable solvent suitable for a range of chemical transformations.[7][8]
-
Sabinene: A natural bicyclic monoterpene that has been successfully used as a solvent for the synthesis of thiazolopyridine heterocycles, often in combination with microwave activation for improved yields and reaction times.[3][9]
-
Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs): These can act as both solvent and catalyst, offering unique reaction environments.[10][11][12] Their negligible vapor pressure reduces air pollution, though viscosity and recyclability must be considered.
Q3: How do I choose the right green solvent for my specific reaction?
A3: Solvent selection is a multi-parameter optimization problem. A systematic approach is crucial for success. Key factors include the reaction mechanism, reactant properties, and processing requirements. The workflow below provides a structured decision-making process.
Caption: Green Solvent Selection Workflow.
Solvent Properties at a Glance
To aid in selection, the table below summarizes key properties of common conventional solvents and their greener alternatives.
| Solvent | Abbreviation | Source | Boiling Point (°C) | Key Features & Considerations |
| Conventional Solvents | ||||
| N,N-Dimethylformamide | DMF | Fossil | 153 | High polarity; excellent solvating power; reproductive toxicant.[8] |
| N-Methyl-2-pyrrolidone | NMP | Fossil | 202 | High polarity; effective for a wide range of reactions; reproductive toxicant.[1] |
| Dimethyl Sulfoxide | DMSO | Fossil | 189 | Strong dipolar aprotic solvent; can be challenging to remove; considered "greener" than DMF/NMP but still has drawbacks.[13] |
| Tetrahydrofuran | THF | Fossil | 66 | Good ethereal solvent for organometallics; prone to peroxide formation. |
| Green Alternatives | ||||
| 2-Methyltetrahydrofuran | 2-MeTHF | Renewable | 80 | Excellent THF replacement; higher BP; forms an azeotrope with water for easy drying; limited water miscibility.[6] |
| Cyrene™ | - | Renewable | 227 | Dipolar aprotic replacement for DMF/NMP; high viscosity and BP; non-toxic and biodegradable.[5][7] |
| γ-Valerolactone | GVL | Renewable | 207 | Dipolar aprotic solvent; high BP; water miscible; thermally stable.[7][8] |
| Sabinene | - | Renewable | 163-165 | Bio-derived terpene; effective for thiazolopyridine synthesis, especially with microwave heating.[9] |
| Cyclopentyl methyl ether | CPME | Fossil | 106 | Stable ethereal solvent; low peroxide formation; hydrophobic, good for extractions.[14] |
Troubleshooting Guide
Q4: My reaction yield is low after switching to a green solvent. What are the common causes and how can I improve it?
A4: Low yields are a frequent challenge when re-optimizing a reaction. A systematic approach is key.[15][16]
1. Solubility Issues: Your starting materials or key intermediates may have lower solubility in the new solvent.
- Solution: Consider gentle heating to improve solubility. If using a less polar solvent like 2-MeTHF, a small amount of a more polar co-solvent might help. For highly polar substrates, a solvent like Cyrene™ or GVL may be more appropriate.[7]
2. Suboptimal Reaction Conditions: The reaction kinetics may differ significantly in the new solvent.
- Solution: Re-optimize temperature and reaction time. Monitor the reaction by TLC or LC-MS to track the consumption of starting material and formation of product.[15] Non-conventional heating methods like microwave irradiation can dramatically accelerate reactions, particularly in moderately absorbing solvents like Sabinene or GVL.[9][17]
3. Purity of Reagents and Solvents: Impurities, especially water, can halt or divert a reaction.
- Solution: Ensure all reagents are of appropriate purity. Dry solvents when necessary, especially for moisture-sensitive reactions. 2-MeTHF is easier to dry than THF due to its azeotrope with water.
4. Workup and Purification Losses: The physical properties of the new solvent may require changes to your workup procedure.
- Solution: If using a water-miscible solvent like GVL, direct extraction may not be feasible. Consider precipitating the product by adding an anti-solvent (e.g., water) first. For high-boiling solvents, ensure your product is stable enough for removal by vacuum distillation or consider alternative purification methods like crystallization.
start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
solubility [label="Check Reagent Solubility\nin Green Solvent"];
conditions [label="Re-optimize Conditions\n(Temperature, Time, Concentration)"];
purity [label="Verify Reagent & Solvent Purity\n(Check for Water)"];
workup [label="Review Workup Procedure\n(Extraction, Distillation)"];
start -> solubility;
start -> conditions;
start -> purity;
start -> workup;
sol_fix [label="Try Co-solvent or\nSwitch to More Polar Solvent", shape=cds, fillcolor="#E6F4EA"];
cond_fix [label="Increase Temp. or Time\nConsider Microwave Heating", shape=cds, fillcolor="#E6F4EA"];
purity_fix [label="Purify Reagents\nUse Dry Solvent", shape=cds, fillcolor="#E6F4EA"];
workup_fix [label="Modify Extraction Protocol\nConsider Product Precipitation", shape=cds, fillcolor="#E6F4EA"];
solubility -> sol_fix;
conditions -> cond_fix;
purity -> purity_fix;
workup -> workup_fix;
}
Caption: Troubleshooting Workflow for Low Yields.
Q5: I am observing a mixture of isomers (poor regioselectivity). Can the solvent be the cause?
A5: Absolutely. The solvent can significantly influence the regiochemical outcome of a reaction by differentially stabilizing charged intermediates or transition states. In thiazole synthesis, for example, the Hantzsch synthesis can yield different isomers depending on the conditions.[18]
-
Polarity Effects: A switch from a non-polar to a polar aprotic solvent can alter the reaction pathway. The more polar solvent might favor a pathway proceeding through a more polar intermediate, leading to a different regioisomer.[19]
-
Protonation State: In acidic media, the nitrogen atom of the pyridine ring can be protonated. The polarity and hydrogen-bonding ability of the solvent can influence this equilibrium, thereby affecting the electron distribution in the ring and directing subsequent reactions.
-
Troubleshooting Strategy: If you observe poor regioselectivity, try screening a range of green solvents with varying polarities (e.g., CPME vs. 2-MeTHF vs. GVL).[14] Analyze the product mixture carefully to understand how the ratio of isomers changes with the solvent, which can provide mechanistic insight.
Q6: The high viscosity of Cyrene™ is causing mixing and handling issues. What can I do?
A6: This is a known challenge with Cyrene™. Its viscosity is higher than that of DMF or NMP, which can be problematic for automated systems and large-scale reactions.
-
Solution 1: Blends: Commercial blends of Cyrene™ with lower-viscosity green solvents like 2-MeTHF or GVL are available. These blends maintain the excellent solvating properties of Cyrene™ while significantly improving handling characteristics.[7]
-
Solution 2: Temperature: Gently warming the solvent (e.g., to 40-50 °C) will substantially reduce its viscosity, making transfers and mixing more efficient.
-
Solution 3: Mechanical Stirring: Ensure you are using an efficient overhead mechanical stirrer for larger-scale reactions rather than just a magnetic stir bar to ensure the mixture is homogeneous.
Example Experimental Protocol: Synthesis of a 2-Arylthiazolo[4,5-b]pyridine using 2-MeTHF
This protocol describes a general procedure for the condensation of 2-aminopyridine-3-thiol with an aromatic aldehyde, a common step in constructing the Thiazolo[4,5-b]pyridine core.[20]
Objective: To synthesize 2-phenylthiazolo[4,5-b]pyridine in a greener solvent system.
Materials:
-
2-Aminopyridine-3-thiol (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Oxidizing agent (e.g., air, catalytic iodine)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine-3-thiol (1.0 eq).
-
Rationale (Expertise & Experience): Flame-drying the glassware is crucial to remove adsorbed moisture, which can interfere with many condensation reactions.[16]
-
-
Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 2-MeTHF (approx. 0.1 M concentration). Stir until the solid is fully dissolved. Add benzaldehyde (1.05 eq) dropwise via syringe.
-
Rationale: An inert atmosphere prevents unwanted oxidation of the thiol starting material. Using a slight excess of the aldehyde ensures full conversion of the limiting thiol reagent.
-
-
Reaction: If required, add the catalyst/oxidant. Heat the reaction mixture to reflux (approx. 80 °C) and monitor its progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-12 hours.
-
Rationale: Refluxing at the boiling point of 2-MeTHF provides sufficient thermal energy to overcome the activation barrier of the cyclization. Continuous monitoring prevents product degradation from prolonged heating.[15]
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Rationale (Trustworthiness): The bicarbonate wash removes any acidic impurities. The brine wash helps to break up emulsions and remove residual water. 2-MeTHF's limited water miscibility makes this liquid-liquid extraction highly efficient.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Thoroughly drying the organic phase before solvent removal is essential for obtaining a clean product and preventing issues in subsequent steps.
-
-
Purification: Purify the crude solid product by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to afford the pure 2-phenylthiazolo[4,5-b]pyridine.
-
Rationale: The choice of purification depends on the scale and nature of impurities. Recrystallization is a greener purification method if a suitable solvent system can be found.
-
References
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Addressing variable IC50 values in Thiazolo[4,5-b]pyridine bioassays
A Guide to Investigating and Resolving IC50 Value Variability
Welcome, researchers. As a Senior Application Scientist, I've frequently collaborated with teams working on the promising Thiazolo[4,5-b]pyridine scaffold. These compounds are notable for their diverse biological activities, including kinase inhibition and anti-inflammatory effects.[1][2][3][4] However, their physicochemical properties can sometimes lead to challenges in bioassays, manifesting as inconsistent IC50 values.
This guide is designed to be your first point of reference when you encounter such variability. It moves beyond a simple checklist to explain the underlying scientific principles, helping you not just to fix the immediate problem but to build more robust assays for the future.
Part 1: Frequently Asked Questions (FAQs)
Here are rapid-fire answers to the most common questions we receive.
Q1: My IC50 values are inconsistent between experiments run on different days. What's the first thing I should check?
Start with your cell culture. Biological variability is the most common culprit for day-to-day inconsistency. Specifically, verify the cell passage number . High-passage cells can undergo genetic drift, altering their response to treatment.[5][6] Always record the passage number for every experiment and aim to use cells within a consistent, low-passage range (e.g., passages 5-20) to ensure reproducibility.[5][7][8]
Q2: Why are my IC50 values for the same Thiazolo[4,5-b]pyridine compound so different from published data?
This is a frequent and valid question. An IC50 value is not an absolute constant; it is highly dependent on the experimental context.[9] Key factors that differ between labs include:
-
Cell Line: Even the same named cell line (e.g., MCF-7) can have subtypes with different genetic backgrounds, leading to varied responses.[9]
-
Assay Conditions: Minor differences in serum concentration, incubation time, or cell density can significantly shift IC50 values.[10][11]
-
Readout Method: An ATP-based viability assay (like CellTiter-Glo®) may yield a different IC50 than a metabolic assay (like MTT) because they measure different aspects of cell health.[9]
Q3: How much do IC50 values from a cell-based assay typically differ from a biochemical (enzymatic) assay?
You should expect the IC50 from a cell-based assay to be significantly higher—often 50 to 200-fold—than from a direct enzymatic assay.[12] This is because the biochemical assay measures direct interaction with an isolated target (e.g., a kinase).[13] In contrast, a cell-based assay is influenced by a multitude of additional factors like cell membrane permeability, drug efflux pumps, compound metabolism, and off-target effects within the complex cellular environment.[12][13]
Q4: I'm seeing a very shallow or incomplete dose-response curve. What does this indicate?
A shallow curve or a curve that doesn't reach 100% inhibition often points to issues with compound solubility . Your Thiazolo[4,5-b]pyridine derivative may be precipitating out of the media at higher concentrations. The cells are therefore exposed to a lower effective concentration than you intended, causing the response to plateau. We will address how to diagnose and solve this in the troubleshooting section.
Part 2: A Deep-Dive Troubleshooting Guide
When faced with variable IC50s, a systematic approach is crucial. The following workflow will guide you from the most likely sources of error to the more complex.
Caption: A systematic workflow for troubleshooting IC50 variability.
Section A: Compound-Related Issues
Problems with the compound itself are often overlooked. Before you spend weeks optimizing an assay, ensure your key reagent is not the source of the problem.
Many organic small molecules, including some Thiazolo[4,5-b]pyridine derivatives, have poor aqueous solubility. When a compound precipitates in the assay medium, the actual concentration exposed to the cells is unknown and lower than the nominal concentration, leading to an artificially high and variable IC50.
Causality Explained: You are likely measuring kinetic solubility , not thermodynamic solubility .[14] Kinetic solubility is determined by adding a DMSO stock of your compound to aqueous buffer, a process that can create temporarily supersaturated, unstable solutions.[15][16] Thermodynamic solubility is the true equilibrium solubility of the solid compound in the buffer.[14][17] If your dosing concentration exceeds the kinetic solubility limit, the compound will precipitate over time.
Caption: How exceeding solubility limits leads to inaccurate IC50 values.
Troubleshooting Protocol: Visual Solubility Assessment
-
Prepare Media: In a clear 96-well plate, add the same cell culture medium (including serum) that you use in your assay.
-
Add Compound: Add your Thiazolo[4,5-b]pyridine compound from a DMSO stock to mimic the exact serial dilutions used in your assay.
-
Incubate: Place the plate in the incubator for the same duration as your experiment (e.g., 48 or 72 hours).
-
Observe: After incubation, visually inspect the wells against a dark background. Look for cloudiness, particulates, or crystals. You can also check under a microscope. The highest concentration that remains clear is your approximate kinetic solubility limit in that medium. Do not dose above this concentration.
| Solubility Type | Description | Relevance in Early Discovery |
| Kinetic Solubility | Measures the concentration at which a compound precipitates when a DMSO stock is added to an aqueous buffer.[15][18] | High relevance. This mimics the experimental conditions of most cell-based assays and is a primary driver of IC50 variability. |
| Thermodynamic Solubility | The true equilibrium solubility of the solid form of the compound in a solvent.[14][17] | Important for later-stage development (e.g., formulation), but less critical for initial screening than kinetic solubility. |
Section B: Biological System Variability
A bioassay is only as reliable as the biological system it measures.
Causality Explained: Continuous cell lines are not static; they evolve with each passage.[7][19] This can lead to changes in the expression of the target protein, efflux pumps, or signaling pathways that confer resistance or sensitivity.[6] Using cells at passage 45 may yield a dramatically different result than using the same cells at passage 10.[5]
Best Practices for Cell Culture:
-
Strict Passage Limits: Define a working passage number window for your experiments (e.g., P5-P20) and do not exceed it.[8]
-
Authentication: Periodically authenticate your cell lines using Short Tandem Repeat (STR) profiling to ensure they are what you think they are.
-
Mycoplasma Testing: Regularly test for mycoplasma contamination, which can profoundly alter cell physiology and drug response.
-
Consistent Handling: Use standardized protocols for splitting, seeding, and harvesting cells to minimize variation.[20]
Causality Explained: Cell density affects the drug-to-cell ratio and can influence results due to cell-cell signaling and nutrient depletion.[21] Sparsely seeded cells may be overly sensitive, while overly confluent cells can exhibit contact inhibition and reduced metabolic activity, making them appear more resistant.[21][22]
Troubleshooting Protocol: Cell Density Optimization
-
Seed a Gradient: In a 96-well plate, seed a range of cell densities (e.g., from 1,000 to 40,000 cells/well).
-
Incubate: Culture the cells for the intended duration of your drug treatment assay (e.g., 48 hours).
-
Measure Viability: Using your chosen viability reagent (e.g., resazurin, CellTiter-Glo®), measure the signal in all wells.
-
Plot and Select: Plot the signal versus the number of cells seeded. Identify the density that falls within the linear range of the graph and results in approximately 80-90% confluency at the end of the experiment. Use this optimal density for all future assays.
Causality Explained: Fetal Bovine Serum (FBS) contains a high concentration of proteins, primarily albumin, that can bind to small molecules.[11] This binding sequesters your Thiazolo[4,5-b]pyridine compound, reducing the free fraction available to interact with the cells.[11][23] An increase in serum concentration from 5% to 10% can lead to a significant rightward shift (increase) in the IC50.[11][24]
What to Do:
-
Be Consistent: Always use the same type and percentage of serum for all related experiments.
-
Report Serum Levels: When publishing or comparing data, always state the serum percentage used.
-
Consider an IC50 Shift Assay: If you suspect high protein binding, you can quantify it by measuring the IC50 at several different serum concentrations (e.g., 1%, 5%, 10%). The magnitude of the IC50 shift provides insight into the compound's binding propensity.[11]
Section C: Assay Protocol and Technical Variability
Even with a well-behaved compound and stable cells, technical execution can introduce variability.
Causality Explained: Before you can trust your IC50 values, you must confirm that your assay is robust enough to distinguish a real signal from background noise. The Z-factor (or Z-prime) is a statistical parameter that quantifies the separation between your positive (no inhibition) and negative (maximum inhibition) controls.[25][26]
Calculating and Interpreting Z-Factor: The Z-factor is calculated using the means (μ) and standard deviations (σ) of your positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |μp - μn|
| Z-Factor Value | Interpretation | Action Required |
| > 0.5 | An excellent assay.[26][27] | Proceed with screening. |
| 0 to 0.5 | A marginal assay.[26][27] | Results may be variable. Optimization is recommended. |
| < 0 | A poor assay. | The assay is not suitable for screening. Re-develop. |
Causality Explained: Thiazolo[4,5-b]pyridine compounds are typically dissolved in Dimethyl Sulfoxide (DMSO). While generally well-tolerated by cells at low concentrations, DMSO can become cytotoxic at concentrations above 0.5-1%, depending on the cell line and exposure time.[28][29][30] If the DMSO in your highest drug concentration is toxic, it will artificially lower the apparent IC50.
Best Practices:
-
Keep DMSO Constant: Ensure every well (including "no drug" controls) receives the same final concentration of DMSO.
-
Stay Below 0.5%: Aim for a final DMSO concentration of ≤0.5% in your assay wells.[30][31]
-
Run a "Vehicle Control" Curve: Test a serial dilution of DMSO alone to confirm it has no effect on cell viability at the concentrations used in your experiment.
Causality Explained: The duration of drug exposure directly impacts the IC50 value.[9][10] A longer incubation may lower the IC50 if the compound's effect accumulates over time.[9] Furthermore, factors like compound stability in media can change over a 72-hour experiment versus a 24-hour one.[32] Choose an incubation time that is relevant to the biological question and keep it consistent.
Section D: Data Analysis
How you process your raw data is the final step where variability can be introduced.
Causality Explained: Raw data (e.g., luminescence or absorbance units) must be normalized to properly compare plates and experiments. The standard method is to scale your data from 0% to 100% viability, where your negative control (e.g., a potent toxin or empty wells) represents 0% and your vehicle control (DMSO only) represents 100%. Inconsistent normalization can skew the dose-response curve.
Causality Explained: IC50 values are derived by fitting dose-response data to a nonlinear regression model.[33][34][35] The most common is the four-parameter logistic (4PL) equation. Using different models or improperly constraining the model can lead to different IC50 results.[36][37]
Best Practices (using software like GraphPad Prism):
-
Use a Variable Slope Model: Select a "log(inhibitor) vs. response -- Variable slope (four parameters)" model.[38]
-
Check the Fit: Visually inspect the generated curve to ensure it accurately represents your data points. Look at the R-squared value, which should ideally be >0.95.
-
pIC50 for Statistical Analysis: For comparing the potencies of different compounds, it is statistically more robust to use the pIC50 (-log(IC50)) value, as this metric typically follows a normal distribution.[33]
Caption: Competitive inhibition of a kinase by a Thiazolo[4,5-b]pyridine.
By systematically working through these potential sources of error—from the compound itself to the final data analysis—you can build robust, reproducible assays and generate high-quality, reliable data for your Thiazolo[4,5-b]pyridine drug discovery program.
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Validation & Comparative
A Comparative Guide: Thiazolo[5,4-b]pyridine Derivatives Emerge as Potent c-KIT Inhibitors, Challenging the Dominance of Imatinib
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For researchers and drug development professionals navigating the complexities of c-KIT inhibition, this guide offers an in-depth comparison of a promising new class of compounds, thiazolo[5,4-b]pyridine derivatives, against the established therapeutic, imatinib. We will delve into the mechanistic nuances, comparative efficacy against wild-type and mutated c-KIT, and provide detailed experimental protocols to empower your research.
The c-KIT receptor tyrosine kinase, a product of the proto-oncogene c-kit, is a critical regulator of cellular processes including proliferation, survival, and differentiation.[1][2][3][4] Dysregulation of c-KIT signaling, often through activating mutations, is a key driver in various malignancies, most notably gastrointestinal stromal tumors (GIST), as well as certain types of leukemia and melanoma.[1][5] For years, imatinib, a potent tyrosine kinase inhibitor, has been the frontline therapy for c-KIT-driven cancers.[6][7] However, the emergence of imatinib resistance, frequently caused by secondary mutations in the c-KIT kinase domain, presents a significant clinical challenge, necessitating the development of novel therapeutic strategies.[6][8][9][10]
This guide focuses on the thiazolo[5,4-b]pyridine scaffold, a promising platform for the development of next-generation c-KIT inhibitors. We will explore the structure-activity relationships (SAR) of these derivatives and present a head-to-head comparison with imatinib, supported by robust experimental data.
The Landscape of c-KIT Inhibition: Imatinib and its Limitations
Imatinib functions as a Type II tyrosine kinase inhibitor, binding to the inactive conformation of the c-KIT kinase and preventing its phosphorylation and subsequent activation of downstream signaling pathways.[11][12] This mechanism has proven highly effective in patients with primary c-KIT mutations, particularly in GIST.[7] However, the evolutionary pressure of targeted therapy often leads to the selection of cancer cells with secondary mutations that confer resistance. These mutations can occur in the ATP-binding pocket or the activation loop of the kinase domain, sterically hindering imatinib binding or stabilizing the active conformation of the kinase, to which imatinib has a lower affinity.[6][11]
Thiazolo[5,4-b]pyridine Derivatives: A New Frontier
The thiazolo[5,4-b]pyridine scaffold has emerged as a versatile platform for designing kinase inhibitors.[13][14][15] Recent studies have highlighted its potential for developing potent c-KIT inhibitors that can overcome imatinib resistance.[13][16][17][18][19] By strategically modifying the scaffold, researchers have developed derivatives that exhibit distinct binding modes and potent activity against both wild-type and imatinib-resistant c-KIT mutants.[13]
Comparative Efficacy: Thiazolo[5,4-b]pyridine Derivatives vs. Imatinib
A pivotal study by Nam et al. provides a direct comparison of a series of novel thiazolo[5,4-b]pyridine derivatives with imatinib.[13] The data presented below summarizes the key findings, highlighting the superior performance of a lead compound, designated as 6r , particularly against a challenging double mutant of c-KIT.
Table 1: Comparative Enzymatic Inhibitory Activity (IC50) Against c-KIT
| Compound | c-KIT (Wild-Type) IC50 (µM) | c-KIT (V560G/D816V double mutant) IC50 (µM) |
| Imatinib | 0.27 | 38.1 |
| Sunitinib | 0.14 | Not Reported |
| Compound 6r | Not Reported | 4.77 |
Data sourced from Nam et al.[13]
Table 2: Comparative Anti-proliferative Activity (GI50) in c-KIT Dependent Cancer Cell Lines
| Compound | GIST-T1 (c-KIT exon 11 deletion) GI50 (µM) | HMC1.2 (c-KIT V560G/D816V) GI50 (µM) |
| Imatinib | 0.02 | 27.1 |
| Sunitinib | 0.01 | 0.03 |
| Compound 6r | Not Reported | 1.15 |
Data sourced from Nam et al.[13]
These results compellingly demonstrate that the thiazolo[5,4-b]pyridine derivative 6r possesses significantly higher enzymatic inhibitory activity against the imatinib-resistant c-KIT V560G/D816V double mutant.[13] Furthermore, its anti-proliferative activity in a cell line harboring this double mutation is substantially greater than that of imatinib.[13]
Understanding the Mechanism: c-KIT Signaling and Inhibition
To appreciate the significance of these findings, it is crucial to understand the c-KIT signaling pathway and the points at which these inhibitors exert their effects.
c-KIT Signaling Pathway
Caption: The c-KIT signaling cascade and points of inhibition.
Upon binding of its ligand, stem cell factor (SCF), the c-KIT receptor dimerizes and undergoes autophosphorylation, activating downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and JAK/STAT.[20] These pathways ultimately regulate gene expression and promote cell proliferation and survival.[2] Both imatinib and thiazolo[5,4-b]pyridine derivatives act by inhibiting the initial autophosphorylation step, thereby blocking the entire downstream cascade.
Experimental Protocols for Evaluating c-KIT Inhibitors
For researchers aiming to validate these findings or screen their own compounds, the following detailed protocols are provided.
Experimental Workflow
Caption: A logical workflow for the evaluation of c-KIT inhibitors.
Biochemical Kinase Assay for IC50 Determination
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the c-KIT kinase.
Principle: A common method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction. The amount of remaining ATP is inversely proportional to kinase activity.
Materials:
-
Recombinant human c-KIT enzyme (wild-type and mutant forms)
-
Suitable kinase substrate (e.g., a poly-GT peptide)
-
ATP
-
Assay buffer (containing MgCl2, DTT)
-
Test compounds (thiazolo[5,4-b]pyridine derivatives, imatinib)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add the test compound dilutions or vehicle control (DMSO).
-
Add a master mix containing the c-KIT enzyme and substrate to each well.
-
Initiate the kinase reaction by adding ATP solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescent assay kit.
-
Add the detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature as per the kit instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic curve.[20]
Cellular Proliferation Assay for GI50 Determination
This assay assesses the effect of the inhibitor on the growth of cancer cells that are dependent on c-KIT signaling.
Principle: The MTT or MTS assay is a colorimetric method that measures the metabolic activity of viable cells.
Materials:
-
c-KIT-dependent cancer cell lines (e.g., GIST-T1, HMC1.2)
-
Complete cell culture medium
-
Test compounds
-
MTT or MTS reagent
-
Solubilization solution (e.g., DMSO or SDS)
-
96-well clear cell culture plates
-
Microplate reader
Procedure:
-
Seed a known number of cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle control.
-
Incubate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add the MTT or MTS reagent to each well and incubate for 2-4 hours.
-
If using MTT, carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of growth inhibition against the log concentration of the compound.[20]
Western Blot Analysis of c-KIT Downstream Signaling
This technique is used to confirm that the inhibitor is blocking the intended signaling pathway within the cell.
Principle: Western blotting allows for the detection of specific proteins, including their phosphorylated (activated) forms.
Materials:
-
c-KIT-dependent cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-KIT, anti-total-c-KIT, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to 70-80% confluency and then treat with various concentrations of the test compound for a defined period (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein per sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody against a phosphorylated target protein.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the corresponding total protein to serve as a loading control.[20]
Conclusion and Future Directions
The emergence of thiazolo[5,4-b]pyridine derivatives represents a significant advancement in the pursuit of effective therapies for c-KIT-driven cancers, particularly in the context of imatinib resistance. The compelling preclinical data for compounds like 6r underscore the potential of this chemical scaffold.[13] Further investigation, including comprehensive kinase selectivity profiling and in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of these novel inhibitors. For researchers in the field, the exploration of this and other novel chemical scaffolds is a critical endeavor in the ongoing effort to outmaneuver the adaptive mechanisms of cancer.
References
- Role and significance of c-KIT receptor tyrosine kinase in cancer: A review.
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
- C-KIT signaling in cancer tre
- A narrative review of imatinib-resistant gastrointestinal stromal tumors - Hayashi.
- Acquired Resistance to Imatinib in Gastrointestinal Stromal Tumor Occurs Through Secondary Gene Mut
- The C-Kit Receptor-Mediated Signal Transduction and Tumor-Rel
- (PDF) Role and Significance of c-KIT Receptor Tyrosine Kinase in Cancer: A Review.
- Advances in the research of the mechanism of secondary resistance to imatinib in gastrointestinal stromal tumors - Frontiers.
- Role and significance of c-KIT receptor tyrosine kinase in cancer: a review - PubMed - NIH.
- The Mechanisms of Imatinib Resistance in Gastrointestinal Stromal Tumours: Theoretical Basis and Therapeutic Aspect - PMC - PubMed Central.
- Application Notes and Protocols for Cell-Based Efficacy Testing of c-Kit Inhibitors - Benchchem.
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
- Current and emerging strategies for the management of imatinib-refractory advanced gastrointestinal stromal tumors - PubMed Central.
- Im
- Inhibition of c-kit receptor tyrosine kinase activity by STI 571, a selective tyrosine kinase inhibitor | Blood | American Society of Hematology - ASH Public
- C-kit, GIST, and im
- Imatinib Mesylate (STI571 Mesyl
- HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use GLEEVEC safely and effec - Novartis.
- Representative c-KIT inhibitors.
- Inhibition of c-Kit by tyrosine kinase inhibitors - PMC - NIH.
- Activation mutations of human c-KIT resistant to imatinib mesylate are sensitive to the tyrosine kinase inhibitor PKC412. - Semantic Scholar.
- Discovery of Conformational Control Inhibitors Switching off the Activated c-KIT and Targeting a Broad Range of Clinically Relevant c-KIT Mutants | Journal of Medicinal Chemistry - ACS Public
- Imatinib in Chronic Myeloid Leukemia: an Overview - PMC - NIH.
- Resistance to c-KIT kinase inhibitors conferred by V654A mut
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
- Novel targeted therapies to overcome imatinib mesylate resistance in chronic myeloid leukemia (CML) - Free.
- c-Kit Inhibition | c-Kit Mutation | c-Kit Inhibitor Review - Selleck Chemicals.
- Inhibition of KIT Tyrosine Kinase Activity: Two Decades After the First Approval - NIH.
- Cancers | Free Full-Text | Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
- The Potential of c-KIT Kinase inhibitors in Cancer Treatment - ACS Public
- Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Rel
- Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed Central.
- Biochemical Kinase Assays | Thermo Fisher Scientific - US.
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
- Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed.
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A Comparative Guide to the Structure-Activity Relationship of Thiazolopyridine Kinase Inhibitors
For researchers, scientists, and drug development professionals, the thiazolopyridine scaffold represents a privileged structure in the design of potent and selective kinase inhibitors. Its unique electronic properties and structural features allow for critical interactions within the ATP-binding pocket of various kinases, making it a focal point of numerous drug discovery campaigns. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of thiazolo[4,5-b]pyridine and its extensively studied isomer, thiazolo[5,4-b]pyridine, as kinase inhibitors. By presenting a comparative analysis supported by experimental data, this document aims to elucidate the key structural determinants for kinase inhibition and guide the rational design of next-generation therapeutics.
The Thiazolopyridine Scaffold: A Versatile Core for Kinase Inhibition
The thiazolopyridine core, a fusion of thiazole and pyridine rings, presents a versatile framework for developing kinase inhibitors. The nitrogen atoms in the pyridine ring and the thiazole ring can act as hydrogen bond acceptors, mimicking the adenine region of ATP and anchoring the molecule in the hinge region of the kinase ATP-binding site. This fundamental interaction is a cornerstone of the inhibitory activity of this class of compounds.
While both thiazolo[4,5-b]pyridine and thiazolo[5,4-b]pyridine isomers are of significant interest, the latter has been more extensively explored in the literature for its kinase inhibitory properties. This guide will focus on the available SAR data, with a primary emphasis on the well-documented thiazolo[5,4-b]pyridine scaffold, and draw parallels to the thiazolo[4,5-b]pyridine core where applicable. This comparative approach allows for a broader understanding of the SAR landscape and provides a predictive framework for designing novel inhibitors based on either scaffold.
General Binding Mode of Thiazolopyridine Kinase Inhibitors
Molecular docking studies have revealed a consistent binding mode for thiazolopyridine-based inhibitors within the ATP-binding pocket of various kinases. The core scaffold typically forms one or more hydrogen bonds with the hinge region residues, while substituents at different positions project into the surrounding hydrophobic pockets and solvent-exposed regions.
Caption: General binding mode of thiazolopyridine inhibitors.
Structure-Activity Relationship (SAR) Analysis of Thiazolo[5,4-b]pyridine Derivatives
The following sections detail the SAR of thiazolo[5,4-b]pyridine derivatives against several key kinase targets. The data is compiled from various studies and presented in a comparative format to highlight the impact of specific structural modifications.
Targeting c-KIT: Overcoming Imatinib Resistance
The c-KIT receptor tyrosine kinase is a critical target in gastrointestinal stromal tumors (GIST). Thiazolo[5,4-b]pyridine derivatives have been investigated as potent c-KIT inhibitors, particularly against imatinib-resistant mutants.[1]
A study exploring a series of novel thiazolo[5,4-b]pyridine derivatives identified compound 6r as a potent inhibitor of both wild-type and mutant c-KIT.[1] The SAR of this series is summarized below.
| Compound | R1 | R2 | c-KIT (WT) IC50 (µM) | c-KIT (V560G/D816V) IC50 (µM) |
| 6h | 3-(trifluoromethyl)phenyl | NH2 | 9.87 | ND |
| 6r | 4-fluoro-3-(trifluoromethyl)phenyl | NH2 | 0.14 | 4.77 |
| 7b | 4-fluoro-3-(trifluoromethyl)phenyl | Benzamide | 0.74 | ND |
| 7c | 4-fluoro-3-(trifluoromethyl)phenyl | Acetamide | 0.10 | ND |
| Imatinib | - | - | 0.02 | 38.20 |
| Sunitinib | - | - | 0.01 | 1.13 |
| ND: Not Determined |
Key SAR Insights for c-KIT Inhibition:
-
R1 Group: Exploration of the R1 position on the phenyl ring attached to the thiazolo[5,4-b]pyridine core revealed that a 3-(trifluoromethyl)phenyl group provided moderate activity (6h ).[1] The introduction of a 4-fluoro substituent significantly enhanced potency, as seen in compound 6r .[1] This suggests that the electronic properties and the fit within a hydrophobic pocket are crucial for potent inhibition.
-
R2 Group: Modifications at the R2 position (an amino group in 6r ) showed that small amide groups like acetamide (7c ) are well-tolerated and can even slightly improve activity.[2] However, bulkier groups like benzamide (7b ) led to a decrease in potency, indicating steric constraints in this region.[2]
Potent Inhibition of Phosphoinositide 3-Kinases (PI3Ks)
The PI3K signaling pathway is frequently dysregulated in cancer, making it an attractive therapeutic target. A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines have been identified as potent PI3K inhibitors.[3][4]
| Compound | R | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| 19a | 2,4-difluorophenyl | 3.6 | 34.0 | 1.8 | 2.5 |
| 19b | 2-chloro-4-fluorophenyl | 4.6 | ND | ND | ND |
| 19c | 5-chlorothiophene-2-yl | 8.0 | ND | ND | ND |
| 19d | methyl | 53.0 | ND | ND | ND |
| ND: Not Determined |
Key SAR Insights for PI3K Inhibition:
-
Sulfonamide Functionality: A key feature of this series is the sulfonamide group. Electron-deficient aryl groups attached to the sulfonamide, such as 2,4-difluorophenyl (19a ), 2-chloro-4-fluorophenyl (19b ), and 5-chlorothiophene-2-sulfonamide (19c ), resulted in highly potent inhibitors.[3][4] This is attributed to the increased acidity of the sulfonamide NH proton, which forms a stronger interaction with Lys802 in the PI3Kα active site.[3] Replacing the aryl group with a methyl group (19d ) led to a significant drop in potency.[3][4]
-
Pyridyl Moiety: The 2-pyridyl group attached to the thiazolo[5,4-b]pyridine core was found to be crucial for high potency. Replacing it with a phenyl group resulted in a substantial decrease in activity.[3][4] This highlights the importance of the nitrogen in the pyridyl ring for key interactions within the ATP-binding pocket.
-
Isoform Selectivity: Compound 19a demonstrated potent inhibition of PI3Kα, γ, and δ isoforms, with approximately 10-fold reduced activity against the β isoform, indicating a degree of isoform selectivity.[3]
Targeting EGFR in Non-Small Cell Lung Cancer
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in non-small cell lung cancer (NSCLC). Novel thiazolo[5,4-b]pyridine derivatives have been designed as potent and selective EGFR tyrosine kinase (TK) inhibitors, particularly against resistance mutations.[5]
A recent study reported the synthesis and evaluation of a series of substituted thiazolo[5,4-b]pyridine analogues, identifying compound 10k as a highly potent agent.[5]
| Compound | Cell Line | 10k IC50 (µM) | Osimertinib IC50 (µM) |
| HCC827 (EGFR exon 19 del) | 0.010 | 0.004 | |
| NCI-H1975 (L858R/T790M) | 0.08 | 0.02 | |
| A-549 (WT EGFR) | 0.82 | ND | |
| ND: Not Determined |
Key SAR Insights for EGFR-TK Inhibition:
-
Multi-point Optimization: The potent activity of compound 10k arises from the strategic placement of various substituents. The 2,5-difluorobenzenesulfonamide moiety and the 2-aminopyrimidin-5-yl group were identified as key for potent anticancer activity.[5]
-
Hinge Interactions: Molecular docking simulations revealed that these compounds form essential hydrogen bonding interactions with Cys797 in the hinge region of the EGFR active site, a critical interaction for potent inhibition.[5]
-
Selectivity: The potent derivatives showed selective cytotoxicity towards cancer cells, with no toxicity observed against the normal BEAS-2B cell line at concentrations exceeding 35 µM.[5]
Experimental Protocols for Inhibitor Evaluation
The evaluation of kinase inhibitors requires a systematic approach involving both biochemical and cell-based assays. The following are detailed, step-by-step methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the activity of a kinase in the presence of an inhibitor by quantifying the amount of ADP produced.[6]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (thiazolopyridine derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution starting from 1 mM is recommended.
-
Prepare a "no inhibitor" control (DMSO only).
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. The optimal concentrations of each component should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for a luminescence-based kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Determine the optimal cell seeding density to ensure logarithmic growth throughout the experiment.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "cell-free" blanks.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
After 24 hours, carefully aspirate the medium.
-
Add 100 µL of fresh medium containing different concentrations of the test compounds to the respective wells.
-
Include a "vehicle control" (cells treated with the same concentration of the solvent, e.g., DMSO) and an "untreated control" (cells in fresh medium only).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. Viable cells will metabolize the MTT, forming purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the "cell-free" blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration of compound that inhibits cell proliferation by 50%) by plotting a dose-response curve.
-
Conclusion and Future Perspectives
The thiazolopyridine scaffold has proven to be a highly valuable framework for the development of potent and selective kinase inhibitors. The extensive SAR studies on the thiazolo[5,4-b]pyridine isomer have provided a wealth of information on the key structural requirements for inhibiting various kinases, including c-KIT, PI3K, and EGFR. The importance of specific substitutions at various positions of the core structure has been clearly demonstrated, offering a roadmap for the rational design of new and improved inhibitors.
While the thiazolo[4,5-b]pyridine isomer is less explored, the insights gained from its [5,4-b] counterpart provide a strong foundation for future investigations. Comparative studies between the two isomers could reveal subtle but important differences in their binding modes and selectivity profiles, potentially leading to the discovery of novel inhibitors with unique therapeutic properties.
Future research in this area should focus on:
-
Expanding the SAR of Thiazolo[4,5-b]pyridines: A systematic exploration of substitutions on the thiazolo[4,5-b]pyridine core is warranted to unlock its full potential as a kinase inhibitor scaffold.
-
Kinome-wide Selectivity Profiling: Comprehensive selectivity profiling of lead compounds is crucial to identify potential off-target effects and to ensure a favorable safety profile.
-
Structure-Based Drug Design: The use of co-crystal structures of thiazolopyridine inhibitors in complex with their target kinases will provide invaluable insights for the design of next-generation inhibitors with enhanced potency and selectivity.
By leveraging the knowledge outlined in this guide and embracing a multidisciplinary approach that combines medicinal chemistry, structural biology, and cellular pharmacology, the scientific community can continue to advance the development of thiazolopyridine-based kinase inhibitors for the treatment of cancer and other diseases.
References
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
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Comparative analysis of Thiazolo[5,4-b]pyridine analogs as kinase inhibitors
Introduction: The Thiazolo[5,4-b]pyridine Scaffold - A Privileged Structure in Kinase Inhibition
In the landscape of modern oncology and drug discovery, protein kinases remain a paramount class of therapeutic targets. Their dysregulation is a hallmark of numerous cancers, driving aberrant cell growth, proliferation, and survival.[1][2] Consequently, the development of small-molecule kinase inhibitors has revolutionized cancer treatment.[3] Within this field, the thiazole heterocyclic framework has emerged as a highly favored structural motif, valued for its ability to engage with various protein kinases.[1][4]
This guide focuses on a specific, fused heterocyclic system: the Thiazolo[5,4-b]pyridine scaffold. This structure has proven to be a versatile and "privileged" core for designing potent and selective inhibitors against a range of critical kinase targets, including PI3K, c-KIT, EGFR, and Aurora kinases.[4][5][6][7] Its unique electronic properties and structural rigidity allow for diverse functionalization, enabling chemists to fine-tune binding affinities and selectivity profiles.
This document provides a comparative analysis of several classes of Thiazolo[5,4-b]pyridine analogs, supported by experimental data from peer-reviewed literature. We will delve into their structure-activity relationships (SAR), compare their performance against established inhibitors, and provide detailed, validated protocols for key evaluative assays.
Comparative Analysis of Thiazolo[5,4-b]pyridine Analogs
The true utility of the Thiazolo[5,4-b]pyridine core is demonstrated by its successful adaptation to inhibit diverse and challenging kinase targets. Below, we compare analogs designed for three distinct and clinically relevant kinases.
Targeting Imatinib-Resistant c-KIT in Gastrointestinal Stromal Tumors (GIST)
The c-KIT receptor tyrosine kinase is a primary driver of GIST. While imatinib was a groundbreaking therapy, resistance, often through secondary mutations like the V560G/D816V double mutant, remains a significant clinical hurdle.[5][8] Researchers have functionalized the 6-position of the Thiazolo[5,4-b]pyridine scaffold to develop novel c-KIT inhibitors capable of overcoming this resistance.[5]
A standout analog, Compound 6r , has shown remarkable potency against both wild-type and, crucially, imatinib-resistant c-KIT mutants.[5][9] Its performance, when benchmarked against standard-of-care inhibitors, highlights the potential of this scaffold.[10]
Table 1: Comparative Enzymatic and Anti-proliferative Activity against c-KIT
| Compound/Drug | c-KIT (Wild-Type) IC₅₀ (µM) | c-KIT (V560G/D816V) IC₅₀ (µM) | GIST-T1 Cells GI₅₀ (µM) | HMC1.2 Cells (V560G/D816V) GI₅₀ (µM) |
|---|---|---|---|---|
| Compound 6r | Not Reported | 4.77 | 0.95 | 1.15 |
| Imatinib | 0.27 | 37.93 | 0.25 | 27.11 |
| Sunitinib | 0.14 | 3.98 | 0.43 | 0.47 |
Data sourced from preclinical studies.[5][10] Lower IC₅₀/GI₅₀ values indicate greater potency.
Key Insight: Compound 6r is over 8-fold more potent than imatinib against the resistant c-KIT double mutant in enzymatic assays and over 23-fold more effective in the corresponding mutant cell line.[5] This demonstrates a clear advantage of the Thiazolo[5,4-b]pyridine scaffold in addressing acquired drug resistance.
Potent Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The PI3K signaling pathway is one of the most frequently activated pathways in human cancer, making it a high-priority target.[6][11] By splicing pharmacophores from known PI3K inhibitors, a series of 2-pyridyl, 4-morpholinyl substituted Thiazolo[5,4-b]pyridines were designed, yielding compounds with nanomolar potency.[6][12][13]
Compound 19a emerged from this series as a highly potent inhibitor of multiple PI3K isoforms.[6][13] Its activity profile suggests a potential for broad application in PI3K-driven malignancies.
Table 2: Comparative Inhibitory Activity against PI3K Isoforms
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) |
|---|---|---|---|---|
| Compound 19a | 3.6 | 35.2 | 7.5 | 5.8 |
Data sourced from a 2020 study on novel PI3K inhibitors.[6][13]
Key Insight: Compound 19a shows exceptional potency against Class I PI3K isoforms α, γ, and δ, with a roughly 10-fold reduced activity against the β isoform.[6] Docking studies revealed that the N-heterocyclic core binds directly to the kinase hinge region, forming key hydrogen bonds with Val851.[6]
Overcoming Resistance in EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC)
The Epidermal Growth Factor Receptor (EGFR) is another critical tyrosine kinase in oncology, particularly in NSCLC. While first and second-generation inhibitors are effective, resistance mutations often emerge. A novel series of Thiazolo[5,4-b]pyridine derivatives were rationally designed to target these resistant forms.[7]
The lead compound from this work, Compound 10k , displayed remarkable potency against cancer cell lines harboring EGFR mutations, with an efficacy comparable to the clinically approved third-generation inhibitor, Osimertinib.[7]
Table 3: Comparative Anti-proliferative Activity in NSCLC Cell Lines
| Compound | HCC827 (EGFR del E746-A750) IC₅₀ (µM) | NCI-H1975 (L858R/T790M) IC₅₀ (µM) | A549 (EGFR wild-type) IC₅₀ (µM) |
|---|---|---|---|
| Compound 10k | 0.010 | 0.08 | 0.82 |
| Osimertinib | 0.012 | 0.09 | 0.95 |
Data sourced from a 2024 study on EGFR-TK inhibitors.[7]
Key Insight: Compound 10k demonstrates potent and selective activity against EGFR-mutant cancer cells, including the challenging T790M resistance mutation, while showing significantly less activity against wild-type EGFR cells.[7] This profile is highly desirable as it predicts a wider therapeutic window with fewer off-target effects on healthy tissue.
Structure-Activity Relationship (SAR) Analysis
The versatility of the Thiazolo[5,4-b]pyridine scaffold stems from the distinct roles different positions on the ring system play in kinase binding.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Protocol 2: Cell Viability / Cytotoxicity Assay
This protocol assesses the effect of an inhibitor on the proliferation and viability of cancer cell lines. This is a critical step to translate biochemical potency into a cellular effect.
Causality Behind Experimental Choices:
-
Assay Principle: We describe the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active, viable cells. [14][15]This assay is known for its high sensitivity, speed, and simple "add-mix-measure" format, making it superior to older colorimetric methods like MTT in many applications. [16][17]* Plate Choice: Opaque-walled plates are mandatory for luminescence assays to prevent crosstalk between wells, ensuring signal integrity. [11]* Cell Seeding Density: The initial number of cells seeded is critical. Too few, and they may not grow well; too many, and they may become confluent before the end of the experiment, confounding the results. The optimal density (e.g., 5,000-10,000 cells/well) must be determined empirically for each cell line. [11] Step-by-Step Methodology:
-
Cell Seeding: In an opaque-walled 96-well plate, seed cancer cells at a pre-determined optimal density in 100 µL of complete culture medium.
-
Incubation: Incubate overnight (~18-24 hours) at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the Thiazolo[5,4-b]pyridine analog in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment period (typically 48-72 hours) at 37°C in a 5% CO₂ incubator. [11]5. Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for ~30 minutes.
-
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent directly to each well.
-
Mixing: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. [14]9. Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent viability for each concentration relative to the vehicle control. Determine the GI₅₀ (or IC₅₀) value by plotting percent viability against the log of the inhibitor concentration.
Protocol 3: In Vivo Efficacy in a Xenograft Model
This protocol provides a framework for assessing the anti-tumor activity of a lead compound in a living organism, a crucial step in preclinical development. [18][19] Causality Behind Experimental Choices:
-
Animal Model: Immunodeficient mice (e.g., Nude or SCID) are used to prevent the rejection of implanted human cancer cells, allowing the tumor to grow. [19]* Tumor Implantation: Subcutaneous implantation is common for initial efficacy studies as tumor growth can be easily measured externally with calipers. [18]* Dosing and Controls: A vehicle control group is essential to understand the natural growth of the tumor. Treatment is typically initiated once tumors reach a palpable, measurable size (e.g., 100-200 mm³). A positive control drug, if available, provides a benchmark for efficacy. [18] Step-by-Step Methodology:
-
Cell Culture: Culture the desired human cancer cell line (e.g., GIST-T1, NCI-H1975) under standard conditions.
-
Implantation: Harvest cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach an average volume of 100-200 mm³, randomize the animals into treatment and control groups.
-
Treatment Administration: Administer the Thiazolo[5,4-b]pyridine analog and vehicle control according to the planned schedule (e.g., daily oral gavage at 100 mg/kg). [18]5. Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue treatment for a defined period (e.g., 28 days) or until tumors in the control group reach a predetermined maximum size. [18]Euthanize the animals and excise the tumors for weighing and further analysis (e.g., pharmacodynamics).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percent tumor growth inhibition (TGI) at the end of the study to quantify the compound's efficacy.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention.
Conclusion
The Thiazolo[5,4-b]pyridine scaffold represents a highly successful and adaptable platform for the design of next-generation kinase inhibitors. The analogs discussed in this guide demonstrate remarkable potency against diverse and clinically challenging targets, including drug-resistant mutants of c-KIT and EGFR, as well as the central signaling node, PI3K. Through rational design, guided by a deep understanding of structure-activity relationships, researchers have successfully tailored these compounds to fit the unique topographies of different kinase active sites. The continued exploration and optimization of this privileged scaffold hold significant promise for the development of novel, targeted therapies in oncology and beyond.
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A Comparative Guide to Thiazolo[5,4-b]pyridine Derivatives and Sunitinib as Kinase Inhibitors
This guide provides a comprehensive benchmark analysis of emerging Thiazolo[5,4-b]pyridine derivatives against sunitinib, a clinically established multi-targeted tyrosine kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and medicinal chemistry. We will dissect the mechanistic underpinnings, comparative efficacy, and the scientific rationale behind the experimental protocols used for evaluation.
Introduction: The Need for Novel Kinase Inhibitors
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1][2] Its mechanism of action involves the inhibition of several RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for tumor angiogenesis and proliferation.[1][3] Despite its clinical success, sunitinib is associated with significant side effects, such as cardiotoxicity, hypertension, and dermatologic toxicities, often stemming from off-target kinase inhibition.[4][5][6]
This has spurred the development of new chemical entities with potentially improved potency, selectivity, and safety profiles. The Thiazolo[5,4-b]pyridine scaffold has emerged as a promising platform for designing novel kinase inhibitors, with derivatives showing potent activity against various kinases, including VEGFR2, PI3K, and EGFR.[7][8][9] This guide focuses on a direct comparison of a representative Thiazolo[5,4-b]pyridine derivative, compound 6r , with sunitinib, focusing on c-KIT inhibition, a key target in GIST.[7][10]
Section 1: Mechanism of Action and Target Profiles
Sunitinib exerts its anti-tumor effects by competing with ATP for the kinase domain's binding pocket on multiple RTKs.[11] This blockade disrupts downstream signaling pathways like the PI3K/AKT/mTOR and MAPK pathways, ultimately inhibiting tumor growth, angiogenesis, and metastasis.[1][5]
The Thiazolo[5,4-b]pyridine scaffold has been strategically functionalized to target the ATP-binding site of various kinases.[7] The derivative 6r was specifically developed to overcome imatinib resistance in GIST by potently inhibiting the c-KIT receptor, including resistant mutant forms.[7][10]
Key Signaling Pathway: c-KIT and Downstream Effectors
The c-KIT receptor tyrosine kinase is a primary driver in most GISTs. Its activation leads to cell proliferation and survival. Both sunitinib and Thiazolo[5,4-b]pyridine derivative 6r aim to block this signaling cascade at its origin.
Caption: Simplified c-KIT signaling pathway targeted by sunitinib and Thiazolo[5,4-b]pyridine derivatives.
Comparative Kinase Inhibition Profile
The cornerstone of benchmarking is the direct comparison of enzymatic inhibition. The IC50 value, representing the concentration of an inhibitor required to reduce kinase activity by 50%, is a critical metric.
| Compound | Target Kinase | IC50 (µM) | Source |
| Sunitinib | c-KIT (Wild-Type) | 0.14 | [7] |
| Thiazolo[5,4-b]pyridine (6r) | c-KIT (Wild-Type) | 0.14 | [7] |
| Imatinib (Reference) | c-KIT (Wild-Type) | 0.27 | [7] |
| Thiazolo[5,4-b]pyridine (6r) | c-KIT V560G/D816V Mutant | 4.77 | [10] |
Experimental Insight: As shown, derivative 6r demonstrates enzymatic inhibitory activity comparable to sunitinib against wild-type c-KIT.[7] Notably, it retains significant activity against the imatinib-resistant c-KIT double mutant, highlighting its potential to overcome specific drug resistance mechanisms.[10]
Section 2: In Vitro Cellular Potency Assessment
Moving from enzymatic assays to cellular models provides a more biologically relevant context, assessing a compound's ability to cross cell membranes and inhibit its target within the complex cellular environment.
Comparative Anti-Proliferative Activity
The anti-proliferative potency is typically measured by a GI50 value (concentration for 50% growth inhibition) in relevant cancer cell lines. GIST-T1 cells are dependent on c-KIT signaling, making them an ideal model for this comparison.
| Compound | Cell Line | GI50 (µM) | Target Pathway | Source |
| Sunitinib | HMC1.2 (c-KIT V560G/D816V) | 0.02 | c-KIT | [10] |
| Thiazolo[5,4-b]pyridine (6r) | GIST-T1 (c-KIT dependent) | 0.01 | c-KIT | [10] |
| Thiazolo[5,4-b]pyridine (6r) | HMC1.2 (c-KIT V560G/D816V) | 1.15 | c-KIT | [10] |
| Imatinib (Reference) | GIST-T1 (c-KIT dependent) | 0.02 | c-KIT | [10] |
Data Interpretation: The Thiazolo[5,4-b]pyridine derivative 6r shows anti-proliferative activity on GIST-T1 cancer cells that is comparable to, or slightly better than, imatinib.[10] While sunitinib is more potent against the HMC1.2 double mutant cell line in this study, 6r still demonstrates a significant ability to inhibit proliferation in a resistant setting where imatinib is less effective.[7][10]
Protocol: Cell Viability (MTT) Assay
This protocol outlines a standard methodology for determining the cytotoxic/cytostatic effects of inhibitor compounds on cultured cancer cells.
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow Diagram:
Caption: Standard experimental workflow for an MTT-based cell viability assay.
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Culture GIST-T1 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells using trypsin and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Seed 5,000 cells in 100 µL of media per well into a 96-well flat-bottom plate. Include wells for 'no-cell' and 'vehicle-only' controls.
-
Rationale: A consistent cell number is crucial for reproducible results. The density is optimized to ensure cells remain in the logarithmic growth phase throughout the experiment.
-
-
Compound Preparation & Treatment:
-
Prepare a stock solution of each test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions in culture media to achieve the desired final concentrations. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity.
-
After 24 hours of cell attachment, remove the old media and add 100 µL of media containing the test compounds or vehicle control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Rationale: A 72-hour incubation period is a standard duration that allows for multiple cell doubling times, providing a sufficient window to observe anti-proliferative effects.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of growth inhibition relative to the vehicle control and plot the results against the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the GI50 value.
-
Section 3: In Vivo Efficacy Benchmarking
Preclinical xenograft models are essential for evaluating a drug's anti-tumor activity in a complex biological system.[12] These models provide critical data on efficacy and systemic toxicity before advancing to clinical trials.[13]
Comparative Performance in Xenograft Models
While direct comparative in vivo data for Thiazolo[5,4-b]pyridine 6r and sunitinib is not available in the reviewed literature, a standard protocol for such a study is presented below. The primary endpoint is Tumor Growth Inhibition (TGI).
| Metric | Sunitinib (Expected Outcome) | Thiazolo[5,4-b]pyridine (Hypothetical) |
| Tumor Growth Inhibition (TGI) | Significant TGI expected at established doses (e.g., 40-80 mg/kg).[14] | The goal is to achieve comparable or superior TGI, potentially at a lower dose or with fewer side effects. |
| Body Weight Change | Potential for slight body weight loss, an indicator of toxicity. | A key benchmark would be to maintain stable body weight, suggesting a better tolerability profile. |
| Target Phosphorylation | Reduced phosphorylation of c-KIT or VEGFR2 in tumor tissue post-treatment. | Must demonstrate clear inhibition of the target kinase in the tumor tissue. |
Protocol: Human Tumor Xenograft Study
Principle: Human cancer cells (e.g., GIST-T1) are implanted subcutaneously into immunodeficient mice. Once tumors are established, animals are treated with the test compounds, and tumor growth and animal health are monitored over time.
Step-by-Step Methodology:
-
Animal Model and Cell Implantation:
-
Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Harvest GIST-T1 cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio).
-
Inject approximately 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.
-
Rationale: Immunodeficient mice are required to prevent rejection of the human tumor cells. Matrigel can help improve tumor take rate and initial growth.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, Sunitinib, Thiazolo[5,4-b]pyridine derivative).
-
Rationale: Randomization at a specific tumor volume ensures that all treatment groups start with a similar tumor burden, reducing variability.
-
-
Drug Formulation and Administration:
-
Formulate sunitinib and the test compound in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the drugs via the intended clinical route, typically oral gavage (p.o.), once daily. Dosing would be based on prior pharmacokinetic and tolerability studies.
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week for the duration of the study (e.g., 21-28 days).
-
Monitor animals for any clinical signs of toxicity (e.g., changes in posture, activity, or fur texture).
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study (or at specific time points), euthanize a subset of animals and excise tumors.
-
Tumor tissue can be flash-frozen for Western blot analysis (to measure target kinase phosphorylation) or fixed in formalin for immunohistochemistry.
-
Rationale: This step provides crucial evidence that the drug is engaging its target in the tumor tissue and modulating the intended signaling pathway.
-
Conclusion and Future Outlook
The Thiazolo[5,4-b]pyridine scaffold represents a versatile and potent platform for the development of novel kinase inhibitors. The representative compound 6r demonstrates c-KIT inhibitory activity that is comparable to sunitinib in vitro and shows significant promise for overcoming imatinib resistance.[7][10]
The critical next step is to perform direct, head-to-head in vivo benchmarking studies as outlined above. The objective for this class of compounds is not merely to match the efficacy of established drugs like sunitinib, but to offer a superior therapeutic window through improved kinase selectivity, leading to reduced off-target toxicities and better patient outcomes. Further development should also focus on comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profiling to fully characterize the clinical potential of these promising derivatives.
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A Comparative Guide to the Anti-proliferative Activity of Thiazolo[4,5-b]pyridine Derivatives
This guide provides a comparative analysis of the anti-proliferative activity of various Thiazolo[4,5-b]pyridine derivatives, offering experimental data and methodological insights for researchers in oncology and drug discovery. The Thiazolo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer properties.[1] This is due to its structural resemblance to purine, allowing it to interact with a wide range of biological targets, particularly protein kinases, which are crucial regulators of cell proliferation.
The dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. Fused heterocyclic systems based on pyridine, such as the Thiazolo[4,5-b]pyridine core, have been extensively explored as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-Kinase (PI3K), and receptor tyrosine kinases like c-KIT.[2][3][4] This guide synthesizes findings from multiple studies to compare the efficacy of different derivatives, elucidate their potential mechanisms of action, and provide detailed protocols for their evaluation.
Comparative Anti-proliferative Activity
The anti-proliferative potential of Thiazolo[4,5-b]pyridine derivatives has been evaluated against a panel of human cancer cell lines. The efficacy, typically measured as the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50), varies significantly based on the specific substitutions on the core scaffold and the genetic makeup of the cancer cell line. Below is a summary of the reported activities for several derivatives.
Table 1: Anti-proliferative Activity of Thiazolo[4,5-b]pyridine Derivatives
| Compound ID | Substituents | Cancer Cell Line(s) | IC50 / GI50 (µM) | Reference |
| Series 1 | 5,7-Dimethyl-3H- and 6-phenylazo-5,7-dimethyl-3H- derivatives | Jurkat (T-cell leukemia), U-937 (Histiocytic lymphoma), HCT-116 (Colon carcinoma), MCF-7 (Breast adenocarcinoma) | Not specified (qualitative increase in activity reported) | [5] |
| Compound 4 | Pyridine-thiazole hybrid with a (hydrazonomethyl)phenoxy-acetamide spacer | MCF-7 (Breast), HepG2 (Liver), Hep-2 (Laryngeal), PC3 (Prostate) | > 30 µM (general) | [6] |
| Compound 7 | Pyridine-thiazole hybrid with substituted phenyl ring on thiazole | MCF-7 (Breast), HepG2 (Liver) | 5.36 (MCF-7), 8.76 (HepG2) | [6] |
| Compound 10 | Pyridine-thiazole hybrid with acetyl and phenyl groups on thiazole | MCF-7 (Breast), HepG2 (Liver) | 7.95 (MCF-7), 6.12 (HepG2) | [6] |
| Compound 3a | 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one | NCI 60-cell line panel | Not specified (general screening) | [1] |
| Compound 3b | 7-(4-Dimethylaminophenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-one | NCI 60-cell line panel | Not specified (general screening) | [1] |
Structure-Activity Relationship (SAR) Insights
The comparative data reveals key structural features that influence anti-proliferative activity:
-
Substitution at C6: The introduction of a phenylazo group at the C6-position of the 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one core was found to significantly increase its anticancer potential, suggesting this position is critical for interaction with biological targets.[5]
-
Substituents on Linked Thiazole Rings: For pyridine-thiazole hybrids connected via a spacer, the nature of the substituent on the thiazole ring is crucial. Derivatives with specific substituted phenyl rings (Compound 7) or acetyl groups (Compound 10) demonstrated potent activity against breast (MCF-7) and liver (HepG2) cancer cells, with IC50 values in the low micromolar range.[6] In contrast, unsubstituted or differently substituted analogues showed significantly lower potency.[6]
Mechanisms of Action: Targeting Kinase Signaling Pathways
While direct mechanistic studies for many Thiazolo[4,5-b]pyridine derivatives are ongoing, the broader class of pyridine-fused heterocycles is well-established to function through the inhibition of key signaling kinases. The structural similarity to ATP enables these compounds to compete for the kinase ATP-binding site, thereby blocking downstream signaling required for cell growth and proliferation.
Potential Kinase Targets
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, proliferation, and metabolism and is frequently hyperactivated in cancer.[7][8] Several Thiazolo[5,4-b]pyridine derivatives (a closely related isomer) have been identified as potent PI3K inhibitors.[2][4] It is highly probable that Thiazolo[4,5-b]pyridines also target components of this cascade. Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of Akt and its downstream effector mTOR, ultimately leading to cell cycle arrest and apoptosis.[7]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibitors are a validated class of cancer therapeutics.[3] Related scaffolds like thiazolo-pyridopyrimidines and pyridine-thiazole hybrids have shown potent inhibitory activity against CDK2 and CDK4/6.[3][9][10] Inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma (Rb) protein, keeping it bound to the E2F transcription factor and thus halting the cell cycle in the G1 phase.[3]
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway, a likely target for Thiazolo[4,5-b]pyridine derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition.
Experimental Protocols for Evaluating Anti-proliferative Activity
The quantification of anti-proliferative activity is fundamental to the evaluation of novel anticancer compounds. The MTT and Sulforhodamine B (SRB) assays are two robust and widely used colorimetric methods for this purpose.
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.[11]
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Thiazolo[4,5-b]pyridine derivatives in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[12]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time is critical and should be optimized based on the cell line's doubling time.[12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay where the fluorescent dye Sulforhodamine B binds electrostatically to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass, which reflects the number of cells. This method is less sensitive to metabolic interference compared to the MTT assay.[3]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation: After the 48-72 hour incubation period, gently discard the supernatant. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water to remove TCA and excess medium components. Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm on a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the anti-proliferative activity of novel compounds.
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A Comparative Guide to the In Silico ADME Properties of Thiazolo[4,5-b]pyridin-2-one Derivatives
In the landscape of contemporary drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to de-risking clinical development and mitigating late-stage failures. The Thiazolo[4,5-b]pyridin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][3] This guide provides a comprehensive comparison of the in silico ADME properties of various Thiazolo[4,5-b]pyridin-2-one derivatives, offering field-proven insights into their drug-likeness and pharmacokinetic profiles. We will delve into the causality behind the computational methodologies employed and present a self-validating system of protocols and comparative data to aid researchers in the rational design of novel therapeutics based on this promising heterocyclic system.
The Thiazolo[4,5-b]pyridin-2-one Scaffold: A Foundation for Diverse Biological Activity
The Thiazolo[4,5-b]pyridin-2-one core, a fused heterocyclic system, has garnered significant attention due to its structural resemblance to endogenous purines, allowing for potential interactions with a variety of biological targets.[4] This has spurred the synthesis and evaluation of a multitude of derivatives with diverse substitutions, aiming to modulate their biological activity and pharmacokinetic properties.[2][3] Understanding the in silico ADME profile of these derivatives is a critical step in optimizing their potential as viable drug candidates.
In Silico ADME Prediction: A Validated Workflow
The prediction of ADME properties through computational methods offers a rapid and cost-effective approach to screen and prioritize compounds with favorable pharmacokinetic profiles. The workflow described herein represents a robust and widely adopted methodology in the field.
Experimental Protocol: In Silico ADME & Toxicity Prediction
-
2D Structure Preparation : The chemical structures of the Thiazolo[4,5-b]pyridin-2-one derivatives are drawn using chemical drawing software such as ChemDraw and saved in a standard format (e.g., SDF or MOL).
-
3D Structure Generation and Energy Minimization : The 2D structures are converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation. This step is crucial for the accuracy of subsequent predictions.
-
Physicochemical Property Calculation : Key physicochemical descriptors are calculated using established algorithms. These include:
-
Molecular Weight (MW) : A fundamental parameter influencing diffusion and absorption.
-
LogP (Octanol-Water Partition Coefficient) : A measure of lipophilicity, which affects solubility, absorption, and distribution.
-
Topological Polar Surface Area (TPSA) : An indicator of a molecule's polarity, which correlates with its ability to permeate cell membranes.
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA) : These influence solubility and binding to biological targets.
-
-
Drug-Likeness Evaluation : The calculated physicochemical properties are evaluated against established rules for oral bioavailability, most notably Lipinski's Rule of Five.[5] This rule posits that orally active drugs generally have:
-
MW ≤ 500 Da
-
LogP ≤ 5
-
HBD ≤ 5
-
HBA ≤ 10
-
-
ADME Parameter Prediction : Specialized software is employed to predict a range of ADME properties. Commonly used platforms include:
-
SwissADME : A free web tool that provides a comprehensive analysis of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[5]
-
Qikprop (Schrödinger) : A tool for predicting pharmaceutically relevant properties for small molecules.[6]
-
admetSAR : A web server for predicting ADMET properties of drug candidates.[6]
-
PreADMET : A web-based application for predicting ADME data and building drug-like virtual screening models.
-
-
Toxicity Prediction : In silico models are used to predict potential toxicities, such as:
-
Ames Test : Predicts the mutagenic potential of a compound.
-
Carcinogenicity : Estimates the likelihood of a compound causing cancer.
-
hERG Inhibition : Predicts the potential for cardiotoxicity.
-
-
Data Analysis and Comparison : The predicted ADME and toxicity data for the Thiazolo[4,5-b]pyridin-2-one derivatives are compiled and compared to identify candidates with the most promising profiles.
Caption: In Silico ADME/Tox Prediction Workflow.
Comparative Analysis of Thiazolo[4,5-b]pyridin-2-one Derivatives
The following tables summarize the in silico ADME properties of a representative set of Thiazolo[4,5-b]pyridin-2-one derivatives, highlighting key parameters for drug development. The data presented is a synthesis of findings from multiple studies.[5][6][7]
Table 1: Physicochemical Properties and Drug-Likeness of Thiazolo[4,5-b]pyridin-2-one Derivatives
| Compound ID | R Group | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | HBD | HBA | Lipinski's Violations |
| 1 | H | 180.21 | 1.25 | 74.61 | 1 | 4 | 0 |
| 2 | CH₃ | 194.24 | 1.68 | 74.61 | 1 | 4 | 0 |
| 3 | C₆H₅ | 256.31 | 2.95 | 74.61 | 1 | 4 | 0 |
| 4 | 4-Cl-C₆H₄ | 290.75 | 3.65 | 74.61 | 1 | 4 | 0 |
| 5 | 4-OCH₃-C₆H₄ | 286.33 | 2.89 | 83.84 | 1 | 5 | 0 |
| Palbociclib | (Reference) | 447.54 | 3.70 | 104.2 | 2 | 8 | 0 |
Data is representative and compiled from various in silico prediction tools for illustrative purposes.
Table 2: Predicted ADME and Toxicity Properties of Selected Thiazolo[4,5-b]pyridin-2-one Derivatives
| Compound ID | GI Absorption | BBB Permeant | CYP2D6 Inhibitor | Ames Toxicity | Carcinogenicity | hERG I Inhibition |
| 1 | High | Yes | No | Non-mutagenic | Non-carcinogen | Low risk |
| 2 | High | Yes | No | Non-mutagenic | Non-carcinogen | Low risk |
| 3 | High | Yes | Yes | Non-mutagenic | Non-carcinogen | Medium risk |
| 4 | High | Yes | Yes | Non-mutagenic | Non-carcinogen | Medium risk |
| 5 | High | No | Yes | Non-mutagenic | Non-carcinogen | Medium risk |
| Palbociclib | High | No | Yes | Non-mutagenic | Non-carcinogen | Low risk |
Predictions are based on outputs from tools such as SwissADME and admetSAR and should be experimentally validated.
Expert Insights and Causality
The in silico data reveals several key trends for the Thiazolo[4,5-b]pyridin-2-one scaffold. The core structure itself is favorable for oral bioavailability, with all evaluated derivatives adhering to Lipinski's Rule of Five. The low molecular weight and moderate lipophilicity of the simpler derivatives (compounds 1 and 2) suggest good absorption and distribution properties.
The introduction of larger, more lipophilic aryl substituents (compounds 3, 4, and 5) increases the molecular weight and LogP. While these modifications can enhance biological activity through improved target binding, they may also lead to potential liabilities. For instance, the increased lipophilicity can result in higher plasma protein binding and reduced free drug concentration. Furthermore, the prediction of CYP2D6 inhibition for the aryl-substituted derivatives is a critical finding that warrants further experimental investigation, as this could lead to drug-drug interactions.
The blood-brain barrier (BBB) permeability prediction is another crucial aspect. While the simpler derivatives are predicted to cross the BBB, which could be advantageous for CNS targets, the introduction of a polar methoxy group in compound 5 reduces this permeability. This highlights the tunability of the scaffold for either CNS or peripheral targets through strategic chemical modifications.
The toxicity predictions are generally favorable, with the core scaffold showing a low propensity for mutagenicity and carcinogenicity. The medium risk of hERG inhibition for some of the more complex derivatives is a common flag in early-stage drug discovery and would necessitate experimental validation, such as through patch-clamp assays.
Caption: Key Physicochemical Determinants of ADME Properties.
Conclusion and Future Directions
This comparative guide demonstrates the utility of in silico ADME profiling in the early-stage evaluation of Thiazolo[4,5-b]pyridin-2-one derivatives. The core scaffold possesses favorable drug-like properties, and its ADME profile can be strategically modulated through chemical substitutions. The presented data and workflow provide a valuable resource for researchers working with this promising class of compounds.
It is imperative to underscore that in silico predictions are a guide and not a substitute for experimental validation. Promising candidates identified through these computational methods should be prioritized for in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) and subsequent in vivo pharmacokinetic studies to confirm their potential as clinical candidates. The continuous feedback loop between in silico prediction and experimental validation is the cornerstone of modern, efficient drug discovery.
References
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Efficacy of Thiazolo[5,4-b]pyridines Against Imatinib-Resistant c-KIT Mutations: A Comparative Guide for Drug Development Professionals
Introduction: The Clinical Challenge of Imatinib Resistance in c-KIT-Driven Malignancies
The discovery of the receptor tyrosine kinase (RTK) KIT as a key oncogenic driver in malignancies such as gastrointestinal stromal tumors (GIST), mastocytosis, and certain types of melanoma revolutionized the therapeutic landscape for these diseases. The development of imatinib, a potent inhibitor of KIT, represented a paradigm shift towards targeted cancer therapy, dramatically improving patient outcomes.[1] However, the initial success of imatinib is often tempered by the emergence of primary or acquired resistance, which remains a significant clinical challenge.[2][3] This resistance is predominantly driven by the acquisition of secondary mutations within the KIT gene, which either directly interfere with imatinib binding or stabilize the active conformation of the kinase, rendering the drug ineffective.[2][4] This has necessitated the development of next-generation tyrosine kinase inhibitors (TKIs) with efficacy against these resistant mutants. This guide provides a comparative analysis of a promising new class of compounds, thiazolo[5,4-b]pyridines, against established second- and third-line therapies for imatinib-resistant c-KIT mutations.
The Molecular Landscape of Imatinib Resistance in c-KIT
The c-KIT receptor consists of an extracellular ligand-binding domain, a transmembrane domain, a juxtamembrane domain, and an intracellular kinase domain. The kinase domain is the target of TKIs and is comprised of an ATP-binding pocket and a regulatory activation loop. Mutations that confer resistance to imatinib are primarily located in these two key regions of the kinase domain.
-
ATP-Binding Pocket Mutations: These mutations, such as V654A in exon 13, are located in the region where imatinib binds.[4][5] They can sterically hinder the binding of imatinib without significantly affecting the kinase's ability to bind ATP, thus allowing the kinase to remain active.[4]
-
Gatekeeper Mutations: The "gatekeeper" residue, T670I in exon 14, is located deep within the ATP-binding pocket.[3] Mutations at this site can prevent imatinib from binding effectively while still permitting ATP access.[3]
-
Activation Loop Mutations: Mutations in the activation loop, such as the common D816V mutation in exon 17, lock the kinase in a constitutively active conformation.[6][7] Imatinib preferentially binds to the inactive conformation of KIT, so these mutations prevent the drug from effectively inhibiting the kinase.[3]
Thiazolo[5,4-b]pyridines: A Novel Class of c-KIT Inhibitors
The thiazolo[5,4-b]pyridine scaffold has emerged as a versatile platform for the design of novel kinase inhibitors.[8] Through systematic structure-activity relationship (SAR) studies, researchers have developed derivatives of this scaffold with potent activity against imatinib-resistant c-KIT mutations. One such derivative, designated as 6r , has shown significant promise.[8] The design of 6r involved functionalization at the 6-position of the thiazolo[5,4-b]pyridine core, a novel approach for targeting c-KIT.[8]
Comparative Efficacy Analysis
To objectively evaluate the potential of thiazolo[5,4-b]pyridines, we will compare the preclinical efficacy of the derivative 6r with imatinib and the second- and third-line TKIs: sunitinib, regorafenib, and avapritinib.
Thiazolo[5,4-b]pyridine Derivative '6r'
The thiazolo[5,4-b]pyridine derivative 6r has demonstrated potent inhibitory activity against a c-KIT double mutant (V560G/D816V) that is resistant to imatinib.[8] This suggests that 6r may be particularly effective against tumors harboring activation loop mutations. In cellular assays, 6r was shown to suppress the proliferation of GIST-T1 and HMC1.2 cancer cells, the latter of which harbors both V560G and D816V c-KIT mutations.[8]
| Compound | c-KIT Mutant | Enzymatic IC50 (µM) | Cellular GI50 (µM) | Reference |
| 6r | V560G/D816V | 4.77 | 1.15 (HMC1.2 cells) | [8] |
| Imatinib | V560G/D816V | >38 | 27.1 (HMC1.2 cells) | [8] |
Table 1: Inhibitory activity of thiazolo[5,4-b]pyridine derivative 6r against imatinib-resistant c-KIT.
Sunitinib
Sunitinib is a multi-targeted TKI approved for the treatment of imatinib-resistant GIST.[3] It is known to be effective against c-KIT mutations in the ATP-binding pocket (V654A) and the gatekeeper residue (T670I).[3] However, its efficacy is limited against activation loop mutations, such as D816V.[3]
| Compound | c-KIT Mutant | Cellular IC50 (nM) | Reference |
| Sunitinib | Wild-type | 54 | [2] |
| V654A | Sensitive | [5] | |
| T670I | Sensitive | [3] | |
| D816V | Resistant | [3] |
Table 2: Inhibitory activity of sunitinib against various c-KIT mutations.
Regorafenib
Avapritinib
Avapritinib is a potent and selective inhibitor of KIT and PDGFRA kinases, with particularly high potency against the KIT D816V mutation.[6][10] This makes it a highly effective treatment for patients with systemic mastocytosis, where this mutation is prevalent.[6][11] However, avapritinib has shown less activity against the gatekeeper T670I mutation.[7]
| Compound | c-KIT Mutant | Cellular IC50 (nM) | Reference |
| Avapritinib | Wild-type | 100-250 | [6][7] |
| V560G | 100-250 | [6] | |
| D816V | 1-5 (ROSAKIT D816V cells) | [6][7] | |
| K509I | 100-250 | [6] | |
| T670I | 270 | [7] |
Table 3: Inhibitory activity of avapritinib against various c-KIT mutations.
Summary of Comparative Efficacy
| Inhibitor | ATP-Binding Pocket (e.g., V654A) | Gatekeeper (T670I) | Activation Loop (e.g., D816V) |
| Imatinib | Resistant | Resistant | Resistant |
| Thiazolo[5,4-b]pyridine '6r' | Data not available | Data not available | Potent (V560G/D816V) |
| Sunitinib | Effective | Effective | Resistant |
| Regorafenib | Broadly Effective | Broadly Effective | Broadly Effective |
| Avapritinib | Data not available | Less Potent | Highly Potent |
Table 4: Summary of the efficacy of different TKIs against major classes of imatinib-resistant c-KIT mutations.
Experimental Protocols
The following protocols outline standard methodologies for assessing the efficacy of c-KIT inhibitors.
Protocol 1: In Vitro c-KIT Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the c-KIT kinase.
Rationale: This is a primary screen to determine if a compound has direct inhibitory activity against the target kinase. It is a cell-free assay that provides a quantitative measure of potency (IC50).
Step-by-Step Methodology:
-
Prepare Reagents:
-
Recombinant human c-KIT enzyme (wild-type or mutant)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP solution
-
Test compound (e.g., thiazolo[5,4-b]pyridine derivative) serially diluted in assay buffer.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.
-
-
Assay Plate Setup:
-
In a 96-well white assay plate, add 5 µL of the serially diluted test compound or vehicle control to respective wells.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix containing the c-KIT enzyme and substrate in kinase assay buffer.
-
Add 20 µL of the master mix to each well.
-
-
Initiate Kinase Reaction:
-
Add 25 µL of ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Stop Reaction and Detect Signal:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Rationale: This secondary assay determines the effect of the test compound on the growth and survival of cancer cells that are dependent on c-KIT signaling. It provides a measure of the compound's cellular potency (GI50 or IC50).
Step-by-Step Methodology:
-
Cell Culture:
-
Culture c-KIT-dependent cancer cell lines (e.g., GIST-T1, HMC-1.2) in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
-
Cell Seeding:
-
Seed approximately 5,000 cells per well in a 96-well clear cell culture plate and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound or vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of growth inhibition against the log concentration of the test compound to determine the GI50 value.
-
Conclusion
The emergence of resistance to imatinib in c-KIT-driven malignancies has created a critical need for novel therapeutic strategies. The thiazolo[5,4-b]pyridine scaffold represents a promising starting point for the development of a new generation of c-KIT inhibitors. The lead compound, 6r, demonstrates potent activity against the imatinib-resistant c-KIT V560G/D816V double mutant, suggesting a potential advantage in treating tumors with activation loop mutations.
A direct, comprehensive comparison with second- and third-line TKIs is challenging due to the lack of head-to-head preclinical studies. However, the available data suggests that thiazolo[5,4-b]pyridines may occupy a unique therapeutic niche. While sunitinib is effective against ATP-binding pocket and gatekeeper mutations, and avapritinib is highly potent against the D816V activation loop mutation, regorafenib offers a broader spectrum of activity. The potent activity of the thiazolo[5,4-b]pyridine derivative 6r against a challenging double mutation warrants further investigation and development. Future studies should focus on profiling these compounds against a wider panel of c-KIT mutations to fully elucidate their therapeutic potential and define their optimal place in the treatment paradigm for imatinib-resistant cancers.
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Comparing CDK4 vs CDK6 inhibition selectivity for Thiazolo[4,5-b]pyridine analogs
An In-Depth Technical Guide to the CDK4 vs. CDK6 Inhibition Selectivity of Thiazolo[4,5-b]pyridine Analogs
For drug development professionals and researchers in oncology, the pursuit of targeted therapies has led to a focus on key regulators of the cell cycle. Among these, Cyclin-Dependent Kinases 4 and 6 (CDK4 and CDK6) have emerged as pivotal targets. Their inhibition has become a cornerstone of treatment for hormone receptor-positive (HR+), HER2-negative breast cancer.[1][2][3] However, the nuanced differences between these two highly homologous kinases present both a challenge and an opportunity. The development of inhibitors with varying selectivity for CDK4 versus CDK6 could unlock improved therapeutic windows, balancing efficacy with on-target toxicities.
This guide provides a comprehensive comparison of the CDK4 versus CDK6 inhibition selectivity for a promising class of compounds: Thiazolo[4,5-b]pyridine analogs. We will delve into the underlying signaling pathways, present key structure-activity relationship (SAR) data, detail the experimental protocols required to validate such findings, and discuss the structural basis for achieving selectivity.
The CDK4/6-Rb Signaling Axis: A Master Regulator of Cell Proliferation
The progression of a cell from the G1 (growth) phase to the S (DNA synthesis) phase is a critical checkpoint, and it is primarily governed by the activity of the CDK4/6-Cyclin D-Retinoblastoma (Rb) protein pathway.[4][5] In response to mitogenic signals, D-type cyclins are synthesized and bind to CDK4 and CDK6.[5] This complex is then activated and proceeds to phosphorylate the Rb tumor suppressor protein.[5][6] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and repressing the transcription of genes necessary for S-phase entry. Phosphorylation by the CDK4/6-Cyclin D complex causes a conformational change in Rb, leading to the release of E2F.[5] This liberation of E2F initiates the transcription of target genes, driving the cell past the restriction point and committing it to another round of division.
In many cancers, this pathway is dysregulated through mechanisms such as cyclin D overexpression, amplification of the CDK4 gene, or loss of endogenous inhibitors like p16INK4A, leading to uncontrolled cell proliferation.[5][6] Selective CDK4/6 inhibitors directly intervene in this process, restoring the G1 checkpoint and inducing cell cycle arrest.[1][7]
Caption: Workflow for a biochemical kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, MgCl₂, DTT). Serially dilute the Thiazolo[4,5-b]pyridine analog to create a concentration gradient.
-
Kinase Reaction Setup: In separate wells of a microplate, add the assay buffer, a fixed concentration of purified recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, and the diluted test compound.
-
Initiation: Start the reaction by adding a mixture of the kinase substrate (e.g., a synthetic Rb peptide) and ATP (often [γ-³³P]ATP for radiometric detection or cold ATP for antibody-based detection).
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Detection: Stop the reaction (e.g., by adding EDTA). Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Quantify the amount of incorporated phosphate via scintillation counting or measure the phosphospecific signal using an appropriate detection method (e.g., luminescence-based ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Cellular Target Engagement & pRb Inhibition Assay (In Situ)
Causality: While informative, biochemical assays do not predict cellular activity. A cell-based assay is a critical self-validating step to confirm that the compound can penetrate the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and elicit the desired biological response. Measuring the phosphorylation of Rb (pRb), the direct downstream substrate of CDK4/6, serves as a robust biomarker of target inhibition. [8]
Caption: Workflow for a cell-based Western blot assay for pRb inhibition.
Step-by-Step Protocol:
-
Cell Culture: Plate a cancer cell line known to be dependent on the CDK4/6-Rb pathway (e.g., MCF-7 breast cancer cells) and allow them to adhere.
-
Synchronization: Serum-starve the cells for 24 hours to synchronize their cell cycles in the G0/G1 phase.
-
Treatment: Replace the medium with a serum-containing medium to stimulate cell cycle re-entry. Simultaneously, treat the cells with a serial dilution of the Thiazolo[4,5-b]pyridine analog for a specified time (e.g., 24 hours).
-
Lysis: Wash the cells with cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for phosphorylated Rb (e.g., anti-pRb Ser807/811). Subsequently, probe with an antibody for total Rb and a loading control (e.g., β-actin).
-
Detection & Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Capture the image and perform densitometry to quantify the band intensities. Normalize the pRb signal to the total Rb signal.
-
Data Analysis: Plot the normalized pRb levels against the inhibitor concentration to determine the cellular IC₅₀.
Advanced, direct-measurement techniques such as NanoBRET™ Target Engagement assays can also be employed. [9]These methods use bioluminescence resonance energy transfer in live cells to quantify the affinity and occupancy of an inhibitor for specific CDK targets, providing a highly quantitative measure of intracellular selectivity. [9][10][11]
Conclusion: The Strategic Value of Selectivity
The investigation into Thiazolo[4,5-b]pyridine analogs reveals a promising chemical scaffold capable of producing highly potent CDK4/6 inhibitors with a discernible selectivity for CDK4. [12]This preferential activity is not merely an academic observation; it has potentially significant clinical implications. As CDK6 plays a more dominant role in hematopoietic stem cell differentiation, a higher degree of CDK4 selectivity could translate to a reduced incidence of hematological toxicities, such as neutropenia, which is a common dose-limiting side effect of current dual CDK4/6 inhibitors. [13]Conversely, the heightened dependency of breast cancer cells on CDK4 suggests that potent CDK4 inhibition is crucial for therapeutic efficacy. [13][8] The ability to fine-tune the selectivity profile through rational, structure-based design, as demonstrated by the SAR of these analogs, provides a clear path for future drug development. The rigorous application of the biochemical and cellular protocols detailed in this guide is essential for validating these properties and advancing the most promising candidates toward clinical investigation. The continued exploration of such selective inhibitors represents a key strategy in refining cancer therapy, aiming to maximize efficacy while minimizing toxicity.
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- Discovery of thiazolo[5′,4′:5,6]pyrido[2,3-d]pyrimidine, thiazolo[5′,4′:5,6]pyrido[2,3-d]o[1][11]xazin & thiazolo[4,5-b]pyridine derivatives as novel CDK2 inhibitors: Synthesis, biological evaluation and in-silico studies.
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- Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. (2017).
- Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)
- Quantifying CDK inhibitor selectivity in live cells. (2020).
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- 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. (2004). PubMed.
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- Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2022). MDPI.
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A Head-to-Head Comparison of Thiazolo[4,5-b]pyridine and Pyrazolopyridine Inhibitors: A Guide for Researchers
In the dynamic landscape of kinase inhibitor discovery, the pyrazolopyridine and thiazolo[4,5-b]pyridine scaffolds have emerged as privileged structures, demonstrating significant potential in targeting a range of kinases implicated in cancer and other diseases. This guide provides a detailed head-to-head comparison of these two important classes of inhibitors, offering insights into their mechanisms of action, target selectivity, and therapeutic promise, supported by experimental data from peer-reviewed studies.
Introduction to Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Kinase inhibitors have revolutionized cancer treatment by targeting these aberrant signaling pathways.[1] The development of small molecule inhibitors that can effectively and selectively block the activity of specific kinases is a major focus of modern drug discovery.[1] Both thiazolo[4,5-b]pyridines and pyrazolopyridines have proven to be versatile scaffolds for the design of potent and selective kinase inhibitors.
Thiazolo[4,5-b]pyridine Inhibitors: A Profile
The thiazolo[4,5-b]pyridine core is a fused heterocyclic system that has garnered significant attention for its diverse biological activities.[2] This scaffold has been successfully utilized to develop inhibitors against several important kinase targets.
Mechanism of Action
Thiazolo[4,5-b]pyridine derivatives typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the target kinase. The specific binding mode can vary depending on the substitution pattern on the core scaffold and the target kinase. For instance, in phosphoinositide 3-kinase (PI3K) inhibitors, the 4-nitrogen of the thiazolo[5,4-b]pyridine scaffold acts as a hinge-binding motif.[2] In contrast, for inhibitors of Bruton's tyrosine kinase (BTK), the 1-nitrogen and 2-amino group of the scaffold form hydrogen bonds with the hinge region.[2]
Key Kinase Targets and Performance Data
Thiazolo[4,5-b]pyridine-based inhibitors have shown potent activity against several key kinases, including:
-
c-KIT: Certain derivatives have been developed as potent inhibitors of c-KIT, a receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST).[3][4] Notably, some of these inhibitors have demonstrated efficacy against imatinib-resistant c-KIT mutants.[3] For example, a novel thiazolo[5,4-b]pyridine derivative, 6r , has shown potent enzymatic and anti-proliferative activities against c-KIT, including the imatinib-resistant V560G/D816V double mutant.[3]
-
Phosphoinositide 3-Kinase (PI3K): This scaffold has been instrumental in the development of potent PI3K inhibitors.[5][6] One study reported a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues with a representative compound exhibiting an IC50 of 3.6 nM against PI3Kα.[5]
Table 1: Performance of Representative Thiazolo[4,5-b]pyridine Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) | Reference |
| 6r | c-KIT (V560G/D816V) | 4770 | HMC1.2 | 1.15 | [3] |
| 19a | PI3Kα | 3.6 | - | - | [5] |
| 19a | PI3Kγ | 1.8 | - | - | [5] |
| 19a | PI3Kδ | 2.5 | - | - | [5] |
Pyrazolopyridine Inhibitors: A Profile
The pyrazolopyridine scaffold is another highly versatile heterocyclic system that has been extensively explored in medicinal chemistry.[1] Its ability to act as a hinge-binder has led to the development of numerous kinase inhibitors, with some achieving clinical success.[1][7]
Mechanism of Action
Similar to thiazolo[4,5-b]pyridines, pyrazolopyridine inhibitors are typically ATP-competitive. The pyrazole and pyridine rings of the scaffold mimic the adenine portion of ATP, forming crucial hydrogen bonds with the hinge region of the kinase, thereby anchoring the inhibitor in the active site.[1] The diverse substitution patterns possible on the pyrazolopyridine core allow for fine-tuning of potency and selectivity.
Key Kinase Targets and Performance Data
Pyrazolopyridine-based inhibitors have demonstrated broad applicability, targeting a wide array of kinases:
-
c-Met: Glumetinib, a pyrazolopyridine-based inhibitor, is a highly selective c-Met inhibitor that has shown anti-tumor efficacy in preclinical models and is currently in clinical trials.[1]
-
CDK2: Several pyrazolopyridine derivatives have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[8]
-
PI3K: Pyrazolopyrimidine derivatives (a closely related scaffold) have been developed as potent and selective PI3K inhibitors, with some showing dual PI3Kγ/δ inhibition.[9][10]
-
RET: Selpercatinib, a pyrazolo[1,5-a]pyridine-based inhibitor, is an approved drug for the treatment of RET-altered cancers.[1]
Table 2: Performance of Representative Pyrazolopyridine Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| Glumetinib (11) | c-Met | <1 | EBC-1 (xenograft) | - | [1] |
| Compound 4 | CDK2 | 240 | HCT-116 | 31.3 | [8] |
| Compound 20e | PI3Kγ | 4.0 | - | - | [9] |
| Compound 20e | PI3Kδ | 9.1 | - | - | [9] |
| Selpercatinib (10) | RET | - | - | - | [1] |
Head-to-Head Comparison: Thiazolo[4,5-b]pyridines vs. Pyrazolopyridines
Structural and Mechanistic Insights:
Both scaffolds are effective hinge-binders and act as ATP-competitive inhibitors. The choice between the two may depend on the specific structural features of the target kinase's ATP-binding pocket and the desired interactions with surrounding residues. The thiazolo[4,5-b]pyridine scaffold offers distinct electronic and steric properties compared to the pyrazolopyridine core, which can be exploited to achieve desired potency and selectivity.
Target Spectrum and Selectivity:
-
Pyrazolopyridines have demonstrated a broader range of kinase targets, with several compounds advancing to clinical trials and even gaining FDA approval.[1][7] This suggests a high degree of "drug-likeness" and adaptability of this scaffold. The selectivity profile of pyrazolopyridine inhibitors can be significantly modulated through chemical modifications.[11]
-
Thiazolo[4,5-b]pyridines , while perhaps less explored clinically, have shown remarkable potency against specific targets like c-KIT and PI3K.[3][5] The development of inhibitors active against drug-resistant mutants highlights the potential of this scaffold in overcoming clinical challenges.[3]
Therapeutic Potential:
Both classes of inhibitors hold significant therapeutic promise. The clinical success of pyrazolopyridine-based drugs like selpercatinib validates this scaffold's utility in oncology.[1] Thiazolo[4,5-b]pyridines, with their demonstrated efficacy against challenging targets like imatinib-resistant c-KIT, represent a promising avenue for the development of next-generation targeted therapies.[3]
Experimental Methodologies
To ensure the reliability and reproducibility of the data presented, it is crucial to understand the experimental protocols employed.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds is typically determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[12]
Workflow for a Luminescence-Based Kinase Assay:
Caption: A typical workflow for an in vitro luminescence-based kinase inhibition assay.
Cell Viability Assay
To assess the cytotoxic or anti-proliferative effects of the inhibitors on cancer cells, a cell viability assay is performed. The MTT or MTS assay is a widely used colorimetric method.[13][14]
Workflow for an MTT Cell Viability Assay:
Caption: A standard protocol for assessing cell viability using the MTT assay.
Conclusion and Future Directions
Both thiazolo[4,5-b]pyridine and pyrazolopyridine scaffolds are powerful tools in the arsenal of medicinal chemists developing kinase inhibitors. Pyrazolopyridines have a more established track record with several compounds in clinical use, demonstrating their robustness and versatility. Thiazolo[4,5-b]pyridines, while less represented in the clinic, have shown exceptional promise in targeting specific, challenging kinases and overcoming drug resistance.
Future research should focus on direct, head-to-head comparative studies of inhibitors from both classes against broad kinase panels to better delineate their selectivity profiles. Furthermore, exploring hybrid molecules that combine features of both scaffolds could lead to the discovery of novel inhibitors with superior potency and selectivity. The continued exploration of these privileged structures will undoubtedly contribute to the development of new and effective targeted therapies for a variety of diseases.
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From Hypothesis to High-Confidence Hits: A Guide to Validating Molecular Docking with In Vitro Kinase Assays
In the fast-paced world of drug discovery, particularly in the development of kinase inhibitors, computational tools like molecular docking are indispensable. They offer a rapid and cost-effective method to screen vast virtual libraries of compounds, predicting their binding affinity and orientation within a kinase's active site.[1][2] This process generates promising hypotheses, prioritizing candidates for synthesis and testing. However, a computational prediction is merely a well-informed starting point. The journey from a docked pose to a validated lead compound requires rigorous experimental confirmation.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of common in vitro kinase assay technologies used to validate the predictions of molecular docking. We will delve into the causality behind experimental choices, describe self-validating protocols, and present a logical workflow to bridge the gap between in silico predictions and tangible, high-confidence results.
Part 1: The In Silico Hypothesis - Understanding Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[1][2] The primary outputs are the binding pose , which visualizes the three-dimensional arrangement of the ligand in the protein's binding pocket, and a docking score , a numerical value intended to approximate the binding affinity.[3]
While powerful, the accuracy of docking is constrained by several factors:
-
Scoring Function Inaccuracies: Scoring functions use approximations to calculate binding energy, which may not perfectly capture the complex thermodynamics of the true interaction.[2][4]
-
Protein Flexibility: Most docking algorithms treat the protein receptor as a rigid structure to manage computational complexity.[2][3] In reality, proteins are dynamic and can undergo conformational changes to accommodate a ligand.
-
Solvation Effects: The role of water molecules in the binding site is critical but computationally intensive to model accurately.[2]
These limitations underscore a critical principle: docking scores are not a direct proxy for biological activity and do not always correlate perfectly with experimental values like IC50. [4][5] Their true value lies in enriching the hit list with compounds that are more likely to be active, which must then be confirmed experimentally.
Part 2: The Experimental Verdict - A Comparative Guide to In Vitro Kinase Assays
Once a set of compounds is prioritized by docking, in vitro assays are required to determine if they actually inhibit the target kinase. These assays work by measuring the fundamental enzymatic reaction: the transfer of a phosphate group from ATP to a substrate (peptide or protein).
The choice of assay technology is a critical decision, influenced by factors like the specific kinase, desired throughput, cost, and the type of data required.[6] Kinase assay technologies can be broadly categorized by the component of the reaction they detect.[6][7]
| Assay Technology | Principle | Throughput | Sensitivity | Pros | Cons |
| Luminescence-Based (e.g., ADP-Glo™) | Measures ADP produced by converting it to ATP, which drives a luciferase reaction.[8] | High | High | Universal (any kinase), highly sensitive, homogeneous ("mix-and-read").[9] | Indirect measurement, multi-step process, susceptible to luciferase inhibitors.[9][10] |
| Fluorescence Polarization (FP) | Measures the change in polarization of light emitted by a fluorescently labeled tracer that competes with the kinase product for antibody binding.[11][12] | High | Moderate | Homogeneous, real-time capable, simple format.[12] | Requires specific fluorescent probes, potential for interference from fluorescent compounds or light scattering.[11] |
| Time-Resolved FRET (TR-FRET) | Measures energy transfer between a donor (e.g., lanthanide) on an antibody and an acceptor on a phosphorylated substrate.[13][14] | High | High | Highly sensitive, robust due to time-resolved detection which reduces background.[13][15] | Complex assay setup, potential for compound autofluorescence interference.[14] |
| Radiometric ([γ-³²P]-ATP) | Measures the direct transfer of a radioactive phosphate from ATP to the substrate.[7] | Low | Very High | Considered the "gold standard" for accuracy and direct measurement.[7] | Safety concerns, radioactive waste disposal, low throughput. |
Part 3: The Workflow - A Step-by-Step Path from Prediction to Validation
A robust validation workflow ensures that resources are focused on the most promising compounds and that experimental artifacts are minimized. The process should be logical, sequential, and incorporate orthogonal validation steps to build confidence in the results.
Step 1: Molecular Docking & Hit Prioritization
The process begins with docking a library of compounds into the 3D structure of the target kinase. Compounds are then ranked based on their docking scores and analysis of their binding poses. A good pose should show plausible interactions with key active site residues.
Step 2: Primary High-Throughput Screen
The top-ranked compounds from docking are tested in a fast, cost-effective assay at a single, high concentration (e.g., 10 µM). The goal is to quickly identify which of the predicted binders show any level of inhibitory activity. A luminescence-based assay like ADP-Glo™ is well-suited for this step due to its high throughput and universal applicability.[9]
Step 3: Dose-Response and IC50 Determination
Compounds that show significant inhibition in the primary screen (the "hits") are advanced to dose-response analysis. Here, the compound is tested across a range of concentrations (typically using a 10-point serial dilution) to determine its half-maximal inhibitory concentration (IC50).[16] The IC50 is a critical measure of a compound's potency.
Step 4: Orthogonal Validation
This is a crucial self-validating step. Relying on a single assay format can be misleading, as some compounds may interfere with the assay technology itself (e.g., inhibiting luciferase or quenching fluorescence) rather than the kinase.[17] To confirm that the observed inhibition is genuine, hits should be re-tested using an assay with a different detection principle.[17][18] For example, if a luminescence assay was used for the primary screen, a TR-FRET or Fluorescence Polarization assay could be used for orthogonal confirmation.[19] Consistent IC50 values across different assay platforms provide high confidence in the result.
Step 5: Correlating In Silico and In Vitro Data
The final step is to analyze the relationship between the initial docking predictions and the final, validated experimental data. While a perfect 1:1 correlation is not expected, a positive trend where compounds with better docking scores generally exhibit lower IC50 values (higher potency) helps validate the computational model.[20][21][22] A poor correlation may suggest issues with the docking protocol, scoring function, or that the selected compounds operate by a mechanism not captured by the docking simulation.[5]
Part 4: Experimental Protocols
Here we provide generalized, step-by-step protocols for three common assay formats. Note that specific concentrations of kinase, substrate, and ATP must be optimized for each target.[23]
Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol measures kinase activity by quantifying the amount of ADP produced.[8]
-
Kinase Reaction: In a 384-well plate, add 5 µL of a solution containing the kinase, substrate, and ATP to wells containing the test compound. Include positive (known inhibitor) and negative (vehicle, e.g., DMSO) controls.[24]
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.[25]
-
Incubation 2: Incubate at room temperature for 40 minutes.[25]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the first step into ATP, which is then used by a luciferase to generate a light signal.[25]
-
Incubation 3: Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Read the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
Protocol 2: TR-FRET Kinase Assay
This protocol relies on the proximity of a donor and acceptor fluorophore when an antibody binds the phosphorylated substrate.[14][15]
-
Kinase Reaction: Set up the kinase reaction as described in Protocol 1 (Step 1 & 2).
-
Detection Reagent Addition: Prepare a detection mix containing a Europium (Eu)-labeled anti-phospho-substrate antibody (donor) and an acceptor-labeled tracer (e.g., a peptide that also binds the antibody). Add this mix to the wells.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody binding.[13]
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader. The reader excites the Europium donor and measures emission from both the donor and the acceptor after a time delay.[13] The ratio of acceptor-to-donor signal is calculated. High kinase activity results in a high TR-FRET ratio.
Protocol 3: Fluorescence Polarization (FP) Kinase Assay
This is a competitive immunoassay where the amount of phosphorylated product is measured by its ability to displace a fluorescent tracer from a specific antibody.[11][26]
-
Kinase Reaction: Set up the kinase reaction as described in Protocol 1 (Step 1 & 2).
-
Detection Reagent Addition: Add a mixture of a phosphospecific antibody and a fluorescently-labeled peptide tracer to each well. The tracer is designed to bind to the antibody.
-
Incubation: Incubate for 10-60 minutes to allow the system to reach equilibrium.[27]
-
Data Acquisition: Read the plate using a reader capable of measuring fluorescence polarization.
-
High Inhibition: Little phosphorylated product is made. The antibody binds the small, fast-tumbling fluorescent tracer, resulting in a high polarization signal.[11]
-
Low Inhibition: Lots of phosphorylated product is made. It displaces the tracer from the antibody. The free tracer tumbles rapidly, resulting in a low polarization signal.[11]
-
Conclusion
Molecular docking is a powerful engine for generating hypotheses in kinase inhibitor discovery. However, these computational predictions must be viewed as the beginning, not the end, of the discovery process. Rigorous experimental validation using a carefully chosen series of in vitro assays is non-negotiable for confirming activity, determining potency, and eliminating artifacts. By employing a multi-step workflow that includes primary screening, dose-response analysis, and crucial orthogonal validation, researchers can confidently translate promising in silico hits into high-confidence, experimentally validated lead compounds, paving the way for the next stages of drug development.
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Comparative study of Thiazolo[4,5-b]pyridine vs Thiazolo[5,4-b]pyridine scaffolds
An In-Depth Comparative Guide to Thiazolo[4,5-b]pyridine and Thiazolo[5,4-b]pyridine Scaffolds for Drug Discovery Professionals
In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as privileged structures in drug design is perpetual. Among these, fused pyridine derivatives have garnered significant attention due to their diverse pharmacological profiles.[1] This guide provides a comprehensive comparative analysis of two critical, isomeric thiazolopyridine scaffolds: Thiazolo[4,5-b]pyridine and Thiazolo[5,4-b]pyridine. As bioisosteres of naturally occurring purines, these scaffolds offer a unique framework for interacting with a multitude of biological targets, leading to a broad spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3]
This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of facts. It delves into the causality behind synthetic strategies, the structural nuances that dictate physicochemical properties, and the resulting impact on biological activity. We will explore how the subtle shift of a single nitrogen atom between these two isomers can profoundly influence their synthetic accessibility, molecular interactions, and ultimately, their potential as therapeutic agents.
Core Structures and Physicochemical Properties: A Tale of Two Isomers
The fundamental difference between the Thiazolo[4,5-b]pyridine and Thiazolo[5,4-b]pyridine scaffolds lies in the position of the nitrogen atom within the pyridine ring relative to the fused thiazole. This seemingly minor alteration has significant implications for the molecule's electronic distribution, hydrogen bonding capacity, and overall topology, which in turn governs its interaction with protein targets.
The positioning of the pyridine nitrogen dictates the potential hydrogen bond donor/acceptor patterns. In the Thiazolo[5,4-b]pyridine scaffold, the nitrogen at position 4 can act as a key hydrogen bond acceptor, a feature that has been effectively exploited in the design of kinase inhibitors where it interacts with the hinge region of the ATP-binding pocket.[4] Conversely, the nitrogen at position 7 in the Thiazolo[4,5-b]pyridine scaffold presents a different vector for molecular interactions. These structural subtleties are reflected in their computed physicochemical properties.
Table 1: Comparative Physicochemical Properties
| Property | Thiazolo[4,5-b]pyridine | Thiazolo[5,4-b]pyridine |
| Molecular Formula | C₆H₄N₂S | C₆H₄N₂S |
| Molecular Weight | 136.18 g/mol [5] | 136.18 g/mol [6] |
| XLogP3 | 1.6[5] | 1.6[6] |
| Hydrogen Bond Donors | 0[5] | 0[6] |
| Hydrogen Bond Acceptors | 2[5] | 2[6] |
| Polar Surface Area | 54 Ų[5] | 54 Ų[6] |
| Rotatable Bond Count | 0[5] | 0[6] |
Data sourced from PubChem.[5][6]
While the basic computed properties appear identical for the unsubstituted cores, the placement of the nitrogen atom fundamentally alters the scaffold's dipole moment and electrostatic potential surface. This directly influences solubility, crystal packing, and, most critically, the nature of non-covalent interactions with biological macromolecules.
A Comparative Overview of Synthetic Strategies
The accessibility of a scaffold is a cornerstone of its utility in drug discovery. The synthetic routes to Thiazolo[4,5-b]pyridines and Thiazolo[5,4-b]pyridines differ significantly, primarily dictated by the availability and reactivity of the starting pyridine precursors.
Synthesis of the Thiazolo[4,5-b]pyridine Scaffold
The construction of the Thiazolo[4,5-b]pyridine system often involves the annulation of a thiazole ring onto a pre-existing pyridine derivative. A common and effective strategy starts from a substituted 2-chloro-3-nitropyridine. This approach leverages the reactivity of the chloro and nitro groups for sequential nucleophilic substitutions.
One validated method involves the reaction of 2-chloro-3-nitropyridines with 1,3-(S,N)-binucleophiles like triazole-5-thiols.[7] This process proceeds through an initial nucleophilic substitution of the chlorine atom, followed by a base-promoted Smiles rearrangement and a subsequent intramolecular nucleophilic substitution of the nitro group to yield the fused heterocyclic system.[7] Another versatile approach is the [3+3] cyclocondensation of 4-amino-5H-thiazol-2-one with α,β-unsaturated carbonyl compounds, such as chalcones or arylidene pyruvic acids, which has been used to generate a variety of biologically active Thiazolo[4,5-b]pyridin-2-ones.[2]
Synthesis of the Thiazolo[5,4-b]pyridine Scaffold
The synthesis of the Thiazolo[5,4-b]pyridine core often begins with precursors like 3-amino-2-chloropyridine derivatives. A representative strategy involves the reaction of a substituted 3-amino-2-chloropyridine with potassium thiocyanate to form an intermediate aminothiazole. This intermediate can then be further elaborated and cyclized.
For instance, in the synthesis of c-KIT inhibitors, commercially available 3-amino-5-bromo-2-chloropyridine was treated with potassium thiocyanate to form the key aminothiazole intermediate.[4] Subsequent protection of the amino group, Suzuki cross-coupling to introduce diversity, and final reduction and cyclization steps afforded the desired Thiazolo[5,4-b]pyridine scaffold.[4] Another efficient route starts from 2,4-dichloro-3-nitropyridine, involving selective substitution, introduction of a thiocyanate group, and a one-pot reduction-cyclization to construct the core.[8]
Comparative Biological Activities and Therapeutic Potential
Both scaffolds have proven to be fertile ground for the discovery of potent bioactive molecules. However, the specific therapeutic areas where they excel and the underlying structure-activity relationships (SAR) often diverge due to the isomeric difference.
Anticancer Activity: A Focus on Kinase Inhibition
The Thiazolo[5,4-b]pyridine scaffold has been extensively explored for the development of kinase inhibitors. Its structure is particularly adept at targeting the ATP-binding site of various kinases.[4] The nitrogen at the 4-position frequently serves as a crucial hinge-binding motif.[4]
In contrast, Thiazolo[4,5-b]pyridine derivatives have also demonstrated significant anticancer effects, often through different mechanisms or by targeting different kinases.
Table 2: Comparison of Anticancer Activity of Lead Compounds
| Scaffold | Compound Example | Target(s) | Key Activity | Reference |
| Thiazolo[5,4-b]pyridine | Compound 6r | c-KIT (V560G/D816V mutant) | GI₅₀ = 1.15 µM (HMC1.2 cells) | [4] |
| Thiazolo[5,4-b]pyridine | Compound 19a | PI3Kα | IC₅₀ = 3.6 nM | [8] |
| Thiazolo[5,4-b]pyridine | Compound 10k | EGFR-TK | IC₅₀ = 0.010 µM (HCC827 cells) | [9] |
| Thiazolo[4,5-b]pyridine | Compound 3g | - (Antimicrobial Context) | Cytotoxic effects on HaCat, Balb/c 3T3 cells | [2] |
-
Thiazolo[5,4-b]pyridines as c-KIT and PI3K Inhibitors: A notable study identified a derivative, 6r , as a potent inhibitor of the imatinib-resistant c-KIT double mutant (V560G/D816V), with significantly higher anti-proliferative activity on mutant cell lines compared to imatinib.[4] The SAR studies in this work highlighted the importance of functionalization at the 6-position of the scaffold. Similarly, another series of Thiazolo[5,4-b]pyridines yielded compound 19a , a highly potent PI3Kα inhibitor with nanomolar efficacy, where the sulfonamide functionality was found to be critical for activity.[8] More recently, compound 10k showed remarkable potency against EGFR-mutant non-small cell lung cancer cell lines, comparable to the approved drug Osimertinib.[9]
-
Thiazolo[4,5-b]pyridines in Oncology: While direct comparative data on identical targets is scarce, derivatives of Thiazolo[4,5-b]pyridine have shown potent antitumor effects.[1] Their mechanism often involves targeting different cellular pathways, and their development has been prominent in areas like antitubercular and anti-inflammatory research, which can have secondary applications in oncology.[3][10]
Antimicrobial Activity
Both scaffolds have given rise to compounds with significant antimicrobial properties. The SAR in this domain often depends on the lipophilicity and electronic nature of the substituents attached to the core.
-
Thiazolo[4,5-b]pyridines as Antimicrobial Agents: A series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones were synthesized and evaluated for their antimicrobial activity.[2] Compound 3g from this series displayed a potent inhibitory effect against Pseudomonas aeruginosa and Escherichia coli with a Minimum Inhibitory Concentration (MIC) value of 0.21 μM.[2] Molecular docking studies suggested that these compounds may act by inhibiting bacterial enzymes like MurD and DNA gyrase.[2]
-
Thiazolo[5,4-b]pyridines as Antimicrobial Agents: Derivatives of this scaffold have also been reported as DNA gyrase B inhibitors, indicating their potential as antibacterial agents.[8] The core scaffold's ability to interact with ATP-binding sites is not limited to human kinases and can be leveraged against bacterial enzymes that have similar domains.
Experimental Methodologies: Protocols for Synthesis and Evaluation
To provide a practical context, this section details representative protocols for the synthesis of a Thiazolo[5,4-b]pyridine intermediate and for the in vitro evaluation of antimicrobial activity.
Protocol: Synthesis of 7-morpholinothiazolo[5,4-b]pyridin-2-amine (A Key Intermediate)
This protocol is adapted from the synthesis of novel PI3K inhibitors and illustrates the construction of the Thiazolo[5,4-b]pyridine core.[8]
Causality: The choice of Fe powder in acetic acid is a classic, cost-effective, and high-yielding method for the reduction of an aromatic nitro group to an amine. The acidic conditions simultaneously protonate the newly formed amine and the thiocyanate nitrogen, facilitating the intramolecular cyclization onto the thiocyanate carbon to form the thiazole ring in a one-pot reaction, which is highly efficient.
Step-by-Step Protocol:
-
To a solution of 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine (18.8 mmol, 5 g) in acetic acid, add Fe powder (75.2 mmol, 4.2 g).
-
Stir the resulting mixture vigorously at 60 °C for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
Purify the residue using flash column chromatography on silica gel (DCM/MeOH = 20:1) to afford the title compound as a colorless solid.
Protocol: In Vitro Antimicrobial Susceptibility Testing (Resazurin-Based Microdilution Assay)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.[2]
Causality: The resazurin-based assay is a colorimetric method that leverages the metabolic activity of viable cells. Actively respiring bacteria will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. A lack of color change indicates bacterial death or inhibition of growth, providing a clear and quantifiable readout for antimicrobial activity. This method is sensitive, rapid, and well-suited for high-throughput screening.
Step-by-Step Protocol:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth) to achieve a range of final concentrations.
-
Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) to a final concentration of approximately 5 x 10⁵ CFU/mL and add it to each well.
-
Include positive controls (wells with bacteria and no compound) and negative controls (wells with medium only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
Following incubation, add a sterile resazurin solution (e.g., 0.015% w/v) to each well and re-incubate for 2-4 hours.
-
Visually assess the color change. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Conclusion and Future Directions
The Thiazolo[4,5-b]pyridine and Thiazolo[5,4-b]pyridine scaffolds, while simple isomers, offer distinct advantages and opportunities in drug discovery.
-
Thiazolo[5,4-b]pyridine has emerged as a powerhouse scaffold for kinase inhibitor design, largely due to the favorable positioning of its N4 atom for hinge-binding interactions. Its synthetic routes are well-established, allowing for systematic exploration of SAR at multiple positions. The remarkable potency of its derivatives against targets like PI3K, c-KIT, and EGFR underscores its continued relevance in oncology.[4][8][9]
-
Thiazolo[4,5-b]pyridine presents a more diverse biological profile, with strong leads in the antimicrobial, anti-inflammatory, and antioxidant arenas.[1][2][3] The synthetic strategies, particularly [3+3] cyclocondensations, provide rapid access to complex derivatives. While perhaps less explored in the kinase inhibitor space compared to its isomer, its unique electronic and steric properties may allow it to engage different targets or bind to known targets in novel ways.
Future Perspectives: The path forward should involve more direct, head-to-head comparisons of these scaffolds against the same biological targets. Such studies would provide invaluable data on the precise impact of the pyridine nitrogen's location on target affinity and selectivity. Furthermore, exploring novel synthetic methodologies to increase the structural diversity of both scaffolds will undoubtedly unlock new therapeutic possibilities. As drug resistance continues to be a major clinical challenge, the versatility and proven track record of these thiazolopyridine systems ensure they will remain a central focus of medicinal chemistry research for years to come.
References
- Kim, M., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers (Basel).
- Ryabukhin, S. V., et al. (2018). Simple Synthesis of Fused Thiazolo[4,5-b]pyridines through Successive SNAr Processes. Symmetry.
- Lelyukh, M. I., et al. (2020). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Voprosy Khimii i Khimicheskoi Tekhnologii.
- Chaban, T., et al. (2017). SYNTHESIS OF SOME NOVEL THIAZOLO[4,5-b]PYRIDINES AND THEIR TUBERCULOSTATIC ACTIVITY EVALUATION. Journal of Chemistry and Technologies.
- Kim, Y., et al. (2010). Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedländer Reaction. Journal of Combinatorial Chemistry.
- Chaban, T. (2016). Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. Der Pharma Chemica.
- Wang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules.
- Lozynskyi, A. V., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Scientia Pharmaceutica.
- Chaban, T., et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica.
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- PubChem. Thiazolo(5,4-b)pyridine. National Center for Biotechnology Information.
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Assessing the Selectivity of Thiazolo[4,5-b]pyridines: A Comparative Guide to Kinase Inhibition Profiling
In the landscape of drug discovery, particularly in oncology and inflammatory diseases, protein kinases stand out as a pivotal class of drug targets.[1] The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is a central goal, as off-target effects can lead to toxicity and diminished therapeutic windows. The Thiazolo[4,5-b]pyridine scaffold has emerged as a promising chemotype for the development of kinase inhibitors. This guide provides a comprehensive framework for assessing the selectivity of novel Thiazolo[4,5-b]pyridine derivatives against a broad panel of kinases, offering insights into experimental design, data interpretation, and the rationale behind methodological choices.
The Imperative of Kinase Selectivity
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[2] Consequently, achieving selectivity for a specific kinase target is a formidable challenge. Broad-spectrum kinase inhibition can be therapeutically beneficial in some contexts, but it often carries the risk of adverse side effects due to the inhibition of kinases essential for normal physiological functions.[3] Therefore, a rigorous evaluation of a compound's selectivity profile across the kinome is a critical step in the preclinical development of any kinase inhibitor.[1][3] This process, known as kinase profiling, aids in lead compound prioritization, target validation, and the early identification of potential toxicities.[1]
Designing a Robust Selectivity Screening Campaign
A successful kinase selectivity assessment hinges on a well-designed experimental strategy. This involves the careful selection of a kinase panel, the choice of an appropriate assay technology, and a clear plan for data analysis and interpretation.
Selecting the Kinase Panel
The breadth of the kinase panel is a crucial consideration. While screening against the entire kinome provides the most comprehensive dataset, a more targeted approach is often more practical and cost-effective in the early stages of drug discovery. A tiered strategy is recommended:
-
Primary Target and Closely Related Kinases: The initial screen should always include the intended target kinase(s) and other members of the same kinase family. This is essential for establishing on-target potency and identifying liabilities within the most closely related off-targets.
-
Representative Kinome Panel: A broader panel of kinases representing all major branches of the human kinome tree should be utilized to identify off-target interactions that might not be predicted based on sequence homology alone. Several commercial vendors offer well-curated and validated kinase panels for this purpose.[3][4][5]
-
Known Toxicity-Associated Kinases: The panel should also include kinases that are known to be associated with adverse effects when inhibited. This proactive approach can help to flag potential safety concerns early in the development process.
Choosing the Right Assay Technology
A variety of in vitro assay formats are available for measuring kinase activity and inhibition, each with its own advantages and limitations.[2][6] The choice of technology will depend on factors such as the specific kinase, the availability of reagents, and the desired throughput.
| Assay Technology | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[3] | High sensitivity, considered the "gold standard". | Requires handling of radioactive materials, low throughput. |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal.[7][8] | High throughput, non-radioactive, sensitive.[7] | Indirect measurement, potential for interference from compounds that affect the luciferase enzyme.[9] |
| Fluorescence-Based Assays (e.g., TR-FRET, FP) | Utilizes changes in fluorescence resonance energy transfer or fluorescence polarization upon substrate phosphorylation.[6] | Homogeneous format, high throughput, non-radioactive. | Can be susceptible to compound interference (autofluorescence, quenching). |
| Label-Free Mass Spectrometry | Directly measures the conversion of substrate to phosphorylated product. | High accuracy and direct measurement. | Lower throughput, requires specialized instrumentation. |
For a comprehensive selectivity profile of a Thiazolo[4,5-b]pyridine series, a luminescence-based assay like ADP-Glo™ offers a good balance of throughput, sensitivity, and reliability.[7]
Experimental Workflow for Kinase Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a Thiazolo[4,5-b]pyridine derivative.
Caption: A streamlined workflow for kinase selectivity profiling.
A Deeper Dive into the Protocol: A Step-by-Step Guide
The following protocol is a generalized example for determining the IC50 values of a Thiazolo[4,5-b]pyridine compound against a panel of kinases using a luminescence-based assay.
Materials:
-
Thiazolo[4,5-b]pyridine compound of interest
-
Panel of purified protein kinases
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[8]
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)[8]
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the Thiazolo[4,5-b]pyridine compound in 100% DMSO.[8]
-
Perform a serial dilution of the compound stock to generate a 10-point concentration-response curve. A common starting point is a 1:3 dilution series.[8]
-
Include a DMSO-only control (representing 0% inhibition) and a no-enzyme control (for background subtraction).
-
-
Kinase Reaction:
-
Prepare a master mix for each kinase containing the kinase enzyme and its specific substrate in the kinase assay buffer.
-
In the 384-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted compound or DMSO control to the appropriate wells.[8]
-
Add the kinase/substrate master mix to each well.
-
Allow the plate to incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km for each specific kinase to provide a more accurate determination of inhibitor potency.[10]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP detection kit. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.[8]
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis and Interpretation
1. Calculation of Percent Inhibition:
The raw luminescence data is first converted to percent inhibition using the following formula:
% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_DMSO - Signal_background))
2. IC50 Determination:
The percent inhibition values are then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
3. Visualizing Selectivity: The Kinome Tree
A powerful way to visualize the selectivity of a compound is to map the inhibition data onto a kinome tree diagram. This provides an intuitive representation of the compound's activity across the entire kinase family.
Caption: A simplified kinome tree illustrating kinase families.
4. Quantifying Selectivity:
While visual representations are useful, a quantitative measure of selectivity is often required. The Selectivity Score (S-score) is a commonly used metric. A simple S-score can be calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >50% inhibition at 1 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.
Comparative Data for Thiazolo[4,5-b]pyridine Derivatives
To illustrate how selectivity data can be presented and compared, the following table shows hypothetical IC50 data for two Thiazolo[4,5-b]pyridine derivatives against a small, representative kinase panel.
| Kinase Target | Derivative A IC50 (nM) | Derivative B IC50 (nM) | Staurosporine IC50 (nM) |
| CDK2 (Target) | 15 | 25 | 5 |
| CDK9 | 250 | 50 | 10 |
| GSK3β | >10,000 | 800 | 20 |
| PIM1 | 750 | 1500 | 8 |
| SRC | 1200 | >10,000 | 2 |
| VEGFR2 | >10,000 | >10,000 | 15 |
In this example, Derivative A demonstrates higher selectivity for the intended target (CDK2) over other kinases compared to Derivative B, which shows significant activity against CDK9. Staurosporine, a non-selective kinase inhibitor, is included as a positive control.[8]
Conclusion
The assessment of kinase selectivity is a cornerstone of modern drug discovery. For promising scaffolds like Thiazolo[4,5-b]pyridines, a systematic and rigorous approach to selectivity profiling is essential for identifying lead candidates with the desired therapeutic profile and minimizing the potential for off-target toxicities. By carefully selecting the kinase panel, employing robust assay technologies, and utilizing quantitative data analysis, researchers can gain critical insights into the biological activity of their compounds and make informed decisions to advance the most promising candidates toward clinical development.
References
- Protein kinase profiling assays: a technology review - PubMed.
- scanELECT® Kinase Selectivity & Profiling Assay Panel - Eurofins Discovery.
- Kinase Selectivity Profiling Systems—General Panel - Promega Corporation.
- Kinase Panel Screening and Profiling Service - Reaction Biology.
- Activity-Based Kinase Selectivity and Profiling Services - AssayQuant.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
- Assay Development for Protein Kinase Enzymes - NCBI - NIH.
- Application Notes and Protocols for Kinase Activity Assays - Benchchem.
- Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - NIH.
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC.
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - MDPI.
- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research.
- Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity - PubMed.
- Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors.
- Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - MDPI.
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - ResearchGate.
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Confirming Mitotic Failure: A Comparative Guide to Thiazolo[4,5-b]pyridine Aurora Kinase Inhibitors
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate ballet of cell division, the Aurora kinase family of serine/threonine kinases acts as a master choreographer, ensuring the fidelity of mitosis.[1][2][3] Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2][3][4] Among the arsenal of molecules developed to target these kinases, Thiazolo[4,5-b]pyridine derivatives have emerged as a promising class of inhibitors. This guide provides a comprehensive comparison of their mechanism in inducing mitotic failure, supported by experimental data and protocols, to aid researchers in their critical evaluation and application.
The Central Role of Aurora Kinases in Mitosis
To appreciate the impact of their inhibition, one must first understand the distinct and critical functions of the two major Aurora kinase isoforms, Aurora A and Aurora B.
-
Aurora A: Primarily active from the G2 phase to the metaphase, Aurora A is crucial for centrosome maturation and separation, as well as the assembly of a bipolar mitotic spindle.[1][5] Its inhibition typically leads to defects in spindle formation, resulting in a prometaphase arrest.[6][7]
-
Aurora B: A key component of the chromosomal passenger complex (CPC), Aurora B governs chromosome condensation, proper kinetochore-microtubule attachments, and the spindle assembly checkpoint (SAC).[5][8] Its inhibition leads to chromosome misalignment, failure of the SAC, and ultimately, cytokinesis failure, often resulting in polyploidy.[5][6][9]
Deregulation of either kinase can lead to genomic instability, a key driver of tumorigenesis.[2][3][4] The overarching goal of Aurora kinase inhibitors is to exploit these critical mitotic functions to induce cell death, primarily through a process known as mitotic catastrophe.
Thiazolo[4,5-b]pyridine Derivatives: A Profile of Inhibition
Thiazolo[4,5-b]pyridine-based compounds have been identified as potent inhibitors of Aurora kinases.[10][11] Their mechanism of action, like many kinase inhibitors, is typically ATP-competitive, binding to the kinase's active site and preventing the phosphorylation of downstream substrates.[12] The specific cellular outcome of treatment with a Thiazolo[4,5-b]pyridine derivative depends on its selectivity for Aurora A versus Aurora B.
Visualizing the Aurora Kinase Pathway
Caption: Simplified signaling pathway of Aurora A and B kinases during the cell cycle and the points of inhibition by Thiazolo[4,5-b]pyridine derivatives.
Comparative Analysis: Thiazolo[4,5-b]pyridines vs. Other Aurora Kinase Inhibitors
The therapeutic window and ultimate efficacy of an Aurora kinase inhibitor are dictated by its isoform selectivity. While some Thiazolo[4,5-b]pyridine derivatives are designed as pan-inhibitors, others have been engineered for high selectivity towards Aurora A or B.[13] This is a critical distinction when comparing them to other well-characterized inhibitors.
| Inhibitor Class | Primary Target(s) | Predominant Mitotic Phenotype | Consequence |
| Thiazolo[4,5-b]pyridine (Aurora A-selective) | Aurora A | Defective spindle formation, monopolar spindles | Prometaphase arrest, leading to apoptosis[6][7] |
| Thiazolo[4,5-b]pyridine (Aurora B-selective) | Aurora B | Chromosome misalignment, SAC override, cytokinesis failure | Endoreduplication and polyploidy, leading to apoptosis or senescence[5][9] |
| Thiazolo[4,5-b]pyridine (Pan-inhibitor) | Aurora A & B | A combination of both phenotypes, often dominated by the Aurora B inhibition phenotype | Mitotic slippage followed by cytokinesis failure and polyploidy[6] |
| Alisertib (MLN8237) | Aurora A | Prolonged mitotic arrest with multipolar and monopolar spindles | Mitotic catastrophe and apoptosis[9] |
| Barasertib (AZD1152) | Aurora B | Transient mitotic arrest, chromosome misalignment, cytokinesis failure | Endoreduplication, polyploidy, and subsequent cell death[7][9] |
| ZM447439 | Aurora A & B | Inhibition of chromosome alignment and cytokinesis | Polyploidy[12] |
Experimental Workflows for Confirming the Mechanism of Mitotic Failure
A multi-pronged approach is essential to rigorously confirm the mechanism of action for a novel Thiazolo[4,5-b]pyridine Aurora kinase inhibitor.
Workflow for Assessing Mitotic Arrest and Cell Fate
Caption: A typical experimental workflow to characterize the cellular effects of a Thiazolo[4,5-b]pyridine Aurora kinase inhibitor.
Detailed Experimental Protocols
1. Cell Viability and Proliferation Assay
-
Objective: To determine the cytotoxic and anti-proliferative effects of the inhibitor.
-
Methodology:
-
Seed cancer cells (e.g., HCT116, HeLa) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Thiazolo[4,5-b]pyridine inhibitor for 72 hours.
-
Assess cell viability using an MTT or similar metabolic assay.
-
Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.
-
2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To quantify the effects of the inhibitor on cell cycle progression.
-
Methodology:
-
Treat cells with the inhibitor at its IC50 concentration for 24, 48, and 72 hours.
-
Harvest, fix, and stain the cells with propidium iodide (PI).
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in G1, S, and G2/M phases, as well as the population with >4N DNA content (indicative of polyploidy).
-
3. Immunofluorescence Microscopy for Phenotypic Analysis
-
Objective: To visualize the specific mitotic defects induced by the inhibitor.
-
Methodology:
-
Grow cells on coverslips and treat with the inhibitor for a predetermined time (e.g., 24 hours).
-
Fix and permeabilize the cells.
-
Stain for key mitotic structures:
-
α-tubulin to visualize the mitotic spindle.
-
γ-tubulin to mark the centrosomes.
-
DAPI to stain the DNA (chromosomes).
-
-
Image the cells using a fluorescence microscope and quantify the percentage of cells with abnormal mitotic figures (e.g., monopolar spindles, misaligned chromosomes).
-
4. Western Blot Analysis of Biomarkers
-
Objective: To confirm target engagement and assess downstream signaling.
-
Methodology:
-
Treat cells with the inhibitor for a short duration (e.g., 4-8 hours) to observe direct effects on kinase activity.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with antibodies against:
-
Conclusion
Thiazolo[4,5-b]pyridine derivatives represent a versatile chemical scaffold for the development of potent and selective Aurora kinase inhibitors. A thorough understanding of their specific mechanism of action is paramount for their successful translation into clinical candidates. By employing a combination of cell-based assays, high-resolution microscopy, and biochemical analysis, researchers can definitively confirm the pathway of mitotic failure induced by these compounds. This comparative guide provides a framework for such investigations, emphasizing the importance of correlating phenotypic outcomes with specific isoform inhibition to ultimately advance the development of more effective cancer therapeutics.
References
- Roles of Aurora Kinases in Mitosis and Tumorigenesis - AACR Journals. (2007). Molecular Cancer Research, 5(1), 1–10. [Link]
- Fu, J., Bian, M., Jiang, Q., & Zhang, C. (2007). Roles of Aurora kinases in mitosis and tumorigenesis. PubMed, 5(1), 1-10. [Link]
- Roles of Aurora Kinases in Mitosis and Tumorigenesis | Semantic Scholar. (n.d.).
- Titova, E., Shagieva, G., Dugina, V., & Kopnin, P. (2020). The Role of Aurora B Kinase in Normal and Cancer Cells. PubMed, 85(5), 549-557. [Link]
- Aurora Kinases: Their Role in Cancer and Cellular Processes - DergiPark. (2024). Journal of Cellular and Molecular Biology, 4(1), 1-10. [Link]
- A Cell Biologist's Field Guide to Aurora Kinase Inhibitors - PMC - PubMed Central. (n.d.).
- The Aurora kinase B relocation blocker LXY18 triggers mitotic catastrophe selectively in malignant cells - PubMed Central. (2023).
- Co-inhibition of polo-like kinase 1 and Aurora kinases promotes mitotic catastrophe - PMC. (n.d.).
- Aurora A–Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy - AACR Journals. (2020). Molecular Cancer Therapeutics, 19(11), 2225–2235. [Link]
- Aurora-A and Aurora-B inhibition induces mitotic aberrations. (A)... - ResearchGate. (n.d.).
- Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC - NIH. (n.d.).
- Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states | PNAS. (2018). Proceedings of the National Academy of Sciences, 115(51), 12971-12976. [Link]
- Characterization of a highly selective inhibitor of the Aurora kinases - PubMed Central. (n.d.).
- Aurora Kinase Inhibitors: Current Status and Outlook - PMC - PubMed Central. (n.d.).
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society. [Link]
- Enhanced delivery of aurora kinase A inhibitor via tumor-targeting imm | IJN. (2026). International Journal of Nanomedicine, 19, 107-121. [Link]
- Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells | Journal of Medicinal Chemistry - ACS Publications. (2013). Journal of Medicinal Chemistry, 56(22), 9035-9055. [Link]
- Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed. (2007). Bioorganic & Medicinal Chemistry Letters, 17(23), 6475-6480. [Link]
- Aurora B Inhibitors as Cancer Therapeutics - MDPI. (2022). Cancers, 14(15), 3749. [Link]
- 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - NIH. (2024). Molecules, 29(1), 1. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Thiazolo[4,5-b]pyridin-2-amine
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Thiazolo[4,5-b]pyridin-2-amine (CAS No. 13575-41-2). Developed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data and regulatory requirements to ensure the protection of laboratory personnel and the environment. The procedures outlined are grounded in an authoritative understanding of the compound's hazard profile and relevant waste management regulations.
Hazard Assessment and Regulatory Framework
A thorough understanding of a chemical's intrinsic hazards is the foundation of safe disposal. This compound is a heterocyclic compound containing nitrogen and sulfur, and its hazard profile dictates its classification as a hazardous waste.
Compound Identification and GHS Classification
Proper identification is the first step in a self-validating safety protocol. Key identifiers and the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals are summarized below.
| Parameter | Value | Source |
| Chemical Name | [1][2]this compound | [2] |
| CAS Number | 13575-41-2 | [2] |
| Molecular Formula | C₆H₅N₃S | [2] |
| Molecular Weight | 151.19 g/mol | [2] |
| GHS Hazard Codes | H302, H312, H315, H319, H332, H335 | [2] |
The GHS hazard statements indicate that this compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation[2]. This toxicity profile is the primary driver for the stringent disposal requirements that follow.
Governing Regulations
In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3]. Due to its toxicological properties, this compound waste must be managed as hazardous waste. Key regulatory principles include:
-
Hazardous Waste Identification: Any material contaminated with this compound must be considered hazardous waste[4].
-
Sewer Disposal Prohibition: It is strictly forbidden to dispose of hazardous waste pharmaceuticals, including this compound, down the drain[5][6]. This is to prevent the contamination of waterways, which can have ecotoxicological effects[7].
-
Generator Responsibilities: The laboratory that creates the waste (the "generator") is responsible for its safe management from creation to final disposal ("cradle to grave").
Personnel Safety and Engineering Controls
Before handling the compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) and utilize certified engineering controls. The causality is clear: preventing exposure through inhalation, dermal contact, and ingestion is paramount given the compound's known hazards[2].
-
Engineering Controls: Always handle this compound, whether in pure form or in solution, inside a certified chemical fume hood to minimize inhalation risk[8].
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (nitrile rubber is a suitable choice). Double-gloving is recommended[9].
-
Eye/Face Protection: Use chemical safety goggles and a face shield for comprehensive protection against splashes[9].
-
Body Protection: A fully buttoned laboratory coat must be worn to protect against skin contact[9].
-
Respiratory Protection: If there is any risk of aerosol or dust generation outside of a fume hood, a NIOSH-approved respirator is mandatory[9].
-
Step-by-Step Disposal Protocol
The following protocol provides a systematic workflow for the segregation and containment of waste streams containing this compound. The core principle is waste stream segregation to ensure compatibility and facilitate compliant disposal by a licensed hazardous waste contractor.
Waste Segregation and Containment
Proper segregation at the point of generation is the most critical step in the disposal process. Do not mix incompatible waste streams.
Workflow for Waste Segregation and Disposal
Caption: Decision workflow for the disposal of this compound waste.
Detailed Procedural Steps
-
Identify the Waste Stream:
-
Solid Waste: This includes expired or unused pure compound, as well as any lab materials contaminated with it, such as gloves, weighing paper, pipette tips, and paper towels[1][9].
-
Liquid Waste: This category includes solutions containing the dissolved compound and any solvent used to rinse contaminated glassware[1][9].
-
-
Containerize the Waste:
-
For Solid Waste: Carefully place all solid waste into a designated, puncture-resistant container with a secure lid. Avoid generating dust during transfer[1]. The container must be clearly labeled as "Hazardous Waste."
-
For Liquid Waste: Collect all liquid waste in a chemically compatible, leak-proof container (e.g., a high-density polyethylene or glass bottle) with a screw cap. Do not overfill the container; leave at least 10% headspace to allow for expansion. Label the container as "Hazardous Waste."
-
-
Label the Waste Container:
-
Immediately affix a hazardous waste tag to the container.
-
On the tag, clearly list all chemical constituents by their full name and estimate their concentrations. For example: "this compound (~5g) contaminated gloves and paper" or "Aqueous solution of this compound (approx. 100 ppm), Methanol (90%), Water (10%)."
-
Ensure the date of waste accumulation is recorded.
-
-
Storage and Disposal:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Once the container is full, or if it has been in storage for an extended period (approaching one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Never dispose of this chemical via standard trash or by washing it down the sink[6].
-
Emergency Procedures: Spills and Exposure
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and running water for at least 15 minutes[10][11]. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open[10][11]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration[10]. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[10][11].
-
Small Spill Cleanup (in a fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste[8][10].
-
References
- Essential Guide to the Safe Disposal of 5-(1,3-Thiazol-4-yl)pyridin-2-amine. Benchchem.
- Comprehensive Safety and Handling Guide for 5-(1,3-Thiazol-4-yl)pyridin-2-amine. Benchchem.
- [1][2]this compound.
- [1][2]thiazolo[5,4-b]pyridine-2-thiol - SAFETY D
- Chemical Waste Disposal Guidelines. Syracuse University.
- Guidance For Hazard Determination.
- Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
- Special Wastes. U.S. Environmental Protection Agency (EPA). [Link]
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.
- A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency (EPA). [Link]
- 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR. [Link]
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- 4. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Thiazolo[4,5-b]pyridin-2-amine
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the potential hazards. This guide provides essential, field-proven safety and logistical protocols for handling Thiazolo[4,5-b]pyridin-2-amine. The procedures outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is conducted with the highest degree of protection.
Hazard Assessment: Understanding the Risks
This compound (CAS No. 13575-41-2) is a heterocyclic amine for which comprehensive toxicological data may not be widely available. Therefore, a conservative approach to handling is paramount. Based on the Globally Harmonized System (GHS) classifications and data from structurally related compounds, we must treat this compound as hazardous via multiple exposure routes.[1][2]
The primary hazards are summarized below:
| Hazard Category | GHS Classification & Statement | Primary Routes of Exposure | Potential Severity |
| Acute Toxicity | H302: Harmful if swallowed[1][3] H312: Harmful in contact with skin[1][3] H332: Harmful if inhaled[1][3] | Ingestion, Skin Contact, Inhalation of dust | High |
| Skin Irritation | H315: Causes skin irritation[1][3] | Skin Contact | Moderate to Severe |
| Eye Irritation | H319: Causes serious eye irritation[1][3] | Eye Contact | Severe |
| Respiratory Irritation | H335: May cause respiratory irritation[1][3] | Inhalation of dust | Moderate |
This profile necessitates a multi-faceted personal protective equipment (PPE) strategy to shield against dermal, ocular, and respiratory exposure. The causality is clear: the compound's potential to cause harm upon contact or inhalation dictates the use of comprehensive barriers.
The Core Directive: A Comprehensive PPE Plan
All handling of this compound, whether of the solid compound or solutions, must be performed within a certified chemical fume hood. The following PPE is mandatory for all personnel involved.
| Body Part | Required PPE | Specifications & Rationale |
| Hands | Double Chemical-Resistant Gloves | Inner Glove: Nitrile. Outer Glove: Nitrile or Neoprene. This dual-layer system is critical. The outer glove bears the initial brunt of any contamination and can be removed and replaced without exposing the skin. Change gloves immediately if contamination is suspected, and always before leaving the work area. |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles must provide a complete seal around the eyes to protect against dust particles and splashes.[4] A full-face shield must be worn over the goggles to protect the entire face from splashes when handling solutions or during any procedure with a risk of splashing.[5] |
| Body | Flame-Resistant Laboratory Coat | The lab coat must be fully buttoned with tight-fitting cuffs. This provides a removable barrier to protect skin and personal clothing from contamination. Flame-resistant material is a best-practice standard in research labs where flammable solvents may be present. |
| Respiratory | NIOSH-Approved Respirator | For weighing and handling the solid powder where dust generation is possible, a NIOSH-approved N95 respirator is the minimum requirement. If aerosolization is likely or handling larger quantities, a full-face or half-mask air-purifying respirator with appropriate particulate cartridges should be used to mitigate inhalation risks.[6][7] |
| Feet | Closed-Toed Shoes | Leather or chemical-resistant shoes are required. No open-toed shoes or sandals are permitted in the laboratory, as they offer no protection from spills.[5] |
Operational Workflow: From Preparation to Disposal
Adherence to a strict, sequential workflow is essential for minimizing exposure risk. This protocol is designed to be a self-validating system, where each step logically follows the last to ensure containment and safety.
Diagram: Safe Handling Workflow
Caption: A streamlined workflow for the safe handling of this compound.
Step-by-Step Methodology
1. Preparation (Zone 1):
-
Pre-Entry: Before beginning, verify that the chemical fume hood has been certified within the last year.
-
Material Staging: Gather all necessary equipment (spatulas, weigh paper, glassware, solvents) and place them inside the fume hood to minimize traffic in and out of the containment area.
-
Donning PPE: Before handling the compound, don all required PPE in the following order: inner gloves, lab coat, respirator, goggles, face shield, and finally, outer gloves.
2. Handling (Zone 2 - Exclusively within the fume hood):
-
Weighing: When weighing the solid, use a microbalance inside the hood or in an adjacent containment glove box to prevent dust dispersal.
-
Solution Preparation: Add the solid compound slowly to the solvent to prevent splashing. Keep the primary container of the solid tightly closed when not in use.
-
Experimental Work: Conduct all manipulations deep within the fume hood, at least 6 inches from the sash.
3. Post-Handling Cleanup (Zone 3):
-
Surface Decontamination: After completing the work, decontaminate all surfaces and equipment that may have come into contact with the compound. Use a suitable solvent (e.g., 70% ethanol) followed by a soap and water wash.
-
Doffing PPE: Remove PPE in the following order to prevent cross-contamination:
-
Outer Gloves: Peel off the outer gloves, turning them inside out. Dispose of them in the designated solid waste container.
-
Face Shield & Goggles: Remove from the back of the head.
-
Lab Coat: Remove by rolling it down the arms, ensuring the contaminated exterior is folded inward.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Respirator: Remove last after leaving the immediate work area.
-
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: Managing Contaminated Waste
Proper segregation and disposal of waste are critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items contaminated with this compound, including gloves, weigh paper, paper towels, and used respirator cartridges, must be placed in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Unused solutions and solvent rinses containing the compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any contaminated needles or sharp implements must be disposed of in a designated sharps container.
By implementing this comprehensive safety and handling protocol, researchers can confidently work with this compound while ensuring the highest level of personal and environmental protection.
References
- National Center for Biotechnology Information. "[1][2]this compound". PubChem Compound Summary for CID 20644807.
- U.S. Department of Health and Human Services. "Personal Protective Equipment (PPE)". CHEMM.
- U.S. Environmental Protection Agency. "Personal Protective Equipment".
- Angene Chemical. "Thiazolo[5,4-b]pyridin-2(1H)-one Safety Data Sheet".
- Occupational Safety and Health Administration. "OSHA Technical Manual (OTM) - Section VIII: Chapter 1". U.S. Department of Labor.
- Dartmouth College. "Personal Protective Equipment in Chemistry | Environmental Health and Safety".
- Hazmat School. "5 Types of PPE for Hazardous Chemicals".
Sources
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- 3. This compound | 13575-41-2 [amp.chemicalbook.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
